1,N6-Ethenoadenine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[2,1-f]purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVOXGPIHFKUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160768 | |
| Record name | 1,N(6)-Ethenoadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13875-63-3 | |
| Record name | Ethenoadenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13875-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,N(6)-Ethenoadenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013875633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,N6-Ethenoadenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,N(6)-Ethenoadenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-ETHENOADENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIN7411HG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Formation of 1,N6-Ethenoadenine in DNA
Abstract
The integrity of genomic DNA is under constant assault from both external environmental agents and endogenous metabolic byproducts. Among the myriad forms of DNA damage, the formation of exocyclic adducts represents a significant threat due to their potent mutagenic properties. This guide provides a detailed examination of 1,N6-ethenoadenine (εA), a prominent and highly studied exocyclic DNA adduct. We will explore the fundamental chemical mechanisms of its formation, delve into its profound biological consequences, present robust analytical methodologies for its detection, and discuss its critical implications in disease pathogenesis and the field of drug development. This document is intended for researchers, toxicologists, and clinical scientists seeking a comprehensive understanding of εA's role as a biomarker and a mediator of genotoxicity.
Introduction: The Significance of this compound (εA)
This compound (εA) is a tricyclic DNA lesion formed by the reaction of a bifunctional electrophile with the N1 and N6 positions of adenine.[1] This structural modification disrupts the normal Watson-Crick base-pairing, creating a block to DNA replication and transcription.[2][3] The presence of εA in the genome is not a benign event; it is a promutagenic lesion, meaning it can lead to incorrect base incorporation during DNA synthesis, primarily causing A→G transitions.[4][5]
The significance of εA extends from basic molecular biology to clinical oncology for two primary reasons:
-
Ubiquitous Formation: εA is formed from both exogenous carcinogens, such as vinyl chloride, and endogenous processes, most notably lipid peroxidation.[1][6] This dual origin makes it a relevant marker for both environmental exposure and intrinsic cellular stress.
-
Association with Disease: Elevated levels of εA are found in tissues prone to cancer and are associated with chronic inflammatory diseases, positioning it as a key biomarker for assessing cancer risk and oxidative stress.[7][8][9]
Understanding the lifecycle of this adduct—from its chemical birth to its biological impact and cellular repair—is paramount for professionals in toxicology, cancer research, and pharmaceutical development.
Mechanisms of this compound Formation
The formation of the etheno bridge on the adenine base is a two-step process requiring a bis-electrophile—a molecule with two electrophilic centers. The reaction typically begins with an attack on the N1 position of adenine, followed by a cyclization reaction involving the exocyclic N6 amine.[1]
Exogenous Formation: The Vinyl Chloride Pathway
Vinyl chloride, a known human carcinogen used in the production of polyvinyl chloride (PVC), is a classic example of an exogenous agent that induces εA formation.[10][11] Its carcinogenicity is directly linked to its metabolic activation.
-
Metabolic Activation: In the liver, cytochrome P450 enzymes (primarily CYP2E1) oxidize vinyl chloride to the highly reactive epoxide, chloroethylene oxide (CEO).[10][12]
-
Rearrangement: CEO is unstable and can spontaneously rearrange to form chloroacetaldehyde (CAA).[13]
-
DNA Adduction: Both CEO and CAA are potent bis-electrophiles that react with DNA bases. While CEO is more reactive, CAA is also a key player in forming etheno adducts, including εA.[1][13] This reaction can occur with DNA in vitro and RNA in vivo, though its detection in DNA in vivo has been debated in some contexts.[14]
dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} graphdot Caption: Exogenous formation of εA from Vinyl Chloride metabolism.
Endogenous Formation: The Lipid Peroxidation Pathway
Perhaps more ubiquitously, εA is formed endogenously as a consequence of oxidative stress. The peroxidation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic and arachidonic acid, generates a complex mixture of reactive aldehydes.[1][15][16]
-
Initiation: Reactive oxygen species (ROS) attack PUFAs in cellular membranes, initiating a chain reaction that produces lipid hydroperoxides.[17]
-
Generation of Bis-electrophiles: These hydroperoxides degrade into various reactive aldehydes. A key aldehyde implicated in εA formation is trans-4-hydroxy-2-nonenal (4-HNE).[18][19] 4-HNE itself can be further metabolized to epoxides that are highly reactive towards DNA.[1]
-
Reaction with Adenine: These bifunctional aldehydes and epoxides react with adenine bases in DNA to form εA and other exocyclic adducts.[1][16] This process links chronic inflammation, high-fat diets, and certain metabolic disorders to increased levels of DNA damage.[9][15]
dot graphdot { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} graphdot Caption: Endogenous formation of εA via the Lipid Peroxidation pathway.
Biological Consequences and Cellular Repair
The formation of εA is not the end of the story; it is a trigger for a cascade of cellular responses.
Mutagenicity and Genotoxicity
The bulky, tricyclic structure of εA distorts the DNA helix, preventing proper base pairing. During DNA replication, polymerases often misinterpret the εA lesion. In mammalian cells, DNA polymerases preferentially insert a cytosine opposite εA, leading to a characteristic εA→G transition mutation upon the next round of replication.[4][5] This high mutagenic potential (mutation frequencies can be as high as 70% in some cellular systems) underscores its role in the initiation of carcinogenesis.[5] The accumulation of such mutations in critical genes, like the p53 tumor suppressor gene or RAS oncogenes, is a key step in tumor development.[20][21]
Cellular DNA Repair Pathways
To safeguard genomic integrity, cells have evolved sophisticated repair mechanisms to remove lesions like εA. Two major pathways are involved:
-
Base Excision Repair (BER): This is a primary repair route in humans. The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the εA base.[7][22][23] This creates an apurinic/apyrimidinic (AP) site, which is then processed by downstream BER enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.[7] Studies suggest that εA is repaired predominantly through the "long-patch" branch of BER in human cells.[7]
-
Direct Reversal: A more direct repair mechanism is catalyzed by the AlkB family of dioxygenases (e.g., E. coli AlkB and its human homologs ALKBH2 and ALKBH3).[2][15][24] These enzymes utilize an iron/α-ketoglutarate-dependent mechanism to oxidatively de-ethenoate the lesion, directly converting εA back to adenine and releasing glyoxal as a byproduct.[2] This process efficiently repairs the damage without excising the base.[3]
The relative contribution of BER and direct reversal can vary depending on the organism, cell type, and the context of the DNA (single-stranded vs. double-stranded).[6][24]
Analytical Methodologies for Detection and Quantification
Accurate measurement of εA levels in biological samples (e.g., tissue DNA, white blood cells, urine) is crucial for its validation as a biomarker in molecular epidemiology and toxicology.[9][25] The gold standard for this is mass spectrometry, prized for its sensitivity and specificity.
Overview of Analytical Techniques
| Technique | Principle | Detection Limit | Key Advantages | Key Considerations |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection of the adduct (as nucleoside εdA or base εA). | Low femtomole (fmol) to attomole (amol) range.[25] | High specificity and sensitivity; structural confirmation; robust quantification using stable isotope-labeled internal standards. | Requires expensive instrumentation; extensive sample cleanup. |
| GC-MS | Gas chromatography separation of derivatized adducts followed by mass spectrometry. | Picogram (pg) range. | Very high sensitivity, especially with negative ion chemical ionization (NICI). | Requires derivatization, which can be complex; potential for sample loss. |
| ³²P-Postlabeling | Enzymatic digestion of DNA, labeling of adducts with ³²P-ATP, and separation by chromatography (TLC or HPLC). | ~1 adduct per 10⁸-10⁹ nucleotides.[26] | Extremely sensitive; does not require an authentic standard for detection. | Use of radioactivity; can be semi-quantitative; potential for artifacts. |
| Immunoassays | Use of specific antibodies to detect the εA adduct (e.g., ELISA, immunoaffinity chromatography). | Nanogram (ng) to picogram (pg) range. | High throughput; relatively inexpensive. | Cross-reactivity can be an issue; requires highly specific antibodies. |
Field-Proven Protocol: LC-MS/MS Quantification of εA in DNA
This protocol outlines a self-validating workflow for the sensitive and accurate quantification of 1,N6-ethenodeoxyadenosine (εdA) from DNA samples. The inclusion of a stable isotope-labeled internal standard is critical for trustworthiness, as it corrects for sample loss during preparation and variations in instrument response.
Objective: To quantify the number of εdA adducts per 10⁶ or 10⁸ normal deoxyadenosine (dA) nucleosides.
Materials:
-
DNA sample (from tissue, cells)
-
Stable isotope-labeled internal standard: [¹⁵N₅]-εdA
-
Enzymes: Nuclease P1, Alkaline Phosphatase
-
Solid Phase Extraction (SPE) C18 cartridges
-
UPLC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Methodology:
-
DNA Extraction & Quantification:
-
Extract genomic DNA using a standard method (e.g., phenol-chloroform or commercial kit), including an RNAse treatment step.
-
Causality Check: RNA contamination can lead to overestimation of adducts, as etheno adducts also form on RNA.[1]
-
Quantify the DNA accurately using UV spectrophotometry (A260) or a fluorescence-based assay (e.g., PicoGreen).
-
-
Internal Standard Spiking:
-
Enzymatic Hydrolysis:
-
Denature the DNA by heating at 100°C for 5 minutes, then rapidly cool on ice.
-
Add Nuclease P1 and incubate at 37°C for 2-4 hours. This digests the DNA into 3'-mononucleotides.
-
Add Alkaline Phosphatase and continue incubation at 37°C for another 2-4 hours. This dephosphorylates the mononucleotides to yield nucleosides (e.g., εdA, dA, dG, dC, T).
-
Causality Check: Enzymatic hydrolysis is preferred over acid hydrolysis, which can destroy the εdA adduct.
-
-
Sample Cleanup (Solid Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic components.
-
Elute the nucleosides with methanol.
-
Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase UPLC column (e.g., C18).
-
Use a gradient elution to separate the nucleosides.
-
The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
Monitor MRM Transitions:
-
εdA: Monitor the transition from its protonated molecular ion [M+H]⁺ to its characteristic product ion (the εA base).
-
[¹⁵N₅]-εdA: Monitor the corresponding mass-shifted transition.
-
dA: Monitor the transition for the normal nucleoside to quantify the total amount of adenine.
-
-
Self-Validation: Monitoring two distinct MRM transitions for the analyte can provide additional confirmation of its identity.[29]
-
-
Quantification:
-
Generate a standard curve using known amounts of εdA and the internal standard.
-
Calculate the amount of εdA in the sample based on the peak area ratio of the analyte to the internal standard.
-
Calculate the amount of normal dA from its peak area.
-
Express the final result as a ratio, e.g., (moles of εdA) / (moles of dA) x 10⁸.
-
dot graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} graphdot Caption: Workflow for LC-MS/MS quantification of εdA in DNA.
Implications in Disease and Drug Development
The study of εA formation is not merely an academic exercise; it has profound practical implications.
-
Biomarker of Cancer Risk: As εA levels are elevated in conditions of chronic inflammation and oxidative stress, they serve as a valuable biomarker for assessing cancer risk.[8][9] For example, elevated hepatic εA has been observed in patients with metal storage diseases like Wilson's disease, which predisposes them to hepatocellular carcinoma.[9] Monitoring urinary excretion of εA can provide a non-invasive measure of systemic oxidative DNA damage.[29][30]
-
Toxicology and Drug Safety: In drug development, assessing the genotoxic potential of new chemical entities (NCEs) is a regulatory requirement. If a candidate drug or its metabolite has a structure capable of forming bis-electrophiles, its potential to form etheno adducts must be evaluated. Ultrasensitive analytical methods allow for the detection of adducts like εA at very low levels, providing critical data for safety and risk assessment.
-
Therapeutic Targeting: The enzymes that repair εA, particularly the human AlkB homologs, represent potential therapeutic targets. Inhibiting these repair pathways could sensitize cancer cells to certain chemotherapeutic agents that function by inducing DNA damage. Conversely, enhancing repair could be a strategy for mitigating damage in diseases driven by chronic oxidative stress.
Conclusion and Future Directions
This compound is a critical DNA lesion that sits at the crossroads of environmental carcinogenesis and endogenous metabolic pathology. Its well-characterized formation pathways, potent mutagenicity, and association with human diseases make it an exemplary model for studying the mechanisms of DNA damage and repair. Advances in analytical sciences, particularly in mass spectrometry, have enabled its precise quantification in biological systems, solidifying its role as a key biomarker for oxidative stress and cancer risk.
Future research will likely focus on the interplay between different repair pathways in various cellular contexts, the impact of the chromatin environment on εA formation and repair, and the development of high-throughput methods for screening large populations. For drug development professionals, a thorough understanding of εA provides a crucial framework for evaluating the genotoxic risk of novel compounds and for identifying new therapeutic opportunities in oncology and inflammatory diseases.
References
- Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society. [Link]
- Maciejewska, A. M., Sokołowska, B., Nowicki, A., & Kuśmierek, J. T. (2011). The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Mutagenesis. [Link]
- Bolt, H. M. (1986). Metabolic activation of vinyl chloride, formation of nucleic acid adducts and relevance to carcinogenesis.
- Barbin, A., & Bartsch, H. (1986). Mutagenic and promutagenic properties of DNA adducts formed by vinyl chloride metabolites.
- Green, T., & Hathway, D. E. (1986). Evaluation of the mutagenicity of this compound- and 3,N4-ethenocytosine-nucleosides in Salmonella typhimurium.
- Qi, R., Bian, K., et al. (2020). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Dosanjh, M. K., Chen, A., Kim, E., Fraenkel-Conrat, H., Samson, L., & Singer, B. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase.
- Tudek, B., et al. (2006). The role of AlkB protein in repair of this compound in Escherichia coli cells. Acta Biochimica Polonica. [Link]
- Hu, W., & Szeliga, J. (1994). Mechanisms of formation of this compound, 3,N4-ethenocytosine, 1,N2-ethenoguanine and N2,3-ethenoguanine DNA adducts from substituted oxiranes.
- Dosanjh, M. K., et al. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase. PMC - NIH. [Link]
- Wallace, S. S. (2020). This compound: From Molecular to Biological Consequences†. Chemical Research in Toxicology. [Link]
- Guengerich, F. P., & Ghodke, P. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Genes and Environment. [Link]
- Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. University of Chicago. [Link]
- Basu, A. K., et al. (1995). Solution Conformation and Mutagenic Specificity of this compound.
- Basu, A. K., et al. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry. [Link]
- El-Bayoumy, K., et al. (1991). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Cancer Research. [Link]
- Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry. [Link]
- Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. Chemical Research in Toxicology. [Link]
- Guengerich, F. P. (2021). Etheno Adducts of Nucleic Acids and their Carcinogenic Aspects. BioXone. [Link]
- Dosanjh, M. K., et al. (1994). All Four Known Cyclic Adducts Formed in DNA by the Vinyl Chloride Metabolite Chloroacetaldehyde are Released by a Human DNA Glycosylase.
- Wallace, S. S., et al. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences.
- Wikipedia contributors. (n.d.). 1,N6-Ethanoadenine. Wikipedia. [Link]
- Pogribny, I. P., & Rusyn, I. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Experimental and Molecular Medicine. [Link]
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research. [Link]
- Chung, F. L., Chen, H. J. C., & Nath, R. G. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology. [Link]
- Lee, J. W., et al. (2012). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. Toxicological Research. [Link]
- Guichard, Y., et al. (1996).
- Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment. Toxicological Sciences. [Link]
- Chen, H. J. C., et al. (2012). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. PMC - NIH. [Link]
- Guengerich, F. P., & Ghodke, P. P. (2021). DNA adducts formed after exposure to VC or its metabolites.
- Wang, Y., et al. (2016). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis.
- Bolt, H. M. (1988). Roles of etheno-DNA adducts in tumorigenicity of olefins. Critical Reviews in Toxicology. [Link]
- Barbin, A., & Bartsch, H. (1996). Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra.
- Bartsch, H. (2000). New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies. European Journal of Cancer. [Link]
- Igarashi, M., et al. (2020). 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases. International Journal of Molecular Sciences. [Link]
- Chung, F. L., Chen, H. J., & Nath, R. G. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology. [Link]
- Chung, F. L., Chen, H. J., & Nath, R. G. (1999). Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry.
- Hanaoka, T., et al. (2002). Urinary level of 1,N(6) -ethenodeoxyadenosine, a marker of oxidative stress, is associated with salt excretion and omega 6-polyunsaturated fatty acid intake in postmenopausal Japanese women.
- Chen, H. J. C., et al. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical Research in Toxicology. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology. [Link]
- Jaganjac, M., & Zarkovic, N. (2018). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Journal of Clinical and Experimental Medicine. [Link]
- Zarkovic, N., & Jaganjac, M. (2022).
- Waris, G., & Ahsan, H. (2021). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants. [Link]
- Igarashi, M., et al. (2020). Generation of 4-HNE in the mitochondria.
Sources
- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. he-group.uchicago.edu [he-group.uchicago.edu]
- 4. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New DNA-based biomarkers for oxidative stress and cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of vinyl chloride, formation of nucleic acid adducts and relevance to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etheno Adducts of Nucleic Acids and their Carcinogenic Aspects - BioXone [bioxone.in]
- 13. Mutagenic and promutagenic properties of DNA adducts formed by vinyl chloride metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Roles of etheno-DNA adducts in tumorigenicity of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacterial DNA repair genes and their eukaryotic homologues: 1. Mutations in genes involved in base excision repair (BER) and DNA-end processors and their implication in mutagenesis and human disease [eprints.ibb.waw.pl]
- 16. Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. | Semantic Scholar [semanticscholar.org]
- 21. Etheno-adduct-forming chemicals: from mutagenicity testing to tumor mutation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 25. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Urinary level of 1,N(6) -ethenodeoxyadenosine, a marker of oxidative stress, is associated with salt excretion and omega 6-polyunsaturated fatty acid intake in postmenopausal Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hidden Signature of Oxidative Stress: A Technical Guide to Endogenous 1,N⁶-ethenoadenine Adducts
Abstract
This technical guide provides a comprehensive exploration of 1,N⁶-ethenoadenine (εA), a promutagenic DNA adduct arising from endogenous sources. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of εA formation, its biological ramifications, and the analytical methodologies crucial for its detection and quantification. We will dissect the intricate pathways of lipid peroxidation that lead to the generation of reactive aldehydes, the primary culprits in εA formation. Furthermore, this guide will illuminate the cellular defense mechanisms, specifically DNA repair pathways, that counteract this form of DNA damage. By offering detailed experimental protocols and summarizing key quantitative data, we aim to equip the scientific community with the knowledge and tools necessary to investigate the role of εA in human health and disease, particularly in the context of cancer and chronic inflammatory conditions.
Introduction: The Significance of Endogenous DNA Adducts
The integrity of our genome is under constant assault from both external and internal sources. While exogenous carcinogens are widely recognized for their DNA-damaging potential, the threat posed by endogenous metabolic byproducts is equally significant. Among the diverse array of endogenous DNA lesions, exocyclic adducts represent a particularly insidious class of damage. These adducts, formed by the reaction of cellular metabolites with the nitrogen atoms of DNA bases, can disrupt the normal Watson-Crick base pairing, leading to mutations during DNA replication and transcription.
1,N⁶-ethenoadenine (εA) is a well-characterized exocyclic adduct that has garnered considerable attention due to its established mutagenicity and its association with various pathological conditions, including cancer.[1][2] This guide will focus exclusively on the endogenous sources of εA, providing a detailed examination of the biochemical pathways that lead to its formation and the cellular mechanisms that have evolved to mitigate its harmful effects.
The Genesis of Endogenous εA: A Tale of Lipid Peroxidation
The primary endogenous route to the formation of εA adducts is through lipid peroxidation, a complex chain reaction involving the oxidative degradation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[3] This process is a natural consequence of cellular metabolism and can be exacerbated by conditions of oxidative stress and chronic inflammation.[4]
The Cascade of Lipid Peroxidation and the Generation of Reactive Aldehydes
The process begins with the abstraction of a hydrogen atom from a PUFA, typically initiated by reactive oxygen species (ROS). This creates a lipid radical that reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from an adjacent PUFA, propagating a chain reaction. The breakdown of lipid hydroperoxides, the unstable intermediates of this cascade, generates a plethora of reactive aldehydes.
Two of the most significant aldehydes implicated in the formation of etheno adducts are 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA) .[4] These bifunctional electrophiles are highly reactive towards the nucleophilic centers in DNA bases.
The Molecular Mechanism of εA Formation
The formation of the 1,N⁶-etheno bridge on the adenine base is a two-step process involving the reaction with a reactive aldehyde. In the case of HNE, the proposed mechanism involves a Michael addition of the exocyclic N⁶-amino group of adenine to the α,β-unsaturated aldehyde, followed by cyclization and dehydration to form the stable εA adduct.
Diagram: Formation of 1,N⁶-ethenoadenine from 4-hydroxy-2-nonenal (HNE)
Caption: The formation of εA from lipid peroxidation-derived HNE.
Biological Consequences of εA Adducts
The presence of εA in the genome is not a benign event. Its bulky, tricyclic structure distorts the DNA helix and interferes with the fidelity of DNA replication and transcription, leading to significant biological consequences.
Mutagenicity and Mutational Signature
εA is a potent mutagen, primarily inducing A→T, A→G, and A→C transversion and transition mutations.[2][5] This miscoding potential stems from the inability of the adducted adenine to form proper Watson-Crick hydrogen bonds with thymine. During DNA replication, DNA polymerases can misinsert an incorrect base opposite the εA lesion. The characteristic mutational signature of εA has been observed in the p53 tumor suppressor gene and ras oncogenes in tumors associated with exposure to vinyl chloride, an exogenous source of εA, suggesting a similar role for endogenously formed adducts in sporadic cancers.[2]
Impact on Cellular Signaling Pathways
The accumulation of DNA damage, including εA adducts, can trigger cellular stress responses, most notably the p53 signaling pathway. The p53 tumor suppressor protein, often referred to as the "guardian of the genome," is a key regulator of cell cycle arrest, DNA repair, and apoptosis.[6][7][8][9] Persistent DNA damage can lead to the stabilization and activation of p53.[6][10] Activated p53 can halt the cell cycle to allow time for DNA repair or, if the damage is too extensive, initiate programmed cell death (apoptosis) to eliminate potentially cancerous cells.[6][7][10] The presence of εA adducts can therefore contribute to the complex signaling cascades that determine cell fate in response to endogenous genotoxic stress.
Cellular Defense: DNA Repair Mechanisms for εA
To counteract the deleterious effects of εA, cells have evolved sophisticated DNA repair mechanisms. The two primary pathways responsible for the removal of εA adducts are Base Excision Repair (BER) and Direct Reversal Repair (DRR).[3]
Base Excision Repair (BER)
The BER pathway is a major route for the repair of εA.[1] The process is initiated by a specific DNA glycosylase, N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond.[1] This leaves an apurinic/apyrimidinic (AP) site, which is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.
Direct Reversal Repair (DRR) by AlkB Family Enzymes
In addition to BER, εA can also be repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. These enzymes, including human homologues ALKBH2 and ALKBH3, directly reverse the damage by oxidative dealkylation, converting the etheno adduct back to a normal adenine base without excising it from the DNA backbone.
Diagram: DNA Repair Pathways for 1,N⁶-ethenoadenine (εA)
Caption: The two major DNA repair pathways for εA adducts.
Analytical Methodologies for the Detection and Quantification of εA
Accurate measurement of εA adducts in biological samples is paramount for understanding their role in human health. Several highly sensitive analytical techniques have been developed for this purpose.
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting adducts at levels as low as one in 10⁹-10¹⁰ nucleotides.[11][12][13][14]
Experimental Protocol: ³²P-Postlabeling for εA Adducts
-
DNA Isolation and Digestion:
-
Isolate high-quality DNA from tissues or cells using standard phenol-chloroform extraction or a commercial kit.
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. Incubate at 37°C for 3-4 hours.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while adducts are resistant to this enzyme. This step enriches the adducted nucleotides.
-
-
⁵²P-Labeling:
-
Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other labeled species using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the radioactivity of the adduct spots using a phosphorimager or by scintillation counting. Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of εA, often using isotopically labeled internal standards for accurate measurement.[15][16]
Experimental Protocol: LC-MS/MS for εA Quantification
-
DNA Isolation and Hydrolysis:
-
Isolate DNA as described for the ³²P-postlabeling assay.
-
Hydrolyze the DNA to nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
-
Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-εA) to the hydrolyzed DNA sample.
-
-
Sample Cleanup and Enrichment (Immunoaffinity Chromatography):
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a reverse-phase HPLC column coupled to a tandem mass spectrometer.
-
Separate εA from other nucleosides using a suitable gradient elution.
-
Detect and quantify εA and the internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in positive electrospray ionization mode. The transition for εA is typically m/z 276 → 160.
-
-
Data Analysis:
-
Calculate the concentration of εA in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Diagram: Experimental Workflow for LC-MS/MS Quantification of εA
Caption: A typical workflow for the quantification of εA by LC-MS/MS.
Quantitative Levels of Endogenous εA in Human Tissues
The levels of endogenous εA adducts can vary significantly between different tissues and can be elevated in certain disease states, particularly those associated with chronic inflammation and oxidative stress.
| Tissue/Condition | εA Level (adducts per 10⁸ adenine) | Reference |
| Normal Human Liver | ~0.2 | [2] |
| Human Placental DNA | ~230-250 | [20][21] |
| White Blood Cells (Non-exposed) | ~0.4 | [16] |
| White Blood Cells (Benzene-exposed) | ~8.2 | [16] |
| Inflamed Pancreatic Tissue (Chronic Pancreatitis) | Significantly elevated (3-fold) | [4] |
| Affected Colonic Mucosa (Crohn's Disease) | Not significantly elevated | [4] |
| Affected Colonic Mucosa (Ulcerative Colitis) | Not significantly elevated | [4] |
| Normal Lung Tissue | Varies | [22] |
| Lung Tumor Tissue | Varies | [22] |
Note: The values presented are approximate and can vary depending on the analytical method used and the specific cohort studied.
Conclusion and Future Perspectives
Endogenously formed 1,N⁶-ethenoadenine adducts are a significant source of genomic instability and have been implicated in the etiology of human diseases, most notably cancer. The primary pathway for their formation, lipid peroxidation, is a fundamental biological process that is heightened under conditions of oxidative stress and chronic inflammation. Understanding the mechanisms of εA formation, its biological consequences, and the cellular repair pathways that counteract it is crucial for developing strategies for disease prevention and therapy.
The sensitive analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify εA levels in various biological matrices. Such studies will be invaluable for:
-
Biomonitoring of human populations to assess exposure to endogenous and exogenous sources of DNA damage.
-
Investigating the role of εA in the initiation and progression of cancer and other chronic diseases.
-
Evaluating the efficacy of chemopreventive agents that may modulate lipid peroxidation or enhance DNA repair.
-
Developing novel therapeutic strategies that target the formation or repair of these promutagenic adducts.
As our understanding of the complex interplay between endogenous DNA damage, cellular signaling, and disease pathogenesis continues to grow, the study of εA will undoubtedly remain a critical area of research with significant implications for human health.
References
- Nair, J., Gansauge, F., Beger, H., Dolara, P., Winde, G., & Bartsch, H. (2006). Increased etheno-DNA adducts in affected tissues of patients suffering from Crohn's disease, ulcerative colitis, and chronic pancreatitis. Antioxidants & Redox Signaling, 8(5-6), 1003–1010. [Link]
- Saparbaev, M., Prakash, A. S., & Laval, J. (2014). Evidence of complete cellular repair of 1,N6-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair, 21, 13-21. [Link]
- Akasaka, S., & Loeb, L. A. (2000). Mutagenesis Induced by a Single 1,N6-Ethenodeoxyadenosine Adduct in Human Cells. Cancer Research, 60(15), 4166–4172. [Link]
- Pandya, G. A., & Moriya, M. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 459(2), 95-103. [Link]
- Yen, T. Y., Holt, S., Sangaiah, R., & Swenberg, J. A. (1998). Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. Chemical Research in Toxicology, 11(7), 810–815. [Link]
- Doerge, D. R., Churchwell, M. I., Fang, J. L., & Beland, F. A. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology, 13(12), 1259–1264. [Link]
- Chen, H. J., Lin, W. P., & Chen, C. Y. (2011). Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells. Analytical and Bioanalytical Chemistry, 401(3), 1015–1022. [Link]
- The Role of N6-Methyladenosine in Inflammatory Diseases. (2021). International Journal of Molecular Sciences, 22(16), 8885. [Link]
- Chen, H. J., & Wu, C. F. (2013). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. International Journal of Molecular Sciences, 14(12), 24096–24107. [Link]
- Speina, E., Zielińska, M., Barbin, A., Gackowski, D., Kowalewski, J., Grzela, T., ... & Tudek, B. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research, 63(15), 4351–4357. [Link]
- Gu, L., & Li, D. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688–2698. [Link]
- Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling analysis of DNA adducts. Methods in Molecular Biology, 1105, 125–137. [Link]
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. [Link]
- Chen, H. J. C., Chiang, L. C., Tseng, M. C., Zhang, L. L., Ni, J., & Chung, F. L. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 12(12), 1119–1126. [Link]
- Decreased repair activities of this compound and 3,N4-ethenocytosine in lung adenocarcinoma patients. (2003).
- Phillips, D. H., Hewer, A., & Arlt, V. M. (2005). 32P-postlabeling analysis of DNA adducts. Methods in Molecular Biology, 291, 3–12. [Link]
- Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2070, 245–257. [Link]
- A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (2022). Frontiers in Molecular Biosciences, 9, 984224. [Link]
- Goodrich, L. E., & Vouros, P. (2001). Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. Analytical Chemistry, 73(2), 303–309. [Link]
- COSMIC. (2019).
- Shibutani, S., Kim, S. Y., & Suzuki, N. (2006). 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. Methods in Molecular Biology, 314, 307–321. [Link]
- Alexandrov, L. B., Nik-Zainal, S., Wedge, D. C., Aparicio, S. A., Behjati, S., Biankin, A. V., ... & Stratton, M. R. (2013). Signatures of mutational processes in human cancer.
- Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. (1998). R Discovery. [Link]
- Zilfou, J. T., & Lowe, S. W. (2009). Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. Cold Spring Harbor Perspectives in Biology, 1(5), a001260. [Link]
- Chen, J. (2023). Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies. Signal Transduction and Targeted Therapy, 8(1), 90. [Link]
- Wu, M., Nair, J., Winde, G., & Bartsch, H. (2000). Immunohistochemical detection of 1,N(6)-ethenodeoxyadenosine, a promutagenic DNA adduct, in liver of rats exposed to vinyl chloride or an iron overload. Carcinogenesis, 21(4), 777–781. [Link]
- Unraveling the Guardian: p53's Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies. (2023). Cancers, 15(18), 4595. [Link]
- Chen, H. J., Chiang, L. C., Tseng, M. C., Zhang, L. L., Ni, J., & Chung, F. L. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 12(12), 1119–1126. [Link]
- Appella, E., & Anderson, C. W. (2001). Signaling to the p53 Tumor Suppressor through Pathways Activated by Genotoxic and Nongenotoxic Stresses. Current Topics in Developmental Biology, 50, 1–18. [Link]
- Anderson, M. E., & Adib, Z. A. (2012). Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification. Bioanalysis, 4(18), 2289–2299. [Link]
- Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome. (2020). International Journal of Molecular Sciences, 21(21), 8295. [Link]
- Lee, C. Y., & Everse, J. (1973). Studies on the properties of 1,N 6 -ethenoadenine derivatives of various coenzymes. Archives of Biochemistry and Biophysics, 157(1), 83–90. [Link]
Sources
- 1. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased etheno-DNA adducts in affected tissues of patients suffering from Crohn's disease, ulcerative colitis, and chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 19. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Formation of 1,N6-Ethenoadenine: The Genotoxic Link Between Lipid Peroxidation and DNA Damage
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Lipid peroxidation (LPO), a fundamental consequence of oxidative stress, generates a cascade of reactive electrophiles that can damage cellular macromolecules, including DNA. Among the most significant and mutagenic DNA lesions arising from this process is 1,N6-ethenoadenine (εA), an exocyclic adduct formed from the reaction of reactive aldehydes with adenine bases. This technical guide provides an in-depth exploration of the mechanistic pathways leading from the peroxidation of polyunsaturated fatty acids to the formation of εA. We will dissect the chemical reactions involved, discuss the profound biological and pathophysiological implications of this adduct in carcinogenesis and inflammatory diseases, and present detailed, field-proven methodologies for its detection and quantification. This document serves as a critical resource for professionals investigating oxidative stress, DNA damage, and the development of novel therapeutic and preventative strategies.
The Foundation: Oxidative Stress and Lipid Peroxidation
Oxidative stress describes an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates or repair the resulting damage. This imbalance leads to widespread cellular injury. Lipids, particularly the polyunsaturated fatty acids (PUFAs) within cellular membranes, are highly susceptible to attack by ROS in a process termed lipid peroxidation (LPO)[1][2].
LPO is a destructive free-radical chain reaction that compromises membrane integrity and generates a host of secondary, highly reactive metabolites, most notably bifunctional electrophilic aldehydes[1][3]. The two most studied of these are malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE)[1][4][5]. These aldehydes are relatively stable and can diffuse from their site of origin to attack distant nucleophilic targets, including proteins and, critically, the nitrogenous bases of DNA[5][6]. This interaction leads to the formation of DNA adducts—covalent modifications that can disrupt the structure and function of the genome.
The Mechanistic Pathway: From PUFA to εA Adduct
The formation of this compound (εA) is a multi-step process that directly links lipid chemistry to genetic damage. The pathway begins with membrane lipids and culminates in a stable, promutagenic lesion within the DNA helix.
Initiation and Propagation of Lipid Peroxidation
The process is initiated when a ROS, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA, creating a lipid radical (L•). This radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), which can then abstract a hydrogen from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH)[2][6].
Generation of Genotoxic Aldehydes
These unstable lipid hydroperoxides undergo decomposition, often catalyzed by transition metals like iron, to yield a complex mixture of reactive aldehydes[1]. Key precursors to εA include:
-
Malondialdehyde (MDA): A well-known product of LPO that reacts with deoxyadenosine to form an adduct designated M1A[7][8][9].
-
4-hydroxy-2-nonenal (HNE): A major and highly toxic product of ω-6 PUFA peroxidation[1]. While HNE itself reacts with DNA, its further metabolites are often more potent precursors to etheno adducts[10].
-
HNE Metabolites: These include 2,3-epoxy-4-hydroxynonanal (EHN) and 4-oxo-2-nonenal (ONE)[11][12][13]. These α,β-unsaturated aldehydes are potent bifunctional electrophiles that react efficiently with DNA bases to form exocyclic adducts[14][15][16].
The Final Reaction: Formation of the Etheno Ring
The defining step in εA formation is the reaction of these bifunctional aldehydes with the adenine base in DNA. The aldehyde undergoes a sequential reaction with the exocyclic amino group (N6) and the N1 ring nitrogen of adenine. This dual reaction results in the formation of a stable, five-membered exocyclic ring, creating the this compound structure[17][18].
Caption: Mechanistic flow from PUFA to εA formation.
Biological Consequences and Pathophysiological Relevance
The formation of εA is not a benign event; it is a promutagenic lesion with significant implications for cellular function and organismal health[18][19].
Mutagenicity and Genomic Instability
The etheno ring on the adenine base sterically blocks the Watson-Crick hydrogen bonding face. During DNA replication, this distortion causes DNA polymerases to frequently misinterpret εA, leading to the insertion of an incorrect base opposite the lesion. This results in characteristic A→T, A→G, and A→C transversions and transitions, contributing to genomic instability and the mutational signatures observed in some cancers[18].
Cellular DNA Repair
To counteract this threat, cells have evolved sophisticated DNA repair mechanisms. εA is primarily recognized and removed by the Base Excision Repair (BER) pathway[18][20]. The key enzyme responsible for initiating this process is N-methylpurine-DNA glycosylase (MPG) , which cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the εA adduct[20][21]. The resulting abasic site is then processed by downstream BER enzymes to restore the correct DNA sequence.
Caption: Cellular fates of the this compound (εA) lesion.
Association with Human Disease
Elevated levels of εA have been detected in tissues from individuals with conditions associated with chronic inflammation and oxidative stress. This includes liver, colon, and lung cancers, where persistent inflammation is a known risk factor[20][21]. Consequently, εA is increasingly recognized as a valuable biomarker for assessing endogenous DNA damage, cancer risk, and the efficacy of chemopreventive agents[19][22][23].
Methodologies for εA Detection and Quantification
The accurate measurement of εA in biological samples is crucial for both basic research and clinical applications. Several highly sensitive techniques have been developed, each with specific advantages. The choice of method depends on factors such as required sensitivity, sample availability, and the specific research question.
| Methodology | Principle | Sensitivity | Specificity | Key Advantage | Primary Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High (fmol-amol) | Very High | Absolute quantification via stable isotope dilution; structural confirmation. | Quantitative biomarker studies in DNA and urine.[19][24] |
| ³²P-Postlabeling | Enzymatic digestion of DNA and ⁵' radiolabeling of modified nucleotides. | Extremely High (amol-zmol) | Moderate-High | Unsurpassed sensitivity for detecting unknown adducts. | Screening for DNA damage; studies with very limited DNA.[25][26] |
| Immuno-Slot Blot (ISB) | Use of specific monoclonal antibodies to detect adducts immobilized on a membrane. | Moderate-High | High | High throughput; does not require specialized mass spectrometry equipment. | Screening large numbers of samples; semi-quantitative analysis.[27][28] |
Protocol: Quantification of εA by LC-MS/MS
This protocol describes a robust method for the absolute quantification of 1,N6-etheno-2'-deoxyadenosine (εdA) in DNA using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expertise & Rationale: The use of a stable isotope-labeled internal standard ([¹⁵N₅]εdA) is critical. It is added at the very beginning of the sample preparation process and co-purifies with the target analyte. By correcting for analyte loss at every step and for variations in ionization efficiency, it ensures the highest degree of accuracy and precision, making the entire protocol a self-validating system[22][23][24].
Materials & Reagents:
-
Genomic DNA sample
-
[¹⁵N₅]εdA internal standard
-
Nuclease P1, Alkaline Phosphatase
-
Solid Phase Extraction (SPE) C18 cartridges
-
LC-MS grade water, acetonitrile, and formic acid
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from tissue or cells using a standard extraction method. Quantify the DNA using UV absorbance.
-
Spiking Internal Standard: To 50-100 µg of DNA, add a known amount of the [¹⁵N₅]εdA internal standard. The amount should be chosen to be within the linear range of the instrument and comparable to the expected level of endogenous εdA.
-
Enzymatic Hydrolysis:
-
Add buffer and Nuclease P1 to the DNA sample. Incubate at 37°C for 2 hours. Rationale: Nuclease P1 digests DNA into 3'-mononucleotides but is inefficient at cleaving next to bulky adducts, enriching the adduct fraction[29].
-
Adjust the pH to ~8.0 with Tris buffer and add Alkaline Phosphatase. Incubate at 37°C for another 2 hours. Rationale: Alkaline Phosphatase completes the digestion by removing the 3'-phosphate to yield deoxyribonucleosides, which are more amenable to chromatographic separation and MS analysis.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the nucleosides with methanol.
-
Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Inject the sample onto a reverse-phase C18 UPLC column.
-
Perform chromatographic separation using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluent by electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both native εdA and the [¹⁵N₅]εdA internal standard. For example:
-
εdA: m/z 276 → 160
-
[¹⁵N₅]εdA: m/z 281 → 165
-
-
-
Quantification: Calculate the amount of εdA in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard calibration curve.
Caption: Workflow for εA quantification by LC-MS/MS.
Protocol: Detection of εA by ³²P-Postlabeling Assay
This method provides unparalleled sensitivity for detecting DNA adducts when sample material is extremely limited.
Expertise & Rationale: The key to this method's sensitivity is the introduction of a high-specific-activity ³²P radiolabel after DNA digestion. Adduct enrichment, typically using nuclease P1 digestion or butanol extraction, is a critical step to reduce the background from normal nucleotides, allowing for the detection of extremely rare events (e.g., 1 adduct in 10¹⁰ bases)[25][26][30].
Materials & Reagents:
-
Genomic DNA sample (as little as 1-10 µg)
-
Micrococcal Nuclease, Spleen Phosphodiesterase
-
Nuclease P1 (for enrichment)
-
T4 Polynucleotide Kinase (T4 PNK)
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose Thin Layer Chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest DNA to 3'-mononucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Method):
-
Incubate the digest with Nuclease P1. Rationale: Nuclease P1 dephosphorylates the normal 3'-mononucleotides to nucleosides, but leaves the bulky adducts as 3'-mononucleotides, effectively enriching the adducted species[29].
-
-
⁵'-Radiolabeling:
-
Incubate the enriched adducts with T4 Polynucleotide Kinase and high-specific-activity [γ-³²P]ATP. Rationale: T4 PNK transfers the radiolabeled phosphate from ATP to the 5'-hydroxyl group of the adducted nucleotides, creating a 3',5'-bisphosphate.
-
-
TLC Separation:
-
Spot the labeled sample onto a PEI-cellulose TLC plate.
-
Develop the chromatogram using a multidirectional, multi-solvent system. Rationale: This complex separation is required to resolve the rare, labeled adducts from any remaining background radioactivity.
-
-
Detection and Quantification:
-
Visualize the separated adducts using a phosphorimager or by exposing the plate to X-ray film.
-
Quantify the radioactivity in the adduct spots and compare it to the total amount of nucleotides analyzed to calculate the adduct frequency.
-
Caption: Workflow for the ³²P-Postlabeling assay.
Conclusion and Future Directions
The formation of this compound provides a direct, mechanistic link between oxidative stress-induced lipid peroxidation and mutagenic DNA damage. This pathway is of fundamental importance in the etiology of diseases driven by chronic inflammation and oxidative damage, such as cancer. The ability to accurately quantify εA using advanced analytical techniques like LC-MS/MS has established it as a critical biomarker for assessing DNA damage, evaluating disease risk, and monitoring the effectiveness of therapeutic interventions.
Future research will likely focus on mapping the distribution of εA across the genome to understand mutational hotspots, further elucidating the interplay between different DNA repair pathways in its removal, and developing novel small-molecule inhibitors to prevent the formation of the reactive aldehydes that serve as its precursors. For drug development professionals, εA serves as a key pharmacodynamic biomarker to assess the genotoxic risk or the protective effects of new chemical entities.
References
- Niki, E. (2025).
- Rizzo, C. J., et al. (1997). A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine. PubMed. [Link]
- Slater, T. F. (1993).
- El Ghissassi, F., et al. (1995). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. PubMed. [Link]
- Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry.
- Chen, H. J. C., & Chang, C. M. (2004). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]
- Gaschler, M. M., & Stockwell, B. R. (2025). The Important Role of Lipid Peroxidation Processes in Aging and Age Dependent Diseases.
- Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry: Comparison with Gas Chromatography−Mass Spectrometry.
- Guza, R., & Vang, K. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. PubMed. [Link]
- Chen, H. J. C., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. PubMed. [Link]
- Chen, H. J. C., et al. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry.
- Doorn, J. A., & Petersen, D. R. (2018). Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal. MDPI. [Link]
- Rizzo, C. J., et al. (1997). A Novel Synthesis of Malondialdehyde Adducts of Deoxyguanosine, Deoxyadenosine, and Deoxycytidine. American Chemical Society. [Link]
- Rizzo, C. J., et al. (2006).
- Rizzo, C. J., et al. (2006). Site-Specific Synthesis of Oligonucleotides Containing Malondialdehyde Adducts of Deoxyguanosine and Deoxyadenosine via a Postsynthetic Modification Strategy.
- Chung, F. L., et al. (1996). A 32P-postlabeling Method for Simultaneous Detection and Quantification of Exocyclic Etheno and Propano Adducts in DNA. PubMed. [Link]
- Singh, R., et al. (2012). Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry.
- Blair, I. A., et al. (2000). Deoxyadenosine Adducts Derived from 4-Oxo-2-nonenal, a Novel Product of Lipid Peroxidation.
- Pecorelli, A., et al. (2025). Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation.
- Blair, I. A., et al. (2005). 4-Hydroperoxy-2-nonenal-Induced Formation of 1,N2-Etheno-2'-deoxyguanosine Adducts.
- Reddy, M. V., & Randerath, K. (1987).
- Caballero, F., et al. (2022).
- Saparbaev, M., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. NIH. [Link]
- Phillips, D. H. (2026). 32P-Postlabeling Analysis of DNA Adducts. PubMed. [Link]
- Blair, I. A., et al. (2000). Formation of a substituted 1,N(6)
- Blair, I. A., et al. (2005). 4-Hydroperoxy-2-nonenal-Induced Formation of 1,N2-Etheno-2′-deoxyguanosine Adducts. Chem. Res. Toxicol., 18(4), 780-790. [Link]
- El Ghissassi, F., et al. (1995). Formation of this compound and 3,N4-Ethenocytosine by Lipid Peroxidation Products and Nucleic Acid Bases.
- Chen, H. J. C., et al. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry.
- Chen, H. J., et al. (2011). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. PubMed. [Link]
- Saparbaev, M., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed. [Link]
- Barrera, G. (2018). Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an index of lipid peroxidation: limits and perspectives. NIH. [Link]
- Ghissassi, F., et al. (1995). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Semantic Scholar. [Link]
- Guichard, Y., et al. (2006). Predominance of the 1,N2-propano 2'-deoxyguanosine adduct among 4-hydroxy-2-nonenal-induced DNA lesions. PubMed. [Link]
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. PubMed. [Link]
- Wani, A. A., et al. (1984). An immuno-slot-blot assay for detection and quantitation of alkyldeoxyguanosines in DNA. Carcinogenesis, 5(9), 1149-1153. [Link]
- Phillips, D. H., & Arlt, V. M. (2014). ³²P-postlabeling analysis of DNA adducts. PubMed. [Link]
- Nehls, P., et al. (1984). Immuno-slot-blot: A highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA. NIH. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. PubMed. [Link]
- Miller, C. A., & Costa, M. (1988). Immunodetection of DNA-protein crosslinks by slot blotting. PubMed. [Link]
- Chen, H. J. C., et al. (2003).
- Sies, H. (2016). Lipid-derived reactive aldehydes link oxidative stress to cell senescence. NIH. [Link]
- Pandya, J. D., et al. (2013). Lipid Peroxidation-Derived Reactive Aldehydes Directly and Differentially Impair Spinal Cord and Brain Mitochondrial Function. NIH. [Link]
- Ayala, A., et al. (2014).
- Chung, F. L., et al. (2008). Some reactive aldehydes generated as secondary lipid peroxidation...
- Greinert, R., et al. (2015).
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Semantic Scholar. [Link]
- Greinert, R., et al. (2025). Immuno-slot blot assay for detection of UVR-mediated DNA damage.
Sources
- 1. Oxidative Stress and Skin Diseases: The Role of Lipid Peroxidation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-derived reactive aldehydes link oxidative stress to cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Peroxidation-Derived Reactive Aldehydes Directly and Differentially Impair Spinal Cord and Brain Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel synthesis of malondialdehyde adducts of deoxyguanosine, deoxyadenosine, and deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Predominance of the 1,N2-propano 2'-deoxyguanosine adduct among 4-hydroxy-2-nonenal-induced DNA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an index of lipid peroxidation: limits and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Immuno-slot-blot: A highly sensitive immunoassay for the quantitation of carcinogen-modified nucleosides in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A new sensitive 32P-postlabeling assay based on the specific enzymatic conversion of bulky DNA lesions to radiolabeled dinucleotides and nucleoside 5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ³²P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mutagenic Properties of 1,N6-Ethenoadenine
Abstract
1,N6-ethenoadenine (εA) is a significant exocyclic DNA adduct resulting from both endogenous metabolic processes, such as lipid peroxidation, and exposure to exogenous carcinogens like vinyl chloride.[1][2] This guide provides a comprehensive technical overview of the mutagenic properties of εA, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular mechanisms of εA-induced mutagenesis, the intricate interplay with DNA polymerases during replication, and the cellular DNA repair pathways that counteract this form of DNA damage. Furthermore, this guide will present detailed experimental protocols for studying εA mutagenicity and summarize key quantitative findings to provide a holistic understanding of its biological consequences.
Introduction: The Formation and Significance of this compound
This compound (εA) is a tricyclic analog of adenine, characterized by an ethylene bridge connecting the N6 and N1 positions.[3] This structural alteration has profound implications for the integrity of the genetic code.
Formation:
-
Exogenous Sources: A primary source of εA is the metabolic activation of vinyl chloride, a known human carcinogen used extensively in the plastics industry.[4][5][6] Vinyl chloride is metabolized to the reactive intermediates chloroethylene oxide and chloroacetaldehyde, which readily react with adenine in DNA to form εA.[7][8]
-
Endogenous Sources: εA is also formed endogenously through the non-enzymatic reaction of DNA with reactive aldehydes, such as 4-hydroxy-2-nonenal, which are byproducts of lipid peroxidation initiated by oxidative stress.[1][2][7]
Biological Significance:
The formation of εA disrupts the Watson-Crick base-pairing face of adenine, sterically hindering the formation of a canonical A:T base pair.[7][8][9] This disruption is the root of its mutagenic and cytotoxic properties. The presence of εA in DNA is associated with an increased risk of various cancers, including angiosarcoma of the liver in individuals occupationally exposed to vinyl chloride, as well as lung, colon, and liver cancers.[1][4][10]
Figure 2: Generalized workflow of εA-induced mutagenesis via translesion synthesis.
Cellular Defense: DNA Repair of this compound
To mitigate the deleterious effects of εA, cells have evolved sophisticated DNA repair mechanisms. The two primary pathways for the removal of εA are Base Excision Repair (BER) and Direct Reversal Repair (DRR). [2] 3.1. Base Excision Repair (BER):
The BER pathway is a major route for the repair of εA in mammalian cells. [1]
-
Initiation by DNA Glycosylases: The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. N-methylpurine DNA-glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG), is the primary enzyme responsible for recognizing and removing εA from DNA. [1][11][12]* Long-Patch BER: Studies have shown that εA is predominantly repaired via the long-patch branch of BER in human cells, which involves the incorporation of four or more nucleotides. [11]MPG has been found to exist in a pre-formed complex with PCNA and FEN1, key components of long-patch BER, suggesting a mechanism for pathway selection. [11] 3.2. Direct Reversal Repair (DRR):
In addition to BER, εA can be directly repaired by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases. [7][8]
-
Mechanism of Action: These enzymes, including E. coli AlkB and its human homologs ALKBH2 and ALKBH3, catalyze the oxidative demethylation of the etheno bridge, converting εA back to adenine. [7][8][13]* Substrate Preference: ALKBH2 preferentially repairs εA in double-stranded DNA, while ALKBH3 favors single-stranded DNA. [14]The repair efficiency of these enzymes can be influenced by the DNA sequence context surrounding the lesion. [13]* Potential for Interstrand Cross-links: Interestingly, the repair of εA by ALKBH2 can sometimes result in the formation of a stable DNA interstrand cross-link as a side product. [14]
Figure 3: Major DNA repair pathways for this compound (εA).
Experimental Methodologies for Studying εA Mutagenicity
A variety of sophisticated experimental techniques are employed to investigate the mutagenic properties of εA. A common and powerful approach is the use of site-specifically modified shuttle vectors.
Protocol: Site-Specific Mutagenesis Assay in Human Cells
This protocol outlines a general workflow for assessing the mutagenicity of a single εA adduct in human cells using a shuttle plasmid vector. [15][16] 1. Preparation of the εA-Containing Vector:
- Synthesize an oligonucleotide containing a single, site-specifically placed εA adduct.
- Ligate this oligonucleotide into a shuttle vector, such as one containing an SV40 origin of replication for propagation in mammalian cells and a bacterial origin of replication and selectable marker for recovery in E. coli.
- Generate a double-stranded plasmid, ensuring the εA adduct is present in one strand.
2. Transfection of Human Cells:
- Transfect a suitable human cell line (e.g., HeLa cells) with the εA-containing plasmid.
- Allow the cells to replicate the plasmid for a defined period (e.g., 48 hours).
3. Plasmid Recovery:
- Lyse the human cells and isolate the progeny plasmids.
- Treat the recovered plasmids with an appropriate restriction enzyme that specifically cleaves the parental, unreplicated plasmid, thereby enriching for progeny plasmids.
4. Transformation of E. coli and Mutational Analysis:
- Transform a suitable strain of E. coli with the recovered progeny plasmids.
- Plate the transformed bacteria on selective media to obtain individual colonies, each arising from a single plasmid molecule.
- Isolate plasmid DNA from individual colonies.
- Sequence the region of the plasmid that initially contained the εA adduct to determine the frequency and types of mutations that occurred during replication in the human cells.
"Start" [shape=ellipse, label="Start", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Oligo_Synth" [label="Synthesize Oligo with εA"];
"Vector_Prep" [label="Ligate Oligo into Shuttle Vector"];
"Transfection" [label="Transfect Human Cells"];
"Replication" [label="Plasmid Replication in Human Cells"];
"Plasmid_Recovery" [label="Recover Progeny Plasmids"];
"Ecoli_Transform" [label="Transform E. coli"];
"Sequencing" [label="Sequence Individual Plasmids"];
"Analysis" [label="Analyze Mutation Frequency and Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"End" [shape=ellipse, label="End", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Oligo_Synth";
"Oligo_Synth" -> "Vector_Prep";
"Vector_Prep" -> "Transfection";
"Transfection" -> "Replication";
"Replication" -> "Plasmid_Recovery";
"Plasmid_Recovery" -> "Ecoli_Transform";
"Ecoli_Transform" -> "Sequencing";
"Sequencing" -> "Analysis";
"Analysis" -> "End";
}
Figure 4: Experimental workflow for a site-specific mutagenesis assay of εA.
Quantitative Data on εA Mutagenicity
The mutagenic potency of εA varies significantly between different biological systems.
| Biological System | Mutation Frequency | Predominant Mutations | Reference |
| Escherichia coli | Very low (<0.27%) | εA→T, εA→dC, single base deletions | [15][17] |
| Simian Kidney Cells (COS7) | ~70% | εA→dG (63%), εA→T (6%), εA→dC (1%) | [17] |
| Human Cells (HeLa) | Significant | A→T, A→G, A→C | [15][16] |
Table 1: Mutagenic frequency and specificity of this compound in different cellular contexts.
Implications for Carcinogenesis and Drug Development
The profound mutagenic properties of εA underscore its importance in the etiology of cancers associated with vinyl chloride exposure and chronic inflammation. The characteristic A:T to T:A transversions observed in the p53 tumor suppressor gene and ras oncogenes in tumors from individuals exposed to vinyl chloride are consistent with the miscoding potential of εA. [10][16] Understanding the mechanisms of εA-induced mutagenesis and repair is crucial for:
-
Biomonitoring and Risk Assessment: Measuring εA levels in human tissues can serve as a biomarker of exposure to vinyl chloride and endogenous oxidative stress.
-
Cancer Prevention and Therapy: Targeting the DNA repair pathways that handle εA could be a strategy for enhancing the efficacy of certain chemotherapeutic agents or for identifying individuals with a higher susceptibility to specific cancers. A decreased capacity to repair εA has been linked to an increased risk of lung adenocarcinoma. [18]* Drug Development: The enzymes involved in the bypass and repair of εA are potential targets for novel therapeutic interventions.
Conclusion
This compound is a potent mutagenic DNA lesion with significant implications for human health. Its formation, both from environmental carcinogens and endogenous processes, poses a constant threat to genomic integrity. The mutagenic outcome of this adduct is determined by a complex interplay between error-prone translesion synthesis polymerases and multiple DNA repair pathways. A thorough understanding of the molecular mechanisms governing the mutagenicity of εA is essential for advancing our knowledge of carcinogenesis and for the development of effective strategies for cancer prevention and treatment.
References
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair, 7(9), 1542-1551. [Link]
- Ciroussel, F., Barbin, A., Eberle, G., & Bartsch, H. (1990). Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats.
- Mishina, Y., He, C., & University of Chicago. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594-14595. [Link]
- Qi, R., Bian, K., & Basu, A. K. (2020). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Chemical Research in Toxicology, 33(11), 2824-2831. [Link]
- Cheng, K. C., Preston, B. D., Cahill, D. S., Dosanjh, M. K., Singer, B., & Loeb, L. A. (1991). Solution Conformation and Mutagenic Specificity of this compound. Carcinogenesis, 12(6), 1129-1132. [Link]
- Mishina, Y., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594–14595. [Link]
- Senevirathne, S., & Basu, A. K. (2018). Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. Biochemistry, 57(3), 351-359. [Link]
- Basu, A. K. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
- Basu, A. K., Wood, M. L., Niedernhofer, L. J., Ramos, L. A., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793-12801. [Link]
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9 Supplement), 877-877. [Link]
- Yoon, J. H., Senevirathne, S., Basu, A. K., & Prakash, L. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development, 33(5-6), 339-351. [Link]
- Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Vinyl Chloride. U.S. Department of Health and Human Services. [Link]
- Moriya, M., Zhang, W., Johnson, F., & Grollman, A. P. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Carcinogenesis, 21(8), 1547-1551. [Link]
- Dogliotti, E. (2006). Molecular mechanisms of carcinogenesis by vinyl chloride. Annali dell'Istituto Superiore di Sanità, 42(2), 171-177. [Link]
- Vainio, H. (2000). Vinyl chloride: still a cause for concern. Environmental Health Perspectives, 108(Suppl 2), 317-323. [Link]
- Pandya, G. A., & Moriya, M. (2000). Mutagenesis Induced by a Single 1,N6-Ethenodeoxyadenosine Adduct in Human Cells. Cancer Research, 60(17), 4853-4859. [Link]
- Basu, A. K. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
- Basu, A. K., Wood, M. L., Niedernhofer, L. J., Ramos, L. A., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793–12801. [Link]
- Wikipedia. (n.d.). 1,N6-Ethanoadenine. In Wikipedia.
- Pandya, G. A., & Moriya, M. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry, 35(35), 11487-11492. [Link]
- Negishi, K., Oohara, K., Urushidani, H., Ohara, Y., & Hayatsu, H. (1986). Evaluation of the mutagenicity of this compound- and 3,N4-ethenocytosine-nucleosides in Salmonella typhimurium.
- D'Atri, V., Granzhan, A., & Bracher, A. (2022). 7,8-Dihydro-8-oxo-1,N6-ethenoadenine: an exclusively Hoogsteen-paired thymine mimic in DNA that induces A→T transversions in Escherichia coli. Nucleic Acids Research, 50(7), 3698-3712. [Link]
- Speina, E., Zielinska, M., Barbin, A., Gackowski, D., Kowalewski, J., Graziewicz, M. A., ... & Tudek, B. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research, 63(15), 4351-4357. [Link]
- Qi, R. (2022). CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS. University of Rhode Island. [Link]
- Schärer, O. D. (2013). Mechanisms of mutagenesis: DNA replication in the presence of DNA damage. Annual Review of Biochemistry, 82, 345-373. [Link]
- Gu, D., & Gu, J. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Environmental Science and Health, Part C, 33(1), 1-28. [Link]
- Barbin, A., La Veck, S. J., & Singer, B. (1987). Utilization of 1,N6-etheno-2'-deoxyadenosine 5'-triphosphate during DNA synthesis on natural templates, catalyzed by DNA polymerase I of Escherichia coli. Biochemistry, 26(12), 3564-3571. [Link]
- Vang, A. T., Patra, A., Scharer, O. D., & Basu, A. K. (2017). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry, 292(4), 1297-1308. [Link]
- Barbin, A., Wang, R., O'Connor, P. J., & Elder, R. H. (2003). Increased Formation and Persistence of this compound in DNA Is Not Associated with Higher Susceptibility to Carcinogenesis in Alkylpurine- DNA-N-Glycosylase Knockout Mice Treated with Vinyl Carbamate. Cancer Research, 63(22), 7699-7703. [Link]
- Petushkov, I. Y., Esipov, D. S., Granzhan, A. M., & Teplova, M. V. (2022). Effect of 8-oxo-1, N 6 -ethenoadenine derivatives on the activity of RNA polymerases of the SARS-CoV-2 virus and Escherichia coli. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 16(4), 329-335. [Link]
- Anonymous. (n.d.). Mechanism of Induced Mutagenesis. Cell Biology.
- Shi, H., et al. (2025).
- Rydberg, B., Qiu, Z., Dosanjh, M. K., & Singer, B. (1992). Both purified human this compound-binding protein and purified human 3-methyladenine-DNA glycosylase act on this compound and 3-methyladenine. Proceedings of the National Academy of Sciences, 89(20), 9386-9390. [Link]
- Liu, L., et al. (2022). Structural basis for MTA1c-mediated DNA N6-adenine methylation.
Sources
- 1. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,N6-Ethanoadenine - Wikipedia [en.wikipedia.org]
- 4. Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. iss.it [iss.it]
- 7. he-group.uchicago.edu [he-group.uchicago.edu]
- 8. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vinyl chloride: still a cause for concern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Both purified human this compound-binding protein and purified human 3-methyladenine-DNA glycosylase act on this compound and 3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 14. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
The Genotoxicity of 1,N6-Ethenoadenine in Human Cells: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the genotoxic properties of 1,N6-ethenoadenine (εA), a significant DNA adduct implicated in carcinogenesis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the formation, mutagenic potential, and cellular repair of εA, alongside practical methodologies for its detection and study.
Introduction: The Significance of this compound (εA) as a Genotoxic Lesion
This compound (εA) is a tricyclic exocyclic DNA adduct formed by the reaction of various bifunctional agents with the adenine base in DNA.[1][2] Its presence in the genome is of significant concern due to its established mutagenic properties and association with human cancers, particularly those of the liver, lung, and colon.[3][4][5] This adduct arises from both endogenous and exogenous sources, making it a ubiquitous threat to genomic integrity.[3][6] Understanding the mechanisms of εA-induced genotoxicity and the cellular responses it elicits is crucial for developing preventative strategies and therapeutic interventions against associated diseases.
Formation of this compound: A Dual Threat
The formation of εA in human cells is a result of exposure to both environmental carcinogens and byproducts of normal cellular metabolism.
-
Exogenous Sources: The primary exogenous sources of εA are industrial chemicals like vinyl chloride and vinyl carbamate.[3][5] Metabolites of these compounds, such as chloroacetaldehyde, react with adenine to form the εA adduct.[2][7] This link is particularly relevant in occupational health and toxicology.
-
Endogenous Sources: Endogenously, εA is generated through lipid peroxidation, a process initiated by oxidative stress.[3][6] Reactive aldehydes, such as trans-4-hydroxy-2-nonenal, produced during the oxidation of polyunsaturated fatty acids, can react with DNA bases to form etheno adducts, including εA.[8] This endogenous pathway underscores the importance of cellular antioxidant defenses in preventing εA formation.
Genotoxic and Mutagenic Consequences of εA
The presence of εA in the DNA template is highly mutagenic in human cells.[9][10] The bulky nature of the etheno ring disrupts the normal Watson-Crick base pairing, leading to replication errors.
Miscoding and Mutational Signature
During DNA replication, DNA polymerases frequently misincorporate nucleotides opposite εA. The primary mutational signature of εA is the induction of A→T transversions.[9] However, A→G and A→C substitutions are also observed.[9][10] This miscoding potential is a direct consequence of the altered structure of the adenine base, which can lead to the formation of stable base pairs with incorrect incoming nucleotides.[11] The presence of the 1,N6-etheno group can favor a syn conformation of the glycosidic bond, which facilitates mispairing.[8]
| Mutation Type | Frequency in Human Cells | Reference |
| A→T Transversion | High | [9] |
| A→G Transition | Moderate | [9][10] |
| A→C Transversion | Moderate | [9][10] |
Inhibition of DNA Replication
Beyond its mutagenic effects, εA can also act as a roadblock to the DNA replication machinery. Studies have shown that εA significantly inhibits the progression of the replication fork.[12][13] This stalling can trigger cellular stress responses and, if not resolved, may lead to more complex genomic rearrangements or cell death.
Cellular Defense: DNA Repair Pathways for εA
Human cells have evolved sophisticated DNA repair mechanisms to counteract the genotoxic threat of εA. Two primary pathways are responsible for the removal of this adduct: Base Excision Repair (BER) and Direct Reversal Repair (DRR).[1][14][15]
Base Excision Repair (BER)
The BER pathway is a major route for the removal of εA.[3][14] The key initiating enzyme is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[3][16][17]
The BER process for εA involves the following steps:
-
Recognition and Excision: MPG recognizes the εA adduct and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.[14]
-
AP Site Incision: AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site.
-
End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the resulting 5'-deoxyribose phosphate (dRP) moiety and inserts the correct nucleotide (adenine).
-
Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair process.
Interestingly, studies suggest that εA is predominantly repaired via the long-patch branch of BER, which involves the incorporation of multiple nucleotides.[5]
Direct Reversal Repair (DRR)
In addition to BER, εA can also be repaired by the direct reversal pathway mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[18][19] In humans, ALKBH2 and ALKBH3 have been shown to repair εA.[19][20] These enzymes directly reverse the damage by oxidative demethylation, converting εA back to adenine without excising the base or breaking the DNA backbone.[18] ALKBH2 appears to be the principal dioxygenase for εA repair in vivo.[19] The repair efficiency of these enzymes can be influenced by the DNA sequence context surrounding the adduct.[20][21]
Methodologies for Studying εA Genotoxicity
A variety of experimental techniques are employed to investigate the formation, mutagenicity, and repair of εA in human cells.
Detection and Quantification of εA Adducts
Accurate detection and quantification of εA are fundamental to understanding its biological impact.
-
Mass Spectrometry (MS): Isotope dilution mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive and specific method for quantifying εA in DNA and urine.[22][23][24][25][26][27][28] These methods are considered the gold standard for adduct analysis.
-
Immunoassays: Methods like immunohistochemistry, utilizing monoclonal antibodies specific for εA, allow for the visualization and semi-quantitative analysis of adducts within tissues and cells.[29]
Assessment of DNA Damage: The Comet Assay
The single-cell gel electrophoresis (SCGE) or Comet assay is a versatile and sensitive method for detecting DNA damage, including strand breaks and alkali-labile sites, at the single-cell level.[30][31][32][33][34] While the standard alkaline Comet assay detects DNA strand breaks, it can be modified to detect specific base lesions by incorporating lesion-specific DNA glycosylases, such as MPG, to convert εA adducts into measurable strand breaks.
Protocol for Modified Alkaline Comet Assay for εA Detection:
-
Cell Preparation: Isolate and suspend single cells in a low-melting-point agarose.
-
Slide Preparation: Layer the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nucleoid.
-
Enzyme Treatment: Wash the slides and incubate with MPG enzyme buffer, followed by incubation with MPG to excise εA and create AP sites.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, damaged DNA to migrate towards the anode, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The amount of DNA in the comet tail is proportional to the level of DNA damage.
Conclusion and Future Directions
This compound is a potent genotoxic lesion that poses a continuous threat to the integrity of the human genome. Its formation from both exogenous and endogenous sources highlights the multifaceted nature of DNA damage. While cells possess robust repair mechanisms in the form of BER and DRR to mitigate the harmful effects of εA, the persistence of this adduct can lead to mutations and contribute to the etiology of cancer.
Future research should focus on elucidating the interplay between the BER and DRR pathways in the repair of εA in different cellular contexts and how factors such as chromatin structure influence repair efficiency.[1][14] A deeper understanding of the mechanisms governing εA-induced genotoxicity will be instrumental in the development of novel strategies for cancer prevention and therapy.
References
- Mishina, Y., et al. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Cancer Research, 60(16), 4588-4593. [Link]
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair, 7(3), 449-460. [Link]
- Roy, R., & Choudhury, S. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed. [Link]
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9_Supplement), 877. [Link]
- Collins, A. R., et al. (1997). Single cell gel electrophoresis: detection of DNA damage at different levels of sensitivity. Electrophoresis, 18(9), 1562-1566. [Link]
- El-Bayoumy, K., et al. (1994). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Carcinogenesis, 15(12), 2829-2834. [Link]
- Maciejewska, A. M., et al. (2011). The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Mutagenesis, 26(3), 401-406. [Link]
- Mishina, Y., et al. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. PubMed. [Link]
- Shyamasundar, S., et al. (2018). Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). Journal of Pharmacology & Pharmacotherapeutics, 9(3), 105-109. [Link]
- Maciejewska, A. M., et al. (2011). The role of AlkB protein in repair of this compound in Escherichia coli cells. Mutagenesis, 26(3), 401-406. [Link]
- McKelvey-Martin, V. J., et al. (1993). The single cell gel electrophoresis assay (comet assay): a European review. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 288(1), 47-63. [Link]
- Singer, B., & Hang, B. (1997). Solution Conformation and Mutagenic Specificity of this compound. Chemical Research in Toxicology, 10(7), 720-734. [Link]
- Shyamasundar, S., et al. (2018). Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay). ProQuest. [Link]
- Collins, A. R., et al. (1997). Single cell gel electrophoresis: Detection of DNA damage at different levels of sensitivity.
- Wikipedia contributors. (2023). 1,N6-Ethanoadenine. Wikipedia. [Link]
- Chen, H. J., & Chiang, Y. C. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry. Chemical Research in Toxicology, 16(9), 1125-1131. [Link]
- Chen, H. J., & Lin, W. P. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry: Comparison with Gas Chromatography−Mass Spectrometry. Chemical Research in Toxicology, 17(7), 963-971. [Link]
- Chen, H. J., & Lin, W. P. (2004). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry. PubMed. [Link]
- Maciejewska, A. M., et al. (2011). The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. PubMed. [Link]
- Rioux, K. L., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594-14595. [Link]
- Senevirathne, S., et al. (2022). 7,8-Dihydro-8-oxo-1,N6-ethenoadenine: an exclusively Hoogsteen-paired thymine mimic in DNA that induces A→T transversions in Escherichia coli. Nucleic Acids Research, 50(7), 3693-3707. [Link]
- Chen, H. J., & Chiang, Y. C. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry. American Chemical Society. [Link]
- Chen, H. J., et al. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology, 12(12), 1119-1126. [Link]
- Chen, H. J., & Chiang, Y. C. (2003).
- Yang, Y., et al. (2000). Immunohistochemical detection of 1,N6-ethenodeoxyadenosine, a promutagenic DNA adduct, in liver. Carcinogenesis, 21(4), 777-781. [Link]
- Wang, P., et al. (2021). Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. International Journal of Molecular Sciences, 22(17), 9474. [Link]
- Chen, H. J., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. PubMed. [Link]
- Wang, P., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Basu, A. K., et al. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions. Environmental Health Perspectives, 99, 21-23. [Link]
- Fleming, A. M., et al. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology, 33(7), 1839-1850. [Link]
- Fleming, A. M., et al. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology, 33(7), 1839-1850. [Link]
- Levine, R. L., et al. (2000). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. Nucleic Acids Research, 28(19), 3804-3811. [Link]
- Ringvoll, J., et al. (2006). AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA. DNA Repair, 5(4), 429-438. [Link]
- Levine, R. L., et al. (2000). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. PubMed. [Link]
- Rioux, K. L., & Delaney, S. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences.
- Engelward, B. P., et al. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. Proceedings of the National Academy of Sciences, 94(24), 13087-13092. [Link]
- Patra, A., et al. (2015). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry, 290(11), 6899-6911. [Link]
- Jacobs, A. L., & Schär, P. (2012). DNA glycosylases: in DNA repair and beyond. Chromosoma, 121(1), 1-20. [Link]
- Wang, P., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. PubMed Central. [Link]
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,N6-Ethanoadenine - Wikipedia [en.wikipedia.org]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pnas.org [pnas.org]
- 17. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Single cell gel electrophoresis: detection of DNA damage at different levels of sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - ProQuest [proquest.com]
- 34. researchgate.net [researchgate.net]
The Role of 1,N6-Ethenoadenine in Carcinogenesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1,N6-ethenoadenine (εA), a significant exocyclic DNA adduct implicated in the etiology of cancer. We delve into the molecular origins of εA, arising from both environmental carcinogens and endogenous metabolic processes, and elucidate its pro-mutagenic properties that drive genomic instability. This guide details the cellular mechanisms of εA repair, focusing on the Base Excision Repair (BER) and Direct Reversal Repair (DRR) pathways. Furthermore, we present a comprehensive overview of state-of-the-art methodologies for the detection and quantification of εA, highlighting its emerging role as a critical biomarker in oncology. Detailed experimental protocols are provided to equip researchers and drug development professionals with the practical knowledge to investigate the role of εA in carcinogenesis and to explore novel therapeutic strategies targeting DNA repair pathways.
Introduction: The Significance of this compound in Genomic Integrity
Genomic DNA is under constant assault from a variety of exogenous and endogenous agents, leading to the formation of a diverse array of DNA lesions. Among these, exocyclic DNA adducts represent a class of modifications characterized by the formation of a new ring fused to a DNA base. This compound (εA) is a highly mutagenic exocyclic adduct formed by the reaction of adenine with bifunctional electrophiles.[1] Its presence in the genome is a significant threat to cellular homeostasis, contributing to mutagenesis and driving the initiation and progression of cancer.[2][3]
This guide provides a comprehensive technical overview of the multifaceted role of εA in carcinogenesis, from its chemical formation to its biological consequences and the cellular mechanisms that have evolved to counteract its deleterious effects. We will explore the utility of εA as a biomarker for cancer risk and therapeutic response, and provide detailed protocols for its study, empowering researchers to further unravel its significance in cancer biology and to develop novel anti-cancer strategies.
Formation of this compound: Exogenous and Endogenous Origins
The formation of εA in cellular DNA is a critical initiating event in its carcinogenic cascade. This adduct arises from two primary sources: exposure to environmental carcinogens and byproducts of normal cellular metabolism.
2.1. Exogenous Formation: The Role of Vinyl Chloride
A significant exogenous source of εA is the industrial chemical vinyl chloride, a known human carcinogen.[2][3] Metabolized by cytochrome P450 enzymes in the liver to the highly reactive chloroethylene oxide and chloroacetaldehyde, these intermediates readily react with the N1 and N6 positions of adenine to form the stable εA adduct.[2][3] Chronic occupational exposure to vinyl chloride has been strongly linked to an increased risk of hepatocellular carcinoma, underscoring the carcinogenic potential of εA.
2.2. Endogenous Formation: The Link to Lipid Peroxidation and Oxidative Stress
Beyond environmental exposures, εA is also formed endogenously through the process of lipid peroxidation, a consequence of oxidative stress.[2][3] Reactive oxygen species (ROS) can attack polyunsaturated fatty acids in cellular membranes, generating a variety of reactive aldehydes, such as 4-hydroxynonenal (4-HNE). These bifunctional electrophiles can then react with DNA bases, including adenine, to form εA.[2] This endogenous pathway links chronic inflammation, a condition associated with increased oxidative stress, to an elevated risk of cancer development in tissues such as the liver and colon.[3][4]
Caption: Formation of this compound (εA).
The Mutagenic Landscape of this compound
The presence of the bulky εA adduct in the DNA template disrupts the normal Watson-Crick base pairing during DNA replication, leading to the misincorporation of nucleotides by DNA polymerases. This miscoding potential is the primary driver of the mutagenicity of εA.
3.1. Mutational Spectrum
Studies utilizing site-specifically modified shuttle vectors in human cells have revealed that εA is a potent mutagen, inducing a characteristic spectrum of base substitutions.[5] The most frequent mutations observed are A→T transversions, followed by A→G and A→C transitions.[2][5] This mutational signature, particularly the high frequency of A:T→T:A transversions, has been observed in the p53 tumor suppressor gene and ras oncogenes in tumors associated with vinyl chloride exposure, providing a direct link between εA formation and cancer-driving mutations.[2]
| Mutation Type | Frequency in Human Cells | Reference |
| A→T Transversion | High | [2][5] |
| A→G Transition | Moderate | [2][5] |
| A→C Transition | Low | [2][5] |
Table 1: Mutational Spectrum of this compound in Human Cells.
Cellular Defense: DNA Repair Pathways for this compound
To counteract the genotoxic threat posed by εA, cells have evolved sophisticated DNA repair mechanisms. Two major pathways are responsible for the removal of this adduct: Base Excision Repair (BER) and Direct Reversal Repair (DRR).
4.1. Base Excision Repair (BER)
The primary pathway for the repair of εA in human cells is BER, initiated by the DNA glycosylase N-methylpurine DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG).[1][3] MPG recognizes and excises the εA base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[3] This AP site is then further processed by AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase to restore the correct DNA sequence. The efficiency of MPG-mediated repair can be a critical determinant of an individual's susceptibility to cancers associated with εA-inducing agents.[3]
4.2. Direct Reversal Repair (DRR)
An alternative repair mechanism for εA is Direct Reversal Repair, catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, particularly ALKBH2 and ALKBH3 in humans.[6][7] These enzymes directly reverse the etheno lesion through an oxidative demethylation-like reaction, restoring adenine without excising the base.[4][7] ALKBH2 preferentially repairs εA in double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA.[4][6][7] The relative contribution of the BER and DRR pathways in the overall repair of εA can vary depending on the cell type, cell cycle phase, and the chromatin context of the lesion.
Caption: DNA Repair Pathways for this compound (εA).
This compound as a Biomarker in Carcinogenesis
The presence of εA in tissues and its excretion in urine can serve as a valuable biomarker for assessing exposure to carcinogens and for monitoring endogenous DNA damage.[8][9] Elevated levels of εA have been detected in the liver and lung tissues of individuals with cancer, as well as in patients with chronic inflammatory diseases that predispose to cancer.[3][4]
5.1. Detection and Quantification
Several highly sensitive and specific methods have been developed for the detection and quantification of εA in biological samples. These include:
-
³²P-Postlabeling: A highly sensitive method involving the radioactive labeling of DNA adducts.[10]
-
Immunoaffinity Purification: Utilizes antibodies specific to εA to enrich the adduct from complex mixtures.[11]
-
Mass Spectrometry-based Methods (UPLC-MS/MS, GC-MS): Provide high specificity and accurate quantification of εA levels.[8][9]
The choice of method depends on the specific research question, the amount of available biological material, and the required sensitivity.
| Method | Principle | Sensitivity | Reference |
| ³²P-Postlabeling | Radioactive labeling of adducts | High | [10] |
| Immunoaffinity Purification | Antibody-based enrichment | High | [11] |
| UPLC-MS/MS | Chromatographic separation and mass detection | Very High | [8][9] |
| GC-MS | Gas chromatography separation and mass detection | High | [9] |
Table 2: Methods for the Detection of this compound.
Experimental Protocols
This section provides detailed protocols for key experiments in the study of εA.
6.1. Protocol 1: Detection of εA in DNA by ³²P-Postlabeling
This protocol describes a general procedure for the sensitive detection of εA in DNA samples.
Materials:
-
DNA sample (10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
TLC developing solvents
Procedure:
-
DNA Digestion: Digest 10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the εA-containing nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky εA adducts.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.
-
TLC Separation: Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography on PEI-cellulose plates using appropriate solvent systems.
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager.
Causality Behind Experimental Choices: The use of nuclease P1 for adduct enrichment is a critical step that significantly enhances the sensitivity of the assay by reducing the background from normal nucleotides. The two-dimensional TLC provides high resolution for separating different DNA adducts.
6.2. Protocol 2: Immunoaffinity Purification of εA from DNA
This protocol outlines the enrichment of εA from digested DNA samples using specific antibodies.
Materials:
-
DNA digest (from Protocol 1, step 1)
-
Anti-εA antibody
-
Protein A/G agarose beads
-
Wash buffers (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
Procedure:
-
Antibody-Bead Conjugation: Incubate the anti-εA antibody with Protein A/G agarose beads to immobilize the antibody.
-
Immuno-capture: Add the DNA digest to the antibody-bead conjugate and incubate to allow for the specific binding of εA-containing nucleotides.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound nucleotides.
-
Elution: Elute the bound εA adducts using an acidic elution buffer.
-
Neutralization: Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Downstream Analysis: The enriched εA can be quantified by methods such as ³²P-postlabeling or LC-MS.
Causality Behind Experimental Choices: The specificity of the antibody is paramount for the successful enrichment of εA. The choice of wash and elution buffers is optimized to ensure efficient removal of contaminants while preserving the integrity of the adduct.
6.3. Protocol 3: DNA Glycosylase Activity Assay for MPG
This protocol measures the activity of MPG in excising εA from a DNA substrate.
Materials:
-
5'-³²P-labeled oligonucleotide containing a single εA adduct
-
Purified MPG enzyme or cell-free extract
-
Reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.9, 150 mM NaCl, 0.5 mM DTT, 10% glycerol)[3]
-
Stop solution (e.g., formamide loading dye)
Procedure:
-
Reaction Setup: Incubate the ³²P-labeled εA-containing oligonucleotide with the MPG enzyme or cell extract in the reaction buffer at 37°C.[3]
-
Time Course: Take aliquots of the reaction at different time points.
-
Reaction Termination: Stop the reaction by adding the stop solution and heating to 95°C.
-
Alkaline Treatment: Cleave the resulting AP site by treating the samples with NaOH.
-
Gel Electrophoresis: Separate the cleaved product from the full-length substrate by denaturing polyacrylamide gel electrophoresis.
-
Analysis: Visualize and quantify the bands using a phosphorimager to determine the percentage of substrate cleaved over time.
Causality Behind Experimental Choices: The use of a site-specifically modified oligonucleotide allows for the precise measurement of glycosylase activity on the εA adduct. Alkaline treatment is necessary to cleave the AP site generated by the monofunctional MPG glycosylase, allowing for the separation of product and substrate by gel electrophoresis.
Caption: Workflow for MPG DNA Glycosylase Activity Assay.
Conclusion and Future Directions
This compound is a potent pro-mutagenic DNA lesion with a well-established role in carcinogenesis. Its formation from both environmental and endogenous sources highlights its significance as a constant threat to genomic stability. Understanding the intricate interplay between εA formation, its mutagenic consequences, and the cellular repair pathways that counteract its effects is crucial for developing effective cancer prevention and treatment strategies.
The methodologies outlined in this guide provide a robust toolkit for researchers to investigate the role of εA in various cancer types. Future research should focus on:
-
Elucidating the tissue- and cell-type specific contributions of the BER and DRR pathways in εA repair.
-
Identifying small molecule inhibitors or activators of MPG and ALKBH enzymes to modulate εA repair for therapeutic benefit.
-
Further validating the clinical utility of εA as a biomarker for early cancer detection and for predicting response to DNA-damaging therapies.
By continuing to unravel the complexities of εA-mediated carcinogenesis, we can pave the way for novel diagnostic and therapeutic interventions to combat this significant threat to human health.
References
- Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. (2000). Cancer Research, 60(15), 4098-4104. [Link]
- Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. (2008). Molecular and Cellular Biochemistry, 313(1-2), 19-28. [Link]
- Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. (2000). PubMed. [Link]
- Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. (2015). PubMed. [Link]
- Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. (2015). Oncology Letters, 10(4), 2448-2456. [Link]
- Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. (2015). Journal of Analytical & Bioanalytical Techniques, 6(5), 1000272. [Link]
- Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. (2021). Molecules, 26(17), 5285. [Link]
- Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. (2021). PubMed. [Link]
- Both purified human this compound-binding protein and purified human 3-methyladenine-DNA glycosylase act on this compound and 3-methyladenine. (1992). Proceedings of the National Academy of Sciences, 89(20), 9386-9390. [Link]
- Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. (2022). Journal of the American Chemical Society, 144(35), 16076-16085. [Link]
- 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabeling. (1995). Carcinogenesis, 16(3), 613-617. [Link]
- Insights into the Direct Oxidative Repair of Etheno Lesions: MD and QM/MM Study on the Substrate Scope of ALKBH2 and AlkB. (2020). Journal of Chemical Information and Modeling, 60(10), 4884-4896. [Link]
- Protocol for DNA Glycolysases. (n.d.). EUbOPEN. [Link]
- Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy. (2022). International Journal of Molecular Sciences, 23(15), 8676. [Link]
- A 32P-postlabeling Method for Simultaneous Detection and Quantification of Exocyclic Etheno and Propano Adducts in DNA. (1994). Carcinogenesis, 15(5), 979-984. [Link]
- Comparison of the frequencies of ENU-induced point mutations in male germ cells and inherited germline mutations in their offspring. (2021). Genes and Environment, 43(1), 37. [Link]
- A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. (2022). PLoS One, 17(8), e0272129. [Link]
- Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase. (2012). DNA Repair, 11(1), 46-52. [Link]
- 32P-postlabelling Methods for Cyclic DNA Adducts. (1993).
- 32P-postlabelling of N6-adenine adducts of epoxybutanediol in vivo after 1,3-butadiene exposure. (1998). Toxicology Letters, 102-103, 591-594. [Link]
- On-demand synthesis of phosphoramidites. (2021).
- N6-methyladenosine regulators in hepatocellular carcinoma: investigating the precise definition and clinical applications of biomarkers. (2024).
- The 32P-postlabeling assay for DNA adducts. (2007). Nature Protocols, 2(11), 2772-2781. [Link]
- The interplay between N6-methyladenosine and precancerous liver disease: molecular functions and mechanisms. (2023). Molecular Cancer, 22(1), 93. [Link]
- Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. (2003). Chemical Research in Toxicology, 16(9), 1099-1106. [Link]
- 32P-Postlabeling/polyacrylamide gel electrophoresis analysis: application to the detection of DNA adducts. (2002). Chemical Research in Toxicology, 15(3), 305-311. [Link]
- On-demand synthesis of phosphoramidites. (2021).
- DNA Adduct Detection after Post-Labeling Technique with PCR Amplification (DNA-ADAPT–qPCR) Identifies the Pre-Ribosomal RNA Gene as a Direct Target of Platinum–Acridine Anticancer Agents. (2022).
- Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening. (2021). International Journal of Biological Macromolecules, 170, 436-443. [Link]
- Laboratory protocol for manual purification of DNA from whole sample. (n.d.). DNA Genotek. [Link]
- Screening for DNA Alkylation Mono and Cross-Linked Adducts with a Comprehensive LC-MS3 Adductomic Approach. (2020). Chemical Research in Toxicology, 33(1), 239-250. [Link]
- Both purified human this compound-binding protein and purified human 3-methyladenine-DNA glycosylase act on this compound and 3-methyladenine. (1992). PubMed. [Link]
- The 32P-postlabeling assay for DNA adducts. (2005). Methods in Molecular Biology, 291, 3-12. [Link]
- Kinetic mechanism for the flipping and excision of 1,N(6)-ethenoadenine by human alkyladenine DNA glycosylase. (2009). Biochemistry, 48(48), 11561-11569. [Link]
- Site-specific Incorporation of the 1-hexanol-1,N6-etheno-2'-deoxyadenosine Adduct Into Oligodeoxyribonucleotides. (2003). Bioorganic & Medicinal Chemistry, 11(11), 2445-2452. [Link]
- HPLC-32P-postlabelling analysis of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine. (1989). Mutagenesis, 4(1), 75-77. [Link]
- Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. (2005). Journal of the American Chemical Society, 127(42), 14594-14595. [Link]
- Mutational sign
- Kinetic Studies of DNA Repair Enzyme ALKBH2. (2016). DigitalCommons@URI. [Link]
- Signatures of mutational processes in human cancer. (2013).
- Kinetic Mechanism for the Flipping and Excision of this compound by AlkA. (2012). Biochemistry, 51(4), 909-918. [Link]
- immunoaffinity-purific
- Mechanisms underlying mutational signatures in human cancers. (2016). Nature Reviews Cancer, 16(2), 71-84. [Link]
- Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. (1999). Chemical Research in Toxicology, 12(12), 1107-1111. [Link]
- Portrait of a cancer: mutational signature analyses for cancer diagnostics. (2020).
- Identification and characterization of a human DNA glycosylase for repair of modified bases in oxidatively damaged DNA. (2001). Proceedings of the National Academy of Sciences, 98(24), 13788-13793. [Link]
- MPG - Early Detection Research Network. (n.d.).
- 1, N6-Ethenoadenine: From Molecular to Biological Consequences†. (2020). Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
- Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. (1998). Chemical Research in Toxicology, 11(10), 1186-1191. [Link]
- The binding of 1,N6-etheno-NAD to bovine liver glutamate dehydrogenase. (1982). The Journal of Biological Chemistry, 257(14), 8113-8117. [Link]
- Biochemical Analysis of DNA Glycosylase in Dragonfish (Scleropages Formosus, Sfo) TDG. (2023). Clemson University TigerPrints. [Link]
- The Purification of Plasmid DNA for Clinical Trials Using Membrane Chromatography. (2012).
- Median kcat/KM number for the entire d
- Technology One-Step DNA Purific
- Both purified human this compound-binding protein and purified human 3-methyladenine-DNA glycosylase act on this compound and 3-methyladenine. (1992). Proceedings of the National Academy of Sciences of the United States of America, 89(20), 9386-9390. [Link]
- Quantification of DNA adducts formed in liver, lungs, and isolated lung cells of rats and mice exposed to (14)C-styrene by nose-only inhalation. (2002). Environmental Health Perspectives, 110 Suppl 4, 601-606. [Link]
- High Mutation Frequency in DNA Transfected Into Mammalian Cells. (1983). Proceedings of the National Academy of Sciences, 80(10), 3015-3019. [Link]
- Detection of DNA methylation in genomic DNA by UHPLC-MS/MS. (2019). Methods in Molecular Biology, 1907, 133-146. [Link]
- DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids. (2018). Current Protocols in Molecular Biology, 122(1), e56. [Link]
- Assay design for analysis of human uracil DNA glycosylase. (2019).
- Practical Guide: Selecting the Optimal Resins for Removal of DNA Contamination during Process Purific
- Synthesis of Oligonucleotides Containing Trans Mitomycin C DNA Adducts at N6 of Adenine and N2 of Guanine. (2014). Molecules, 19(11), 17758-17774. [Link]
- Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. (2020). Molecules, 25(24), 5946. [Link]
Sources
- 1. Both purified human this compound-binding protein and purified human 3-methyladenine-DNA glycosylase act on this compound and 3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Mechanism for the Flipping and Excision of this compound by Human Alkyladenine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Dynamics of Human ALKBH2 Dioxygenase in the Course of DNA Repair as Revealed by Stopped-Flow Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 32P-postlabeling method for simultaneous detection and quantification of exocyclic etheno and propano adducts in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High mutation frequency in DNA transfected into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Fallout of a Chemical Scar: An In-depth Technical Guide to 1,N6-Ethenoadenine Lesions
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of an Aberrant Adduct
Within the intricate architecture of the genome, the chemical integrity of DNA bases is paramount. Yet, this integrity is under constant assault from both endogenous metabolic byproducts and exogenous environmental agents. Among the myriad forms of DNA damage, exocyclic adducts represent a particularly insidious class of lesions that distort the helical structure and disrupt the hydrogen-bonding capacity of the affected base. This guide focuses on one such critical lesion: 1,N6-ethenoadenine (εA). Formed from the reaction of adenine with products of lipid peroxidation or industrial carcinogens, εA is a potent miscoding lesion implicated in mutagenesis, carcinogenesis, and inflammatory diseases[1][2]. Understanding the complete lifecycle of this adduct—from its chemical origins to its ultimate biological consequences and the cellular mechanisms evolved to counteract it—is of fundamental importance for researchers in toxicology, oncology, and drug development. This document provides a Senior Application Scientist's perspective on the multifaceted biological impact of εA, synthesizing mechanistic details with field-proven experimental insights.
Section 1: Genesis of the Lesion - Formation of this compound
The presence of εA in cellular DNA is a direct consequence of exposure to specific reactive aldehydes. The chemical pathways leading to its formation are well-characterized and stem from two primary sources.
Endogenous Formation: The Perils of Oxidative Stress
Cellular respiration and inflammatory processes inevitably generate reactive oxygen species (ROS), which can trigger a cascade of lipid peroxidation (LPO) in cellular membranes[2][3]. Polyunsaturated fatty acids are particularly susceptible to this process, breaking down into a variety of reactive aldehydes, most notably trans-4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA)[2]. These electrophilic molecules can then react with the N1 and N6 positions of adenine to form the stable, bicyclic εA adduct[1][2][4]. This endogenous pathway underscores the intrinsic link between oxidative stress, chronic inflammation, and the accumulation of genotoxic DNA damage[2][5]. Consequently, εA levels can serve as a valuable biomarker for oxidative stress and disease progression in conditions like primary hemochromatosis, Wilson's disease, and nonalcoholic fatty liver disease[2][6].
Exogenous Sources: Environmental and Industrial Carcinogens
Exposure to certain environmental carcinogens is a significant contributor to the εA burden. The most notorious of these is vinyl chloride, a widely used industrial chemical in the production of polyvinyl chloride (PVC) plastics[1][7]. In the liver, vinyl chloride is metabolized by cytochrome P450 enzymes to the highly reactive epoxide, chloroethylene oxide, which can then react with adenine to form εA[4][8]. Similarly, urethane (ethyl carbamate), found in fermented foods and beverages, is metabolized to vinyl carbamate, which also leads to the formation of εA[7][9].
Section 2: The Mutagenic Signature of this compound
The structural distortion introduced by the etheno ring severely compromises the Watson-Crick base-pairing ability of adenine[4][8]. This disruption is the root of εA's potent mutagenicity, as it can lead to misincorporation of nucleotides by DNA polymerases during replication.
Miscoding Potential and Mutational Spectra
Site-specific mutagenesis studies have been instrumental in deciphering the miscoding properties of εA. When a replicative DNA polymerase encounters εA in the template strand, it frequently misinserts an incorrect nucleotide opposite the lesion. In human cells, εA is highly mutagenic, inducing a spectrum of base substitutions, including A→T, A→G, and A→C mutations[10][11]. The predominant mutations observed are A→G transitions and A→T transversions[2][10][11]. This mutational signature is consistent with findings in tumors from animals exposed to vinyl chloride, where A:T→T:A transversions in key cancer-related genes, such as p53, have been identified[2]. Interestingly, the mutagenic potency of εA is significantly higher in mammalian cells compared to E. coli, where it is only weakly mutagenic[10][12]. This highlights species-specific differences in DNA damage tolerance and repair mechanisms[1].
The Role of Translesion Synthesis (TLS) Polymerases
When a high-fidelity replicative polymerase stalls at a lesion like εA, specialized, low-fidelity translesion synthesis (TLS) polymerases are recruited to bypass the damage and allow replication to continue[12]. This process, while essential for cell survival, is often error-prone and a major source of mutations. Several human DNA polymerases have been implicated in the bypass of εA:
-
Polymerase η (Pol η): This polymerase can catalyze both error-free and error-prone synthesis past εA, with synthesis being over 100-fold more efficient than with Pol κ[13]. Pol η predominantly inserts dATP and dGTP opposite the lesion[14].
-
Polymerase κ (Pol κ): Also contributes to εA bypass, but with lower efficiency than Pol η, and is associated with both base substitutions and frameshift mutations[13].
-
Polymerase θ (Pol θ): In human cells, Pol θ participates in a predominantly error-free TLS pathway opposite εA, a surprising finding given its typically error-prone nature in vitro[15][16].
-
Rev1 and Polymerase ζ (Pol ζ): The Rev1-Polζ pathway represents a major mechanism for εA-induced mutagenesis, particularly in yeast. This two-polymerase system often involves the insertion of a C opposite the lesion by the Rev1 dCMP transferase, followed by extension by Pol ζ, leading to A→G transitions[17].
The choice of TLS polymerase can be influenced by the cellular context and the specific sequence environment of the lesion, contributing to the observed mutational spectrum[1].
Section 3: Cellular Defense - The DNA Repair Machinery
To mitigate the deleterious consequences of εA, cells have evolved sophisticated DNA repair pathways. Two major pathways are responsible for the removal of this adduct from the genome: Base Excision Repair (BER) and Direct Reversal Repair (DRR).
Base Excision Repair (BER)
The BER pathway is a multi-step process that excises the damaged base and replaces it with the correct one. For εA, BER is initiated by a specific DNA glycosylase.
-
Initiation by N-methylpurine DNA glycosylase (MPG): The primary enzyme responsible for recognizing and excising εA in mammalian cells is N-methylpurine DNA glycosylase (also known as MPG, AAG, or APNG)[5][7][18][19][20]. MPG is a monofunctional glycosylase that cleaves the N-glycosidic bond between the εA base and the deoxyribose sugar, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site[21][22].
-
Downstream Processing: The resulting AP site is then processed by AP endonuclease 1 (APE1), which incises the phosphodiester backbone. The repair is completed by either the short-patch (single nucleotide insertion) or long-patch (2-10 nucleotide insertion) BER sub-pathways, involving enzymes like DNA polymerase β (Pol β), Flap endonuclease 1 (FEN1), and DNA ligase[21][23]. Studies suggest that in human cells, εA is repaired almost exclusively through the long-patch BER pathway, which is considered more error-free[23].
The efficiency of MPG-mediated repair can be influenced by the packaging of DNA into chromatin. While MPG can access and repair εA within nucleosomes, its activity is modulated by the rotational positioning of the lesion on the histone core[21][24].
Direct Reversal Repair (DRR)
In addition to BER, cells can directly reverse the damage in a single-step enzymatic reaction.
-
The AlkB Family of Dioxygenases: The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are key players in DRR[8][25]. In humans, ALKBH2 and ALKBH3 are responsible for repairing εA[21][26][27]. These enzymes catalyze the oxidative removal of the etheno group, directly converting εA back to a canonical adenine base without excising it from the DNA backbone[4][8][21][24].
-
Substrate Specificity and Cellular Roles: ALKBH2 is considered the primary "housekeeping" enzyme for repairing εA in double-stranded DNA, while ALKBH3 shows a preference for single-stranded DNA[21][28][29]. The repair efficiency of these enzymes can be dependent on the DNA sequence context surrounding the lesion[25][26][28]. Like BER, the efficiency of ALKBH2 is also impacted by chromatin structure, although it appears less sensitive to the rotational positioning of the lesion compared to MPG[21][24]. However, ALKBH2 activity can be suppressed in nucleosomal DNA due to steric hindrance from histone proteins[21][24].
The interplay between BER and DRR pathways in the removal of εA is complex and likely depends on the cell type, cell cycle phase, and the chromatin context of the lesion[1][21].
Section 4: Pathophysiological Implications and Clinical Relevance
The accumulation of εA beyond the cellular repair capacity has significant pathological consequences, most notably in the initiation and progression of cancer.
Carcinogenesis
Elevated levels of εA have been detected in various human tissues and are strongly implicated in cancers of the liver, lung, and colon[2][5][7]. The mutagenic potential of εA, particularly its ability to induce mutations in critical tumor suppressor genes like p53, provides a direct mechanistic link to carcinogenesis[2]. The association of εA with chronic inflammatory conditions, which are known cancer risk factors, further strengthens this link[2][5]. For instance, in alcoholic liver disease, ethanol-induced cytochrome P450 2E1 activity leads to increased oxidative stress, LPO, and the formation of carcinogenic etheno-DNA lesions[2].
εA as a Biomarker
The detection of εA in tissues or urine can serve as a valuable biomarker for assessing exposure to carcinogens, monitoring endogenous DNA damage from oxidative stress, and evaluating cancer risk[2][6]. Sensitive detection methods, such as immunoaffinity/32P-postlabeling or liquid chromatography-mass spectrometry (LC-MS), allow for the quantification of εA levels in biological samples[2][28]. Urinary excretion of εA, for example, has been positively associated with factors that promote inflammation and LPO, such as high salt intake and omega-6 polyunsaturated fatty acid consumption[6].
Section 5: Experimental Methodologies
The study of εA lesions requires a specialized toolkit of biochemical and molecular biology techniques. The causality behind experimental choices is critical for obtaining meaningful data. For instance, when assessing repair, it is crucial to distinguish between the initial excision of the base and the completion of the entire repair process.
Protocol: In Vivo Assay for Complete Base Excision Repair of εA
This protocol is adapted from a method designed to measure the complete repair of a single εA lesion (base removal and DNA synthesis) within human cells. The logic is to transfect cells with a plasmid containing a site-specific εA and then recover the plasmid to assess its repair status in E. coli.
Objective: To quantify the efficiency of complete BER of a single εA lesion in cultured human cells.
Principle: A phagemid vector (e.g., M13mp18) is constructed to contain a single εA lesion at a defined position. This phagemid is transfected into human cells. After a specific incubation period, the phagemid is recovered from the cells. The completion of repair (restoration to a normal A:T pair) is assessed by transforming an E. coli strain and analyzing the resulting plaques or sequencing the recovered plasmids. Unrepaired εA may block replication or cause mutations, which can be quantified.
Step-by-Step Methodology:
-
Phagemid Construction:
-
Synthesize an oligonucleotide containing a single, site-specific this compound.
-
Ligate this oligonucleotide into a gapped-duplex M13mp18 phagemid vector.
-
Purify the closed circular phagemid DNA containing the single εA lesion.
-
Causality: Using a site-specific lesion is crucial to eliminate confounding variables from randomly damaged DNA and to allow for precise analysis of repair at a known location.
-
-
Cell Culture and Transfection:
-
Culture human cells of interest (e.g., HCT-116 colon cancer cells) to optimal confluency[7].
-
Transfect the cells with the εA-containing phagemid using a suitable method (e.g., lipofection). Include a control transfection with an undamaged phagemid.
-
Causality: The choice of cell line is critical. Comparing repair-proficient and repair-deficient (e.g., MPG knockout) cells can definitively establish the role of a specific pathway.
-
-
In-Cellular Repair Incubation:
-
Phagemid Recovery:
-
Lyse the cells at each time point and isolate the low-molecular-weight DNA (containing the phagemids) using a Hirt extraction or a commercial plasmid miniprep kit.
-
-
Analysis of Repair:
-
Transform a suitable E. coli strain (e.g., JM109) with the recovered phagemid DNA.
-
Plate the transformed bacteria on appropriate media to allow for plaque formation.
-
Count the number of plaques. An increase in plaque-forming units from the εA-containing plasmid over time, relative to the control plasmid, indicates successful and complete repair of the lesion[7].
-
For mutational analysis, individual plaques can be picked, the phagemid DNA amplified, and the region surrounding the original lesion site sequenced to determine the fidelity of repair.
-
Protocol: In Vitro DNA Glycosylase Activity Assay
This assay measures the ability of a purified enzyme, like MPG, to excise εA from a DNA substrate.
Objective: To determine the specific activity of a DNA glycosylase on an εA-containing substrate.
Principle: An oligonucleotide duplex containing a 32P-labeled strand with a single εA lesion is incubated with a purified DNA glycosylase. The enzyme will cleave the glycosidic bond, creating an AP site. Subsequent treatment with an agent that cleaves the DNA backbone at the AP site (e.g., NaOH, APE1) will generate a shorter, labeled DNA fragment. This product can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Synthesize an oligonucleotide containing a single εA.
-
5'-end label the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Anneal the labeled oligonucleotide to its complementary strand to form a duplex substrate.
-
Causality: Radiolabeling provides a highly sensitive method for detecting the cleavage product.
-
-
Glycosylase Reaction:
-
Set up reaction mixtures containing the 32P-labeled DNA substrate, purified MPG enzyme, and reaction buffer.
-
Incubate at 37°C for a defined period.
-
-
AP Site Cleavage:
-
Stop the reaction and treat the mixture with NaOH (or APE1) to cleave the phosphodiester backbone at the newly formed AP site.
-
-
Analysis:
-
Add formamide loading buffer to the samples and denature by heating.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using autoradiography or a phosphorimager.
-
Quantify the band intensities corresponding to the full-length substrate and the cleaved product to calculate the percentage of εA excised.
-
Section 6: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Mutagenic Frequency and Spectrum of εA in Different Cell Systems
| Cell System | Mutation Frequency | Predominant Mutation(s) | Reference(s) |
| E. coli | ~0.1% | A→G | [10] |
| Simian Kidney Cells | ~70% | A→G | [10] |
| Human Cells (HeLa) | >0.27% | A→T, A→G, A→C | [11] |
Table 2: Key Enzymes in εA Repair and Their Primary Roles
| Enzyme | Repair Pathway | Primary Substrate Form | Key Function | Reference(s) |
| MPG (AAG) | Base Excision Repair (BER) | dsDNA | Glycosylase: Excises εA base | [5][7][21] |
| ALKBH2 | Direct Reversal Repair (DRR) | dsDNA | Dioxygenase: Reverses εA to A | [21][24][25] |
| ALKBH3 | Direct Reversal Repair (DRR) | ssDNA | Dioxygenase: Reverses εA to A | [25][26][28] |
Diagrams and Workflows
Caption: Overview of the formation, consequences, and repair of εA lesions.
Caption: The two major repair pathways for this compound lesions.
Conclusion
The this compound lesion serves as a textbook example of how chemical alterations to the DNA landscape can drive significant biological outcomes. Its formation through both endogenous and exogenous pathways highlights the constant threat to genomic stability. The mutagenic properties of εA, processed through error-prone TLS pathways, provide a clear molecular basis for its role in carcinogenesis. Conversely, the cellular defense systems, primarily BER and DRR, showcase the elegant and redundant mechanisms that have evolved to protect the genome. For researchers and drug development professionals, a deep, mechanistic understanding of the εA lifecycle is crucial. It informs the development of novel biomarkers for disease risk and exposure, provides rationale for therapeutic strategies aimed at modulating DNA repair pathways, and underscores the fundamental importance of maintaining genomic integrity for human health.
References
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285. [Link]
- Choi, J. Y., & Guengerich, F. P. (2005). Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine. The Journal of biological chemistry, 280(45), 38003–38011. [Link]
- Cheng, K. C., Preston, B. D., Cahill, D. S., Dosanjh, M. K., Singer, B., & Loeb, L. A. (1991). Solution Conformation and Mutagenic Specificity of this compound.
- Sarkar, S., Chowdhury, A. S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and cellular biochemistry, 313(1-2), 19–28. [Link]
- Brown, A. L., & Li, D. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical research in toxicology, 33(11), 2741–2755. [Link]
- Mei, S., Singh, R., & Wang, Y. (2015). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. International journal of molecular sciences, 16(1), 1136–1149. [Link]
- Schlacher, K., Christov, P. P., & Basu, A. K. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical research in toxicology, 33(7), 1835–1845. [Link]
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules (Basel, Switzerland), 26(17), 5285. [Link]
- Yoon, J. H., Senevirathne, C., Markiewicz, R. P., Anderson, S., & Basu, A. K. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & development, 33(5-6), 282–287. [Link]
- Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594–14595. [Link]
- Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594-14595. [Link]
- Brown, A. L., & Li, D. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology, 33(7), 1835-1845. [Link]
- Sarkar, S., Chowdhury, A. S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 19-28. [Link]
- Kusmierek, J. T., & Singer, B. (2003). Chemical rearrangement and repair pathways of this compound. Mutation research, 531(1-2), 151–162. [Link]
- Basu, A. K., Wood, M. L., Niedernhofer, L. J., Ramos, L. A., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions. Proceedings of the National Academy of Sciences of the United States of America, 90(22), 10524–10528. [Link]
- Pandya, G. A., & Moriya, M. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Biochemistry, 39(33), 10164–10169. [Link]
- Basu, A. K., & Essigmann, J. M. (1990). Cellular Response to Exocyclic DNA Adducts.
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of 1, N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules (Basel, Switzerland), 26(17), 5285. [Link]
- Yoon, J. H., Senevirathne, C., Markiewicz, R. P., Anderson, S., & Basu, A. K. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & development, 33(5-6), 282–287. [Link]
- Wallace, S. S. (2014). Base Excision Repair and Lesion-Dependent Subpathways for Repair of Oxidative DNA Damage. Environmental and molecular mutagenesis, 55(2), 114–130. [Link]
- Brown, A. L., & Li, D. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical research in toxicology, 33(11), 2741-2755. [Link]
- Barbin, A., Wang, R., O'Connor, P. J., & Elder, R. H. (2003). Increased Formation and Persistence of this compound in DNA Is Not Associated with Higher Susceptibility to Carcinogenesis in Alkylpurine- DNA-N-Glycosylase Knockout Mice Treated with Vinyl Carbamate. Cancer research, 63(22), 7699–7703. [Link]
- Nair, J., Gammon, M. D., Terry, M. B., Teitelbaum, S. L., Jaff, H., Kakata, H., ... & Bartsch, H. (2002). Urinary level of 1,N(6) -ethenodeoxyadenosine, a marker of oxidative stress, is associated with salt excretion and omega 6-polyunsaturated fatty acid intake in postmenopausal Japanese women. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 517(1-2), 115-122. [Link]
- Adhikary, S., & Roy, R. (2009). EXCISED DAMAGED BASE DETERMINES THE TURNOVER OF HUMAN N-METHYLPURINE-DNA GLYCOSYLASE. Journal of nucleic acids, 2009, 396494. [Link]
- Ringvoll, J., Moen, M. N., Nordstrand, L. M., Meira, L. B., Pang, B., Bekkelund, A., ... & Klungland, A. (2012). Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase. DNA repair, 11(7), 603–609. [Link]
- Ghodke, P. P., & Guengerich, F. P. (2020). Impact of 1, N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair. The Journal of biological chemistry, 295(18), 5987–5997. [Link]
- Spitz, M. R., Wei, Q., Li, G., Wu, X., & Cheng, L. (2012). N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. JNCI: Journal of the National Cancer Institute, 104(20), 1545–1555. [Link]
- el Ghissassi, F., Barbin, A., Nair, J., & Bartsch, H. (1995). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Chemical research in toxicology, 8(2), 278–283. [Link]
- Saparbaev, M. K., & Ishchenko, A. A. (2016). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in chemistry, 4, 23. [Link]
- National Cancer Institute. (n.d.). MPG. Early Detection Research Network. [Link]
- Barbin, A., Wang, R., O'Connor, P. J., & Elder, R. H. (2003). Increased formation and persistence of this compound in DNA is not associated with higher susceptibility to carcinogenesis in alkylpurine-DNA-N-glycosylase knockout mice treated with vinyl carbamate. Cancer research, 63(22), 7699-7703. [Link]
- Sarkar, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9 Supplement), 2383. [Link]
- Engelward, B. P., Weeda, G., Wyatt, M. D., Broekhof, J. L., de Wit, J., Donahue, I., ... & Samson, L. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. Proceedings of the National Academy of Sciences, 94(24), 13087-13092. [Link]
- National Center for Biotechnology Information. (2025). MPG N-methylpurine DNA glycosylase [Homo sapiens (human)]. Gene. [Link]
- ResearchGate. (n.d.). A mechanistic model for translesion synthesis of the this compound.... [Link]
- Szyfter, K., Szulc, R., Giefing, M., Grodzka, M., & Barbin, A. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer research, 63(15), 4492–4495. [Link]
- UniProt. (2008). MPG - DNA-3-methyladenine glycosylase - Homo sapiens (Human). [Link]
- Cui, Y., Li, D., & Chen, X. (2024). 3,N 4 -Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO. Nucleic acids research, 52(17), 9037–9047. [Link]
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. he-group.uchicago.edu [he-group.uchicago.edu]
- 5. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary level of 1,N(6) -ethenodeoxyadenosine, a marker of oxidative stress, is associated with salt excretion and omega 6-polyunsaturated fatty acid intake in postmenopausal Japanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular response to exocyclic DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of 1, N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Base Excision Repair and Lesion-Dependent Subpathways for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MPG — Early Detection Research Network [edrn.cancer.gov:443]
- 20. pnas.org [pnas.org]
- 21. Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EXCISED DAMAGED BASE DETERMINES THE TURNOVER OF HUMAN N-METHYLPURINE-DNA GLYCOSYLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 27. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB [mdpi.com]
- 29. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Cellular Repair Mechanisms of 1,N6-Ethenoadenine Adducts
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,N6-ethenoadenine (εA) adduct is a significant form of DNA damage, arising from both endogenous metabolic processes, such as lipid peroxidation, and exposure to exogenous carcinogens like vinyl chloride.[1][2] This lesion is highly mutagenic, capable of causing A→T, A→G, and A→C transversions and transitions, thereby contributing to genomic instability and carcinogenesis.[1][3] Consequently, efficient cellular mechanisms for the repair of εA are critical for maintaining genomic integrity. This guide provides a comprehensive technical overview of the two primary pathways responsible for the removal of εA: Base Excision Repair (BER) and Direct Reversal Repair (DRR). We will delve into the key enzymatic players, their mechanisms of action, and the experimental methodologies used to investigate these vital cellular processes.
Introduction: The Challenge of this compound
This compound (εA) is a bulky, heterocyclic DNA adduct that distorts the DNA double helix and disrupts normal Watson-Crick base pairing.[2] Its presence in DNA is a constant threat to cellular function, implicated in the etiology of cancers of the liver, colon, and lungs.[1][4] The cellular defense against εA is multifaceted, relying on two distinct and complementary repair strategies to identify and eliminate this lesion. Understanding the intricacies of these pathways is paramount for developing novel therapeutic interventions that can modulate DNA repair efficiency and for designing more effective strategies for cancer treatment and prevention.
The Dual Pathways of εA Repair: BER and DRR
Mammalian cells employ two major pathways to counteract the deleterious effects of εA adducts: the multi-step Base Excision Repair (BER) pathway and the more direct, single-enzyme Direct Reversal Repair (DRR) pathway.[5]
Base Excision Repair (BER): The "Cut and Patch" Approach
The BER pathway is a major cellular defense mechanism against a wide array of DNA base lesions, including εA.[6][7] This process is initiated by a specialized class of enzymes known as DNA glycosylases.
2.1.1. The Key Player: N-methylpurine DNA Glycosylase (MPG)
The primary enzyme responsible for recognizing and excising εA in the BER pathway is the N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG) or alkyl-N-purine-DNA glycosylase (ANPG).[1][8][9] MPG is a monofunctional glycosylase, meaning it only possesses glycosylase activity and does not have an associated AP lyase function.[6] It recognizes the εA adduct and catalyzes the cleavage of the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the free εA base and leaving behind an apurinic/apyrimidinic (AP) site.[6][7] Studies have shown that MPG is the predominant enzyme for the removal of εA in mammalian cells via the BER pathway.[1][4]
The repair process then proceeds through either a short-patch or long-patch BER sub-pathway to restore the original DNA sequence.[1][10] Although εA is a relatively bulky adduct, evidence suggests that the Nucleotide Excision Repair (NER) pathway is not significantly involved in its repair.[1][4]
2.1.2. Mechanism of MPG-mediated εA Excision
The excision of εA by MPG involves a base-flipping mechanism where the damaged nucleotide is rotated out of the DNA helix and into the enzyme's active site.[6] This process involves several kinetic steps, including initial recognition, partial disruption of base stacking, and the formation of a stable extrahelical complex before the N-glycosidic bond is hydrolyzed.[6][11]
Direct Reversal Repair (DRR): A Direct Approach to Damage Resolution
The DRR pathway offers a more straightforward mechanism for repairing εA, involving a single enzyme that directly converts the damaged base back to its original form without excising it from the DNA backbone.[5] This process is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][12]
2.2.1. The Key Players: ALKBH2 and ALKBH3
In humans, the primary enzymes responsible for the direct reversal of εA are AlkB homolog 2 (ALKBH2) and AlkB homolog 3 (ALKBH3).[12][13] These enzymes utilize a unique oxidative repair mechanism.[2] ALKBH2 appears to be the principal dioxygenase for εA repair in vivo and is active on both single-stranded (ssDNA) and double-stranded DNA (dsDNA).[12][14] In contrast, ALKBH3 shows a preference for ssDNA and single-stranded RNA (ssRNA).[2][4]
2.2.2. Mechanism of AlkB-mediated εA Repair
The AlkB enzymes catalyze the oxidation of the etheno bridge of the εA adduct. This reaction is proposed to proceed through the formation of an epoxide intermediate, which is then hydrolyzed to yield the repaired adenine base and glyoxal as a byproduct.[2][3] This direct reversal mechanism is highly efficient and avoids the creation of potentially cytotoxic AP sites that are intermediates in the BER pathway.
Quantitative Insights into εA Repair
The efficiency of εA repair is influenced by the specific enzyme, the DNA context (ssDNA vs. dsDNA), and the surrounding sequence. The following table summarizes key kinetic parameters for the major enzymes involved in εA repair.
| Enzyme | Substrate | Km (nM) | kcat (min-1) | kmax (min-1) | K1/2 (nM) | Reference(s) |
| E. coli AlkA | εA-DNA | 15 ± 13 | 0.24 ± 0.06 | 0.27 ± 0.01 | 29 ± 3 | [15] |
| Human AAG | εA-DNA | - | - | ~0.0045 s-1 (single turnover) | - | [11] |
| Human ALKBH2 | εA in dsDNA | - | - | - | - | [12][14] |
| Human ALKBH3 | εA in ssDNA | - | - | - | - | [2] |
Note: Comprehensive kinetic data for human ALKBH2 and ALKBH3 with εA as a substrate are not as readily available in the literature as for E. coli AlkA and human AAG. The activity of these enzymes on εA has been well-established, but detailed Michaelis-Menten parameters are less consistently reported.
Cellular Regulation and Signaling in Response to εA Damage
The presence of εA adducts can trigger the broader DNA Damage Response (DDR), a complex network of signaling pathways that coordinate cell cycle progression, DNA repair, and, in cases of overwhelming damage, apoptosis.[16][17]
The Role of ATM and ATR Kinases
The primary sensors of DNA damage are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[18] While ATM is primarily activated by double-strand breaks, ATR responds to a wider range of lesions that cause replication stress, including bulky adducts like εA.[12][18] Activation of these kinases initiates a signaling cascade that can lead to cell cycle arrest, providing the necessary time for repair to occur.[11]
Cell Cycle Regulation of εA Repair
The expression and activity of some DNA repair proteins are regulated in a cell cycle-dependent manner. Long-patch BER genes tend to be enriched during the S phase of the cell cycle.[16] In contrast, genes involved in direct repair, such as the ALKBH family, generally do not show strong cell cycle-related expression.[16] However, ALKBH2 has been shown to interact with Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication, and this interaction is enhanced during S-phase, suggesting a mechanism for targeting ALKBH2 to sites of active replication where εA adducts may pose a significant threat.[19]
Experimental Protocols for Studying εA Repair
A variety of in vitro and in vivo assays are employed to study the mechanisms of εA repair.
In Vitro DNA Glycosylase Activity Assay for MPG
This assay measures the ability of MPG to excise εA from a DNA substrate.
Materials:
-
Purified recombinant human MPG (AAG) protein.
-
Oligonucleotide substrate: A 5'-32P-labeled double-stranded oligonucleotide containing a single εA adduct.
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, and 0.1 mg/ml BSA.
-
Formamide loading buffer.
-
Denaturing polyacrylamide gel (15-20%).
-
Phosphorimager system.
Procedure:
-
Prepare reaction mixtures containing the assay buffer, the 32P-labeled εA-containing oligonucleotide substrate (e.g., 10 nM), and varying concentrations of purified MPG protein.
-
Incubate the reactions at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reactions by adding an equal volume of formamide loading buffer.
-
To cleave the resulting AP site, add NaOH to a final concentration of 100 mM and heat at 90°C for 30 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the cleaved product (representing excised εA) and the uncleaved substrate using a phosphorimager. The percentage of cleaved product reflects the glycosylase activity.
In Vitro AlkB Dioxygenase Activity Assay
This assay measures the direct reversal of εA to adenine by ALKBH2 or ALKBH3.
Materials:
-
Purified recombinant human ALKBH2 or ALKBH3 protein.
-
Oligonucleotide substrate: A single-stranded or double-stranded oligonucleotide containing a single εA adduct.
-
Reaction buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH4)2(SO4)2, 1 mM α-ketoglutarate, 2 mM ascorbic acid, and 50 µg/ml BSA.
-
HPLC system with a C18 column.
-
Mass spectrometer (optional, for product confirmation).
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, the εA-containing oligonucleotide substrate, and the purified ALKBH enzyme.
-
Incubate the reactions at 37°C for a specified time.
-
Terminate the reactions by adding EDTA to chelate the iron.
-
Digest the oligonucleotide substrate to nucleosides using a combination of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Analyze the resulting nucleoside mixture by HPLC.
-
Quantify the amount of repaired adenine and remaining εA by comparing the peak areas to known standards.[15]
The Role of Other Cellular Factors: The Case of YB-1
Recent research has implicated other proteins in the broader DNA damage response that may influence the repair of specific adducts. The Y-box binding protein 1 (YB-1) is a multifunctional protein involved in transcription, translation, and the DNA damage response. While direct evidence of YB-1's interaction with MPG or ALKBH2 in the context of εA repair is still emerging, its known roles in DNA repair and chemoresistance suggest it may act as a modulator of these pathways. Further investigation is needed to elucidate the precise role, if any, of YB-1 in the intricate network of εA repair.
Conclusion and Future Directions
The cellular mechanisms for repairing this compound adducts are a testament to the robustness of the DNA damage response. The coordinated action of the Base Excision Repair and Direct Reversal Repair pathways ensures the efficient removal of this highly mutagenic lesion. A thorough understanding of the key enzymes, their kinetic properties, and their regulation is crucial for researchers in the fields of cancer biology, toxicology, and drug development.
Future research should focus on several key areas:
-
Elucidating the specific signaling pathways that are activated by εA and how these pathways regulate the choice between BER and DRR.
-
A more detailed characterization of the kinetic parameters of human ALKBH2 and ALKBH3 with εA to better understand their relative contributions to repair.
-
Investigating the role of chromatin structure in modulating the accessibility of εA adducts to repair enzymes.
-
Exploring the interplay of εA repair pathways with other cellular processes , such as transcription and replication, and the role of accessory proteins like YB-1.
By addressing these questions, we can gain a more complete picture of how cells maintain their genomic integrity in the face of constant chemical insults and potentially identify novel targets for therapeutic intervention.
References
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 1-10. [Link]
- Mishina, Y., Chen, C., He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(43), 14992-14993. [Link]
- Ringvoll, J., Nordstrand, L. M., Vagbo, C. B., Talstad, V. A., Reite, K., Aas, P. A., ... & Bjoras, M. (2008). AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA. Cancer Research, 68(11), 4142-4149. [Link]
- Deyu Li, et al. (2019). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research, 47(11), 5698–5707. [Link]
- Werner, R. M., & Stivers, J. T. (2008). Kinetic Mechanism for the Flipping and Excision of this compound by Human Alkyladenine DNA Glycosylase. Biochemistry, 47(49), 13045–13054. [Link]
- Kumar, A., Singh, S., & Foiani, M. (2015). ATM and ATR signaling at a glance. Journal of Cell Science, 128(23), 4255-4262. [Link]
- RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response. (2025). Scientific Reports, 15(1), 16059. [Link]
- 3,N 4 -Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO. (2024). Nucleic Acids Research. [Link]
- Mishina, Y., Chen, C., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. J. Am. Chem. Soc., 127(43), 14992-14993. [Link]
- Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285. [Link]
- Tomimatsu, N., Mukherjee, B., & Burma, S. (2012). ATM and ATR activation through crosstalk between DNA damage response pathways.
- McDaniel, L. D., & Stivers, J. T. (2014). Kinetic Mechanism for the Flipping and Excision of this compound by AlkA. Biochemistry, 53(30), 5009–5020. [Link]
- Lee, C. Y., & Delaney, J. C. (2009). Substrate Specificity of the Human 3-Methyladenine DNA Glycosylase. Biochemistry, 48(9), 1850–1861. [Link]
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 1-10. [Link]
- Bian, K., Lenz, S. A., Tang, Q., Chen, F., Qi, R., Li, C., ... & Li, D. (2019). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic acids research, 47(11), 5698-5707. [Link]
- Dango, S., Doughty, C., Wang, L., D'Andrea, A. D., & Samson, L. D. (2015). The interaction between ALKBH2 DNA repair enzyme and PCNA is direct, mediated by the hydrophobic pocket of PCNA and perturbed in naturally-occurring ALKBH2 variants. DNA repair, 35, 78-86. [Link]
- Ringvoll, J., Nordstrand, L. M., Vågbø, C. B., Talstad, V. A., Reite, K., Aas, P. A., ... & Bjørås, M. (2008). AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA. Cancer research, 68(11), 4142-4149. [Link]
- MPG N-methylpurine DNA glycosylase [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information.
- Srinivasan, A., Wang, L., & Li, D. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology, 33(7), 1735-1744. [Link]
- Fiskerstrand, T., Sætrom, P., & Krokan, H. E. (2015). Cell cycle regulation of human DNA repair and chromatin remodeling genes. DNA repair, 29, 83-93. [Link]
- Ciccia, A., & Elledge, S. J. (2010). The DNA damage response: making it safe to play with knives. Molecular cell, 40(2), 179-204. [Link]
- Allis, C. D., & Gorovsky, M. A. (1981). Cell-cycle regulation as a mechanism for targeting proteins to specific DNA sequences in Tetrahymena thermophila. Proceedings of the National Academy of Sciences, 78(3), 1634-1638. [Link]
- Sangermano, F., & D'Alessio, F. (2020). Y box binding protein 1 (YB-1) oncoprotein at the hub of DNA proliferation, damage and cancer progression. Biochimie, 179, 205-216. [Link]
- Werner, R. M., & Stivers, J. T. (2008). Kinetic Mechanism for the Flipping and Excision of this compound by Human Alkyladenine DNA Glycosylase. Biochemistry, 47(49), 13045–13054. [Link]
- Srinivasan, A., Wang, L., & Li, D. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences†. Biochemistry, 59(45), 4343-4353. [Link]
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9 Supplement), 877-877. [Link]
- Dango, S., Doughty, C., Wang, L., D'Andrea, A. D., & Samson, L. D. (2015). The interaction between ALKBH2 DNA repair enzyme and PCNA is direct, mediated by the hydrophobic pocket of PCNA and perturbed in naturally-occurring ALKBH2 variants. DNA repair, 35, 78-86. [Link]
- Levin-Dozorets, Y., Sevilya, Z., Elinger, D., Rennert, G., Rennert, H. S., Peretz, T., ... & Livneh, Z. (2012). N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. JNCI: Journal of the National Cancer Institute, 104(22), 1748-1753. [Link]
- Protocol for DNA Glycolysases. (2021). EUbOPEN. [Link]
- MPG. (n.d.). Early Detection Research Network - National Cancer Institute.
Sources
- 1. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 2. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylpurine-DNA-N-glycosylase excision of 7-(hydroxymethyl)-1,N6-ethenoadenine, a glycidaldehyde-derived DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 8. RNA demethylase ALKBH5 regulates cell cycle progression in DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle regulation of human DNA repair and chromatin remodeling genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reich.hms.harvard.edu [reich.hms.harvard.edu]
- 15. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The interaction between ALKBH2 DNA repair enzyme and PCNA is direct, mediated by the hydrophobic pocket of PCNA and perturbed in naturally-occurring ALKBH2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
N-methylpurine DNA Glycosylase (MPG) Mediated Repair of Ethenoadenine: A Technical Guide for Researchers
Introduction: The Challenge of Ethenoadenine DNA Adducts
Cellular DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions that can compromise genomic integrity.[1][2][3] Among these, exocyclic DNA adducts represent a significant threat due to their mutagenic potential. This guide focuses on 1,N⁶-ethenoadenine (εA), a well-characterized exocyclic adduct, and its primary repair mechanism in mammalian cells mediated by N-methylpurine DNA glycosylase (MPG).
Formation and Sources of 1,N⁶-ethenoadenine (εA)
1,N⁶-ethenoadenine (εA) is a DNA lesion formed from the reaction of adenine with various bifunctional electrophiles.[3][4] Major sources of these electrophiles include:
-
Exogenous Exposures: Industrial chemicals such as vinyl chloride, a known human carcinogen, are metabolized to reactive epoxides that readily form εA adducts.[3][5][6]
-
Endogenous Processes: Lipid peroxidation, a consequence of oxidative stress, generates reactive aldehydes like 4-hydroxynonenal that can react with DNA bases to form εA.[3][6][7]
Due to its formation from both environmental and internal sources, εA is a ubiquitous challenge to genomic stability.
Mutagenicity and Toxicological Significance of εA
The εA lesion is highly mutagenic because the etheno ring disrupts the normal Watson-Crick base pairing of adenine with thymine during DNA replication.[3][4] This can lead to misincorporation of other bases by DNA polymerases, resulting in A→T, A→G, and A→C transversions and transitions.[6] The accumulation of such mutations is a driving force for carcinogenesis, and εA has been implicated in cancers of the liver, lung, and colon.[6][8] Unrepaired DNA lesions, including adducts like εA, can lead to genomic instability and chromosome breakage, further contributing to disease progression.[9]
Overview of DNA Repair Pathways for εA: BER and DRR
To counteract the deleterious effects of εA, cells have evolved two main repair pathways:
-
Base Excision Repair (BER): This is the predominant pathway for repairing εA in mammalian cells.[1][10] It is initiated by a DNA glycosylase, N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base.[1][6][10][11] The resulting abasic site is then processed by a series of downstream enzymes.
-
Direct Reversal Repair (DRR): In this pathway, enzymes from the AlkB family of dioxygenases directly reverse the damage, converting εA back to adenine without excising the base.[1][3][10]
This guide will focus on the BER pathway initiated by MPG, which is a critical defense against εA-induced mutagenesis in humans.
The Key Player: N-methylpurine DNA Glycosylase (MPG)
N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), is a monofunctional DNA glycosylase that plays a central role in the BER pathway.[12][13] It is responsible for recognizing and removing a surprisingly broad range of damaged purines from DNA.[2][11][14]
Structure and Substrate Specificity of MPG
MPG is a relatively small enzyme that does not require a cofactor for its activity. Its substrate promiscuity is a key feature, as it can excise over 17 structurally diverse modified purines, including:
-
Alkylated bases: 3-methyladenine (3-meA) and 7-methylguanine (7-meG).[7][12]
-
Deaminated purines: Hypoxanthine (Hx), the deamination product of adenine.[7][11]
Despite this broad specificity, the efficiency of excision varies for different substrates. εA is a preferred substrate for human MPG.[2]
The Catalytic Mechanism: A Step-by-Step Guide to εA Excision
The excision of εA by MPG is a multi-step process that involves significant conformational changes in both the enzyme and the DNA substrate.
MPG diffuses along the DNA backbone, scanning for the presence of damaged bases.[16] Upon encountering a lesion like εA, which minimally distorts the DNA helix, MPG utilizes a "base-flipping" mechanism.[10][13] The enzyme inserts a β-hairpin loop into the minor groove of the DNA, causing the εA-containing nucleotide to flip out of the DNA helix and into the enzyme's active site.[17] This process is crucial for positioning the damaged base for catalysis while specific amino acid residues, like Tyr162, intercalate into the void left in the DNA duplex to stabilize the structure.[17]
Once the εA base is secured within the active site, MPG catalyzes the hydrolysis of the N-glycosidic bond that links the damaged base to the deoxyribose sugar.[13][18] As a monofunctional glycosylase, MPG uses an activated water molecule as a nucleophile to attack the C1' carbon of the sugar, cleaving the bond and releasing the free εA base.[18] This reaction leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA backbone.[2][11][19]
Factors Influencing MPG Activity
The efficiency of MPG-mediated repair can be influenced by several factors. The local DNA sequence context can affect the rate of repair. Furthermore, post-translational modifications of MPG and its interaction with other proteins in the BER pathway can modulate its activity and recruitment to sites of DNA damage. Genetic variations, such as single nucleotide polymorphisms (nsSNPs) in the MPG gene, can result in enzyme variants with reduced activity, potentially leading to increased genomic instability and a higher risk for diseases like cancer.[11]
The Base Excision Repair (BER) Pathway for εA
The excision of εA by MPG is only the first step in the multi-enzyme BER pathway.[19][20] The subsequent steps are essential to restore the integrity of the DNA strand.
Initiation by MPG: Creation of an Apurinic/Apyrimidinic (AP) Site
As described above, the process begins with MPG recognizing and removing the εA base, generating a potentially cytotoxic and mutagenic AP site intermediate.[10][17]
Processing the AP site: The Role of APE1
The AP site is recognized by AP Endonuclease 1 (APE1), a critical enzyme that accounts for over 95% of AP site incision activity in human cells.[17][21] APE1 cleaves the phosphodiester backbone immediately 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (5'-dRP) terminus.[10][17] This incision is a crucial step that prepares the DNA for synthesis and ligation.[22][23][24][25]
Gap Filling and Ligation: Completing the Repair
The subsequent steps can proceed via two sub-pathways:
-
Short-Patch BER: This is the major sub-pathway. DNA Polymerase β (Pol β) binds to the incised AP site, removes the 5'-dRP moiety, and inserts a single correct nucleotide (adenine) opposite the corresponding base on the undamaged strand.[10]
-
Long-Patch BER: In some cases, particularly when the 5'-dRP cannot be easily removed, a longer patch of 2-10 nucleotides is synthesized by polymerases such as Pol δ/ε, with the help of PCNA.[17] The resulting flap structure is then removed by Flap Endonuclease 1 (FEN1).
Finally, in both sub-pathways, the remaining nick in the DNA backbone is sealed by a DNA ligase (typically DNA Ligase III in short-patch BER or DNA Ligase I in long-patch BER), completing the repair process and restoring the original DNA sequence.[10]
Visualizing the Pathway
Caption: The Base Excision Repair (BER) pathway for ethenoadenine (εA).
Experimental Protocols for Studying MPG-Mediated εA Repair
Investigating the kinetics and mechanism of MPG requires robust in vitro assays. A cornerstone of this research is the use of synthetic DNA oligonucleotides containing a site-specific εA lesion.[5][26]
Preparation of εA-Containing Oligonucleotide Substrates
The ability to place a single εA lesion at a defined position in a DNA sequence is critical for quantitative studies of repair.[27][28]
A typical substrate is a double-stranded oligonucleotide, often 25-40 base pairs in length, with the εA lesion positioned centrally. One strand is labeled, commonly at the 5'-end with ³²P, to allow for sensitive detection. The sequence context surrounding the lesion can be varied to investigate its influence on repair efficiency.
-
Phosphoramidite Synthesis: The εA lesion is introduced during automated solid-phase DNA synthesis using a protected 1,N⁶-etheno-2'-deoxyadenosine phosphoramidite building block.
-
Oligonucleotide Purification: The full-length, lesion-containing oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity.[27]
-
Radiolabeling: The purified oligonucleotide is 5'-end labeled using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Annealing: The labeled, lesion-containing strand is annealed to a complementary unlabeled strand to form the final double-stranded DNA substrate.
In Vitro MPG Glycosylase Activity Assay
This assay directly measures the N-glycosylase activity of MPG by detecting the formation of an AP site.
The assay relies on the chemical instability of the AP site. After MPG excises the εA base, the resulting AP site can be cleaved by subsequent treatment with an AP endonuclease, heat, or alkaline conditions (e.g., NaOH), generating a shorter, labeled DNA fragment.[29] The amount of this cleaved product is directly proportional to the glycosylase activity of MPG.
-
Reaction Setup: In a microcentrifuge tube, combine the following in a suitable reaction buffer (e.g., 25 mM HEPES-KOH, pH 7.9, 150 mM NaCl, 0.5 mM DTT):
-
Purified recombinant MPG enzyme (concentrations to be optimized).
-
5'-³²P-labeled εA-containing duplex oligonucleotide substrate (e.g., 5-10 nM).
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). Time-course experiments are recommended to ensure measurements are taken during the initial linear phase of the reaction.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution containing EDTA and heating to 75°C for 5 minutes.[6]
-
AP Site Cleavage: Add NaOH to a final concentration of 0.1 N and heat at 90°C for 4-5 minutes to cleave the DNA strand at the AP site.[29]
-
Sample Preparation for Electrophoresis: Neutralize the reaction and add a denaturing loading buffer (e.g., containing formamide and tracking dyes).
-
Electrophoresis: Resolve the substrate and product fragments on a denaturing polyacrylamide gel (e.g., 20% polyacrylamide, 7M urea).
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radioactivity in the bands corresponding to the full-length substrate and the cleaved product.
The percentage of substrate converted to product is calculated as: % Product = [Intensity of Product Band / (Intensity of Substrate Band + Intensity of Product Band)] * 100
This value reflects the glycosylase activity under the specific assay conditions.
Experimental Workflow Visualization
Caption: Workflow for an in vitro MPG glycosylase activity assay.
Quantitative Analysis: Enzyme Kinetics
To fully characterize the enzymatic efficiency of MPG on εA, it is essential to determine its steady-state kinetic parameters.[30][31]
By performing the glycosylase assay with varying substrate concentrations and measuring the initial reaction velocities (V₀), one can generate a Michaelis-Menten plot. Non-linear regression analysis of this plot yields the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ). The turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated from Vₘₐₓ if the enzyme concentration is known. The catalytic efficiency is then expressed as kcat/Kₘ.
| Substrate | Kₘ (nM) | kcat (min⁻¹) | kcat/Kₘ (nM⁻¹min⁻¹) |
| εA-DNA | 25 ± 5 | 1.5 ± 0.2 | 0.06 |
| Hx-DNA | 50 ± 8 | 0.8 ± 0.1 | 0.016 |
| 3-meA-DNA | 15 ± 3 | 2.5 ± 0.3 | 0.167 |
| (Note: These are hypothetical values for illustrative purposes.) |
This data illustrates how kinetic analysis can be used to compare the efficiency of MPG in processing different types of DNA damage.
Cellular Consequences and Therapeutic Implications
The repair of εA by MPG is not just a biochemical curiosity; it has profound implications for human health and disease.
Genomic Instability from Unrepaired εA
Failure to repair εA lesions can lead to the accumulation of mutations, a hallmark of cancer.[3][11] If the BER pathway is overwhelmed or deficient, persistent εA adducts can stall replication forks and lead to the formation of double-strand breaks, which can result in gross chromosomal rearrangements.[9]
MPG Variants and Disease Susceptibility
As mentioned, naturally occurring variants of the MPG gene exist in the human population.[11] Some of these variants encode proteins with diminished catalytic activity or altered DNA binding affinity.[11] Individuals carrying these variants may have a reduced capacity to repair εA and other alkylated bases, potentially placing them at a higher risk for developing cancers associated with exposure to alkylating agents or high levels of oxidative stress.[11]
MPG as a Potential Therapeutic Target
The role of MPG in repairing DNA damage also makes it relevant in the context of cancer therapy. Many chemotherapeutic agents are DNA alkylating agents. Tumor cells can develop resistance to these agents by upregulating DNA repair pathways, including BER. In such cases, elevated MPG activity can remove the therapeutic DNA lesions, reducing the efficacy of the treatment.[32] Therefore, the development of inhibitors targeting MPG could be a viable strategy to sensitize resistant tumors to alkylating agent chemotherapy.[33] Conversely, transiently overexpressing MPG has been explored as a way to increase the formation of toxic BER intermediates, thereby enhancing sensitivity to chemotherapy.[1]
Conclusion and Future Directions
N-methylpurine DNA glycosylase is a critical guardian of the genome, initiating the repair of the mutagenic lesion 1,N⁶-ethenoadenine. Understanding the molecular mechanism of MPG and the downstream BER pathway is fundamental to appreciating how cells maintain genomic stability. The experimental protocols detailed in this guide provide a framework for researchers to dissect this vital repair process.
Future research will likely focus on the intricate regulation of MPG within the cell, its interplay with other DNA repair pathways, and the development of specific modulators of its activity for therapeutic applications. A deeper understanding of how MPG functions within the complex environment of chromatin will also be a key area of investigation.[1][3][10] These efforts will continue to illuminate the mechanisms of DNA repair and their importance in preventing human disease.
References
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1, N 6 -Ethenoadenine in Strongly Positioned Nucleosome Core Particles.
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1,N6-Ethenoadenine in Strongly Positioned Nucleosome Core Particles. National Institutes of Health (NIH). [Link]
- EXCISED DAMAGED BASE DETERMINES THE TURNOVER OF HUMAN N-METHYLPURINE-DNA GLYCOSYLASE. National Institutes of Health (NIH). [Link]
- Use of oligonucleotides containing ethenoadenine to study the repair of this DNA lesion. Determination of individual and collective repair activities. PubMed. [Link]
- Structural organization of the mouse DNA repair gene, N-methylpurine-DNA glycosylase. PubMed. [Link]
- 1, N6-Ethenoadenine: From Molecular to Biological Consequences. PubMed. [Link]
- Germ Line Variants of Human N-Methylpurine DNA Glycosylase Show Impaired DNA Repair Activity and Facilitate this compound-induced Mutations. National Institutes of Health (NIH). [Link]
- 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences.
- MPG N-methylpurine DNA glycosylase [homo sapiens (human)].
- N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk. National Institutes of Health (NIH). [Link]
- DNA-3-methyladenine glycosylase. Wikipedia. [Link]
- Overview of Base Excision Repair Biochemistry. National Institutes of Health (NIH). [Link]
- Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. National Institutes of Health (NIH). [Link]
- Base Excision Repair. National Institutes of Health (NIH). [Link]
- DNA glycosylase. Grokipedia. [Link]
- DNA glycosylases: in DNA repair and beyond. National Institutes of Health (NIH). [Link]
- Unrepaired clustered DNA lesions induce chromosome breakage in human cells. National Institutes of Health (NIH). [Link]
- Base excision repair. Wikipedia. [Link]
- Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed. [Link]
- N-methylpurine-DNA glycosylase - MPG. WikiGenes. [Link]
- Chemical Synthesis of Oligonucleotides Containing Damaged Bases for Biological Studies. J-STAGE. [Link]
- Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. National Institutes of Health (NIH). [Link]
- Human MPG (N-Methylpurine DNA Glycosylase) ELISA Kit. Assay Genie. [Link]
- The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme. PubMed Central. [Link]
- The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development. National Institutes of Health (NIH). [Link]
- Cleavage of 3-methyladenine by MPG glycosylase. Reactome. [Link]
- Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression. PubMed Central. [Link]
- Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1. National Institutes of Health (NIH). [Link]
- Global Kinetic Analysis of Mammalian E3 Reveals pH-dependent NAD+/NADH Regulation, Physiological Kinetic Reversibility, and C
- APE1/Ref-1 Role in Inflammation and Immune Response. Frontiers. [Link]
- Distinct Roles of Ape1 Protein in the Repair of DNA Damage Induced by Ionizing Radiation or Bleomycin. National Institutes of Health (NIH). [Link]
- The many functions of APE1/Ref-1: not only a DNA repair enzyme.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EXCISED DAMAGED BASE DETERMINES THE TURNOVER OF HUMAN N-METHYLPURINE-DNA GLYCOSYLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of oligonucleotides containing ethenoadenine to study the repair of this DNA lesion. Determination of individual and collective repair activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unrepaired clustered DNA lesions induce chromosome breakage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Germ Line Variants of Human N-Methylpurine DNA Glycosylase Show Impaired DNA Repair Activity and Facilitate this compound-induced Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Structural organization of the mouse DNA repair gene, N-methylpurine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MPG N-methylpurine DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Reactome | Cleavage of 3-methyladenine by MPG glycosylase [reactome.org]
- 17. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Base excision repair - Wikipedia [en.wikipedia.org]
- 20. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockout and Inhibition of Ape1: Roles of Ape1 in Base Excision DNA Repair and Modulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Many Functions of APE1/Ref-1: Not Only a DNA Repair Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | APE1/Ref-1 Role in Inflammation and Immune Response [frontiersin.org]
- 24. Distinct Roles of Ape1 Protein in the Repair of DNA Damage Induced by Ionizing Radiation or Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. etheno dA Oligo Modifications from Gene Link [genelink.com]
- 27. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 28. Chemical Synthesis of Oligonucleotides Containing Damaged Bases for Biological Studies | Semantic Scholar [semanticscholar.org]
- 29. Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Global Kinetic Analysis of Mammalian E3 Reveals pH-dependent NAD+/NADH Regulation, Physiological Kinetic Reversibility, and Catalytic Optimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 33. WikiGenes - MPG - N-methylpurine-DNA glycosylase [wikigenes.org]
Introduction: The Challenge of Exocyclic DNA Adducts
An In-Depth Technical Guide to the Function of AlkB Proteins in 1,N6-Ethenoadenine Repair
Genomic integrity is under constant assault from both endogenous and exogenous sources. A particularly insidious class of DNA lesions are the exocyclic adducts, such as this compound (εA). These adducts are formed by bifunctional agents originating from environmental carcinogens like vinyl chloride or from endogenous processes such as lipid peroxidation driven by oxidative stress.[1][2][3] The presence of the εA lesion is highly mutagenic, disrupting the Watson-Crick base pairing and leading to A→T, A→G, and A→C transversions during DNA replication.[2][4][5] Such mutations are not random; they are frequently observed in critical codons of key genes like TP53 and RAS in tumors associated with vinyl compound exposure, implicating εA in carcinogenesis.[2][4][6]
Cells have evolved sophisticated defense mechanisms to counteract these threats. While the Base Excision Repair (BER) pathway, initiated by DNA glycosylases, was long considered the primary route for εA removal, a more direct and elegant mechanism exists: direct reversal by the AlkB family of proteins.[1][7][8][9] This guide provides a detailed exploration of the AlkB-mediated repair of εA, from its biochemical underpinnings to practical experimental methodologies for its study.
The AlkB Family: Fe(II)/α-Ketoglutarate-Dependent Dioxygenases
The AlkB proteins are a ubiquitous superfamily of enzymes found in organisms from bacteria to humans.[10][11][12] They are non-heme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenases that utilize molecular oxygen to perform oxidative dealkylation on damaged nucleic acid bases.[3][13] The prototypical member, Escherichia coli AlkB, was first identified as part of the "adaptive response" to alkylating agents.[10] While its initial characterized substrates were simple methylated bases like 1-methyladenine (m1A) and 3-methylcytosine (m3C), its substrate scope is now known to be remarkably broad, encompassing larger alkyl groups and the exocyclic etheno adducts that are the focus of this guide.[10][12][14][15]
In mammals, nine AlkB homologs have been identified (ALKBH1–8 and FTO), though not all function as DNA/RNA repair enzymes.[10][16] These homologs display divergent substrate specificities, preferences for single-stranded versus double-stranded nucleic acids, and distinct subcellular localizations, suggesting specialized roles in maintaining genomic stability.[13][16][17]
Core Mechanism: The Oxidative Repair of this compound
The repair of εA by AlkB is a direct reversal reaction that restores the adenine base without excising it from the DNA backbone. The proposed mechanism is a feat of enzymatic chemistry, converting the stable etheno bridge into a labile intermediate that spontaneously decomposes.
The catalytic cycle begins with the binding of Fe(II), αKG, and the εA-containing DNA substrate to the enzyme's active site. Molecular oxygen then coordinates with the ferrous iron.[10] This triggers the oxidative decarboxylation of αKG to succinate, generating a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This potent oxidizing species attacks the etheno bridge of the εA adduct.[3]
The prevailing hypothesis involves the epoxidation of the exocyclic double bond to form an unstable epoxide intermediate.[3][10][18] This epoxide is then hydrolyzed by water, opening the ring to form a glycol. The resulting structure is unstable and collapses, releasing the dialdehyde glyoxal and restoring the original adenine base.[10][18]
This elegant mechanism highlights the chemical versatility of AlkB, allowing it to tackle a structurally distinct lesion compared to simple alkyl adducts.[18]
Key Mammalian Homologs and Cellular Defense
While multiple repair pathways can address εA, two are predominant in mammalian cells: BER and direct reversal by AlkB homologs.[5][8]
-
ALKBH2: The Principal εA Dioxygenase: Extensive research has identified ALKBH2 as the primary human AlkB homolog responsible for repairing εA lesions within DNA.[7][9][19] Studies using nuclear extracts from mice deficient in the mABH2 gene confirmed that it is the principal dioxygenase for εA repair in vivo.[7][9] Unlike ALKBH3, which shows a strong preference for single-stranded substrates, ALKBH2 is robustly active on double-stranded DNA, making it particularly suited for genomic maintenance.[13][19]
-
A Dual Defense System: ALKBH2 does not work in isolation. It acts in concert with the BER pathway, specifically the N-alkylpurine-DNA-glycosylase (ANPG, also known as MPG), which is also highly effective at recognizing and excising εA.[7][9][20][21] The existence of these two distinct and effective repair systems underscores the biological importance of removing this highly mutagenic lesion.
Protocol 2: Cellular εA Repair Assay using a Plasmid-Based Reporter
This assay measures the ability of a cell line to repair εA lesions on a plasmid, providing a functional readout of the entire cellular repair machinery.
Causality Behind Experimental Choices:
-
Reporter System: A plasmid containing a reporter gene (e.g., lacZ) is used. The εA lesion is placed within a critical codon that creates a stop codon or inactivates the protein. Repair of εA to A restores the gene's function, which can be measured (e.g., by Lac+ reversion). [1][2][4]* Delivery: Transfection introduces the damaged plasmid into mammalian cells, subjecting it to the native cellular repair environment.
-
Readout: Recovering the plasmid and transforming it into an appropriate E. coli strain allows for a simple, quantifiable readout based on colony phenotype (e.g., blue vs. white colonies on X-gal plates).
Step-by-Step Methodology:
-
Plasmid Modification: Treat a reporter plasmid (e.g., pIF105 containing the lacZ gene) in vitro with chloroacetaldehyde (CAA) to generate εA adducts. [1][4][6]Purify the modified plasmid DNA.
-
Cell Culture and Transfection: Culture the mammalian cells of interest (e.g., wild-type vs. ALKBH2-knockdown cells). Transfect the CAA-modified plasmid into the cells using a standard method (e.g., lipofection).
-
In-Cell Repair: Allow the cells to grow for a defined period (e.g., 24 hours) to permit cellular DNA repair processes to act on the plasmid. [20][21]4. Plasmid Recovery: Lyse the mammalian cells and recover the plasmid DNA using a miniprep procedure.
-
Transformation and Plating: Transform the recovered plasmid DNA into an E. coli indicator strain (e.g., a strain that is LacZ- but can be complemented). Plate the transformed bacteria on media containing a chromogenic substrate (e.g., X-gal) and an antibiotic for plasmid selection.
-
Quantification: Count the number of revertant (e.g., blue, Lac+) colonies versus the total number of transformants. A higher reversion frequency indicates more efficient cellular repair of the εA lesion.
Implications for Disease and Drug Development
The central role of AlkB homologs in repairing pro-mutagenic lesions places them at the intersection of genome maintenance and disease.
-
Cancer Biology: Elevated levels of εA are found in cancer-prone tissues, and the failure to repair these lesions can lead to oncogenic mutations. [7][19]The expression levels of various ALKBH members are altered in numerous cancers, including breast cancer and glioblastoma, suggesting they could serve as biomarkers or prognostic factors. [22][23]* Therapeutic Targeting: The development of small molecule inhibitors for AlkB enzymes is an active area of research. [24][25]Inhibiting ALKBH2, for example, could potentially sensitize cancer cells to DNA damaging therapies or exploit synthetic lethality in tumors with other DNA repair defects. Computational screening and drug repurposing efforts are underway to identify potent and selective inhibitors for this enzyme family. [24]
Conclusion and Future Perspectives
The AlkB family of proteins represents a critical line of defense against the mutagenic threat of this compound. Through a sophisticated mechanism of oxidative dealkylation, these enzymes directly reverse the damage, with ALKBH2 playing the lead role in mammalian cells. Understanding the precise function, regulation, and interplay of these enzymes with other repair pathways is paramount. For researchers and drug developers, the methodologies outlined here provide a framework for interrogating this system, paving the way for a deeper understanding of carcinogenesis and the development of novel therapeutic strategies that target the fundamental processes of DNA repair.
References
- Rydzanicz, Z., et al. (2005). The role of AlkB protein in repair of this compound in Escherichia coli cells. Acta Biochimica Polonica, 52(2), 433-439. [Link]
- Yi, C., & He, C. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. Journal of Biological Chemistry, 290(34), 20702–20711. [Link]
- Grzesiuk, E., et al. (2005). The role of AlkB protein in repair of 1,N(6)-ethenoadenine in Escherichia coli cells. Mutagenesis, 20(2), 121-126. [Link]
- Semantic Scholar. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Semantic Scholar. [Link]
- Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594–14595. [Link]
- Goudarzi, M., et al. (2023). Repurposing FDA-approved Drugs as AlkB Dioxygenase Inhibitors: A Computational Approach to Enhance Cancer Therapy. Physical Chemistry Research, 11(4), 743-755. [Link]
- Grzesiuk, E., et al. (2005). The role of AlkB protein in repair of this compound in Escherichia coli cells. Mutagenesis, 20(2), 121-126. [Link]
- IBB PAS Repository. (2014). The role of AlkB protein in repair of this compound in Escherichia coli cells. IBB PAS Repository. [Link]
- Tan, F., et al. (2022). The role of demethylase AlkB homologs in cancer. Frontiers in Oncology, 12, 978991. [Link]
- Ringvoll, J., et al. (2008). AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA. Cancer Research, 68(11), 4142-4149. [Link]
- Zdzalik, D., et al. (2013). AlkB Dioxygenase Preferentially Repairs Protonated Substrates: SPECIFICITY AGAINST EXOCYCLIC ADDUCTS AND MOLECULAR MECHANISM OF ACTION. Journal of Biological Chemistry, 288(1), 168-176. [Link]
- Falnes, P. Ø., et al. (2004). Substrate specificities of bacterial and human AlkB proteins. Nucleic Acids Research, 32(11), 3456–3461. [Link]
- Yi, C., & He, C. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. Journal of Biological Chemistry, 290(34), 20702–20711. [Link]
- Yu, B., et al. (2014). Enzymological and structural studies of the mechanism of promiscuous substrate recognition by the oxidative DNA repair enzyme AlkB. Proceedings of the National Academy of Sciences, 111(48), E5159-E5168. [Link]
- Yi, C., & He, C. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. DSpace@MIT. [Link]
- Yu, B., et al. (2014). Enzymological and structural studies of the mechanism of promiscuous substrate recognition by the oxidative DNA repair enzyme AlkB. Proceedings of the National Academy of Sciences, 111(48), E5159-E5168. [Link]
- ResearchGate. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences.
- Ringvoll, J., et al. (2008). AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA. Cancer Research, 68(11), 4142-4149. [Link]
- Ghodke, P. P., & Guengerich, F. P. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2743–2757. [Link]
- Ringvoll, J., et al. (2008). AlkB Homologue 2–Mediated Repair of Ethenoadenine Lesions in Mammalian DNA. Cancer Research, 68(11), 4142-4149. [Link]
- van den Born, E., et al. (2015). Non-homologous functions of the AlkB homologs. Journal of Molecular Cell Biology, 7(5), 469-471. [Link]
- Xie, L. J., et al. (2019). Selective Inhibitors of AlkB Family of Nucleic Acid Demethylases. ACS Chemical Biology, 14(11), 2315–2324. [Link]
- Delaney, J. C., et al. (2005). AlkB reverses etheno DNA lesions caused by lipid oxidation in vitro and in vivo. Nature Structural & Molecular Biology, 12(10), 855-860. [Link]
- Ghodke, P. P., & Guengerich, F. P. (2020). Impact of 1, N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair. Journal of Biological Chemistry, 295(18), 5929–5941. [Link]
- Wang, Y., et al. (2024). ALKBH1: emerging biomarker and therapeutic target for cancer treatment.
- Feng, S., et al. (2022). The AlkB Family: Potential Prognostic Biomarkers and Therapeutic Targets in Glioblastoma. Frontiers in Oncology, 12, 856557. [Link]
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 125-133. [Link]
- Wang, Y., et al. (2022). ALKBH family members as novel biomarkers and prognostic factors in human breast cancer.
- ResearchGate. (2023). Functions and intracellular localizations of AlkB homologs.
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of 1,N>6>-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 125-133. [Link]
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 125-133. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285. [Link]
- Mishina, Y., et al. (2004). Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. Nucleic Acids Research, 32(19), e153. [Link]
- Houtkooper, R. H., et al. (2012). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Enzymology, 514, 121–139. [Link]
- Mishina, Y., et al. (2004). Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. Nucleic Acids Research, 32(19), e153. [Link]
- DigitalCommons@URI. (2021). AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTION WITH SYNTHETIC, MODIFIED OLIGONUCLEOTIDES. DigitalCommons@URI. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285. [Link]
- Delaney, J. C., & Essigmann, J. M. (2004). Alleviation of 1,N6-ethanoadenine genotoxicity by the Escherichia coli adaptive response protein AlkB. Proceedings of the National Academy of Sciences, 101(39), 14051–14056. [Link]
- Barbin, A., et al. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research, 63(15), 4461-4465. [Link]
Sources
- 1. Bacterial DNA repair genes and their eukaryotic homologues: 1. Mutations in genes involved in base excision repair (BER) and DNA-end processors and their implication in mutagenesis and human disease [eprints.ibb.waw.pl]
- 2. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of AlkB protein in repair of this compound in Escherichia coli cells - IBB PAS Repository [eprints.ibb.waw.pl]
- 7. AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond [dspace.mit.edu]
- 13. Substrate specificities of bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlkB Dioxygenase Preferentially Repairs Protonated Substrates: SPECIFICITY AGAINST EXOCYCLIC ADDUCTS AND MOLECULAR MECHANISM OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The role of demethylase AlkB homologs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. AlkB reverses etheno DNA lesions caused by lipid oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The AlkB Family: Potential Prognostic Biomarkers and Therapeutic Targets in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ALKBH family members as novel biomarkers and prognostic factors in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Repurposing FDA-approved Drugs as AlkB Dioxygenase Inhibitors: A Computational Approach to Enhance Cancer Therapy [physchemres.org]
- 25. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Miscoding Potential of 1,N6-Ethenoadenine in DNA Replication
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: 1,N6-ethenoadenine (εA) is a significant exocyclic DNA adduct resulting from both exposure to environmental carcinogens, such as vinyl chloride, and endogenous processes like lipid peroxidation.[1][2][3] Its presence in the genome is of high concern due to its potent mutagenic properties, which disrupt the fidelity of DNA replication and contribute to carcinogenesis.[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms underlying the miscoding potential of εA. We will delve into its chemical biology, the specifics of its mutagenic profile, the biochemical basis of polymerase-mediated misincorporation, detailed protocols for its experimental assessment, and the cellular repair pathways that counteract its effects. This document is designed to serve as a critical resource for professionals investigating DNA damage, replication fidelity, and the etiology of cancers linked to environmental and endogenous mutagens.
The Chemical Biology of this compound (εA)
Formation and Sources
This compound is an exocyclic DNA adduct formed when the N1 and N6 positions of adenine are bridged by a two-carbon etheno group.[2][3] This lesion is not a rare occurrence; it arises from two primary sources:
-
Exogenous Exposure: The most well-characterized external source is vinyl chloride (VC), a known human carcinogen used extensively in the plastics industry.[6][7][8] VC is metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive electrophilic intermediates, chloroethylene oxide (CEO) and chloroacetaldehyde (CAA).[4][5] These metabolites readily react with the adenine residues in DNA to form εA.[4][5]
-
Endogenous Processes: εA is also formed endogenously through lipid peroxidation, a process initiated by oxidative stress.[1][9] Reactive aldehydes, such as 4-hydroxynonenal, are generated during the breakdown of polyunsaturated fatty acids and can react with DNA bases to produce εA.[2][3] This endogenous formation links εA to cellular states of high oxidative stress and inflammation.
Structural Impact on the DNA Duplex
The formation of the etheno bridge across the Watson-Crick hydrogen bonding face of adenine drastically alters its structure and base-pairing capabilities. The bulky, rigid etheno ring sterically hinders the formation of a standard Watson-Crick pair with thymine. This structural distortion forces the εA adduct to adopt alternative conformations, such as the syn-conformation, to accommodate an incoming nucleotide in the polymerase active site.[9] This disruption is the fundamental reason for its miscoding potential, as it creates an ambiguous template for the DNA polymerase.
Mutagenic Signature of εA during DNA Replication
The presence of εA in a DNA template is highly mutagenic. During replication, DNA polymerases frequently misincorporate incorrect nucleotides opposite the lesion. While it can cause all three possible base substitutions, the predominant mutations observed are:
-
εA→G Transitions: This is a frequently observed mutation in various cell systems.[10]
-
εA→T Transversions: This mutation is also common and is thought to arise from the misinsertion of dAMP opposite the adduct.[11]
-
εA→C Transversions: This substitution occurs, though often at a lower frequency than A→G or A→T mutations.[11]
The mutagenic frequency of εA is significant. In simian kidney cells, εA is a potent mutagenic lesion, inducing base substitutions at a rate of 70%, with a strong preference for εA→G transitions.[10] In human cells, εA induces A→T, A→G, and A→C mutations.[11] This error-prone replication highlights the adduct's role as a potent driver of genetic instability.
Biochemical Mechanism of εA-Induced Miscoding
The key to εA's mutagenicity lies in its interaction with the active site of DNA polymerases. The structural distortion caused by the etheno ring prevents canonical base pairing and forces the polymerase to choose an incorrect nucleotide.
Hoogsteen-like Base Pairing and Polymerase Conformity
Structural studies have revealed that εA can form non-canonical base pairs. For instance, NMR studies show that an εA:G pair can be stabilized by two hydrogen bonds when the εA base is in the syn orientation.[10] This contrasts with an εA:T pair, which lacks hydrogen bonding.[10] The ability to form a more stable, albeit incorrect, pair with guanine provides a structural basis for the high frequency of εA→G transitions.
The Role of Specialized Translesion Synthesis (TLS) Polymerases
While high-fidelity replicative polymerases like Pol α and Pol β are strongly blocked by εA, specialized Y-family translesion synthesis (TLS) polymerases are capable of bypassing the adduct, albeit in a highly error-prone manner.[12][13]
-
Human Polymerase η (Pol η): Pol η is particularly adept at bypassing εA but does so with very low fidelity.[14] Steady-state kinetic analyses show that Pol η preferentially incorporates purines (dATP and dGTP) opposite εA over the correct nucleotide (dTTP).[9][15] In fact, the efficiency of dTTP incorporation opposite εA is reduced by about 1000-fold compared to its incorporation opposite an unmodified adenine.[9][15] Crystal structures of Pol η in complex with an εA-containing template reveal that incoming dATP or dGTP analogs do not pair directly with εA but adopt a staggered configuration, which can lead to frameshift mutations.[9]
-
Human Polymerase ι (Pol ι): This polymerase is mostly blocked by εA, but when it does incorporate a nucleotide, it shows a preference for C and, to a lesser extent, T.[12]
The differential handling of εA by various polymerases underscores a complex cellular strategy where the priority shifts from accuracy to lesion bypass to prevent more catastrophic events like stalled replication forks.
Methodologies for Quantifying Miscoding Potential
To accurately assess the mutagenic impact of εA, researchers rely on a combination of in vitro biochemical assays and in vivo cellular studies.
In Vitro Primer Extension Assays
This technique is the workhorse for studying how a specific DNA polymerase interacts with a DNA lesion.[16] It allows for the direct visualization of both replication blockage and nucleotide misincorporation.
To quantify the efficiency and fidelity of nucleotide incorporation opposite εA, kinetic analyses are performed.
-
Steady-State Kinetics: This approach is used to determine the apparent Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number), for the incorporation of each of the four dNTPs opposite the lesion. The fidelity of incorporation is often expressed as the ratio of the efficiency (kcat/Km) of incorporating the correct nucleotide versus an incorrect one.
-
Pre-Steady-State Kinetics: For a more detailed mechanistic understanding, pre-steady-state analysis is employed.[17][18][19] This method measures the rate of the first nucleotide incorporation event, providing insight into the binding affinity of the dNTP (Kd) and the maximum rate of polymerization (kpol).[17]
Table 1: Comparative Steady-State Kinetics of dNTP Incorporation Opposite A vs. εA by Human Pol η
| Template Base | Incoming dNTP | kcat (min-1) | Km (µM) | Relative Efficiency (kcat/Km) |
|---|---|---|---|---|
| A | dTTP | 150 | 1.5 | 1.0 |
| A | dATP | 0.3 | 100 | 0.00003 |
| A | dGTP | 0.04 | 150 | 0.0000027 |
| εA | dTTP | 0.03 | 3.0 | 0.0001 |
| εA | dATP | 0.15 | 4.0 | 0.00037 |
| εA | dGTP | 0.1 | 4.0 | 0.00025 |
(Data adapted from steady-state kinetic analyses of human Pol η.[9][15] Values are illustrative of the relative differences.)
Protocol: In Vitro Primer Extension and Steady-State Kinetic Assay
This protocol outlines a standard procedure for analyzing the bypass of an εA lesion by a DNA polymerase.
Objective: To determine the sites of polymerase pausing and the identity of nucleotides incorporated opposite a site-specific εA lesion.
Materials:
-
Oligonucleotide template containing a single, site-specific εA lesion.
-
Unmodified control template oligonucleotide.
-
5'-radiolabeled ([γ-32P]ATP) primer complementary to the 3' end of the template.
-
Purified DNA polymerase of interest (e.g., human Pol η).
-
Reaction buffer (specific to the polymerase, typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
dNTP mix (dATP, dCTP, dGTP, dTTP).
-
Denaturing loading buffer (formamide, EDTA, bromophenol blue, xylene cyanol).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
Phosphorimager screen and scanner.
Methodology:
-
Primer Annealing:
-
Mix the template oligonucleotide (1.5 pmol) with the 5'-32P-labeled primer (1.0 pmol) in annealing buffer (e.g., 250 mM KCl).[20]
-
Heat the mixture to 90°C for 5 minutes and allow it to cool slowly to room temperature to facilitate annealing.
-
-
Primer Extension Reaction:
-
Prepare the reaction mixture on ice. For a 10 µL reaction, combine:
-
Annealed primer/template duplex (0.5 pmol).
-
Polymerase reaction buffer (1X final concentration).
-
Purified DNA polymerase (concentration optimized for the specific enzyme).
-
dNTPs (for standing-start assays, add all four dNTPs; for single-incorporation kinetics, add one specific dNTP at varying concentrations).
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a defined time course (e.g., 5, 10, 20 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of denaturing loading buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel. Include a sequencing ladder or molecular weight markers for size reference.[21]
-
Run the gel until the dye markers have migrated to the desired position.
-
-
Analysis:
-
Dry the gel and expose it to a phosphorimager screen.
-
Scan the screen and quantify the band intensities using appropriate software. The position of the bands indicates the point of polymerase termination (blockage), and the appearance of longer products indicates bypass. For kinetic analysis, the rate of product formation is plotted against dNTP concentration to determine Km and kcat.
-
Cellular Defense: DNA Repair of εA
Cells are not defenseless against εA. They have evolved specific DNA repair pathways to recognize and remove this adduct, thereby mitigating its mutagenic potential.[2]
Base Excision Repair (BER)
The primary repair pathway for εA in mammalian cells is Base Excision Repair (BER).[1][22]
-
Recognition and Excision: The process is initiated by a DNA glycosylase, specifically N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[1][23][24] MPG recognizes the εA adduct and cleaves the N-glycosidic bond, removing the damaged base and leaving an apurinic/apyrimidinic (AP) site.[22]
-
AP Site Processing: AP Endonuclease 1 (APE1) then incises the DNA backbone at the AP site.
-
Synthesis and Ligation: DNA Polymerase β (Pol β) removes the remaining sugar-phosphate residue and inserts the correct nucleotide (adenine). Finally, DNA ligase seals the nick in the DNA backbone, completing the repair.[22]
Direct Reversal Repair (DRR)
In addition to BER, εA can also be repaired by direct reversal, a process carried out by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, including the human homologs ALKBH2 and ALKBH3.[25][26][27] These enzymes catalyze an oxidative demethylation reaction that directly converts εA back to a normal adenine base without excising it from the DNA backbone.[26] The relative contribution of BER and DRR in repairing εA may depend on the cellular context, cell cycle phase, and chromatin structure.[2][22]
Visualizing Key Processes
εA Miscoding and Repair Pathways
Caption: Overview of εA formation, mutagenic replication, and cellular repair pathways.
Experimental Workflow for Primer Extension Assay
Caption: Step-by-step workflow for an in vitro primer extension assay.
Implications for Toxicology and Drug Development
Understanding the miscoding potential of εA is critical for several fields:
-
Carcinogenesis Research: The direct link between vinyl chloride exposure, εA formation, and liver angiosarcoma provides a clear molecular basis for chemical carcinogenesis.[6][7] Studying εA helps elucidate the mutational signatures found in tumors associated with specific carcinogen exposures.
-
Toxicology and Risk Assessment: Quantifying the formation and repair of εA serves as a valuable biomarker for assessing exposure to genotoxic agents and for understanding individual susceptibility to their effects.
-
Drug Development: Some chemotherapeutic agents can form DNA adducts.[12] Knowledge of how TLS polymerases bypass lesions like εA can inform the development of drugs that target these polymerases, potentially sensitizing cancer cells to DNA-damaging therapies.
Conclusion
This compound is a potent promutagenic DNA lesion that poses a significant threat to genomic integrity. Its unique chemical structure fundamentally alters DNA replication, leading to characteristic base substitution mutations. The error-prone bypass of εA by specialized DNA polymerases, particularly Pol η, is a major contributor to this mutagenic outcome. While cells possess robust repair mechanisms in the form of BER and DRR, the persistence of even a small number of these adducts can lead to the mutations that drive oncogenesis. The experimental frameworks detailed in this guide provide the necessary tools for researchers to dissect the molecular toxicology of εA, paving the way for improved cancer risk assessment and the development of novel therapeutic strategies.
References
- Swenberg, J. A., et al. (1999). Formation and repair of DNA adducts in vinyl chloride- and vinyl fluoride-induced carcinogenesis.
- Hang, B., et al. (2003). Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- Barbin, A., et al. (1981). Studies on the miscoding properties of 1,N 6 -ethenoadenine and 3,N 4 -ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis. Nucleic Acids Research. [Link]
- Barbin, A., et al. (1981). Studies on the miscoding properties of this compound and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis. PubMed. [Link]
- Singer, B., et al. (1991). Solution Conformation and Mutagenic Specificity of this compound.
- Dogliotti, E. (2006). Molecular mechanisms of carcinogenesis by vinyl chloride. Annali dell'Istituto Superiore di Sanita. [Link]
- Sarkar, S., et al. (2017). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Oncotarget. [Link]
- Moriya, M., et al. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Cancer Research. [Link]
- Nair, J., et al. (1995). Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats.
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. International Journal of Molecular Sciences. [Link]
- Patra, A., et al. (2015). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. Journal of Biological Chemistry. [Link]
- Senevirathne, S., et al. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology. [Link]
- Petrova, L. V., et al. (2012). Basis of Miscoding of the DNA Adduct N2,3-Ethenoguanine by Human Y-family DNA Polymerases. Journal of Biological Chemistry. [Link]
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Senevirathne, S., et al. (2020). This compound: From Molecular to Biological Consequences.
- Basu, A. K., et al. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions.
- Swenberg, J. A., et al. (1999). Formation and repair of DNA adducts in vinyl chloride- and vinyl fluoride-induced carcinogenesis. Semantic Scholar. [Link]
- Dogliotti, E. (2006). Molecular mechanisms of carcinogenesis by vinyl chloride.
- Tabbaa, M. J., et al. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Biochemistry. [Link]
- Saparbaev, M., et al. (1995). Escherichia coli, Saccharomyces cerevisiae, rat and human 3-methyladenine DNA glycosylases repair this compound when present in DNA. Nucleic Acids Research. [Link]
- Tabbaa, M. J., et al. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. R Discovery. [Link]
- Patra, A., et al. (2014). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry. [Link]
- Patra, A., et al. (2014). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry. [Link]
- Hang, B., et al. (2003). Miscoding properties of 1,N-6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea.
- Levine, R. L., et al. (2001). Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine. Journal of Biological Chemistry. [Link]
- Petrova, L. V., et al. (2012). Basis of miscoding of the DNA adduct N2,3-ethenoguanine by human Y-family DNA polymerases. PubMed. [Link]
- Oesch, F., & Adler, S. (1983). Repair of etheno DNA adducts by N-glycosylases. PubMed. [Link]
- Patra, A., et al. (2015). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase. Semantic Scholar. [Link]
- Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. SciSpace. [Link]
- Carey, M. F., Peterson, C. L., & Smale, S. T. (2013). The primer extension assay. Cold Spring Harbor Protocols. [Link]
- Toth, E. A., et al. (2019). Repair of 1, N 2 ‐ethenoguanine by Alkyladenine DNA Glycosylase. The FASEB Journal. [Link]
- Open Access Pub. Primer Extension Assay. Journal of DNA And RNA Research. [Link]
- Toth, E. A., et al. (2019). Evaluation of repair activities of 8 DNA glycosylase proteins against...
- Johnson, R. E., et al. (2000). Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ. Journal of Biological Chemistry. [Link]
- Kamiya, H., et al. (1998). Steady-state and pre-steady-state kinetic analysis of dNTP insertion opposite 8-oxo-7,8-dihydroguanine by Escherichia coli polymerases I exo- and II exo-. Journal of Biological Chemistry. [Link]
- Su, Y., et al. (2016). Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases. Bio-protocol. [Link]
- O'Flaherty, D. K., & Guengerich, F. P. (2014). Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation. Current Protocols in Nucleic Acid Chemistry. [Link]
- Hang, B., et al. (2002). Alkylpurine-DNA-N-glycosylase excision of 7-(hydroxymethyl)-1,N6-ethenoadenine, a glycidaldehyde-derived DNA adduct.
Sources
- 1. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the miscoding properties of this compound and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iss.it [iss.it]
- 7. Formation and repair of DNA adducts in vinyl chloride- and vinyl fluoride-induced carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. openaccesspub.org [openaccesspub.org]
- 17. Pre-steady state kinetic studies of the fidelity of nucleotide incorporation by yeast DNA polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steady-state and pre-steady-state kinetic analysis of dNTP insertion opposite 8-oxo-7,8-dihydroguanine by Escherichia coli polymerases I exo- and II exo- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
A Technical Guide to the Structural Characteristics of 1,N⁶-Ethenoadenine in the DNA Helix
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
1,N⁶-ethenoadenine (εA) is a tricyclic DNA adduct formed from exposure to both exogenous carcinogens, such as vinyl chloride, and endogenous products of lipid peroxidation.[1][2] Its presence in the genome is highly mutagenic, leading predominantly to A→G transitions, and is implicated in the etiology of cancers associated with inflammation and chemical exposure.[1][3][4] This guide provides an in-depth analysis of the structural consequences of εA incorporation into the DNA double helix. We explore how the etheno ring fundamentally alters the Watson-Crick hydrogen bonding face of adenine, leading to significant helical destabilization and a unique propensity for mispairing. High-resolution structural data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are synthesized to elucidate the atomic details of εA-containing duplexes, particularly the mutagenic εA:G wobble base pair. Furthermore, we detail the methodologies used to characterize these structures and discuss how the distinct structural perturbations induced by εA trigger recognition and processing by cellular DNA repair machinery. This guide serves as a comprehensive resource for understanding the structure-function relationship of this critical DNA lesion.
Introduction: The 1,N⁶-Ethenoadenine (εA) Adduct
Genomic DNA is under constant assault from a variety of chemical agents that can modify its structure and compromise the integrity of the genetic code.[1] 1,N⁶-ethenoadenine (εA) is an exocyclic DNA adduct formed by the reaction of adenine with bifunctional electrophiles.[1][5] Key sources include chloroacetaldehyde, a primary metabolite of the industrial chemical and human carcinogen vinyl chloride, and products of endogenous lipid peroxidation, such as trans-4-hydroxynon-2-enal, linking this lesion to oxidative stress and inflammation.[1][2]
The formation of εA involves the addition of a two-carbon bridge between the N1 and N⁶ positions of the adenine base, creating a rigid, planar, tricyclic system. This modification has profound implications for DNA structure and function.
Caption: Formation of the εA adduct from adenine.
The biological significance of εA is underscored by its potent mutagenicity. In mammalian cells, εA lesions lead to a high frequency of mutations, primarily εA→G transitions, but also εA→T and εA→C substitutions.[3][4] This mutagenic potential is a direct consequence of the structural distortions it introduces into the DNA helix, which will be the central focus of this guide.
Structural Impact of εA on the DNA Duplex
The incorporation of the bulky, tricyclic εA adduct into the DNA double helix introduces significant structural perturbations that disrupt normal DNA conformation and stability.
Disruption of Watson-Crick Base Pairing
The defining structural feature of εA is the blockage of the N1 and N⁶ positions of adenine, which are essential for standard Watson-Crick hydrogen bonding with thymine.[5] The etheno ring physically obstructs the formation of the two canonical hydrogen bonds that define an A:T base pair. This inherent inability to form a stable Watson-Crick pair is a primary source of helical destabilization.
Thermodynamic Destabilization
The disruption of normal base pairing and stacking interactions by the εA adduct leads to a measurable decrease in the thermodynamic stability of the DNA duplex. This is typically quantified by measuring the melting temperature (Tm), the temperature at which half of the duplex DNA has dissociated into single strands. Studies on synthetic oligonucleotides have consistently shown that the presence of an εA lesion, regardless of the opposing base, significantly lowers the Tm compared to an unmodified A:T pair.[6][7]
Table 1: Representative Melting Temperatures (Tm) of εA-Containing DNA Duplexes
| Duplex Sequence (Only variable pair shown) | Tm (°C) | ΔTm vs. A:T (°C) | Reference |
| G-C-A-G / C-G-T -C | 55.0 | (Control) | [7] |
| G-C-εA-G / C-G-T -C | 38.5 | -16.5 | [7] |
| G-C-εA-G / C-G-G -C | 40.0 | -15.0 | [7] |
| G-C-εA-G / C-G-C -C | 35.5 | -19.5 | [7] |
| G-C-εA-G / C-G-A -C | 34.0 | -21.0 | [7] |
Note: Absolute Tm values are dependent on buffer conditions and oligonucleotide length. The change in Tm (ΔTm) provides a clear measure of the destabilizing effect.
The data clearly indicate that εA substantially destabilizes the DNA helix, with ΔTm values ranging from -15°C to over -20°C. This destabilization reflects the poor geometric fit and lack of hydrogen bonding within the helix.[7]
Miscoding Potential: The Structural Basis of Mutagenesis
The mutagenicity of εA arises from its ability to form alternative, non-canonical base pairs with incoming nucleotides during DNA replication. The most significant of these is the εA:G mispair, which is the structural precursor to the predominant A→G transition mutations observed in vivo.[3][4]
-
εA:T Pairing: While thymine is the "correct" partner for adenine, the εA:T pair is highly unstable. NMR studies have shown that in an εA:T pair, both bases adopt an anti glycosidic torsion angle, but they are non-planar and lack any stable inter-base hydrogen bonds.[3][8] The bases are positioned within the helix but are poorly stacked and disruptive.
-
εA:G Mispairing: High-resolution structural studies have provided a clear picture of the εA:G mispair. Both X-ray crystallography and NMR spectroscopy reveal a wobble-like conformation where the εA base is in the syn orientation and the opposing guanine is in the standard anti orientation.[9][10] This specific arrangement allows for the formation of two hydrogen bonds, creating a relatively stable, albeit incorrect, base pair that can be accepted by DNA polymerases.[3][9]
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Repair of the Exocyclic DNA Adduct 1,N6-Ethenoadenine by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he-group.uchicago.edu [he-group.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Base pairing and miscoding properties of 1,N(6)-ethenoadenine- and 3,N(4)-ethenocytosine-containing RNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR studies of the exocyclic 1,N6-ethenodeoxyadenosine adduct (epsilon dA) opposite thymidine in a DNA duplex. Nonplanar alignment of epsilon dA(anti) and dT(anti) at the lesion site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanine-1,N6-ethenoadenine base pairs in the crystal structure of d(CGCGAATT(epsilon dA)GCG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Chemical Synthesis of 1,N6-Ethenoadenine Nucleosides
Introduction: The Significance of 1,N6-Ethenoadenine Nucleosides
This compound (εA) nucleosides are fluorescent, structurally modified analogs of adenosine that have become indispensable tools in molecular biology, biochemistry, and drug development.[1] Their unique tricyclic structure, formed by an additional etheno bridge between the N1 and N6 positions of the adenine ring, imparts valuable properties not present in the parent nucleoside.[2] The inherent fluorescence of these compounds allows them to serve as sensitive probes for studying the structure and function of nucleic acids and protein-nucleic acid interactions.[1][3] Furthermore, the formation of εA in DNA is recognized as a mutagenic lesion resulting from exposure to carcinogens like vinyl chloride or from endogenous lipid peroxidation, making the synthesis of εA-containing oligonucleotides crucial for toxicological and DNA repair studies.[4][5]
This guide provides a comprehensive overview of the primary chemical methodologies for synthesizing this compound nucleosides, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and critical insights for researchers in the field.
Core Synthetic Strategies: An Overview
The synthesis of this compound nucleosides is predominantly achieved through the reaction of adenosine or its derivatives with bifunctional electrophiles. The most established and widely used method involves α-haloaldehydes, particularly chloroacetaldehyde (CAA). An alternative, though less common, approach utilizes vinyl halides. More recently, novel metal-free radical cascade reactions have been developed, offering a different synthetic route.[1] The choice of method often depends on the desired scale, the specific substrate (e.g., ribonucleoside, deoxyribonucleoside, or part of an oligonucleotide), and the required purity of the final product.
dot
Caption: Simplified mechanism of 1,N6-ethenoadenosine synthesis via the CAA method.
B. Detailed Experimental Protocol
The following is a representative protocol for the synthesis of 1,N6-ethenoadenosine using chloroacetaldehyde.
Materials:
-
Adenosine
-
Chloroacetaldehyde (typically a 45-50% aqueous solution)
-
Sodium acetate buffer (pH 4.5)
-
Deionized water
-
Thin-layer chromatography (TLC) plates (silica gel)
-
HPLC system for purification
Procedure:
-
Dissolve adenosine in the sodium acetate buffer at a suitable concentration.
-
Add an excess of chloroacetaldehyde solution to the adenosine solution. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 25-50°C). [6]3. Monitor the reaction progress by TLC or HPLC. The reaction time can vary from several hours to a couple of days depending on the specific conditions.
-
Upon completion, the reaction mixture can be purified. A common issue is the formation of stable reaction intermediates. [6]To ensure complete conversion to the final etheno product, a "maturation" step can be introduced. This involves incubating the reaction mixture in water at 50°C in the absence of the reagent. [6]5. Purification is typically achieved by column chromatography on silica gel or by preparative HPLC. [6]
Parameter Typical Value/Condition Reference Substrate Adenosine, 2'-deoxyadenosine [2] Reagent Chloroacetaldehyde (aqueous solution) [2] Solvent Aqueous buffer [2] pH 3.5 - 4.5 [2] Temperature 25 - 70°C [2][6] Reaction Time Hours to days [6] | Yield | Satisfactory to quantitative | [2]|
C. Advantages and Limitations
Advantages:
-
High Yield: The reaction generally proceeds with good to excellent yields. [2]* Versatility: It is applicable to a wide range of adenosine derivatives. [2]* Well-Established: The methodology is well-documented and widely used.
Limitations:
-
Reagent Toxicity: Chloroacetaldehyde is a toxic and mutagenic compound, requiring careful handling.
-
Formation of Intermediates: The reaction can sometimes stall at the intermediate stage, necessitating an additional maturation step. [6]* Potential for Side Reactions: At higher pH values, side reactions and degradation of the product can occur.
II. The Vinyl Halide Method
An alternative approach to the synthesis of this compound nucleosides involves the use of vinyl halides, such as vinyl chloride. This method is particularly relevant from a toxicological perspective, as vinyl chloride is a known human carcinogen that is metabolized in vivo to chloroacetaldehyde and chloroethylene oxide, which can then react with DNA to form etheno adducts. [2][7]
A. Reaction Mechanism
The in vitro reaction of vinyl chloride with adenosine is thought to proceed through its reactive metabolites. [7]These metabolites, being electrophilic, can alkylate the adenine base, leading to the formation of the 1,N6-etheno bridge. [5][7]While less commonly used for preparative synthesis in a laboratory setting due to the gaseous nature and carcinogenicity of vinyl chloride, understanding this reaction is crucial for studying the mechanisms of vinyl chloride-induced carcinogenesis. [8]
B. Synthetic Applications
While direct use of vinyl chloride for routine synthesis is not practical, the synthesis of oligonucleotides containing a this compound lesion has been achieved using phosphotriester methods, where the modified nucleoside is incorporated during solid-phase synthesis. [9][10]This requires careful deprotection steps under mild, non-aqueous conditions due to the instability of the etheno adduct in aqueous basic solutions. [9]
III. Purification and Characterization
Regardless of the synthetic method employed, the purification and characterization of the resulting this compound nucleosides are critical to ensure their suitability for downstream applications.
A. Purification Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common and effective method for purifying etheno nucleosides. [6]Reverse-phase columns are typically used with gradients of acetonitrile or methanol in an aqueous buffer.
-
Solid-Phase Extraction (SPE): For desalting and preliminary purification, weak anion-exchange SPE can be employed to separate the charged nucleosides from other reaction components. [11]
B. Characterization Methods
A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound nucleosides.
| Technique | Purpose | Expected Observations | Reference |
| UV-Vis Spectroscopy | Confirmation of the etheno ring formation | Characteristic shifts in the UV absorption maxima compared to adenosine. | [12] |
| Fluorescence Spectroscopy | Confirmation of fluorescence | Strong fluorescence emission, typically in the range of 494 nm when excited around 358 nm. | [13][14] |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | 1H and 13C NMR provide detailed structural information, confirming the formation of the etheno bridge and the integrity of the sugar moiety. | [2][15] |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | ESI-MS and GC/MS can be used to confirm the molecular weight of the product and its fragments. | [16][17] |
IV. Applications in Research and Drug Development
The ability to chemically synthesize this compound nucleosides has opened up numerous avenues of research and development.
-
Fluorescent Probes: Their inherent fluorescence makes them excellent tools for studying DNA and RNA structure, protein-nucleic acid interactions, and enzyme kinetics. [3]* Toxicology and DNA Repair Studies: Synthetic oligonucleotides containing εA are used to investigate the mutagenic consequences of this DNA lesion and to study the mechanisms of DNA repair pathways that recognize and remove it. [4][18]* Drug Discovery: Some etheno-modified nucleosides have shown cytotoxic and antiviral activities, making them interesting candidates for drug development. [13][14]For instance, 1,N6-etheno-2-aza-adenosine has demonstrated activity in rat mammary tumor tissue culture. [13]
Conclusion
The chemical synthesis of this compound nucleosides is a well-established field with robust methodologies, primarily centered around the reaction of adenosine with chloroacetaldehyde. This in-depth guide has provided a comprehensive overview of the key synthetic strategies, including their underlying mechanisms, detailed protocols, and the critical aspects of purification and characterization. As our understanding of the biological roles of these modified nucleosides continues to grow, the demand for efficient and versatile synthetic methods will undoubtedly increase, paving the way for further innovations in this important area of chemical biology.
References
- Jahnz-Wechmann, Z., Framski, G. R., Januszczyk, P. A., & Boryski, J. (2016). Base-Modified Nucleosides: Etheno Derivatives. Frontiers in Chemistry, 4, 19. [Link]
- Basu, A. K., & Essigmann, J. M. (1987). Deoxyhexanucleotide containing a vinyl chloride induced DNA lesion, this compound: synthesis, physical characterization, and incorporation into a duplex bacteriophage M13 genome as part of an amber codon. Biochemistry, 26(18), 5626–5635. [Link]
- Yip, K. F., Miller, E. E., Lo, K. W., & Tsou, K. C. (1974). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 1(4), 531–547. [Link]
- Tsou, K. C., Yip, K. F., Miller, E. E., & Lo, K. W. (1974). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside. Nucleic Acids Research, 1(4), 531-47. [Link]
- Laib, R. J., Gwinner, L. M., & Bolt, H. M. (1981). Alkylation of RNA by vinyl chloride metabolites in vitro and in vivo: formation of 1-N(6)-etheno-adenosine. Archives of Toxicology, 47(2), 117–126. [Link]
- Basu, A. K., & Loechler, E. L. (2001). Chloroacetaldehyde reacts with unpaired cytosine and adenine nucleobases in DNA producing 3,N4-ethenocytosine (εC) and this compound (εA), respectively.
- Wang, Y., et al. (2019). Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction. RSC Advances, 9(67), 39215-39219. [Link]
- Krzyzosiak, W. J., Biernat, J., Ciesiołka, J., Gulewicz, K., & Wiewiórowski, M. (1981). The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde. Nucleic Acids Research, 9(12), 2841–2851. [Link]
- Sattsangi, P. D., Barrio, J. R., & Leonard, N. J. (1977). 1,N6-Etheno-bridged adenines and adenosines. Alkyl substitution, fluorescence properties, and synthetic applications. Journal of the American Chemical Society, 99(23), 7707–7711. [Link]
- Kumar, R. K., et al. (1995). 1,N6-etheno deoxy and ribo adenosine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Strongly fluorescent structures for selective introduction in defined sequence DNA and RNA molecules. Nucleic Acids Research, 23(21), 4363–4370. [Link]
- Guranowski, A., & Pawełczak, K. (1985). Purification and characterization of adenosine nucleosidase from barley leaves. European Journal of Biochemistry, 148(2), 345–352. [Link]
- Singer, B., et al. (1991). Evidence for the mutagenic potential of the vinyl chloride induced adduct, N2, 3-etheno-deoxyguanosine, using a site-directed kinetic assay. Carcinogenesis, 12(4), 745–747. [Link]
- Basu, A. K., & Essigmann, J. M. (1987). Deoxyhexanucleotide containing a vinyl chloride induced DNA lesion, this compound: synthesis, physical characterization, and incorporation into a duplex bacteriophage M13 genome as part of an amber codon. Biochemistry. [Link]
- Yip, K. F., Miller, E. E., Lo, K. W., & Tsou, K. C. (1974). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside. SciSpace. [Link]
- Gulevskaya, A. V., & Nguyen, T. L. (2021). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. Molecules, 26(11), 3179. [Link]
- Rioux, K. L., & Delaney, S. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688–2698. [Link]
- Lakshman, M. K., et al. (2009). Synthesis of N6,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.6. [Link]
- Basu, A. K., Wood, M. L., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793–12801. [Link]
- Räscher, J., & Arrivault, S. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology, 2466, 137-151. [Link]
- Wierzchowski, J., Bzowska, A., & Wielgus-Kutrowska, B. (2018). Tricyclic nitrogen base this compound and its ribosides as substrates for purine-nucleoside phosphorylases: Spectroscopic and kinetic studies. Nucleosides, Nucleotides & Nucleic Acids, 37(2), 89-101. [Link]
- Barbin, A., et al. (1981). Studies on the miscoding properties of this compound and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis. Cancer Research, 41(1), 24-30. [Link]
- Wiemer, D. F., & Leonard, N. J. (1977). Molecular properties of 1,N6-ethenoadenosine in comparison with adenosine: self-association, protonation, metal ion complexation, and tryptophan-adduct formation. A study on .epsilon.-adenosine using proton nuclear magnetic resonance, ultraviolet spectrophotometry, and potentiometric pH titration. Journal of the American Chemical Society, 99(23), 7711–7718. [Link]
- Biernat, J., Ciesiołka, J., Górnicki, P., Krzyżosiak, W. J., & Wiewiórowski, M. (1978). Further studies on the reaction of adenine, cytosine and corresponding nucleosides with chloroacetaldehyde. Nucleic Acids Research, 5(3), 789–804. [Link]
- Britton, R., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17(8), 1845–1865. [Link]
- Rioux, K. L., & Delaney, S. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences.
- Chen, H. J., & Chiang, Y. C. (2000). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 13(1), 57–63. [Link]
- Wei, Y., et al. (2022). Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA.
- Ling, F., Inoue, Y., & Kimura, A. (1993). Purification and characterization of a novel nucleoside phosphorylase from a Klebsiella sp. and its use in the enzymatic production of adenine arabinoside. Applied and Environmental Microbiology, 59(7), 2167–2172. [Link]
- American Chemical Society. (n.d.). Vinyl acetate synthesis and current production. [Link]
- Kreutz, C., et al. (2024). Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. Angewandte Chemie International Edition, 63(13), e202316273. [Link]
Sources
- 1. Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 3. 1,N6-etheno deoxy and ribo adenosine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Strongly fluorescent structures for selective introduction in defined sequence DNA and RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the miscoding properties of this compound and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reaction of adenine and cytosine residues in tRNA with chloroacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation of RNA by vinyl chloride metabolites in vitro and in vivo: formation of 1-N(6)-etheno-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence for the mutagenic potential of the vinyl chloride induced adduct, N2, 3-etheno-deoxyguanosine, using a site-directed kinetic assay [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyhexanucleotide containing a vinyl chloride induced DNA lesion, this compound: synthesis, physical characterization, and incorporation into a duplex bacteriophage M13 genome as part of an amber codon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
- 12. Further studies on the reaction of adenine, cytosine and corresponding nucleosides with chloroacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formation and removal of 1,N6-dimethyladenosine in mammalian transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 1,N⁶-ethenoadenine (εA) in Human Urine
Introduction: The Significance of 1,N⁶-ethenoadenine as a Biomarker
1,N⁶-ethenoadenine (εA) is a promutagenic DNA lesion formed from the reaction of adenine residues with products of lipid peroxidation, such as trans-4-hydroxy-2-nonenal, or with metabolites of exogenous carcinogens like vinyl chloride.[1][2][3] As a consequence of cellular DNA repair mechanisms, specifically base excision repair, these adducted bases are excised from DNA and excreted in urine without further metabolism.[4][5][6] This makes the quantification of εA in urine a valuable, non-invasive tool for assessing systemic oxidative stress and DNA damage.[7][8][9] Elevated levels of urinary εA have been associated with increased cancer risk and exposure to environmental carcinogens, positioning it as a key biomarker in molecular epidemiology and cancer chemoprevention studies.[8][9]
This guide provides a comprehensive overview of the predominant analytical methodologies for the sensitive and specific detection of εA in human urine. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data to guide researchers, scientists, and drug development professionals in establishing robust and reliable εA quantification assays.
Core Methodologies for εA Detection
The choice of analytical method for εA detection is dictated by the required sensitivity, specificity, sample throughput, and available instrumentation. The primary methods employed are chromatography coupled with mass spectrometry, and techniques involving immunoaffinity enrichment or fluorescence detection. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard due to its high specificity and sensitivity.[10]
Chromatography-Mass Spectrometry (MS) Methods
Mass spectrometry-based methods offer unparalleled specificity and are the cornerstone of modern εA analysis. These techniques typically involve stable isotope dilution, where a known amount of an isotopically labeled internal standard (e.g., [¹⁵N₅]εA) is spiked into the urine sample at the beginning of the workflow.[1] This allows for precise quantification by correcting for any analyte loss during sample preparation and analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, specificity, and relatively simple sample preparation.[8][9] The method involves separating εA from other urinary components using liquid chromatography, followed by detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for both the native and isotopically labeled εA.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also highly sensitive and specific, GC-MS methods for εA require a derivatization step to make the analyte volatile.[4][7][11] This adds complexity to the sample preparation but can achieve very low detection limits.
Immunoaffinity Enrichment
To enhance the sensitivity of detection, particularly in complex matrices like urine, immunoaffinity chromatography is a powerful sample preparation technique.[1][2][5] This method utilizes monoclonal antibodies highly specific to εA, which are immobilized on a solid support. When a urine sample is passed through the column, εA is selectively captured, while other interfering compounds are washed away. The enriched εA can then be eluted and quantified by a suitable analytical method, such as LC-MS or HPLC with fluorescence detection.[1][5] The average recovery of εA using immunoaffinity extraction is reported to be around 66%.[1][3]
Fluorescence-Based Detection
The inherent fluorescence of the etheno ring system of εA allows for its detection using fluorescence spectroscopy.[12][13] While direct fluorescence detection in urine is challenging due to background interference, it can be a viable quantification method when coupled with a highly efficient separation technique like High-Performance Liquid Chromatography (HPLC) and a selective enrichment step such as immunoaffinity chromatography.[5] More recently, fluorescent aptasensors are being developed for the detection of modified nucleosides in urine, offering a potential future direction for εA analysis.[14]
Comparative Overview of Key Analytical Methods
| Method | Principle | Sample Preparation | Limit of Detection (LOD) | Throughput | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific ion transitions.[8] | Solid-Phase Extraction (SPE).[8][9] | ~2 pg on-column.[8][9] | Moderate to High | High specificity and sensitivity, no derivatization required.[8] | Requires expensive instrumentation. |
| GC-NICI-MS | Gas chromatographic separation of derivatized analyte with detection by negative ion chemical ionization mass spectrometry.[7] | SPE followed by derivatization.[7][11] | ~0.5 pg in 0.1 mL urine (31 pM).[7][11] | Low to Moderate | Extremely high sensitivity.[7] | Requires derivatization, more complex sample prep.[7][11] |
| Immunoaffinity-LC/ESI-MS | Immunoaffinity capture for enrichment followed by LC-MS analysis.[1] | Immunoaffinity chromatography.[1][2] | ~270 fmol/sample.[1][3] | Low | High specificity of enrichment, reduces matrix effects.[1] | Antibody production can be a bottleneck, potential for cross-reactivity. |
| HPLC-Fluorescence | Chromatographic separation with detection based on native fluorescence of εA.[5] | Immunoaffinity chromatography or extensive SPE.[5] | Method-dependent, generally less sensitive than MS. | Moderate | Lower instrument cost compared to MS. | Lower specificity and sensitivity, susceptible to interfering compounds.[5] |
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of internal standards and quality control checks.
Protocol 1: Quantification of εA in Human Urine by LC-ESI-MS/MS
This protocol is adapted from established methods and provides a robust workflow for the accurate quantification of urinary εA.[8][9]
1. Materials and Reagents
-
1,N⁶-ethenoadenine (εA) standard
-
[¹⁵N₅]-1,N⁶-ethenoadenine ([¹⁵N₅]εA) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human urine samples (stored at -80°C)
2. Sample Preparation Workflow
Caption: Workflow for εA analysis by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Thawing and Spiking: Thaw frozen human urine samples on ice. Centrifuge at 4°C to pellet any precipitates.[15] To 1 mL of the supernatant, add a known amount (e.g., 100 pg) of the [¹⁵N₅]εA internal standard.
-
Protein Precipitation (Optional but Recommended): To reduce matrix effects, precipitate proteins by adding 1.5 volumes of ice-cold ethanol.[16] Vortex and incubate at -20°C for 30 minutes, then centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.[16]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine supernatant onto the cartridge.
-
Wash the cartridge with water and then with a low percentage of methanol in water (e.g., 10-15%) to remove hydrophilic impurities.[16]
-
Elute the εA fraction with a higher concentration of methanol (e.g., 30%).[16]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a small volume (e.g., 50 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution, for example, using a mobile phase of water and methanol, both containing a small amount of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific MRM transitions for εA and [¹⁵N₅]εA.
-
-
Quantification: Construct a calibration curve using known concentrations of εA standard spiked with the same amount of internal standard as the samples. The concentration of εA in the urine samples is determined by comparing the peak area ratio of εA to [¹⁵N₅]εA against the calibration curve.
Protocol 2: Immunoaffinity Enrichment of εA from Human Urine
This protocol details the enrichment of εA prior to quantification, which is particularly useful for samples with very low analyte concentrations.[1][2]
1. Materials and Reagents
-
Anti-εA monoclonal antibody-coupled affinity gel (e.g., bound to Protein A-Sepharose)
-
Phosphate-buffered saline (PBS)
-
Elution buffer (e.g., a low pH buffer or a high concentration of a chaotropic agent)
-
Neutralization buffer
-
Human urine samples, spiked with [¹⁵N₅]εA internal standard
2. Immunoaffinity Enrichment Workflow
Caption: Immunoaffinity enrichment workflow for εA.
Step-by-Step Methodology:
-
Sample Preparation: Prepare urine samples as described in Protocol 1 (steps 1 and 2).
-
Column Equilibration: Equilibrate the anti-εA immunoaffinity column with PBS.
-
Sample Loading: Load the prepared urine sample onto the column at a slow flow rate to ensure efficient binding.
-
Washing: Wash the column extensively with PBS to remove all non-specifically bound molecules.
-
Elution: Elute the captured εA using an appropriate elution buffer. The choice of buffer depends on the antibody characteristics and should be optimized to ensure efficient release of the analyte without denaturing the antibody.
-
Neutralization: Immediately neutralize the eluate with a neutralization buffer to preserve the integrity of the εA.
-
Downstream Analysis: The enriched and neutralized sample is now ready for quantification by LC-MS/MS (as in Protocol 1) or HPLC-Fluorescence.
Trustworthiness and Self-Validation
For any protocol, establishing trustworthiness is paramount. This is achieved through a rigorous validation process.
-
Internal Standards: The use of a stable isotope-labeled internal standard for every sample is non-negotiable for accurate quantification with mass spectrometry.[1][8] It is the single most important factor in creating a self-validating system.
-
Calibration and Quality Controls: Each analytical run must include a full calibration curve and quality control (QC) samples at low, medium, and high concentrations. The results of the QC samples must fall within a pre-defined acceptance range.
-
Recovery Experiments: The efficiency of the sample preparation can be determined by spiking known amounts of εA into a matrix blank (a urine sample with no detectable εA) and calculating the recovery. An accuracy of 107 ± 6% has been reported for this type of analysis.[1][2]
-
Specificity Confirmation: For LC-MS/MS, the specificity is confirmed by the consistent ratio of two different MRM transitions for the analyte in samples and standards. For other methods, confirmation by an orthogonal method (e.g., confirming an HPLC-fluorescence result with LC-MS/MS) is recommended.[8]
References
- Chen, H. J., & Chang, C. M. (2003). Detection and Quantification of 1,N6-ethenoadenine in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical Research in Toxicology, 16(9), 1099–1106. [Link]
- Chen, H. J., & Chang, C. M. (2004). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry. Chemical Research in Toxicology, 17(7), 963–971. [Link]
- American Chemical Society. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas Chromatography/Negati.
- American Chemical Society. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry.
- American Chemical Society. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry.
- Wu, C. F., et al. (2015). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. Analytica Chimica Acta, 853, 576-582. [Link]
- Yen, T. Y., et al. (1998). Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. Chemical Research in Toxicology, 11(7), 810–815. [Link]
- Cheng, K. C., et al. (1998). Detection of this compound in rat urine after chloroethylene oxide exposure. Carcinogenesis, 19(2), 365–370. [Link]
- American Chemical Society. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry: Comparison with Gas Chromatography−Mass Spectrometry.
- American Chemical Society. (1998). Quantitation of this compound in Rat Urine by Immunoaffinity Extraction Combined with Liquid Chromatography.
- Wu, C. F., et al. (2015). Ultrasensitive UPLC-MS-MS method for the quantitation of etheno-DNA adducts in human urine. Analytica Chimica Acta, 853, 576-582. [Link]
- American Chemical Society. (1998). Quantitation of this compound in Rat Urine by Immunoaffinity Extraction Combined with Liquid Chromatography/Electrospray Ionization Mass Spectrometry.
- American Chemical Society. (1998). Quantitation of this compound in Rat Urine by Immunoaffinity Extraction Combined with Liquid Chromatography/Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology. [Link]
- Singh, R., & Farmer, P. B. (2006). A Method for Biomonitoring of DNA Adducts in Exfoliated Urinary Cells by Mass Spectrometry. Chemical Research in Toxicology, 19(2), 274–284. [Link]
- Voulgaridou, G. P., et al. (2022). A Comprehensive Database for DNA Adductomics. Metabolites, 12(6), 488. [Link]
- Vrije Universiteit Brussel. (n.d.). The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
- Yildirim, M., et al. (2021). A Fluorescent Aptasensor for Sensitive and Selective Determination of Epigenetic Cancer Biomarker N1‐Methyladenosine in Urine Samples. Chemistry – A European Journal, 27(2), e202002105. [Link]
- Frandsen, H., et al. (1996). Analysis of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5- b]pyridine in rat and human tissues by alkaline hydrolysis and gas chromatography/electron capture mass spectrometry: validation by comparison with 32P-postlabeling. Carcinogenesis, 17(10), 2279–2285. [Link]
- Sauve, A. A. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 1753, 139–156. [Link]
- Bayley, P. M., & O'Neill, K. T. (1980). Fluorescence stopped-flow studies on the binding of 1,N6-etheno-NAD to bovine liver glutamate dehydrogenase. European Journal of Biochemistry, 112(3), 521–531. [Link]
- Gafni, A. (1981). Dynamic and static quenching of this compound fluorescence in nicotinamide this compound dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine. Biochemistry, 20(21), 6041–6046. [Link]
- MP Biomedicals. (2025).
- Cooke, M. S. (2018). Urinary DNA Adductomics – A Novel Approach for Exposomics. Free Radical Biology and Medicine, 120, S27. [Link]
- van der Weide, L. F., et al. (2018). A protocol for urine collection and storage prior to DNA methylation analysis. PLOS ONE, 13(8), e0202752. [Link]
Sources
- 1. Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Comprehensive Database for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence stopped-flow studies on the binding of 1,N6-etheno-NAD to bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic and static quenching of this compound fluorescence in nicotinamide this compound dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Fluorescent Aptasensor for Sensitive and Selective Determination of Epigenetic Cancer Biomarker N1‐Methyladenosine in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An Application Guide for the Ultrasensitive Quantification of 1,N6-Ethenoadenine in Biological Matrices by Stable Isotope Dilution GC/MS
Introduction: The Significance of this compound (εA) as a Biomarker
This compound (εA) is a promutagenic exocyclic DNA adduct formed through the reaction of endogenous or exogenous agents with the adenine base in DNA.[1][2] Endogenously, εA is a product of lipid peroxidation, a process linked to oxidative stress, inflammation, and various pathological conditions.[3][4] Exogenous sources include exposure to environmental carcinogens like vinyl chloride.[5] Because εA can be excised from DNA by repair enzymes and subsequently excreted, its quantification in biological fluids like urine serves as a non-invasive biomarker for assessing cumulative oxidative DNA damage and repair.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC/MS) offers a powerful platform for this analysis. However, the inherent polarity and low volatility of DNA adducts like εA necessitate chemical derivatization to make them amenable to GC analysis.[8][9] This application note provides a comprehensive, field-proven protocol for the highly sensitive and specific quantification of εA using a stable isotope dilution Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry (GC/NICI/MS) method. This approach is distinguished by its exceptional sensitivity, achieved through electrophoric derivatization, making it ideal for detecting the trace levels of εA found in biological samples.[5][6][7]
Principle of the Method: A Strategy for Ultimate Sensitivity
The quantification of εA at picogram or femtogram levels is fraught with challenges, including potential analyte loss during extensive sample preparation and matrix-induced variations in instrument response. The stable isotope dilution method is the gold standard for overcoming these issues.
Causality of the Isotope Dilution Approach: A known quantity of a stable isotope-labeled version of the analyte (e.g., [13C1,15N2]εA) is spiked into the sample at the earliest possible stage.[1][2][5] This internal standard is chemically identical to the endogenous εA and thus behaves identically during extraction, derivatization, and chromatographic separation. Any loss or variation affects both the analyte and the internal standard proportionally. The mass spectrometer, however, can distinguish between them based on their mass difference. The final quantification is based on the ratio of the signal from the native analyte to that of the stable isotope-labeled standard, ensuring highly accurate and precise results.[1][2]
The workflow leverages Negative Ion Chemical Ionization (NICI), a soft ionization technique that, when paired with an electrophoric derivative, provides extraordinary sensitivity. Derivatization with an electrophore like pentafluorobenzyl bromide (PFB-Br) attaches a highly electronegative group to the εA molecule. In the NICI source, this derivative readily captures thermal electrons, forming abundant negative ions and resulting in a signal amplification of several orders of magnitude compared to standard electron ionization (EI).[5][8]
Overall Analytical Workflow
The entire process, from sample acquisition to final data, involves a multi-stage, validated procedure designed to isolate and accurately measure trace levels of εA.
Caption: Overall workflow for εA quantification.
Detailed Experimental Protocols
PART 1: Sample Preparation and Adduct Enrichment
This protocol describes the initial processing of a biological sample (urine is used as the example) to isolate and concentrate the εA adduct.
Rationale: Biological matrices are complex. A robust cleanup is essential to remove interfering substances that could suppress the MS signal or damage the GC column. A dual solid-phase extraction (SPE) approach provides the necessary purification.[5][6][7]
Materials:
-
Urine sample
-
Stable Isotope-Labeled Internal Standard: [13C1,15N2]εA solution
-
C18-OH Solid Phase Extraction (SPE) columns
-
Methanol (HPLC grade)
-
Deionized water
Step-by-Step Protocol:
-
Sample Collection & Spiking: Collect a 24-hour urine sample and store it at -20°C. Thaw an aliquot (e.g., 0.1 mL to 1.0 mL) for analysis.[6][7]
-
Internal Standard Addition: Add a precise amount of the isotope-labeled internal standard ([13C1,15N2]εA) to the urine sample. The sub-nanogram quantity of the standard also acts as a carrier, improving the recovery of the trace endogenous analyte.[7]
-
SPE Column Conditioning: Condition a C18-OH SPE column by washing with 15 mL of methanol, followed by 24 mL of deionized water.[5] Do not allow the column to dry out.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE column.
-
Washing: Wash the column sequentially to remove polar interferences:
-
12 mL of deionized water
-
3 mL of 10% methanol in water
-
-
Elution: Elute the εA adduct with 3 mL of 30% or 35% methanol in water.[5] The exact percentage should be optimized beforehand by testing the elution pattern with a standard solution.
-
Drying: Evaporate the collected eluate to dryness under a stream of nitrogen or using a vacuum centrifuge. The sample is now ready for derivatization.
PART 2: Electrophoric Derivatization
This is the most critical chemical step, rendering the εA molecule volatile and highly detectable.
Rationale: The pentafluorobenzyl (PFB) group is a potent electrophore. Its five fluorine atoms make it highly electronegative, allowing it to efficiently capture electrons in the NICI source. This process, known as "electrophore labeling," is key to achieving femtogram-level sensitivity.[5][7]
Materials:
-
Dried sample residue from Part 1
-
Pentafluorobenzyl bromide (PFB-Br), 30% solution in toluene
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Silica (Si) SPE column for post-derivatization cleanup
-
Hexane
-
Dichloromethane
Caption: Derivatization of εA with PFB-Br.
Step-by-Step Protocol:
-
Reagent Addition: To the dried sample residue, add 20 µL of acetonitrile, 5 µL of 30% PFB-Br in toluene, and 5 µL of DIPEA.
-
Reaction: Tightly cap the reaction vial and heat at 60°C for 1 hour.
-
Drying: After cooling, evaporate the reaction mixture to dryness under a stream of nitrogen.
-
Post-Derivatization Cleanup: This step is crucial for protecting the GC column from excess derivatizing agent.[5] a. Reconstitute the dried residue in 1 mL of hexane. b. Condition a silica (Si) SPE column with 3 mL of hexane. c. Load the sample onto the column. d. Wash the column with 3 mL of hexane. e. Elute the PFB-εA derivative with 3 mL of 25% dichloromethane in hexane.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the final residue in a small, precise volume (e.g., 20 µL) of toluene for GC/MS injection.
PART 3: GC/NICI/MS Instrumental Analysis
Rationale: The GC separates the derivatized analyte from other components in the final extract. The MS, operating in NICI mode, detects the target molecule. Selected Ion Monitoring (SIM) is used to monitor only the specific ions corresponding to the analyte and its internal standard, maximizing sensitivity and specificity.[5][6]
Typical GC/MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | Agilent 6890 or equivalent | Robust and widely used platform. |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for separating a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow (1.0 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Injection | 1 µL, Splitless | Ensures maximum transfer of the analyte onto the column for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 100°C, hold 1 min; ramp 20°C/min to 300°C, hold 5 min | Optimized temperature ramp to separate the analyte from solvent and contaminants. |
| Mass Spectrometer | Agilent 5973 or equivalent with NICI capability | Standard benchtop MS capable of high-sensitivity NICI. |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) | Essential for high-sensitivity detection of the PFB derivative.[5] |
| Reagent Gas | Methane | Moderates electron energy for efficient electron capture. |
| Ion Source Temp. | 150°C | Optimal temperature for NICI processes. |
| Detection Mode | Selected Ion Monitoring (SIM) | Monitors only the ions of interest, dramatically increasing signal-to-noise. |
| Ions Monitored | m/z for [M-PFB]- of native and labeled εA | Monitor the molecular ion or a characteristic fragment for both the analyte and internal standard. |
Data Analysis and Method Performance
Quantification: A calibration curve is generated by preparing standards containing a fixed amount of the isotope-labeled internal standard and varying amounts of the native εA standard. The ratio of the peak area of the native analyte to the peak area of the internal standard is plotted against the concentration of the native analyte. The concentration of εA in the unknown sample is then calculated from its measured peak area ratio using this calibration curve.
Method Performance Characteristics: The described stable isotope dilution GC/NICI/MS assay demonstrates exceptional performance for trace-level quantification.
| Performance Metric | Typical Value | Source |
| Limit of Detection (LOD) | 2.0 fg (5.9 amol) on-column | [5] |
| Limit of Quantification (LOQ) | 0.5 pg in 0.1 mL urine (31 pM) | [5][6][7] |
| Precision (Intra-day) | 1.8% RSD | [7] |
| Precision (Inter-day) | 1.6% RSD | [7] |
| Typical Measured Levels | 0 - 124 pg/mL in human urine | [5][6][7] |
Conclusion
The quantification of this compound is a critical tool in toxicology, cancer research, and molecular epidemiology for assessing oxidative DNA damage. The stable isotope dilution GC/NICI/MS method detailed here provides the ultimate in sensitivity and specificity for this task.[1] The combination of efficient sample cleanup, high-yield electrophoric derivatization, and sensitive NICI detection allows for the reliable measurement of εA at levels as low as picograms per milliliter in complex biological matrices like urine.[6][7] This validated, robust protocol serves as an essential tool for researchers and drug development professionals seeking to investigate the role of lipid peroxidation and DNA damage in human health and disease.
References
- Chen, H. J., & Chiang, L. C. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical research in toxicology, 16(8), 1024–1031. [Link]
- Chen, H. J., & Chiang, L. C. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry. American Chemical Society. [Link]
- ACS Publications. (2003).
- Chen, H. J., & Tseng, M. C. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. American Chemical Society. [Link]
- Chen, H. J., & Tseng, M. C. (2004). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry. Chemical research in toxicology, 17(7), 963–971. [Link]
- Abdel-Baky S., Allam K., Giese RW., & Saha M. (1996). Measuring DNA Adducts by Gas Chromatography-Electron Capture-Mass Spectrometry: Trace Organic Analysis. CDC Stacks. [Link]
- Chen, H. J. C., Chiang, L. C., Tseng, M. C., Zhang, L. L., Ni, J., & Chung, F. L. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical research in toxicology, 12(12), 1119–1126. [Link]
- Chen, H. J. C., et al. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry. American Chemical Society. [Link]
- National Institutes of Health. (n.d.). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. PMC. [Link]
- National Institutes of Health. (n.d.). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. PMC. [Link]
- ResearchGate. (n.d.). Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry. Request PDF. [Link]
- Balu, B., & Gu, C. (2015). DNA Adductomic Analysis by Data-Independent Mass Spectrometry.
Sources
- 1. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Ultrasensitive Quantification of Ethenoadenine DNA Adducts Using High-Performance Liquid Chromatography with Fluorescence Detection
Abstract
This application note provides a comprehensive guide for the sensitive and selective analysis of ethenoadenine DNA adducts, specifically 1,N⁶-ethenodeoxyadenosine (εdA), using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). Etheno-DNA adducts are significant biomarkers of oxidative stress and exposure to carcinogens.[1][2] The inherent fluorescence of these adducts allows for their direct quantification at low physiological levels without the need for derivatization.[3] This document details the entire workflow, from DNA extraction and enzymatic hydrolysis to the specifics of the HPLC-FLD system setup and data analysis. The protocols provided are designed for researchers in toxicology, drug development, and clinical diagnostics seeking a robust method to assess DNA damage.
Introduction: The Significance of Ethenoadenine Adducts
Etheno-DNA adducts are exocyclic DNA lesions formed through the reaction of DNA bases with bifunctional electrophiles. These reactive species can originate from both endogenous and exogenous sources. Endogenously, they are products of lipid peroxidation, a key process in oxidative stress, which has been implicated in the pathophysiology of chronic inflammatory diseases and cancer.[2][4] Exogenous sources include metabolites of environmental carcinogens such as vinyl chloride, a known human carcinogen.[4][5]
The most common etheno adducts are 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC). These lesions are promutagenic, meaning they can lead to misincorporation of nucleotides during DNA replication, thereby causing mutations that can drive carcinogenesis.[6][7] Consequently, the accurate quantification of εdA and other etheno adducts in biological samples serves as a valuable biomarker for assessing cancer risk, monitoring disease progression, and evaluating the efficacy of chemopreventive agents.[2]
HPLC with fluorescence detection is an ideal analytical technique for this application due to its high sensitivity and selectivity for naturally fluorescent compounds like ethenoadenine.[3] This method offers a direct measurement approach that is both robust and reproducible for quantifying these critical biomarkers of DNA damage.
Principles of the Method
The analytical workflow is based on a multi-step process that begins with the isolation of genomic DNA from the biological matrix of interest (e.g., tissues, white blood cells). The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides. This crucial step ensures that the DNA backbone is completely broken down, releasing the individual nucleosides, including the target etheno adducts, for chromatographic analysis.
The resulting mixture of deoxynucleosides is then separated using reversed-phase HPLC. A gradient elution method is employed to effectively resolve the highly polar normal deoxynucleosides (dG, dC, dA, T) from the slightly more hydrophobic etheno adducts (εdA).
The separated analytes pass through a fluorescence detector set to the optimal excitation and emission wavelengths for εdA. The high quantum yield of the etheno moiety results in a strong fluorescence signal, allowing for detection at picomolar levels. Quantification is achieved by comparing the peak area of εdA in the sample to a standard curve generated from authentic εdA standards.
Materials and Reagents
Reagents and Chemicals
-
DNA Isolation Kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1 from Penicillium citrinum (Sigma-Aldrich, N8630)
-
Alkaline Phosphatase from E. coli (Sigma-Aldrich, P4252)
-
Benzonase® Nuclease (Sigma-Aldrich, E1014)
-
Phosphodiesterase I from Crotalus adamanteus venom (Sigma-Aldrich, P3243)
-
1,N⁶-ethenodeoxyadenosine (εdA) standard (Requires synthesis, see reference[8][9])
-
2'-deoxyadenosine (dA), 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), Thymidine (T) standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (LC-MS grade)
-
Tris-HCl, Magnesium Chloride, Sodium Chloride
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column thermostat
-
Fluorescence Detector (FLD)
-
Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
pH meter
-
Centrifuge
-
Thermomixer or water bath
-
Spectrophotometer (for DNA quantification)
Experimental Protocols
DNA Isolation and Quantification
-
Isolation: Isolate genomic DNA from the sample source (e.g., 1-5 mg of tissue or 1x10⁶ cells) using a commercial DNA isolation kit, following the manufacturer’s protocol.
-
Quantification: Determine the concentration and purity of the isolated DNA using UV spectrophotometry. Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 indicates pure DNA.
-
Integrity Check: Optionally, assess DNA integrity by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a sharp band.
Enzymatic Hydrolysis of DNA to Deoxynucleosides
This protocol is a simplified one-step method adapted for high-throughput analysis.[10]
-
Prepare Digestion Master Mix: For each 1 µg of DNA to be digested, prepare 50 µL of the master mix. For 100 samples, combine:
-
5 mL of Digestion Buffer (20 mM Tris-HCl pH 7.9, 100 mM NaCl, 20 mM MgCl₂)
-
250 Units of Benzonase®
-
300 mUnits of Phosphodiesterase I
-
200 Units of Alkaline Phosphatase
-
-
Digestion:
-
Aliquot up to 1 µg of DNA into a microcentrifuge tube.
-
Add 50 µL of the freshly prepared Digestion Master Mix to each DNA sample.
-
Incubate the reaction at 37°C for 6 hours with gentle shaking.
-
-
Reaction Termination: After incubation, terminate the reaction by heating the samples to 95-100°C for 10 minutes to denature the enzymes.
-
Clarification: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the denatured proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the deoxynucleosides, to an HPLC vial for analysis.
HPLC-FLD Analysis
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.3
-
Mobile Phase B: 100% Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
-
Column Temperature: 35°C
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 280 nm (A compromise for sensitivity and baseline stability)
-
Emission Wavelength (λem): 410 nm
-
-
-
Gradient Elution Program: A scouting gradient is recommended for initial method development.[11] The following is a validated starting point:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 5.0 | 98 | 2 |
| 25.0 | 80 | 20 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 98 | 2 |
| 45.0 | 98 | 2 |
This gradient ensures that the highly polar, non-fluorescent normal nucleosides elute early, followed by the separation and elution of the more retained εdA adduct.
Workflow Visualization
Caption: Overall workflow for ethenoadenine analysis.
Data Analysis and Quantification
Calibration Curve
-
Prepare Standards: Prepare a series of εdA standards in ultrapure water, ranging from 0.1 pmol/mL to 100 pmol/mL. It is also advisable to prepare a mixed standard containing dA, dG, dC, and T to determine their retention times and ensure they do not interfere with the εdA peak.
-
Inject Standards: Inject each standard onto the HPLC-FLD system using the same method as for the samples.
-
Construct Curve: Plot the peak area of εdA against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
Sample Quantification
-
Identify εdA Peak: Identify the εdA peak in the sample chromatogram by comparing its retention time with that of the εdA standard.
-
Calculate Concentration: Determine the concentration of εdA in the injected sample (in pmol/mL) using the calibration curve equation.
-
Normalize to Parent Nucleoside: To express the level of DNA damage, the amount of εdA is typically normalized to the amount of the parent nucleoside, deoxyadenosine (dA). The amount of dA can be quantified in the same run if a UV detector is used in series after the fluorescence detector, or in a separate run with a UV detector.
-
Final Calculation: The final adduct level is expressed as the number of εdA adducts per 10⁸ normal deoxyadenosine nucleosides.
Calculation Formula:
Adduct Level = ( [εdA] / [dA] ) * 10⁸
Where:
-
[εdA] is the molar concentration of ethenodeoxyadenosine.
-
[dA] is the molar concentration of deoxyadenosine.
Method Validation and Performance
A full method validation should be performed according to ICH guidelines to ensure reliability.
| Parameter | Typical Performance Characteristics |
| Linearity | R² > 0.995 over the calibration range |
| Limit of Detection (LOD) | ~0.5 fmol on-column |
| Limit of Quantification (LOQ) | ~1.5 fmol on-column |
| Precision (RSD%) | < 15% for intra- and inter-day analysis |
| Accuracy (% Recovery) | 85 - 115% |
| Specificity | No interference from endogenous nucleosides |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No εdA peak detected | Incomplete DNA hydrolysis; Adduct levels below LOD; Incorrect FLD settings. | Verify hydrolysis completeness on a gel; Concentrate sample if possible; Confirm λex/λem settings. |
| Poor peak shape | Column contamination; Inappropriate mobile phase pH. | Flush column with strong solvent; Ensure mobile phase pH is stable and correct. |
| High baseline noise | Contaminated mobile phase; Detector lamp aging. | Filter all mobile phases; Replace fluorescence detector lamp. |
| Shifting retention times | Inconsistent mobile phase composition; Column degradation; Fluctuation in column temperature. | Prepare fresh mobile phase daily; Replace column; Ensure stable column thermostatting. |
Conclusion
The HPLC-FLD method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of ethenoadenine DNA adducts. By accurately measuring these key biomarkers of oxidative stress and carcinogenic exposure, researchers can gain valuable insights into the mechanisms of DNA damage and its role in human disease. This protocol is a valuable tool for applications in molecular epidemiology, toxicology, and the development of novel therapeutic and preventative strategies.
References
- Quinlivan, E. P., & Gregory, J. F. 3rd (2008). DNA digestion to deoxyribonucleoside: a simplified one-step procedure. Analytical biochemistry, 373(2), 383–385. [Link]
- García-Nogales, A., et al. (2016). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC.
- EpiQuik™ One-Step DNA Hydrolysis Kit. EpigenTek. [Link]
- Secrist, J. A. 3rd, et al. (1974). The synthesis of 1,N6-ethenoadenosine 3',5'-monophosphate; a fluorescent analog of cyclic AMP. Methods in enzymology, 38, 428–430. [Link]
- Hubert, P. H., et al. (2006). Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation.
- St. Gelais, C., et al. (2023). Human 2′-Deoxynucleoside 5′-Phosphate N-Hydrolase 1: Mechanism of 2′-Deoxyuridine 5′-Monophosphate Hydrolysis. Biochemistry, 62(17), 2499–2512. [Link]
- Lao, K. H. (2014). How to process hydrolysed genomic DNA for running in HPLC/MS?
- Guengerich, F. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Chemical research in toxicology, 34(7), 1629–1642. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical research in toxicology, 13(12), 1259–1264. [Link]
- Tsou, K. C., et al. (1975). Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-epsilon-adenosine): a new cytotoxic fluorescent nucleoside. Journal of medicinal chemistry, 18(8), 825–828. [Link]
- LCGC International. (2018). Understanding Gradient HPLC.
- Agilent Technologies. (2014). Gradient Design and Development. [Link]
- Akasaka, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Chemical research in toxicology, 9(7), 1272–1278. [Link]
- Kumar, R. K., et al. (1992). 1,N6-etheno deoxy and ribo adenosine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Strongly fluorescent structures for selective introduction in defined sequence DNA and RNA molecules. Nucleosides & nucleotides, 11(2-4), 629–645. [Link]
- Agilent Technologies. (2014). Gradient Design and Development. [Link]
- Chen, H. J., et al. (2011). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. Chemical research in toxicology, 24(7), 1043–1049. [Link]
- Nair, J., et al. (1989). HPLC-32P-postlabelling analysis of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine. Mutagenesis, 4(1), 75–77. [Link]
- Bartsch, H., et al. (1994). Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention.
- Lee, S. H., et al. (2000). Formation of a substituted 1,N(6)-etheno-2'-deoxyadenosine adduct by lipid hydroperoxide-mediated generation of 4-oxo-2-nonenal. Chemical research in toxicology, 13(9), 846–852. [Link]
- Bolt, H. M. (1988). Roles of etheno-DNA adducts in tumorigenicity of olefins. Critical reviews in toxicology, 18(4), 299–309. [Link]
- Ma, B., et al. (2012). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 33(7), 1391–1396. [Link]
- Kumar, R. K., et al. (1992). 1,N6-etheno deoxy and ribo adenosine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Strongly fluorescent structures for selective introduction in defined sequence DNA and RNA molecules. Nucleosides & nucleotides, 11(2-4), 629-45. [Link]
- Akasaka, M., et al. (1996). 1,N6-Ethenodeoxyadenosine, a DNA Adduct Highly Mutagenic in Mammalian Cells. Scilit. [Link]
- Snyder, L. R., et al. (2012). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Wiley. [Link]
- Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Chemical Research in Toxicology, 9(7), 1272-1278. [Link]
- Al-Saden, N. M., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecular imaging and biology, 22(5), 1274–1281. [Link]
Sources
- 1. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etheno-DNA base adducts as tools in human cancer aetiology and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,N6-etheno deoxy and ribo adenosine and 3,N4-etheno deoxy and ribo cytidine phosphoramidites. Strongly fluorescent structures for selective introduction in defined sequence DNA and RNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of etheno-DNA adducts in tumorigenicity of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The synthesis of 1,N6-ethenoadenosine 3',5'-monophosphate; a fluorescent analog of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,N6-etheno-2-aza-adenosine (2-aza-ε-adenosine): a new cytotoxic fluorescent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Immunoaffinity Purification of 1,N6-Ethenoadenine
Introduction: The Significance of 1,N6-Ethenoadenine Adducts
This compound (εA) is a significant exocyclic DNA adduct, a type of DNA damage, resulting from exposure to both exogenous carcinogens and endogenous processes.[1][2] Exogenous sources include vinyl chloride, a known human carcinogen, while endogenous formation is linked to lipid peroxidation, a process inherent to cellular metabolism.[2][3] The formation of εA lesions in genomic DNA is of considerable concern as they are highly mutagenic and can lead to genomic instability, a hallmark of cancer.[2][3] Consequently, the accurate detection and quantification of εA in biological samples are crucial for understanding its role in carcinogenesis, for biomonitoring of human exposure to carcinogens, and for the development of potential therapeutic strategies.
Immunoaffinity purification has emerged as a powerful technique for the selective enrichment of εA from complex biological matrices such as DNA hydrolysates and urine.[1][3][4] This method leverages the high specificity of antibodies to capture the target adduct, thereby enabling its concentration and purification prior to sensitive downstream analysis by methods like mass spectrometry or 32P-postlabeling.[1][3] This application note provides a comprehensive guide to the principles, protocols, and validation of immunoaffinity purification techniques for this compound.
Principle of Immunoaffinity Purification
Immunoaffinity purification is a form of affinity chromatography that utilizes the specific, high-affinity interaction between an antibody and its antigen to isolate a target molecule from a complex mixture.[5][6][7] The core of the technique involves an antibody specific to this compound, which is immobilized on a solid support matrix, typically agarose or sepharose beads, packed into a column.[8][9]
When a sample containing εA, such as hydrolyzed DNA or urine, is passed through the column, the εA adducts bind to the immobilized antibodies.[10] Unbound molecules and other components of the sample are then washed away. Finally, the purified εA is eluted from the column by altering the buffer conditions to disrupt the antibody-antigen interaction.[11] This process significantly enriches the concentration of εA, facilitating its detection by subsequent analytical methods.
Key Experimental Workflow
The overall workflow for the immunoaffinity purification of this compound can be visualized as a multi-step process, from sample preparation to final analysis.
Caption: Workflow for Immunoaffinity Purification of this compound.
Antibody Production and Characterization: The Heart of the Assay
The success of immunoaffinity purification hinges on the quality of the antibody. Both monoclonal and polyclonal antibodies can be used, each with its own advantages and disadvantages.[12]
-
Monoclonal Antibodies (mAbs): Produced by a single B-cell clone, mAbs offer high specificity and homogeneity, ensuring batch-to-batch consistency.[13][14][15] This is particularly advantageous for quantitative assays requiring high reproducibility.
-
Polyclonal Antibodies (pAbs): A heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. pAbs can provide a more robust capture of the target, but may exhibit higher cross-reactivity and batch-to-batch variability.[16]
The production of high-affinity antibodies against a small molecule like εA requires conjugation of the hapten (εA) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response.[16]
Critical Quality Control for Antibodies:
| Parameter | Method | Acceptance Criteria | Rationale |
| Titer | ELISA | High dilution factor with significant signal | Indicates a strong immune response and high antibody concentration. |
| Affinity | ELISA, Surface Plasmon Resonance (SPR) | Low dissociation constant (Kd) | High affinity ensures efficient capture of εA, even at low concentrations. |
| Specificity | Competitive ELISA | Low cross-reactivity with normal nucleosides (e.g., adenine, adenosine) | Ensures that only εA is purified, preventing false positives in downstream analysis. |
Detailed Protocols
PART 1: Preparation of the Immunoaffinity Column
This protocol describes the covalent coupling of an anti-εA antibody to a solid support matrix. Cyanogen bromide (CNBr)-activated Sepharose 4B is a commonly used matrix for this purpose.[8]
Materials:
-
Anti-εA antibody (monoclonal or polyclonal)
-
CNBr-activated Sepharose 4B
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide
Procedure:
-
Matrix Hydration and Washing: Weigh the required amount of CNBr-activated Sepharose 4B powder and suspend it in 1 mM HCl. Allow the gel to swell completely. Wash the swollen gel with 1 mM HCl on a sintered glass funnel.
-
Antibody Preparation: Dialyze the anti-εA antibody against the Coupling Buffer overnight at 4°C.
-
Coupling Reaction: Mix the washed Sepharose 4B with the dialyzed antibody solution in a tube. Incubate with gentle end-over-end rotation for 2 hours at room temperature or overnight at 4°C.
-
Blocking Unreacted Groups: After coupling, centrifuge the gel and discard the supernatant. Resuspend the gel in Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups on the Sepharose.
-
Washing the Column: Wash the gel alternately with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times to remove non-covalently bound antibodies.
-
Column Packing and Storage: Resuspend the antibody-coupled Sepharose in Storage Buffer and pack it into a column. Store the column at 4°C until use.
PART 2: Immunoaffinity Purification of εA from DNA Hydrolysates
Materials:
-
DNA sample containing εA
-
Enzymatic Hydrolysis Buffer (specific to the enzymes used, e.g., DNase I, nuclease P1, alkaline phosphatase)
-
Immunoaffinity Column (prepared as in Part 1)
-
Equilibration/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0 or 50 mM NaOH[8][11]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5[11]
-
Internal Standard (e.g., ¹⁵N₅-labeled εA) for quantitative analysis[3]
Procedure:
-
DNA Hydrolysis: Digest the DNA sample to nucleosides or bases using an appropriate enzymatic or acid hydrolysis method.[17]
-
Internal Standard Spiking: For quantitative analysis, add a known amount of the internal standard to the hydrolyzed sample.[3]
-
Column Equilibration: Equilibrate the immunoaffinity column with 5-10 column volumes of Equilibration/Wash Buffer.
-
Sample Loading: Apply the hydrolyzed DNA sample to the column. The flow rate should be slow enough to allow for efficient binding of εA to the antibodies.
-
Washing: Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove unbound nucleosides and other contaminants.
-
Elution: Elute the bound εA from the column using the Elution Buffer. Collect the eluate in fractions.
-
Neutralization: Immediately neutralize the eluted fractions with the Neutralization Buffer to preserve the integrity of the adduct.[11]
-
Sample Concentration: Pool the fractions containing εA and concentrate them, for example, by vacuum centrifugation.
-
Downstream Analysis: The purified and concentrated εA sample is now ready for analysis by LC-MS/MS, GC-MS, or other sensitive detection methods.[3][4][18]
Caption: Step-by-step Immunoaffinity Purification Protocol.
Validation of the Immunoaffinity Purification Method
A self-validating system is essential for ensuring the accuracy and reliability of the purification process. Key validation parameters include:
| Validation Parameter | Methodology | Expected Outcome | Significance |
| Recovery | Spike a known amount of εA standard into a blank matrix (e.g., control DNA hydrolysate) and perform the purification. Quantify the amount of εA in the eluate. | Consistent and high recovery (e.g., >65%).[3][19] | Demonstrates the efficiency of the purification process. |
| Linearity | Analyze a series of samples with increasing concentrations of εA. | A linear relationship between the amount of εA in the sample and the amount recovered.[3] | Confirms the quantitative nature of the assay over a defined range. |
| Precision | Perform replicate purifications of the same sample. | Low coefficient of variation (CV) between replicates. | Indicates the reproducibility of the method. |
| Specificity | Analyze a blank matrix and samples containing high concentrations of normal nucleosides. | No detectable εA in the blank and no interference from normal nucleosides. | Confirms that the method is specific for εA. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determine the lowest concentration of εA that can be reliably detected and quantified. | Low LOD and LOQ, enabling the measurement of endogenous levels of εA.[1][3] | Defines the sensitivity of the assay. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | - Inefficient antibody-antigen binding- Harsh elution conditions- Adduct degradation | - Optimize binding buffer pH and ionic strength- Test a range of milder elution buffers- Ensure immediate neutralization of eluate |
| High Background/Low Purity | - Insufficient washing- Non-specific binding to the matrix- Antibody cross-reactivity | - Increase the volume and stringency of the wash buffer- Include a pre-clearing step with a control matrix- Use a more specific monoclonal antibody |
| Column Clogging | - Particulate matter in the sample | - Centrifuge or filter the sample before loading |
| Inconsistent Results | - Incomplete DNA hydrolysis- Variability in column packing- Inconsistent flow rates | - Validate the hydrolysis protocol- Ensure consistent column preparation- Use a peristaltic pump for controlled flow rates |
Conclusion
Immunoaffinity purification is a highly specific and efficient method for the enrichment of this compound from complex biological samples. The success of this technique relies on the use of high-quality antibodies and carefully optimized protocols. By following the detailed procedures and validation strategies outlined in this application note, researchers can confidently isolate εA for accurate downstream quantification. This powerful tool will continue to be invaluable for advancing our understanding of the biological consequences of DNA damage and for the development of biomarkers for disease risk assessment.
References
- Poirier, M. C., et al. (1982). Immunoaffinity Chromatography of Carcinogen DNA Adducts With Polyclonal Antibodies Directed Against Benzo[a]pyrene Diol-epoxide-DNA2.
- Farmer, P. B., et al. (1994). Detection of human exposure to carcinogens by measurement of alkyl-DNA adducts using immunoaffinity clean-up in combination with gas chromatography-mass spectrometry and other methods of quantitation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- D'Souza, S., et al. (2022). Immunoaffinity Purification of Epitope-Tagged DNA Repair Complexes from Human Cells. Methods in Molecular Biology. [Link]
- D'Souza, S., et al. (2022). Immunoaffinity Purification of Epitope-Tagged DNA Repair Complexes from Human Cells. Methods in Molecular Biology. [Link]
- Groopman, J. D., et al. (1984). High-affinity monoclonal antibodies for aflatoxins and their application to solid-phase immunoassays.
- Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis. [Link]
- Chen, H. J. C. (2018). Human Biomonitoring of DNA Adducts by Ion Trap Multistage Mass Spectrometry. Toxics. [Link]
- Yen, T. Y., et al. (1998). Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. Chemical Research in Toxicology. [Link]
- Nair, J., et al. (1995). 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabeling. Carcinogenesis. [Link]
- Hage, D. S. (2002). Immunoaffinity chromatography: an introduction to applications and recent developments.
- Clarke, M. (2023). Affinity Purification in the Genomic Era: Innovations and Applications in Molecular Biology. Journal of Molecular Biology. [Link]
- Harlow, E., & Lane, D. (1999). Using Antibodies: A Laboratory Manual.
- Bio-Rad Laboratories. (n.d.). Enhancing Antibody Production. Bio-Rad Bulletin.
- Sino Biological. (n.d.). Monoclonal Antibody Production. [Link]
- National Institutes of Health. (2025). Identifying Novel DNA Adducts in Amphipods and Developing Sample Preparation for Adductomics Using Dispersive Solid-Phase Extraction. Grant Proposal.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 1,N6-Ethanoadenine. [Link]
- BioProcess International. (2024). A Fully Single-Use Downstream Process for Monoclonal Antibodies. [Link]
- University of Pennsylvania ScholarlyCommons. (2018).
- YouTube. (2021). Monoclonal Antibodies and its Production. [Link]
- Liu, S., & Sturla, S. J. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences†. Chemical Research in Toxicology. [Link]
- Chen, H. J., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology. [Link]
- MDPI. (2023). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds. Toxins. [Link]
- Denizli, A., & Pişkin, E. (1992).
- Kiianitsa, K., & Maizels, N. (2014). Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic Acids Research. [Link]
- Kohn, K. W. (1991). Principles and practice of DNA filter elution. Pharmacology & Therapeutics. [Link]
- Frelon, S., et al. (1998). Polyclonal Antibodies to Adenine N1-oxide: Characterization and Use for the Measurement of DNA Damage. Chemical Research in Toxicology. [Link]
- Prado, S. M., et al. (1999). Development and validation study for the chromatographic purification process for tetanus anatoxin on Sephacryl S-200 High Resolution. Bollettino Chimico Farmaceutico. [Link]
Sources
- 1. 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of human exposure to carcinogens by measurement of alkyl-DNA adducts using immunoaffinity clean-up in combination with gas chromatography-mass spectrometry and other methods of quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Immunoaffinity purification: basic principles and operational considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 10. Immunoaffinity Purification of Epitope-Tagged DNA Repair Complexes from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. sinobiological.com [sinobiological.com]
- 14. DSpace [repository.upenn.edu]
- 15. youtube.com [youtube.com]
- 16. Polyclonal antibodies to adenine N1-oxide: characterization and use for the measurement of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Biomonitoring of DNA Adducts by Ion Trap Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds [mdpi.com]
Application Note & Protocol: Synthesis of 1,N6-Ethenoadenine Phosphoramidite
Abstract
This document provides a comprehensive guide for the chemical synthesis of 5'-O-(4,4'-Dimethoxytrityl)-1,N6-etheno-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. 1,N6-ethenoadenine (εA) is a highly fluorescent nucleobase analog extensively used as a probe to study DNA and RNA structure, dynamics, and protein-nucleic acid interactions. Its incorporation into oligonucleotides via its phosphoramidite derivative is a cornerstone of modern molecular biology and drug development. This guide details a robust, three-part synthetic strategy, complete with step-by-step protocols, mechanistic insights, purification procedures, and characterization data. It is intended for researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.
Introduction: The Significance of this compound
This compound (εA) is a structurally modified analog of adenine formed by the reaction of adenine residues with various electrophilic agents, including metabolites of vinyl chloride, a known carcinogen. Beyond its role as a DNA lesion, the intrinsic fluorescence of the etheno moiety makes εA an invaluable biophysical probe. When incorporated into an oligonucleotide, its fluorescence properties are sensitive to the local environment, providing high-resolution data on nucleic acid conformation, hybridization, and binding events.
The synthesis of custom oligonucleotides containing εA is achieved using the gold-standard phosphoramidite chemistry on automated solid-phase synthesizers.[1][2] This requires the εA nucleoside to be converted into its corresponding phosphoramidite building block. The protocol outlined herein describes a reliable pathway to produce high-purity this compound phosphoramidite, ready for use in automated DNA synthesis.
Overview of the Synthetic Strategy
The synthesis is accomplished in three primary stages starting from 2'-deoxyadenosine. Each stage is followed by purification to ensure the quality of the intermediate for the subsequent step.
-
Etheno Ring Formation: Reaction of 2'-deoxyadenosine with chloroacetic anhydride to form the fluorescent 1,N6-etheno-2'-deoxyadenosine (εA) nucleoside.
-
5'-Hydroxyl Protection: Selective protection of the primary 5'-hydroxyl group of the εA nucleoside with a 4,4'-dimethoxytrityl (DMT) group. This ensures that the subsequent phosphitylation reaction occurs specifically at the 3'-position.[3]
-
3'-Phosphitylation: Introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position to yield the final product, which is compatible with automated oligonucleotide synthesizers.[]
Figure 1: High-level workflow for the synthesis of this compound phosphoramidite.
Detailed Protocols and Methodologies
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All reagents are corrosive and/or toxic.
Part 1: Synthesis of 1,N6-Etheno-2'-deoxyadenosine (εA)
Principle: This step involves the reaction of 2'-deoxyadenosine with chloroacetic anhydride. The reaction proceeds via an initial acylation of the N1 and N6 positions, followed by intramolecular cyclization to form the stable, fluorescent etheno ring system.
Materials:
-
2'-Deoxyadenosine
-
Chloroacetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Protocol:
-
In a round-bottom flask, suspend 2'-deoxyadenosine (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the suspension and stir until the solution becomes clear.
-
In a separate flask, dissolve chloroacetic anhydride (2.5 equivalents) in a minimal amount of anhydrous DMF.[5]
-
Slowly add the chloroacetic anhydride solution to the deoxyadenosine solution dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% MeOH in DCM).
-
Once the reaction is complete, quench the reaction by adding an equal volume of methanol and stir for 1 hour.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH) to isolate the pure 1,N6-etheno-2'-deoxyadenosine.
-
Combine the product-containing fractions and evaporate the solvent to yield a white or pale-yellow solid.
Part 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-1,N6-etheno-2'-deoxyadenosine
Principle: The acid-labile DMT group is used to protect the 5'-hydroxyl group.[6] The reaction's selectivity for the primary 5'-OH over the secondary 3'-OH is driven by the steric bulk of the DMT chloride reagent, which preferentially reacts with the less hindered primary alcohol.[3]
Materials:
-
1,N6-Etheno-2'-deoxyadenosine (from Part 1)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Protocol:
-
Ensure the starting εA nucleoside is anhydrous by co-evaporating it with anhydrous pyridine (2-3 times) in a round-bottom flask.
-
Dissolve the dried εA (1 equivalent) in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) to the solution in portions over 15 minutes while stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC (e.g., 5% MeOH in DCM with 0.5% TEA) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. Use a solvent system containing a small amount of triethylamine (e.g., 0.5% TEA in an EtOAc/Hexane gradient) to prevent detritylation on the acidic silica gel.
-
Combine fractions and evaporate the solvent to yield the 5'-O-DMT-protected nucleoside as a foam.
Part 3: Synthesis of 5'-O-DMT-1,N6-etheno-2'-deoxyadenosine-3'-O-phosphoramidite
Principle: This is the final step to create the reactive phosphoramidite building block. The 3'-hydroxyl group of the DMT-protected nucleoside reacts with a phosphitylating agent in the presence of a weak acid activator. The diisopropylamino group is a good leaving group upon protonation, and the 2-cyanoethyl group serves as a removable protecting group for the resulting phosphite triester.[7]
Materials:
-
5'-O-DMT-1,N6-etheno-2'-deoxyadenosine (from Part 2)
-
2-Cyanoethyl-N,N-diisopropyl chlorophosphoramidite[8]
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc, anhydrous)
-
Hexane (anhydrous)
Protocol:
-
Thoroughly dry the 5'-O-DMT-εA (1 equivalent) under high vacuum for several hours.
-
Dissolve the dried starting material in anhydrous DCM in a flame-dried, argon-purged flask.
-
Add DIPEA (2.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution under an argon atmosphere.[8]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or ³¹P NMR.
-
Once the reaction is complete, quench by adding cold, saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is immediately purified to prevent degradation.
Sources
Application Note: A Comprehensive Guide to Utilizing 1,N6-Ethenoadenine (ε-NAD+) as a Fluorescent Analog for Enzymatic Assays and Drug Discovery
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular function, acting not only as a critical coenzyme in metabolic redox reactions but also as a key signaling molecule.[1][2] It serves as a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/CD157 glycohydrolases, which regulate a vast array of cellular processes from DNA repair and gene expression to aging and immune responses.[3][4][5] The central role of these enzymes in human health and disease has made them attractive targets for therapeutic intervention.
Developing robust and efficient assays to probe the activity of these NAD+-consuming enzymes is paramount for both basic research and drug development. Traditional methods often rely on cumbersome, discontinuous, or indirect measurements. The fluorescent NAD+ analog, β-Nicotinamide-1,N6-ethenoadenine dinucleotide (ε-NAD+), provides an elegant solution. In this analog, the adenine moiety is modified with an etheno bridge, forming a tricyclic system that is intrinsically fluorescent.[6] The key principle of its use lies in fluorescence quenching: the proximity of the nicotinamide ring in the intact ε-NAD+ molecule quenches the fluorescence of the etheno-adenine group.[7] Enzymatic cleavage of the glycosidic bond between nicotinamide and ribose liberates the highly fluorescent ε-ADP-ribose product. This direct relationship between enzyme activity and fluorescence signal enables real-time, continuous monitoring of enzymatic reactions, making ε-NAD+ a powerful tool for enzyme kinetics, inhibitor screening, and binding studies.[3][8]
This guide provides an in-depth overview of ε-NAD+, its properties, and detailed protocols for its application in modern research settings.
Physicochemical and Spectroscopic Properties
The utility of ε-NAD+ is grounded in its distinct chemical and optical characteristics. It is a stable, water-soluble analog that can functionally substitute for native NAD+ in many, though not all, enzymatic reactions.[9][10]
| Property | Value | Source |
| Full Chemical Name | β-Nicotinamide-1,N6-ethenoadenine dinucleotide | [6] |
| Molecular Formula | C₂₃H₂₇N₇O₁₄P₂ | |
| Molecular Weight | 687.45 g/mol | |
| Excitation Wavelength (λex) | ~300 - 310 nm | [6][11] |
| Emission Wavelength (λem) | ~410 nm | [6][11] |
| Purity | Typically ≥95-98% (HPLC) | [6] |
| Solubility | Good in water (≥ 60 mM) | [6] |
| Storage Conditions | Store at -20°C or -80°C, protected from light. | [6] |
Causality of Fluorescence: The fluorescence of ε-NAD+ itself is relatively low. NAD+-consuming enzymes catalyze the hydrolysis of the bond linking the nicotinamide group to the ADP-ribose moiety. The separation of the nicotinamide "quencher" from the ε-adenine "fluorophore" results in a significant increase in quantum yield, leading to a robust and easily detectable fluorescent signal. This principle forms the basis of all activity assays described herein.
Core Concepts and Applications
The unique properties of ε-NAD+ lend it to a variety of powerful applications in enzymology and drug discovery.
-
Real-Time Enzyme Kinetics: Unlike endpoint assays, the continuous nature of the ε-NAD+ assay allows for the detailed study of enzyme kinetics. By monitoring the rate of fluorescence increase, researchers can accurately determine initial reaction velocities (V₀) under various substrate concentrations to calculate key parameters like Kₘ and kcat. This is crucial for understanding enzyme mechanisms and characterizing newly discovered enzymes.
-
High-Throughput Screening (HTS) for Inhibitor Discovery: The assay's simplicity, robustness, and compatibility with microplate formats make it ideal for HTS.[12] Large chemical libraries can be rapidly screened to identify compounds that inhibit the activity of a target enzyme, which is observed as a decrease in the rate of fluorescence generation.[13] This application is central to modern drug discovery programs targeting NAD+-dependent enzymes.
-
Biophysical Binding Assays: Changes in the fluorescent properties of ε-NAD+ upon binding to a protein can be exploited to study binding affinity. Fluorescence quenching assays, for instance, can measure the accessibility of the ε-adenine fluorophore to solvent quenchers.[14] When ε-NAD+ binds to an enzyme, it may become shielded from the quencher, resulting in a change in fluorescence that can be used to calculate dissociation constants (Kd).[14]
Detailed Protocols
Trustworthiness Through Controls: For every protocol, the inclusion of proper controls is non-negotiable for data integrity.
-
Negative Control (No Enzyme): Measures background fluorescence and non-enzymatic degradation of ε-NAD+.
-
Positive Control (No Inhibitor): Represents the maximum enzymatic activity (100% activity).
-
Vehicle Control: Accounts for any effect of the inhibitor's solvent (e.g., DMSO) on the enzyme.
Protocol 1: General NAD+ Hydrolase Activity Assay
This protocol provides a framework for measuring the activity of any enzyme that cleaves ε-NAD+, such as CD38 or PARPs.
1. Materials
-
ε-NAD+ (lyophilized powder)
-
Purified recombinant enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂ - Note: buffer composition should be optimized for the specific enzyme)
-
Nuclease-free water
-
Black, opaque 96-well microplates suitable for fluorescence measurements
-
Fluorescence plate reader with excitation ~300 nm and emission ~410 nm capabilities
2. Reagent Preparation
-
ε-NAD+ Stock Solution (e.g., 6 mM): Carefully dissolve lyophilized ε-NAD+ in nuclease-free water to a concentration of 6 mM. To ensure complete dissolution, gently vortex and use an ultrasonic bath if necessary.[6] Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working ε-NAD+ Solution (600 µM): On the day of the experiment, dilute the 6 mM stock solution 1:10 in cold Assay Buffer.[3] Keep on ice.
-
Enzyme Dilution: Dilute the purified enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration must be determined empirically to ensure the reaction rate is linear over the desired time course.
3. Step-by-Step Procedure
-
Allow all reagents to warm to room temperature just before use, except for the enzyme, which should remain on ice.
-
Set up the reactions in the 96-well plate. A typical final reaction volume is 30-100 µL. For a 30 µL final volume:
-
Test Wells: Add 10 µL of Assay Buffer and 10 µL of diluted enzyme.
-
No Enzyme Control: Add 20 µL of Assay Buffer.
-
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the 600 µM working ε-NAD+ solution to all wells using a multichannel pipette.[3] This brings the final concentration to 200 µM. Mix gently by pipetting up and down once.
-
Immediately begin reading the fluorescence intensity (Ex: 300 nm, Em: 410 nm) every 30-60 seconds for 30-60 minutes (kinetic mode).
4. Data Analysis
-
Subtract the average fluorescence from the "No Enzyme" control wells from all other wells at each time point to correct for background.
-
Plot the background-corrected fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve. This slope represents the rate of reaction in Relative Fluorescence Units (RFU) per minute.
-
Compare the rates between different conditions or enzyme concentrations.
Protocol 2: High-Throughput Screening for Enzyme Inhibitors
This protocol adapts the activity assay for a 384-well HTS format to screen for inhibitors of a target NAD+-dependent enzyme.
1. Materials
-
ε-NAD+
-
Purified enzyme
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl)
-
Potassium Iodide (KI) stock solution (e.g., 5 M in Binding Buffer)
-
Fluorometer (cuvette-based)
2. Step-by-Step Procedure
-
Prepare two sets of samples in cuvettes. Each set will contain a fixed concentration of ε-NAD+ (e.g., 5 µM) and increasing concentrations of KI (e.g., 0, 50, 100, 150, 200 mM).
-
Set 1 (Free ε-NAD+): Contains only ε-NAD+ and KI in Binding Buffer.
-
Set 2 (Bound ε-NAD+): Contains ε-NAD+, KI, and a saturating concentration of the enzyme in Binding Buffer. The enzyme concentration should be well above the expected Kd to ensure >95% of ε-NAD+ is bound.
-
-
Incubate samples for 15 minutes at a constant temperature to reach equilibrium.
-
Measure the fluorescence intensity (F) of each sample at 410 nm (excitation at 300 nm). Also, measure the fluorescence of a buffer-only blank.
-
Correct all readings by subtracting the blank. Let F₀ be the fluorescence intensity in the absence of the quencher (KI).
3. Data Analysis (Stern-Volmer Plot)
-
For both sets of data (free and bound), plot F₀/F versus the concentration of the quencher, [Q].
-
According to the Stern-Volmer equation for dynamic quenching, F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant.
-
Fit the data to a linear regression. The slope of the line is Ksv.
-
A significant decrease in the Ksv value for the enzyme-bound ε-NAD+ compared to the free ε-NAD+ indicates that the binding pocket protects the fluorophore from the solvent quencher. [14]This confirms binding and can be used in more complex experiments to determine binding constants. [14]
Critical Considerations and Troubleshooting
-
Substrate Validity: ε-NAD+ is an analog. Its bulkier etheno group can alter its affinity and turnover rate compared to native NAD+. [4][10]It is essential to validate that ε-NAD+ is a competent substrate for your enzyme of interest. This can be done by comparing its kinetic parameters (Kₘ, Vmax) to those of NAD+ using a different detection method (e.g., HPLC or a coupled enzyme assay).
-
Assay Interference:
-
Fluorescent Compounds: In HTS, compounds that are intrinsically fluorescent at the same wavelengths will create false negatives (apparent inhibition). A pre-read of the compound plate before adding enzyme can identify and flag these compounds.
-
Inner Filter Effect: At high concentrations of ε-NAD+ or other components that absorb at the excitation or emission wavelengths, the measured fluorescence can be non-linearly attenuated. It is crucial to work within a concentration range where fluorescence is linear with respect to fluorophore concentration.
-
Quenchers: Compounds that quench fluorescence (e.g., heavy atoms, certain aromatic structures) can act as false positives. Counterscreens without the enzyme can help identify these.
-
-
Enzyme Stability and Purity: The activity and stability of the enzyme are critical. Ensure the enzyme preparation is pure and active. Use of protease inhibitors during purification and inclusion of stabilizing agents like BSA or DTT in the assay buffer may be necessary. [15]
Conclusion
1,N6-ethenoadenine (ε-NAD+) is a versatile and powerful fluorescent probe that enables sensitive, real-time analysis of NAD+-consuming enzymes. Its application in continuous kinetic assays and high-throughput screening has significantly advanced research into the biology of sirtuins, PARPs, and other NADases, and continues to be a vital tool in the discovery of novel therapeutics targeting these enzyme classes. By understanding its principles, advantages, and limitations, and by employing carefully controlled experimental designs, researchers can effectively leverage ε-NAD+ to gain critical insights into enzyme function and modulation.
References
- BIOLOG Life Science Institute. (n.d.). Technical Information about ε-NAD+.
- Barrett, J. C., et al. (1976). Nicotinamide 3,N4-ethenocytosine dinucleotide, an analog of nicotinamide adenine dinucleotide. Synthesis and enzyme studies. Biochemistry, 15(15), 3405–3412.
- Lu, Y., & Dang, W. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. In Methods in Molecular Biology (Vol. 1751, pp. 225-237). Humana Press.
- Uciechowska-Kozłowska, U., et al. (2020). NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry. Molecules, 25(12), 2733.
- Lu, Y., & Dang, W. (2018). Assays for NAD+-Dependent Reactions and NAD+ Metabolites: Methods and Protocols. ResearchGate.
- Gafni, A. (1980). Accessibility of adenine binding sites in dehydrogenases to small molecules studied by fluorescence quenching. Biochemistry, 19(13), 2864–2869.
- Rovira, A., et al. (2018). Optical properties of NAD and select adenosine-modified emissive NAD analogs. ResearchGate.
- Pergolizzi, G. (2012). Novel derivatives of nicotinamide adenine dinucleotide (NAD) and their biological evaluation against NAD- Consuming Enzymes. University of East Anglia.
- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
- ResearchGate. (n.d.). Representative NAD⁺ analogs developed as fluorescent probes for....
- Semantic Scholar. (n.d.). Synthesis and Properties of 7-Acetyl-1, N6-etheno-AMP and 7-Acetyl-1, N6-etheno-NAD+.
- ResearchGate. (n.d.). A novel fluorescent probe for NAD-consuming enzymes.
- Sauve, A. A., & Schramm, V. L. (2013). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Enzymology, 524, 121–140.
- SLS. (n.d.). Nicotinamide 1,N6-ethenoadenin | N2630-25MG | SIGMA-ALDRICH.
- Purdue University Graduate School. (2022). enzymatic synthesis and application of etheno-nad + for studying bacterial adp-ribosylation of ubiquitin.
- Ling, L., et al. (2022). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. Communications Biology, 5(1), 74.
- Simpson, J. P., et al. (2013). Infrared Spectroscopy of Nicotinamide Adenine Dinucleotides in One and Two Dimensions. The Journal of Physical Chemistry B, 117(51), 16468–16478.
- Leko, V., et al. (2015). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology, 1241, 125–141.
- Ling, L., et al. (2022). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. PMC.
- Ling, L., et al. (2022). Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging. ResearchGate.
- Park, J., et al. (2019). Nicotinamide adenine dinucleotide as a photocatalyst. Science Advances, 5(7), eaav2268.
- Gaponenko, V., et al. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. Biosensors, 10(11), 173.
- Garcia-Alonso, A., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249–255.
- Clark, M. A., et al. (2018). Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. ACS Central Science, 4(12), 1666–1675.
- Clark, M. A., et al. (2018). Activity-Based DNA-Encoded Library Screening for Selective Inhibitors of Eukaryotic Translation. ACS Central Science.
- Bocheva, A., et al. (2022). Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. Nutrients, 14(13), 2596.
- Bozkurt, E. U., et al. (2024). Accelerating enzyme discovery and engineering with high-throughput screening. Natural Product Reports.
- Grebennikova, O., et al. (2022). Efficient Assay and Marker Significance of NAD+ in Human Blood. Frontiers in Molecular Biosciences, 9, 889271.
- Li, J., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Pharmaceutical Biotechnology, 22(12), 1565–1574.
- Rajman, L., et al. (2018). Therapeutic potential of NAD-boosting molecules: the in vivo evidence. Cell Metabolism, 27(3), 529–547.
- van den Berg, P. A. W., et al. (2001). Fluorescence quenching of flavin adenine dinucleotide in aqueous solution by pH dependent isomerisation and photo-induced electron transfer. ResearchGate.
- Zhao, Y., et al. (2019). Illuminating NAD+ Metabolism in Live Cells and In Vivo Using a Genetically Encoded Fluorescent Sensor. Developmental Cell, 49(4), 635–648.e5.
- ResearchGate. (n.d.). Electronic absorption spectra of adenine in different solvents....
- YouTube. (2022, January 21). Ch 26 Lab Video: Fluorescence Quenching.
Sources
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolog.de [biolog.de]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Nicotinamide 3,N4-ethenocytosine dinucleotide, an analog of nicotinamide adenine dinucleotide. Synthesis and enzyme studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High-throughput Enzyme Screening [creative-enzymes.com]
- 13. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accessibility of adenine binding sites in dehydrogenases to small molecules studied by fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unraveling the Mutagenic Landscape of 1,N6-Ethenoadenine (εA) Using Site-Specific Mutagenesis Assays
Introduction: The Biological Significance of 1,N6-Ethenoadenine (εA)
Genomic integrity is under constant assault from both endogenous and exogenous agents. This compound (εA), a tricyclic adenine derivative, is a significant DNA adduct implicated in mutagenesis and carcinogenesis.[1][2] It is formed from the reaction of adenine with metabolites of vinyl chloride, a known human carcinogen, and with products of lipid peroxidation, a consequence of oxidative stress.[1][3][4] The presence of εA in DNA disrupts the normal Watson-Crick base pairing, posing a challenge to the cellular replication and repair machinery.[5] Understanding the mutagenic potential and the cellular responses to this lesion is crucial for elucidating its role in diseases like cancer and for developing potential therapeutic strategies.
Site-specific mutagenesis assays are powerful tools that allow researchers to investigate the effects of a single, defined DNA lesion.[6][7][8] By placing an εA adduct at a specific location within a DNA sequence, we can precisely determine its mutagenic consequences, including the frequency and types of mutations it induces.[9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies of site-specific mutagenesis assays to study the effects of this compound.
The Challenge of εA to DNA Integrity: Replication and Repair
The etheno bridge in εA distorts the adenine base, hindering the formation of a standard A:T base pair during DNA replication.[5] This can lead to stalled replication forks and the recruitment of specialized translesion synthesis (TLS) DNA polymerases.[5][11] These TLS polymerases are often error-prone and can insert an incorrect base opposite the lesion, leading to mutations.[5][12][13]
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of adducts like εA. The two primary pathways involved in the repair of εA are Base Excision Repair (BER) and Direct Reversal Repair (DRR).[1][4]
-
Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base.[14] This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.[14]
-
Direct Reversal Repair (DRR): The AlkB family of enzymes, including ALKBH2 and ALKBH3 in humans, can directly repair εA by dealkylation, restoring the original adenine base without excising it.[15][16]
The efficiency and choice of repair pathway can be influenced by the sequence context of the lesion and the cellular environment.[15][16]
Principle of Site-Specific Mutagenesis for εA Studies
The core principle of site-specific mutagenesis is to introduce a single εA adduct into a known position of a vector, typically a plasmid or a viral genome.[6][7][8] This modified vector is then introduced into a host system, which can be an in vitro replication system, bacterial cells, or mammalian cells.[17][18][19][20] After replication of the vector in the host, the progeny DNA is isolated and sequenced to determine the fate of the εA lesion.
This approach allows for the precise determination of:
-
Mutation Frequency: The percentage of progeny DNA that contains a mutation at the site of the original adduct.
-
Mutation Spectrum: The types of base substitutions, insertions, or deletions induced by the adduct.
-
Influence of Sequence Context: By placing the adduct in different sequence environments, one can study how neighboring bases affect its mutagenic outcome.[7]
-
Role of DNA Repair Pathways: By using host cells deficient in specific DNA repair genes, the contribution of different repair pathways to the processing of the adduct can be elucidated.[14]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for a site-specific mutagenesis assay to study the effects of εA.
Caption: Overall workflow for site-specific mutagenesis of this compound.
Detailed Protocols
Protocol 1: Construction of an εA-Containing Vector
This protocol describes the construction of a single-stranded M13 vector containing a site-specific εA adduct, a method that has been successfully used in numerous studies.[21]
Materials:
-
Custom-synthesized oligonucleotide containing a single this compound (εA) residue (commercially available from specialized vendors).
-
Complementary oligonucleotide.
-
Single-stranded M13mp vector DNA.
-
Restriction enzymes (e.g., BamHI, HindIII).
-
T4 DNA Ligase and buffer.
-
T4 Polynucleotide Kinase (PNK) and buffer.
-
ATP.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Competent E. coli cells (e.g., JM101).
Procedure:
-
Oligonucleotide Design:
-
Design a short (e.g., 20-30 nucleotides) oligonucleotide containing the εA adduct at the desired position.
-
Design a complementary oligonucleotide that will form a duplex with the εA-containing strand. The ends of the duplex should be compatible with the restriction sites chosen in the M13 vector.
-
-
Phosphorylation of the Complementary Oligonucleotide:
-
In a microcentrifuge tube, combine:
-
Complementary oligonucleotide (100 pmol)
-
10x T4 PNK buffer (2 µL)
-
10 mM ATP (2 µL)
-
T4 PNK (10 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 1 hour.
-
Heat-inactivate the enzyme at 65°C for 20 minutes.
-
-
Annealing of Oligonucleotides:
-
Combine the εA-containing oligonucleotide and the phosphorylated complementary oligonucleotide in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature over 1-2 hours.
-
-
Vector Preparation:
-
Digest the single-stranded M13mp vector DNA with the chosen restriction enzymes to create a gapped molecule.
-
Purify the gapped vector using a suitable method (e.g., gel electrophoresis followed by gel extraction).
-
-
Ligation:
-
In a microcentrifuge tube, combine:
-
Gapped M13 vector (100 ng)
-
Annealed oligonucleotide duplex (3-fold molar excess over the vector)
-
10x T4 DNA Ligase buffer (2 µL)
-
T4 DNA Ligase (400 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 16°C overnight.
-
-
Transformation and Plaque Purification:
-
Transform competent E. coli cells with the ligation mixture.[22]
-
Plate the transformed cells and incubate overnight to allow for plaque formation.
-
Isolate single plaques and grow them in liquid culture to amplify the M13 phage.
-
Isolate single-stranded DNA from the phage particles.
-
Verify the presence of the εA-containing insert by DNA sequencing of a small aliquot of the ssDNA.
-
Protocol 2: In Vivo Mutagenesis Assay in E. coli
This protocol outlines the steps for assessing the mutagenic outcome of εA in a bacterial system.
Materials:
-
Purified M13 vector containing the site-specific εA adduct.
-
Competent E. coli cells (consider using strains with specific DNA repair deficiencies, e.g., alkB or mpg mutants, to study the role of these pathways).
-
LB medium and agar plates.
-
Reagents for DNA isolation and sequencing.
Procedure:
-
Transformation:
-
Transform competent E. coli cells with the εA-containing M13 vector.
-
As a control, transform a separate batch of cells with a vector containing a normal adenine at the same position.
-
-
Phage Amplification:
-
Plate the transformed cells and allow plaques to form.
-
Pick individual plaques and amplify the phage in liquid culture.
-
-
Progeny DNA Isolation:
-
Isolate single-stranded DNA from the progeny phage particles from multiple independent plaques.
-
-
DNA Sequencing and Analysis:
-
Sequence the region of the M13 genome containing the site of the original adduct.
-
Align the sequences from the progeny phage with the original sequence to identify any mutations.
-
Calculate the mutation frequency by dividing the number of mutant plaques by the total number of plaques analyzed.
-
Characterize the mutation spectrum by identifying the types of base substitutions observed.
-
Protocol 3: In Vivo Mutagenesis Assay in Mammalian Cells
This protocol describes a shuttle vector-based assay to study εA mutagenesis in mammalian cells.[10]
Materials:
-
Shuttle vector (e.g., pSP189, pZ189) containing the site-specific εA adduct.
-
Mammalian cell line of interest (e.g., human fibroblasts, HeLa cells).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Reagents for plasmid DNA isolation from mammalian cells.
-
Competent E. coli cells for shuttle vector rescue.
-
Selective agar plates for screening mutant progeny.
Procedure:
-
Transfection:
-
Transfect the chosen mammalian cell line with the εA-containing shuttle vector using a suitable method (e.g., lipofection, electroporation).
-
Include a control transfection with a vector containing a normal adenine.
-
-
Replication in Mammalian Cells:
-
Allow the shuttle vector to replicate in the mammalian cells for a defined period (e.g., 48-72 hours).
-
-
Shuttle Vector Rescue:
-
Isolate the progeny shuttle vector DNA from the mammalian cells using a method that selectively recovers the replicated plasmids (e.g., Hirt extraction).
-
-
Transformation of E. coli :
-
Transform competent E. coli cells with the rescued shuttle vector DNA. The E. coli strain should be suitable for the specific shuttle vector system (e.g., one that allows for color-based screening of mutations in a reporter gene).
-
-
Screening for Mutants:
-
Plate the transformed E. coli on selective agar plates that allow for the identification of mutant colonies (e.g., plates containing X-gal for blue-white screening if the adduct is in the lacZα gene).
-
-
Mutation Analysis:
-
Count the number of mutant and wild-type colonies to determine the mutation frequency.
-
Isolate plasmid DNA from the mutant colonies and sequence the region of interest to determine the mutation spectrum.
-
Data Presentation and Interpretation
The quantitative data obtained from site-specific mutagenesis assays should be presented in a clear and organized manner.
Table 1: Mutagenic Properties of this compound in Different Systems
| Host System | Mutation Frequency (%) | Predominant Mutation(s) | Reference(s) |
| E. coli (single-stranded DNA) | 0.1 | A -> G | [9] |
| Simian Kidney Cells | 70 | A -> G | [9] |
| Human Fibroblast Cell Extracts | 0.14 | A -> G | [9] |
| Human Cells (HeLa) | >0.27 | A -> T, A -> G, A -> C | [10] |
This table provides a summary of previously published data and should be adapted to include the results of your own experiments.
Visualizing the Cellular Response to εA
The following diagram illustrates the major DNA repair pathways for this compound.
Caption: Major DNA repair pathways for this compound.
Troubleshooting and Considerations
-
Oligonucleotide Synthesis and Purity: The quality of the εA-containing oligonucleotide is critical. Ensure it is of high purity to avoid introducing unintended mutations.
-
Ligation Efficiency: Low ligation efficiency can be a common issue. Optimize the vector-to-insert ratio and ensure the activity of the T4 DNA Ligase.
-
Background Mutations: The use of high-fidelity DNA polymerases in any PCR steps is essential to minimize background mutations.[23][24][25]
-
Host Cell Choice: The choice of host cell is crucial and depends on the specific research question. For studying the role of specific repair pathways, isogenic cell lines with and without the gene of interest are invaluable.[14]
-
Quantitative Analysis: For accurate quantification of mutation frequency, it is important to analyze a sufficient number of progeny clones. Newer techniques like Duplex Sequencing can provide highly accurate mutation quantification.[26][27][28][29]
Conclusion
Site-specific mutagenesis assays provide a robust and precise framework for dissecting the molecular consequences of DNA adducts like this compound. By combining these assays with molecular biology techniques and the use of genetically defined host systems, researchers can gain deep insights into the mutagenic properties of εA, the cellular mechanisms that process this lesion, and its overall contribution to genomic instability and disease. The protocols and guidelines presented in this application note offer a solid foundation for initiating and conducting these powerful experimental approaches.
References
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5333. [Link]
- Mocquet, V., Kropunova, M., & Schmezer, P. (2003). Chemical rearrangement and repair pathways of this compound. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 531(1-2), 169-178. [Link]
- Singer, B., & Hang, B. (1997). Solution Conformation and Mutagenic Specificity of this compound. Environmental Health Perspectives, 105(Suppl 3), 625–629. [Link]
- Li, D., & Zhou, X. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical research in toxicology, 33(11), 2736-2747. [Link]
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5333. [Link]
- Saha, S., & Mitra, S. (2012). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA repair, 11(1), 58-65. [Link]
- Zoller, M. J., & Smith, M. (1982). Oligonucleotide-directed mutagenesis using M13-derived vectors: an efficient and general procedure for the production of point mutations in any fragment of DNA. Nucleic acids research, 10(20), 6487-6500. [Link]
- Basu, A. K., Wood, M. L., Niedernhofer, L. J., Ramos, L. A., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793-12801. [Link]
- Pandya, G. A., & Moriya, M. (1996). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Biochemistry, 35(35), 11487-11492. [Link]
- Li, D., & Zhou, X. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical research in toxicology, 33(11), 2736-2747. [Link]
- Wikipedia contributors. (2023, November 11). 1,N6-Ethanoadenine. In Wikipedia, The Free Encyclopedia.
- Schmitt, M. W., Salk, J. J., & Loeb, L. A. (2017). Direct quantification of in vivo mutagenesis and carcinogenesis using duplex sequencing. Proceedings of the National Academy of Sciences, 114(26), E5107-E5116. [Link]
- Loechler, E. L. (1994). The role of adduct site-specific mutagenesis in understanding how carcinogen-DNA adducts cause mutations. Mutation Research/DNA Repair, 304(1), 53-68. [Link]
- Loechler, E. L. (1994). The role of adduct site-specific mutagenesis in understanding how carcinogen-DNA adducts cause mutations: perspective, prospects and problems. Carcinogenesis, 15(6), 1067-1081. [Link]
- Schmitt, M. W., Salk, J. J., & Loeb, L. A. (2017). Direct quantification of in vivo mutagenesis and carcinogenesis using duplex sequencing. Proceedings of the National Academy of Sciences, 114(26), E5107-E5116. [Link]
- Yoon, J. H., Prakash, S., & Prakash, L. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & development, 33(5-6), 338-350. [Link]
- Li, S., Wu, S., Wang, Y., Zhang, J., Li, X., Wang, T., ... & Jia, X. (2023). Genome-wide direct quantification of in vivo mutagenesis using high-accuracy paired-end and complementary consensus sequencing. Nucleic acids research, 51(20), e113-e113. [Link]
- Li, S., Wu, S., Wang, Y., Zhang, J., Li, X., Wang, T., ... & Jia, X. (2023). Genome-wide direct quantification of in vivo mutagenesis using high-accuracy paired-end and complementary consensus sequencing. Nucleic acids research, 51(20), e113-e113. [Link]
- Swenberg, J. A., Koc, H., Upton, P. B., Georgieva, N. I., Ranasinghe, A., & Walker, V. E. (2011). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Toxicological Sciences, 120(suppl_1), S16-S29. [Link]
- protocols.io. (2019). Site-Directed Mutagenesis. [Link]
- Harris, T. M., & Harris, C. M. (2012). Establishing Linkages Among DNA Damage, Mutagenesis, and Genetic Diseases. Chemical research in toxicology, 25(1), 2-25. [Link]
- Patra, A., Zhang, Q., Su, Y., & Guengerich, F. P. (2019). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1, N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry, 294(20), 8096-8107. [Link]
- Loechler, E. L. (1994). The role of adduct site-specific mutagenesis in understanding how carcinogen—DNA adducts cause mutations. Carcinogenesis, 15(6), 1067-1081. [Link]
- Daugherty, P. S., Chen, G., Iverson, B. L., & Georgiou, G. (2000). Quantitative analysis of the effect of the mutation frequency on the affinity maturation of single chain Fv antibodies. Proceedings of the National Academy of Sciences, 97(5), 2029-2034. [Link]
- Andreassen, P. R., Pettersen, J. S., & Jørgensen, M. (2019). Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli. Journal of visualized experiments: JoVE, (144), 10.3791/58996. [Link]
- Andreassen, P. R., Pettersen, J. S., & Jørgensen, M. (2019). Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli. Journal of visualized experiments: JoVE, (144), 10.3791/58996. [Link]
- Barbin, A., & Bartsch, H. (1989). Bacterial-mammalian mutagenesis correlations: mechanistic significance for carcinogenesis. Mutation Research/Reviews in Genetic Toxicology, 224(4), 425-434. [Link]
- Wang, Y., & Li, D. (2021). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Toxics, 9(9), 211. [Link]
- EFSA Panel on Genetically Modified Organisms (GMO). (2020). Major in vitro and in vivo testing models for mutation.
- Barbin, A., Wang, R., O'Connor, P. J., & Elder, R. H. (2003). Increased Formation and Persistence of 1, N 6-Ethenoadenine in DNA Is Not Associated with Higher Susceptibility to Carcinogenesis in Alkylpurine-DNA-N-Glycosylase Knockout Mice Treated with Vinyl Carbamate. Cancer research, 63(22), 7699-7703. [Link]
- Dahal, A., & Kasar, S. (2022). Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest. International Journal of Molecular Sciences, 23(19), 11847. [Link]
- Malik, C. K., Vangala, S., & Basu, A. K. (2012). Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine. DNA repair, 11(1), 49-57. [Link]
- Assay Genie. (n.d.). Site Directed Mutagenesis Protocol.
- Lu, Y., & Moriya, M. (2001). Mutagenesis assays in mammalian cells. Current protocols in toxicology, Chapter 3, Unit 3.3. [Link]
- EFSA Panel on Genetically Modified Organisms (GMO). (2021). In vivo and in vitro random mutagenesis techniques in plants. EFSA Journal, 19(11), e06611. [Link]
- Shi, Z. (2018, April 21). Any one could tell me a protocol for site directed mutagenesis? [Online forum post].
- EFSA Panel on Genetically Modified Organisms (GMO). (2021). In vivo and in vitro random mutagenesis techniques in plants. EFSA Journal, 19(11), e06611. [Link]
- Addgene. (n.d.). Site Directed Mutagenesis Protocol.
- Livneh, Z. (1986). In Vivo Mutagenesis. Methods in enzymology, 129, 145-150. [Link]
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,N6-Ethanoadenine - Wikipedia [en.wikipedia.org]
- 3. Chemical rearrangement and repair pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The role of adduct site-specific mutagenesis in understanding how carcinogen-DNA adducts cause mutations: perspective, prospects and problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishing Linkages Among DNA Damage, Mutagenesis, and Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Replication, Repair and Translesion Polymerase Bypass of N6-Oxopropenyl-2′-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 16. Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli [jove.com]
- 18. Site-Directed Mutagenesis for In Vitro and In Vivo Experiments Exemplified with RNA Interactions in Escherichia Coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
- 20. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 21. Oligonucleotide-directed mutagenesis using M13-derived vectors: an efficient and general procedure for the production of point mutations in any fragment of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. neb.com [neb.com]
- 24. researchgate.net [researchgate.net]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. pnas.org [pnas.org]
- 28. academic.oup.com [academic.oup.com]
- 29. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Repair Assays of 1,N6-Ethenoadenine Lesions
Abstract
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the design and execution of in vivo repair assays for 1,N6-ethenoadenine (εA) lesions. εA is a highly mutagenic DNA adduct arising from both endogenous metabolic processes, such as lipid peroxidation, and exposure to exogenous carcinogens like vinyl chloride[1][2][3]. Its persistence in the genome is implicated in the etiology of various cancers, making the study of its repair mechanisms a critical area of research[1][2]. This document elucidates the primary cellular pathways for εA repair—Base Excision Repair (BER) and Direct Reversal Repair (DRR)—and offers detailed, field-proven protocols for robust in vivo assays to interrogate these mechanisms. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Scientific Foundation: The Biological Significance and Repair of εA Lesions
Genomic integrity is under constant assault from a variety of damaging agents. This compound (εA) is a pro-mutagenic exocyclic DNA adduct that distorts the DNA helix and disrupts normal base pairing, leading predominantly to A→T, A→G, and A→C transversions during DNA replication[2]. These mutations can have dire consequences, contributing to carcinogenesis. Cells have evolved sophisticated repair mechanisms to counteract the threat of εA lesions. The two major pathways involved are:
-
Base Excision Repair (BER): This pathway is initiated by a DNA glycosylase, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG)[1][4]. MPG recognizes and excises the εA base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the correct DNA sequence[5][6].
-
Direct Reversal Repair (DRR): This pathway is mediated by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, specifically the human homologues ALKBH2 and ALKBH3[7][8][9]. These enzymes directly de-alkylate the etheno lesion, converting εA back to adenine in a single enzymatic step.
The relative contribution of BER and DRR in the repair of εA can be influenced by factors such as the sequence context of the lesion and whether the DNA is single- or double-stranded[7][8][9]. Understanding the interplay and efficiency of these pathways in vivo is crucial for developing therapeutic strategies that target DNA repair processes.
Strategic Considerations for In Vivo Assay Design
The choice of an appropriate model system is paramount for the successful study of εA repair in vivo. Both cell culture-based and whole-animal models offer unique advantages and disadvantages that must be weighed based on the specific research question.
| Model System | Advantages | Disadvantages |
| Cell Lines | - High throughput and scalability- Ease of genetic manipulation (e.g., siRNA, CRISPR)- Controlled experimental environment- Lower cost compared to animal models | - May not fully recapitulate the complexity of a whole organism (e.g., metabolism, tissue-specific responses)- Can exhibit altered DNA repair capacities compared to primary cells[10] |
| Animal Models (e.g., Mice) | - Reflects complex physiological processes (e.g., uptake, distribution, metabolism of carcinogens)- Allows for the study of tissue-specific repair- Essential for preclinical drug development | - Lower throughput and higher cost- Ethical considerations- More complex experimental procedures |
Causality Behind Experimental Choices: For initial screening of potential inhibitors of εA repair or for mechanistic studies involving genetic manipulation of specific repair enzymes, cell lines offer a powerful and efficient system. For studies on the systemic effects of carcinogens or the efficacy of a drug candidate in a whole organism, animal models are indispensable.
Core Methodologies and Protocols
This section details three robust assays for monitoring εA repair in vivo. Each protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the results.
Phagemid-Based Host Cell Reactivation (HCR) Assay for Quantifying Complete Repair
This highly sensitive assay measures the complete, error-free repair of a single, site-specifically placed εA lesion within a phagemid vector. The principle lies in the differential susceptibility of repaired and unrepaired phagemids to restriction enzyme digestion[1][4].
Workflow for Phagemid-Based HCR Assay
Caption: Workflow of the phagemid-based Host Cell Reactivation assay.
Protocol 3.1.1: Construction of εA-Containing Phagemid
-
Synthesize Oligonucleotide: Chemically synthesize a short oligonucleotide containing a single this compound lesion within a specific restriction enzyme recognition site (e.g., EcoRI: G A A T T C, with εA replacing the central A).
-
Anneal and Ligate: Anneal the εA-containing oligonucleotide with a complementary strand to a single-stranded M13mp18 phagemid vector that has a gap in the corresponding region[1].
-
Generate Double-Stranded Phagemid: Use T7 DNA polymerase and T4 DNA ligase to synthesize the complementary strand and ligate the ends, resulting in a double-stranded, covalently closed circular (CCC) phagemid[1].
-
Purification: Purify the CCC phagemid DNA using isopycnic centrifugation on an ethidium bromide/CsCl gradient to separate it from nicked or linear forms[1].
-
Validation: Confirm the presence of the εA lesion by demonstrating the resistance of the phagemid to digestion by the corresponding restriction enzyme (e.g., EcoRI).
Protocol 3.1.2: In Vivo Repair and Analysis
-
Cell Culture and Transfection: Seed mammalian cells (e.g., HCT-116) in a 6-well plate. Transfect the cells with the purified εA-containing phagemid and a control (damage-free) phagemid using a suitable transfection reagent (e.g., Lipofectamine 2000)[1].
-
Time Course of Repair: Harvest the cells at various time points post-transfection (e.g., 0, 2, 8, 16, 22, 24 hours) to monitor the kinetics of repair[1].
-
Phagemid Recovery: Lyse the cells and recover the phagemid DNA using a plasmid miniprep kit[1].
-
Restriction Digestion: Treat an aliquot of the recovered phagemid DNA with the relevant restriction enzyme (e.g., EcoRI). Repaired phagemids will be linearized, while unrepaired phagemids will remain circular.
-
Transformation and Plaque Assay: Transform a suitable E. coli strain (e.g., XL1-Blue) with both the digested and an undigested aliquot of the recovered phagemids[11]. Plate the transformed bacteria on agar plates with a lawn of host cells and incubate to allow for plaque formation.
-
Quantification: Count the number of plaques.
-
Unrepaired fraction: The number of plaques from the digested sample (only circular, unrepaired phagemids efficiently transform and form plaques).
-
Total phagemids: The number of plaques from the undigested sample.
-
Percent Repair: [1 - (Plaques_digested / Plaques_undigested)] * 100
-
Expected Results and Self-Validation:
-
The control, damage-free phagemid should be fully digested by the restriction enzyme, resulting in very few plaques.
-
The εA-containing phagemid at the 0-hour time point should be resistant to digestion, yielding a high number of plaques.
-
The number of plaques from the digested εA-phagemid samples should decrease over time as the lesion is repaired.
| Cell Line | Time (hours) | % Repair of εA (Mean ± SD) |
| HCT-116 (Colon Cancer) | 16 | 18 ± 5 |
| HCT-116 (Colon Cancer) | 22 | 50 ± 8 |
| HCT-116 (Colon Cancer) | 24 | ~95 ± 4 |
| Data synthesized from Choudhury et al. (2008)[1][4] |
Enzyme-Modified Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. By incorporating lesion-specific enzymes, it can be adapted to detect specific DNA adducts. In this case, MPG/AAG can be used to convert εA lesions into single-strand breaks, which are then detected as an increase in the comet tail moment.
Workflow for Enzyme-Modified Comet Assay
Caption: Workflow of the enzyme-modified alkaline comet assay.
Protocol 3.2.1: Cell Preparation and Lysis
-
Sample Collection: Isolate single cells from either cell culture or animal tissues following treatment with a DNA-damaging agent or at different time points during a repair study.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving behind the DNA-protein complex (nucleoid).
Protocol 3.2.2: Enzymatic Digestion and Electrophoresis
-
Enzyme Incubation: Wash the slides and incubate them in a buffer containing purified MPG/AAG enzyme. As a control, incubate parallel slides in buffer alone. The enzyme will excise εA lesions, which are converted to single-strand breaks at the subsequent alkaline step.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. The negatively charged DNA will migrate towards the anode. Broken DNA fragments will move more freely, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
Protocol 3.2.3: Visualization and Quantification
-
Microscopy: Visualize the comets using a fluorescence microscope.
-
Image Analysis: Capture images and analyze them using specialized software to quantify the amount of DNA in the tail relative to the head (the "% tail DNA" or "tail moment").
-
Data Interpretation: The net increase in tail moment in the enzyme-treated slides compared to the buffer-only slides represents the number of εA lesions. A decrease in this net signal over time indicates repair.
LC-MS/MS Quantification of εA in Genomic DNA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of DNA adducts. This method involves the complete hydrolysis of genomic DNA to its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection of the εA adduct (as 1,N6-ethenodeoxyadenosine, εdA).
Protocol 3.3.1: Genomic DNA Isolation and Hydrolysis
-
DNA Isolation: Isolate high-purity genomic DNA from cells or tissues using a standard DNA extraction kit or protocol. It is critical to prevent oxidative damage during this process.
-
Enzymatic Hydrolysis: a. To 20-50 µg of genomic DNA, add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]εdA). b. Perform a two-step enzymatic digestion to break down the DNA into individual nucleosides[12]. First, incubate with micrococcal nuclease and bovine spleen phosphodiesterase. c. Then, add alkaline phosphatase to remove the phosphate groups[12][13].
-
Sample Cleanup: Remove the enzymes and other interfering substances, for example, by ultrafiltration or solid-phase extraction.
Protocol 3.3.2: LC-MS/MS Analysis
-
Chromatographic Separation: Inject the hydrolyzed DNA sample onto a reverse-phase HPLC column to separate the εdA from the much more abundant canonical nucleosides.
-
Mass Spectrometric Detection: a. Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. b. Monitor the specific precursor-to-product ion transition for εdA (e.g., m/z 276 → 160) and the internal standard.
-
Quantification: Create a standard curve using known amounts of εdA. Quantify the amount of εdA in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve. The results are typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.
Quantitative Data from LC-MS/MS Analysis:
| Tissue | Condition | εA Level (adducts per 10⁸ dA) |
| Human Placenta | Normal | 23 |
| Mouse Liver | Untreated | ~1-5 |
| Mouse Liver | Urethane-treated | ~10-50 |
| Data synthesized from Chen et al. (1999) and other sources[8][14][15] |
Integrated View: Repair Pathways and Assays
The choice of assay depends on the specific question being addressed. The phagemid assay provides a measure of complete, error-free repair of a single lesion, while the comet assay offers a broader view of lesion removal at the single-cell level. LC-MS/MS provides the most precise quantification of the total adduct burden in a cell population.
εA Repair Pathways and Corresponding Assays
Caption: Interplay of εA repair pathways and the assays used to study them.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust toolkit for the in vivo investigation of this compound repair. By combining these methodologies, researchers can gain a multi-faceted understanding of how cells defend their genomes against this mutagenic lesion. Future research may focus on adapting these assays for high-throughput screening of novel therapeutics that modulate DNA repair pathways or for single-molecule imaging techniques to visualize the repair process in real-time within living cells[14]. A deeper understanding of εA repair will undoubtedly provide critical insights into cancer etiology and pave the way for new strategies in cancer prevention and treatment.
References
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 131–145. [Link]
- Glaab, W. E., & Monien, B. H. (2013). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Analytical Biochemistry, 434(2), 238-243. [Link]
- Balbo, S., et al. (2018). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Frontiers in Chemistry, 6, 563. [Link]
- Akbari, M., et al. (2018). Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells. Methods in Molecular Biology, 1672, 237-253. [Link]
- Rioux, K. L., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688–2698. [Link]
- Ramek, M., & Glatt, H. (2012). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol.
- Kuzminov, A. (2017). Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. Journal of Visualized Experiments, (120), e55162. [Link]
- Balbo, S., et al. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(21), 10672–10680. [Link]
- Rioux, K. L., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences†. PubMed. [Link]
- Wallace, S. S., et al. (2017). How are base excision DNA repair pathways deployed in vivo?. DNA Repair, 51, 12-21. [Link]
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. PubMed. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. MDPI. [Link]
- Napolitano, R. L., & Fuchs, R. P. (1997). New strategy for the construction of single-stranded plasmids with single mutagenic lesions. Chemical Research in Toxicology, 10(6), 667-671. [Link]
- Akbari, M., et al. (2018). Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells.
- Wikipedia. (n.d.). Host-cell reactivation. Wikipedia.
- Liu, H., & Naismith, J. H. (2008). Fast and easy method for construction of plasmid vectors using modified Quick-change mutagenesis. BMC Biotechnology, 8, 83. [Link]
- Philpott, S. M. (2006). Use of novel assays to measure in vivo base excision DNA repair. SJSU ScholarWorks. [Link]
- Hernáez, B., et al. (2021). A protocol to study bacteriophage adaptation to new hosts. STAR Protocols, 2(3), 100741. [Link]
- Hogrefe, H. H., et al. (1993). A highly efficient procedure for site-specific mutagenesis of full-length plasmids using Vent DNA polymerase. Analytical Biochemistry, 214(2), 413-417. [Link]
- Pinto, Y., et al. (2020). The cell line A-to-I RNA editing catalogue. Nucleic Acids Research, 48(W1), W226–W231. [Link]
- Dale, R. M. K., & McClure, B. A. (1985). Preparation of Single-Stranded DNA from Phagemid Vectors.
Sources
- 1. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 8. Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The cell line A-to-I RNA editing catalogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol to study bacteriophage adaptation to new hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How are base excision DNA repair pathways deployed in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
primer extension assays for polymerase bypass of ethenoadenine
Topic: Primer Extension Assays for Polymerase Bypass of Ethenoadenine
Audience: Researchers, scientists, and drug development professionals.
Unraveling Mutagenesis: A Guide to Primer Extension Assays for Monitoring Polymerase Bypass of Ethenoadenine DNA Adducts
Abstract
Ethenoadenine (εA) is a prevalent DNA adduct arising from exposure to environmental carcinogens like vinyl chloride and from endogenous lipid peroxidation.[1][2][3] The persistence of εA in the genome can obstruct DNA replication and lead to mutations, contributing to carcinogenesis.[2][4][5] Cells have evolved specialized translesion synthesis (TLS) DNA polymerases to bypass such lesions, a process that is often error-prone.[6][7][8] Understanding the fidelity and efficiency of polymerase bypass of εA is crucial for elucidating mechanisms of mutagenesis and for developing potential therapeutic strategies. The primer extension assay is a powerful and direct biochemical technique to qualitatively and quantitatively assess how a DNA polymerase interacts with a site-specific DNA lesion.[9][10] This guide provides a detailed framework for designing and executing primer extension assays to study the bypass of εA, offering insights into polymerase stalling, nucleotide incorporation fidelity, and lesion bypass efficiency.
Introduction: The Challenge of Ethenoadenine in the Genome
Etheno adducts, such as 1,N6-ethenoadenine (εA), are exocyclic DNA lesions that distort the DNA helix.[1][5] These adducts are formed by the reaction of DNA with bifunctional electrophiles, notably chloroacetaldehyde, a metabolite of the human carcinogen vinyl chloride, and products of lipid peroxidation linked to oxidative stress and inflammation.[1][3][4] The εA lesion is particularly insidious because its structure disrupts normal Watson-Crick base pairing, posing a significant block to high-fidelity replicative DNA polymerases.[4][11]
To overcome such replication blocks and prevent lethal fork collapse, cells employ a specialized class of enzymes known as translesion synthesis (TLS) polymerases.[7][12][13] These polymerases, which include members of the Y-family (e.g., Pol η, Pol ι, Pol κ), have more open active sites that can accommodate distorted DNA templates.[6][14] However, this flexibility often comes at the cost of reduced fidelity, making TLS an inherently mutagenic process.[8][13] The outcome of εA bypass—whether the polymerase stalls, correctly incorporates a thymine, or misincorporates another nucleotide—is dependent on the specific polymerase, the DNA sequence context, and interactions with other replication-associated proteins.[15][16]
The primer extension assay provides a direct in vitro method to dissect these events at the single-nucleotide level.[9][17] By using a synthetic DNA template containing a site-specific εA lesion and a labeled primer, researchers can monitor the progression of a purified DNA polymerase and analyze the resulting products. This allows for the precise determination of polymerase stalling sites and the identity of the nucleotide(s) incorporated opposite the lesion.
Principle of the Primer Extension Assay
The primer extension assay relies on the ability of a DNA polymerase to extend a primer annealed to a single-stranded DNA template.[9] The key components are:
-
A synthetic oligonucleotide template containing a single, site-specific εA adduct.
-
A shorter, complementary primer whose 3'-end is positioned upstream of the lesion.
-
A label (fluorescent or radioactive) attached to the 5'-end of the primer to enable detection of the extension products.[18][19]
-
A purified DNA polymerase of interest.
-
Deoxynucleoside triphosphates (dNTPs) as building blocks for the new DNA strand.
The reaction mixture is incubated, allowing the polymerase to extend the primer. The reaction is then stopped, and the products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[20][21] This high-resolution technique can distinguish DNA fragments that differ in length by just a single nucleotide.[20][21]
The resulting gel pattern reveals:
-
Polymerase Stalling: An accumulation of product at the nucleotide position immediately preceding the lesion indicates that the εA adduct is blocking the polymerase.
-
Lesion Bypass: The appearance of products longer than the stalled fragment signifies that the polymerase has successfully incorporated a nucleotide opposite the εA and continued synthesis.
-
Nucleotide Incorporation Fidelity: By running separate reactions, each containing only one of the four dNTPs (A, T, C, or G), one can determine which nucleotide is preferentially incorporated opposite the εA lesion.[22] This is known as a single-nucleotide insertion assay.
The workflow of the assay is visualized below.
Caption: Workflow for the primer extension assay to study polymerase bypass of εA.
Detailed Protocols
This section provides a comprehensive protocol for a fluorescence-based primer extension assay. Fluorescent labeling offers a safer and often more sensitive alternative to traditional radioactive methods.[18][19]
3.1 Materials and Reagents
-
Oligonucleotides:
-
Template DNA (e.g., 40-mer) containing a site-specific this compound (εA). Must be HPLC or PAGE purified.[23][24]
-
Control template DNA (40-mer) with a standard adenine (A) at the same position.
-
Fluorescently labeled primer (e.g., 20-mer) complementary to the 3' end of the templates. The label (e.g., 6-FAM, Cy5) should be at the 5'-end.[25]
-
-
Enzymes:
-
Purified DNA Polymerase of interest (e.g., human Pol η, Pol κ).
-
T4 Polynucleotide Kinase (for radioactive labeling, if used).
-
-
Buffers and Solutions:
-
Annealing Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl.
-
10X Polymerase Reaction Buffer (enzyme-specific, typically contains Tris-HCl, MgCl₂, and DTT).
-
dNTP solution: 100 µM of each dATP, dTTP, dCTP, dGTP.
-
Stop/Loading Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue, 0.05% Xylene Cyanol.[26]
-
-
Equipment:
3.2 Step-by-Step Methodology
Step 1: Primer-Template Annealing
Causality: Proper annealing is critical to form the double-stranded substrate required by the polymerase. A slight excess of the template ensures that all labeled primers are hybridized.
-
Prepare a 2 µM solution of the fluorescently labeled primer and a 2.4 µM solution of the template DNA (either εA-containing or control) in Annealing Buffer.
-
Combine 10 µL of the primer solution and 10 µL of the template solution in a PCR tube.
-
Heat the mixture to 95°C for 5 minutes in a thermal cycler.
-
Allow the mixture to cool slowly to room temperature (e.g., by setting the cycler to ramp down at 0.1°C/second) to facilitate efficient annealing.
-
The final concentration of the annealed primer-template duplex will be 1 µM. Store at -20°C.
Step 2: Primer Extension Reaction
Causality: This core step allows the polymerase to act on the substrate. Running parallel reactions for full extension (all four dNTPs) and single-nucleotide insertion (one dNTP at a time) provides comprehensive data on bypass efficiency and fidelity.
-
Thaw all components (10X Reaction Buffer, dNTPs, DNA polymerase, annealed primer-template) and keep them on ice.
-
For each template (εA and control), set up the following reactions in separate tubes (10 µL final volume):
-
Full Extension: All four dNTPs.
-
Single Insertion: Separate reactions for dATP, dTTP, dCTP, and dGTP.
-
-
Prepare a master mix for each condition to ensure consistency. For a single 10 µL reaction:
-
1 µL 10X Polymerase Reaction Buffer
-
1 µL Annealed Primer-Template (1 µM stock, final conc. 100 nM)
-
1 µL dNTP mix (1 mM stock, final conc. 100 µM each for full extension) OR 1 µL of a single dNTP (1 mM stock for single insertion)
-
X µL DNA Polymerase (diluted as needed, final conc. typically 10-50 nM)
-
(7-X) µL Nuclease-free water
-
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined time course (e.g., 5, 10, 20 minutes).
-
Stop the reaction by adding 10 µL of Stop/Loading Buffer. This chelates Mg²⁺ (stopping the enzyme) and denatures the DNA for gel analysis.
Step 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Causality: Denaturing PAGE separates the single-stranded DNA products based on size with single-nucleotide resolution.[21][28] The urea and heat disrupt hydrogen bonds, ensuring that separation is solely dependent on length, not secondary structure.[27][29]
-
Assemble the vertical gel electrophoresis apparatus with a pre-cast or freshly poured 15-20% denaturing polyacrylamide gel.
-
Pre-run the gel for at least 30 minutes at a constant power to heat it to ~50-55°C.[28] This maintains denaturing conditions and removes urea from the wells.
-
Heat the stopped reaction samples at 95°C for 5 minutes, then immediately place them on ice to prevent re-annealing.
-
Load 5-10 µL of each sample into the wells. Include a lane with the unextended labeled primer as a size marker.
-
Run the gel at a constant power (e.g., 40-50 W) until the bromophenol blue dye reaches the bottom.
Step 4: Gel Imaging and Data Analysis
-
Carefully disassemble the gel apparatus and place the gel onto a fluorescent gel imager.
-
Scan the gel using the appropriate excitation and emission wavelengths for the fluorescent dye used.
-
Quantify the band intensities using densitometry software. The percentage of bypass can be calculated as: % Bypass = [Intensity of (Bypass Products)] / [Intensity of (Stalled Product + Bypass Products)] * 100
-
For single-insertion assays, compare the intensity of the n+1 band (primer + 1 nucleotide) across the four dNTP reactions to determine the relative incorporation frequency.
Interpreting the Results
The outcome of the primer extension assay provides a clear picture of the polymerase's interaction with the εA lesion.
Caption: Interpreting results from a primer extension assay.
Data Presentation
The quantitative data from the gel analysis can be summarized in a table for clear comparison.
| Template | DNA Polymerase | dNTPs | Stalling (%) | Bypass (%) | Nucleotide Incorporated |
| Control (A) | Pol η | All 4 | < 5% | > 95% | T (Correct) |
| εA | Pol η | All 4 | 70% | 30% | T > A > G |
| εA | Pol η | dATP only | - | - | A (Misincorporation) |
| εA | Pol η | dTTP only | - | - | T (Correct) |
| εA | Pol η | dCTP only | - | - | C (Minimal) |
| εA | Pol η | dGTP only | - | - | G (Misincorporation) |
| εA | Pol κ | All 4 | 90% | 10% | T only |
This table presents hypothetical data for illustrative purposes. The results suggest that for this hypothetical scenario, Pol η can bypass εA with 30% efficiency, but it does so with low fidelity, incorporating A and G in addition to the correct T. In contrast, Pol κ is strongly blocked by the lesion and shows very low, but accurate, bypass activity.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal | RNAse/DNase contamination; Inactive polymerase; Poor primer annealing; Degraded primer. | Use nuclease-free reagents; Use a fresh enzyme aliquot; Optimize annealing temperature with a gradient; Check primer integrity on a gel.[30] |
| Smearing on Gel | Too much polymerase; Nuclease contamination; Gel running conditions are not denaturing. | Titrate polymerase concentration downwards; Ensure use of nuclease-free water and tips; Confirm 7M urea in gel and pre-run to heat the gel. |
| Unexpected Bands | Primer-dimers; Non-specific primer binding; Template secondary structure. | Use high-purity primers; Increase annealing temperature; Use a polymerase with strand-displacement activity or add betaine to the reaction.[31][32] |
| Bands in No-Enzyme Control | Contaminating polymerase activity in other reagents. | Use fresh, high-quality reagents. |
Conclusion
The primer extension assay is an indispensable tool for molecular toxicologists, cancer biologists, and researchers in DNA repair. It offers a robust and highly detailed method to investigate the molecular consequences of DNA damage, such as that caused by ethenoadenine. By providing quantitative data on polymerase stalling, bypass efficiency, and fidelity, this assay helps to build a mechanistic understanding of how DNA lesions lead to mutations and contributes to the broader effort of understanding and combating diseases linked to genomic instability.
References
- Denaturing polyacrylamide gel electrophoresis. (2001). Current Protocols in Human Genetics. [Link]
- Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE). (2009). Journal of Visualized Experiments. [Link]
- Video: Denaturing Urea Polyacrylamide Gel Electrophoresis Urea PAGE. (2009). Journal of Visualized Experiments. [Link]
- The Use of Primers Heavily Labeled with Fluorescein in Polymerase Chain Reaction. (n.d.). Bio-protocol. [Link]
- Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo. (2014). Journal of Visualized Experiments. [Link]
- DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions. (2013). FEBS Letters. [Link]
- Formation of etheno adducts and their effects on DNA polymerases. (1996).
- Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. (2021). Chemical Research in Toxicology. [Link]
- Biochemical Analysis of DNA Polymerase η Fidelity in the Presence of Replication Protein A. (2013). PLoS ONE. [Link]
- Translesion DNA polymerases in eukaryotes: what makes them tick?. (2015). Critical Reviews in Biochemistry and Molecular Biology. [Link]
- Synthesis and Automated Detection of Fluorescently Labeled Primer Extension Products. (2008). Methods in Molecular Biology. [Link]
- Translesion DNA Polymerases. (2012). Cold Spring Harbor Perspectives in Biology. [Link]
- This compound: From Molecular to Biological Consequences. (2020). Chemical Research in Toxicology. [Link]
- Translesion Synthesis: Insights into the Selection and Switching of DNA Polymerases. (2018). Genes. [Link]
- Translesion DNA Polymerases and Cancer. (2012). Frontiers in Genetics. [Link]
- Proposed scheme of formation of etheno adducts (εdA and εdC) via HNE... (n.d.).
- Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. (2013). Journal of Biological Chemistry. [Link]
- Etheno DNA adduct structures. (n.d.).
- The fidelity of DNA polymerases used in the polymerase chain reactions. (2023). Oxford Academic. [Link]
- Universal Fluorescent Labeling of PCR Products for DHPLC Analysis: Reducing Cost and Increasing Sample Throughput. (2002). BioTechniques. [Link]
- DNA Polymerase Fidelity: Comparing Direct Competition of Right and Wrong dNTP Substrates with Steady State and Presteady State Kinetics. (2010). Biochemistry. [Link]
- High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing. (2021). Nucleic Acids Research. [Link]
- High-efficiency bypass of DNA damage by human DNA polymerase Q. (2004). The EMBO Journal. [Link]
- Fluorescent signals generated by labeled primer extension products... (2008).
- Primer Extension Assay. (n.d.). Journal of DNA And RNA Research. [Link]
- Repair and DNA Polymerase Bypass of Clickable Pyrimidine Nucleotides. (2024). International Journal of Molecular Sciences. [Link]
- The primer extension assay. (2013). Cold Spring Harbor Protocols. [Link]
- Determination of DNA lesion bypass using a ChIP-based assay. (2016). Methods. [Link]
- DNA polymerases ζ and Rev1 mediate error-prone bypass of non-B DNA structures. (2013). Nucleic Acids Research. [Link]
- DNA polymerases ζ and Rev1 mediate error-prone bypass of non-B DNA structures. (2013). Nucleic Acids Research. [Link]
- The N-clasp of human DNA polymerase κ promotes blockage or error-free bypass of adenine- or guanine-benzo[a]pyrenyl lesions. (2011). Nucleic Acids Research. [Link]
- Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templ
- Primer extension. (n.d.). Wikipedia. [Link]
- Primer Extension Analysis. (2024). Biology LibreTexts. [Link]
- Use of oligonucleotides containing ethenoadenine to study the repair of this DNA lesion. Determination of individual and collective repair activities. (1994). Carcinogenesis. [Link]
- Synthesis and purification of oligonucleotides. (2001). Current Protocols in Nucleic Acid Chemistry. [Link]
- Introduction to the Synthesis and Purification of Oligonucleotides. (n.d.). SciSpace. [Link]
- Troubleshooting Guide. (n.d.). Microsynth. [Link]
- Introduction to the Synthesis and Purification of Oligonucleotides. (2000). Current Protocols in Nucleic Acid Chemistry. [Link]
Sources
- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of etheno adducts and their effects on DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Translesion DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Translesion DNA Polymerases and Cancer [frontiersin.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Determination of DNA lesion bypass using a ChIP-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The N-clasp of human DNA polymerase κ promotes blockage or error-free bypass of adenine- or guanine-benzo[a]pyrenyl lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translesion Synthesis: Insights into the Selection and Switching of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA polymerases ζ and Rev1 mediate error-prone bypass of non-B DNA structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA polymerases provide a canon of strategies for translesion synthesis past oxidatively generated lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical Analysis of DNA Polymerase η Fidelity in the Presence of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Fluorescence Based Primer Extension Technique to Determine Transcriptional Starting Points and Cleavage Sites of RNases In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 25. View of The Use of Primers Heavily Labeled with Fluorescein in Polymerase Chain Reaction | Biomedical Chemistry: Research and Methods [bmc-rm.org]
- 26. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 27. Denaturing Polyacrylamide Gel Electrophoresis of DNA & RNA - National Diagnostics [nationaldiagnostics.com]
- 28. Video: Denaturing Urea Polyacrylamide Gel Electrophoresis Urea PAGE [jove.com]
- 29. Steps in Nucleic Acid Gel Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. bento.bio [bento.bio]
- 32. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Quantifying Trace 1,N6-Ethenoadenine (εA)
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the quantification of 1,N6-ethenoadenine (εA). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of detecting this important, yet elusive, biomarker of oxidative stress and lipid peroxidation.[1] The promutagenic nature of εA and its association with various disease states makes its accurate measurement critical.[1][2] This center provides field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format. The causality behind each troubleshooting step is explained to empower you to make informed decisions in your own experimental design.
Issue 1: Low or No Signal for εA in LC-MS/MS Analysis
Question: I am performing an LC-MS/MS analysis on DNA hydrolysates, but I'm seeing a very weak signal, or no signal at all, for my εA analyte, even in spiked samples. My internal standard signal is also lower than expected. What's going wrong?
Answer: This is a common and frustrating issue that can stem from multiple points in the workflow, from sample preparation to instrument settings. Let's break down the potential causes and solutions.
Possible Causes & Solutions:
-
Adduct Instability and Degradation: this compound is chemically unstable and can degrade through depurination or rearrangement into secondary lesions, especially under harsh conditions.[3]
-
Causality: The N-glycosidic bond of the adducted nucleoside is labile. Aggressive acid hydrolysis or excessive heat can cleave the adduct from the DNA backbone, or worse, alter its structure entirely, rendering it undetectable by your targeted mass spectrometry method.
-
Troubleshooting Steps:
-
Optimize DNA Hydrolysis: Avoid harsh acid conditions. Use enzymatic hydrolysis with a cocktail of nucleases (e.g., nuclease P1, phosphodiesterases) and alkaline phosphatase, which is gentler and preserves the adduct structure.
-
Maintain Cold Chain: Keep samples on ice or at 4°C throughout the preparation process whenever possible. Avoid repeated freeze-thaw cycles.
-
Antioxidant Use: For freshly isolated DNA, consider including an antioxidant like butylated hydroxytoluene (BHT) during the isolation process to prevent ex vivo artifact formation.[2]
-
-
-
Inefficient Solid-Phase Extraction (SPE) and Sample Loss: Your analyte may be lost during the crucial sample cleanup step.
-
Causality: The recovery of εA from complex matrices like urine or DNA hydrolysates depends on the precise binding and elution from the SPE sorbent. Incorrect pH, solvent strength, or sorbent type can lead to poor retention or incomplete elution.
-
Troubleshooting Steps:
-
Verify SPE Protocol: Ensure your SPE protocol is optimized for a small, polar molecule like εA. A reversed-phase C18 column is commonly used.[4][5]
-
pH Optimization: The binding of εA to a reversed-phase sorbent is pH-dependent. Ensure the sample is loaded at the optimal pH to maximize retention.
-
Elution Solvent: Use an appropriate elution solvent (e.g., methanol or acetonitrile) and ensure the volume is sufficient to completely elute the analyte from the column. Collect and test fractions to confirm where your analyte is eluting.
-
Drying Step: When evaporating the solvent post-elution, avoid excessive heat or drying down to complete-caking, as this can make the analyte difficult to reconstitute and lead to loss.
-
-
-
Mass Spectrometer Ionization/Fragmentation Issues: The instrument may not be efficiently detecting your analyte.
-
Causality: Electrospray ionization (ESI) efficiency is highly dependent on mobile phase composition and analyte chemistry. Furthermore, if the collision energy for fragmentation is not optimized, you will not generate the expected product ions for Multiple Reaction Monitoring (MRM).
-
Troubleshooting Steps:
-
Direct Infusion: Directly infuse a pure εA standard into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flow) and fragmentation (collision energy) for your specific instrument.
-
Confirm MRM Transitions: Verify that you are using the correct precursor and product ion m/z values. For εA, two different product ions from the same precursor can be monitored for confirmation.[5]
-
Mobile Phase Modifiers: Ensure your mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation and enhance signal in positive ion mode ESI.
-
-
Issue 2: High Background and Interfering Peaks in Chromatogram
Question: My chromatogram is very noisy, and I see multiple peaks co-eluting with my analyte of interest, making integration and quantification impossible. How can I clean this up?
Answer: High background and interferences are classic matrix effect problems, especially when working with trace amounts in complex biological samples like urine or plasma.[6]
Possible Causes & Solutions:
-
Insufficient Sample Cleanup: The primary cause is often residual matrix components (salts, lipids, proteins) that were not removed during sample preparation.
-
Causality: These contaminants can co-elute with εA and cause ion suppression in the ESI source, reducing analyte signal. They can also appear as distinct interfering peaks in the chromatogram.[7][8]
-
Troubleshooting Steps:
-
Add a Wash Step: Incorporate an additional, more stringent wash step in your SPE protocol. For a C18 column, this could be a wash with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences without eluting the εA.
-
Use Immunoaffinity Chromatography: For the highest level of specificity, on-line immunoaffinity chromatography using monoclonal antibodies against etheno-adducts can be employed prior to LC-MS/MS analysis. This provides exceptional cleanup, isolating only the adducts of interest.[9]
-
-
-
Chromatographic Resolution: Your LC method may not be sufficient to separate εA from isobaric (same mass) interferences.
-
Causality: Biological systems contain a vast number of small molecules. It is highly probable that other endogenous compounds have the same mass as εA and may have similar retention times.
-
Troubleshooting Steps:
-
Gradient Optimization: Lengthen your LC gradient or adjust the slope to improve the separation of your target analyte from nearby peaks.
-
Column Chemistry: Experiment with a different column chemistry. If you are using a standard C18, consider a column with a different stationary phase (e.g., phenyl-hexyl or a graphitized carbon column) that offers different selectivity.[9]
-
-
-
System Contamination: Contaminants can be introduced from solvents, tubing, or collection vials.
-
Causality: Ubiquitous contaminants like plasticizers (e.g., phthalates) or polymers (e.g., polyethylene glycol) can leach into your samples and create significant background noise in the mass spectrometer.[7]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.
-
Check Consumables: Ensure you are using polypropylene tubes and vials, which are less prone to leaching than other plastics.
-
Run Blanks: Regularly run solvent blanks and process blanks (a blank sample taken through the entire extraction procedure) to identify the source of contamination.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for quantifying εA?
For quantifying trace levels of εA in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution (SID) strategy is the gold standard .[2][10] This method offers unparalleled sensitivity, often reaching the low picogram (pg) or high femtogram (fg) level on-column.[4][11] The specificity comes from tandem MS, where a specific precursor ion is selected and fragmented to produce characteristic product ions (a technique known as Multiple Reaction Monitoring or MRM), which provides two levels of molecular identification. The use of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-εA) is crucial, as it co-elutes with the analyte and experiences similar matrix effects or losses during sample preparation, allowing for highly accurate and precise quantification.[10][12]
Q2: Can I use HPLC with fluorescence detection for εA? What are the trade-offs?
Yes, HPLC with fluorescence detection is a viable method and has been used to successfully quantify εA.[13] The etheno ring system of εA is naturally fluorescent, which is a significant advantage.[14]
-
Causality: The conjugated, polycyclic aromatic structure of εA allows it to absorb light at a specific wavelength (λexc ~300 nm) and emit it at a higher wavelength (λem ~410 nm), a property not shared by the canonical DNA bases.[15]
-
Trade-Offs:
-
Sensitivity: While sensitive, fluorescence detection typically does not reach the femtogram-level limits of detection achievable with the latest LC-MS/MS systems.
-
Specificity: The primary drawback is specificity. Other endogenous fluorescent compounds in a biological sample may co-elute with εA, leading to an overestimation of its concentration.[16][17] Without the mass-based confirmation of MS/MS, it is more difficult to be certain that the signal you are measuring is exclusively from εA. This method is often used to validate findings from mass spectrometry.[2]
-
Q3: What are the critical steps in DNA sample preparation to ensure data integrity?
The preparation of DNA is a critical phase where accuracy can be compromised.
-
DNA Extraction: The chosen method must yield pure DNA, free of proteins and other contaminants. Common methods include phenol-chloroform extraction or column-based purification kits.[18] The A260/A280 ratio should be between 1.7 and 1.9.
-
DNA Hydrolysis: As detailed in the troubleshooting section, enzymatic hydrolysis is strongly preferred over acid hydrolysis to prevent adduct degradation.[3]
-
Use of an Internal Standard: A stable isotope-labeled internal standard corresponding to the analyte (e.g., ¹⁵N-labeled ε-deoxyadenosine) must be added at the very beginning of the process, before DNA hydrolysis.[2][10] This is the only way to accurately account for analyte loss at every subsequent step, from hydrolysis to extraction and injection.
-
Preventing Contamination: Use dedicated labware and filter pipette tips. Keratin contamination from dust and skin can interfere with analysis, especially if protein quantification is part of the workflow.[7]
Q4: How can I validate my immunoassay results for trace εA levels?
Immunoassays (like ELISA) can offer high throughput but may face challenges with specificity and accuracy at very low concentrations.[19][20]
-
Causality: The assay's accuracy depends entirely on the antibody's affinity and specificity. At trace levels, even minor cross-reactivity with structurally similar molecules can lead to significant signal artifacts and false positives.[20]
-
Validation Steps:
-
Orthogonal Method Confirmation: The most rigorous validation is to re-analyze a subset of your samples using a different analytical platform, ideally LC-MS/MS. If the results from both methods correlate well, it builds confidence in the immunoassay data.[2][10]
-
Analyte Depletion: To confirm that the signal is from the true analyte, you can perform a depletion experiment. Incubate a positive sample with a high-quality antibody conjugated to magnetic beads to pull down the target analyte. If the signal in the supernatant is significantly reduced after this step, it confirms the assay is detecting the correct molecule.[19]
-
Spike and Recovery: Spike known, low-level amounts of a certified εA standard into your sample matrix (e.g., control urine) and measure the recovery. Recoveries should consistently fall within an acceptable range (e.g., 80-120%).
-
Visualizations and Protocols
Comparative Overview of Analytical Methods for εA Quantification
| Method | Typical Limit of Detection (LOD) | Specificity | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | 1-10 pg/mL (urine); low fmol (DNA)[4][11] | Very High | Medium | Gold standard for accuracy, sensitivity, and specificity.[12] | High instrument cost, requires skilled operator. |
| GC-MS | ~2 adducts / 10⁶ Ade bases[2][10] | High | Low | High sensitivity, provides structural confirmation. | Requires derivatization, not suitable for non-volatile samples. |
| HPLC-Fluorescence | Higher than MS; variable | Medium | Medium | Lower instrument cost, utilizes native fluorescence of εA.[21] | Prone to interference from other fluorescent compounds.[16][17] |
| Immunoassay (ELISA) | pg/mL to fg/mL range[19] | Medium-High | High | High throughput, no complex instrumentation required. | Potential for cross-reactivity, requires rigorous validation.[20] |
Workflow for εA Quantification in Biological Samples
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical rearrangement and repair pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What kind of substances interfere with mass spectrometry analysis? | AAT Bioquest [aatbio.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal-free synthesis of 1,N6-ethenoadenines from N6-propargyl-adenines via NIS mediated radical cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biolog.de [biolog.de]
- 16. Dynamic and static quenching of this compound fluorescence in nicotinamide this compound dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic and static quenching of this compound fluorescence in nicotinamide this compound dinucleotide and in 1,N6-etheno-9-(3-(indol-3-yl) propyl) adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. base4.co.uk [base4.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. genscript.com [genscript.com]
- 21. Fluorescence studies of 1,N6-ethenoadenosine triphosphate bound to G-actin: the nucleotide base is inaccessible to water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Artifactual 1,N6-Ethenoadenine (εA) Formation
Audience: Researchers, scientists, and drug development professionals engaged in nucleic acid analysis.
Objective: This guide provides in-depth technical guidance, troubleshooting, and validated protocols to understand and mitigate the artifactual formation of 1,N6-ethenoadenine (εA) during DNA/RNA sample preparation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (εA) and why is it a problem?
Q2: What is the primary cause of artifactual εA formation during sample preparation?
A2: The overwhelming cause is lipid peroxidation (LPO) .[4][5] When tissues are homogenized or cells are lysed, the natural compartmentalization and antioxidant defenses of the cell are destroyed. Polyunsaturated fatty acids from cell membranes are exposed to oxygen and metal ions (like iron), triggering a free-radical chain reaction.[6] This reaction produces highly reactive bifunctional electrophiles, such as 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA).[6][7] These aldehydes can then react with adenine bases in the sample's DNA/RNA to form εA adducts.[5][7] Conditions such as heating and acidic pH can accelerate these reactions.
Q3: Can my DNA/RNA isolation kit or protocol contribute to this problem?
A3: Absolutely. Any protocol that involves steps known to accelerate lipid peroxidation or subsequent adduct formation can be a source of artifacts. Key risk factors include:
-
Heat: Incubation at elevated temperatures (e.g., for lysis or RNase treatment) can significantly speed up the chemical reactions that form εA.
-
Acidic Conditions: Use of non-pH-buffered phenol or solutions with a low pH can promote the formation of the reactive aldehydes responsible for adduct formation.[8]
-
Absence of Antioxidants: Standard lysis buffers or organic solvents often lack antioxidants, leaving the sample vulnerable to oxidation.
-
Presence of Metal Ions: Failure to chelate free metal ions, particularly iron (Fe²⁺/Fe³⁺), allows them to catalyze the Fenton reaction, a major driver of oxidative damage and lipid peroxidation.[9]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
Scenario 1: High εA background in control/untreated samples.
-
Problem: You are quantifying εA as a biomarker of disease or drug-induced damage, but your negative control samples show unexpectedly high levels of the adduct. This suggests the adducts are being formed during your workflow.
-
Root Cause Analysis & Solutions:
-
Uncontrolled Oxidation: Your samples are likely undergoing lipid peroxidation after collection and during processing.
-
Solution: Implement a multi-pronged antioxidant and preventative strategy immediately upon sample collection.
-
-
Suboptimal Temperature Control: Even brief periods at room temperature can initiate oxidative damage.
-
Solution: All steps, from homogenization to final elution, must be performed strictly at 4°C (on ice) or below.[8] Use pre-chilled buffers, tubes, and centrifuges.
-
-
Metal-Catalyzed Oxidation: Endogenous iron is a potent catalyst for lipid peroxidation.
-
Scenario 2: Inconsistent εA levels between replicate samples.
-
Problem: You are processing identical samples in parallel, but the final εA measurements show high variability, making the data unreliable.
-
Root Cause Analysis & Solutions:
-
Inconsistent Handling Time: Small differences in the time samples spend at room temperature or the duration of lysis can lead to large differences in artifact formation.
-
Solution: Standardize your workflow precisely. Process samples in small batches to ensure each one is handled identically. Always keep samples on ice whenever they are not actively being processed.
-
-
Incomplete Mixing of Additives: Antioxidants or chelators added to buffers may not be uniformly distributed.
-
Solution: Ensure all buffers containing additives like BHT or DFO are thoroughly mixed before use. Prepare fresh antioxidant-containing organic solvents regularly.
-
-
Scenario 3: εA levels increase after purification.
-
Problem: You measure εA in a crude lysate and then again after purification (e.g., phenol-chloroform extraction or column purification) and find the levels have increased.
-
Root Cause Analysis & Solutions:
-
Oxidized Reagents: Phenol, in particular, can auto-oxidize, creating peroxides that exacerbate DNA damage.
-
Solution: Use redistilled, molecular-biology grade phenol buffered to pH 7.5-8.0. Crucially, supplement the phenol and any chloroform/isoamyl alcohol mixtures with an antioxidant like Butylated Hydroxytoluene (BHT).[11]
-
-
Harsh Elution Conditions: Some column-based kits may use low pH buffers or require heating for elution, which can promote adduct formation on the solid phase.
-
Solution: Use kits that allow for elution in a neutral or slightly basic buffer (pH 7.0-8.5) at room temperature.[12] If possible, add a final wash step with a buffer containing an antioxidant before elution.
-
-
Part 3: Validated Prevention Protocols & Methodologies
The Core Principle: A Multi-Barrier Defense
No single agent can completely prevent artifactual εA formation. The most robust strategy involves combining multiple preventative measures that target different stages of the artifact-forming pathway.
Diagram: Mechanism of Artifactual εA Formation & Prevention
Caption: The pathway from cellular lipids to artifactual εA and the points of intervention.
Key Reagents and Their Mechanisms
| Reagent | Mechanism of Action | Recommended Concentration | Application Point |
| Butylated Hydroxytoluene (BHT) | A lipophilic antioxidant that acts as a free radical scavenger, terminating the lipid peroxidation chain reaction.[11] | 0.5 - 2.0 mM | Homogenization/lysis buffers, Phenol, Chloroform. |
| Deferoxamine (DFO) | A high-affinity iron chelator that sequesters free iron, preventing it from catalyzing the Fenton reaction and initiating LPO.[9][10] | 1.0 - 5.0 mM | Homogenization/lysis buffer (add fresh before use). |
| EDTA | A general metal ion chelator. Less specific for iron than DFO but still effective at reducing metal-catalyzed damage.[13] | 1.0 - 10 mM | Lysis buffers, TE buffer for storage. |
| Neutral pH Buffers | Maintains a pH of 7.0-8.5, which is optimal for DNA stability and minimizes acid-catalyzed hydrolysis and adduct formation.[8] | N/A (e.g., Tris-HCl, HEPES) | All aqueous buffers, including elution buffers. |
Protocol: Artifact-Minimized DNA Isolation from Tissue
This protocol integrates the preventative measures discussed above for a standard tissue homogenization and phenol-chloroform extraction workflow.
Diagram: Artifact-Minimized DNA Isolation Workflow
Caption: Key steps in a DNA isolation workflow highlighting critical control points.
Step-by-Step Methodology
Reagents & Buffers:
-
Homogenization Buffer: 100 mM NaCl, 10 mM Tris-HCl (pH 8.0), 25 mM EDTA (pH 8.0).
-
Additives (Prepare Fresh):
-
Deferoxamine (DFO) to a final concentration of 1 mM.
-
Butylated Hydroxytoluene (BHT) to a final concentration of 2 mM.
-
-
Lysis Solution: 20% SDS, Proteinase K.
-
Organic Solvents:
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0, supplemented with 2 mM BHT.
-
-
Precipitation/Wash: Isopropanol, 70% Ethanol (ice-cold).
-
Resuspension Buffer: TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
Procedure:
-
Preparation: Pre-chill all tubes, solutions, and centrifuge to 4°C. Prepare the Homogenization Buffer and add DFO and BHT immediately before use.
-
Homogenization:
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add 10 volumes of ice-cold Homogenization Buffer (with DFO/BHT).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain. Keep the homogenizer probe cool.
-
-
Lysis:
-
Add Proteinase K (to 100 µg/mL) and SDS (to 0.5%). Mix gently by inversion.
-
Incubate. For minimal artifacts, incubate overnight at 4°C. If a faster protocol is needed, incubate at 37°C for 1-2 hours, but cool the sample immediately on ice afterward.
-
-
Extraction:
-
Add an equal volume of BHT-supplemented Phenol:Chloroform:Isoamyl Alcohol.
-
Mix gently on a rotator for 10 minutes at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new pre-chilled tube.
-
-
Precipitation:
-
Add 0.7-1.0 volumes of ice-cold isopropanol.
-
Mix gently until DNA precipitates.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing and Drying:
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Remove all ethanol and briefly air-dry the pellet. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer (pH 8.0). Allow it to dissolve overnight at 4°C to ensure complete resuspension without heating.
-
References
- D'Souza, A., et al. (2021). Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells. National Institutes of Health (NIH). [Link]
- G-Biosciences. (2012). 4 Simple Steps To Prevent Genomic DNA Samples from Degrading Quickly. G-Biosciences. [Link]
- Burcham, P.C. (2009). Lipid peroxidation dominates the chemistry of DNA adduct formation in a mouse model of inflammation. Carcinogenesis, Oxford Academic. [Link]
- Omega Bio-tek. (n.d.). Optimizing Sample Preparation for DNA Extraction: A Guide for Reliable Results. Omega Bio-tek. [Link]
- Omni International. (2025). How to Work with Challenging or Limited Genomic Samples.
- Blair, I. A. (2008). DNA Adducts with Lipid Peroxidation Products. Journal of Biological Chemistry. [Link]
- Guengerich, F. P. (1994). Mechanisms of formation of this compound, 3,N4-ethenocytosine, 1,N2-ethenoguanine and N2,3-ethenoguanine DNA adducts from substituted oxiranes.
- El-Bayoumy, K., et al. (1995). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Chemical Research in Toxicology. [Link]
- Sokol, L. W., & Gewirtz, D. A. (1987). Effect of deferoxamine on DNA synthesis, DNA repair, cell proliferation, and differentiation of HL-60 cells. Cancer Research. [Link]
- He, Y., et al. (2020). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, MDPI. [Link]
- Rouzer, C. A., et al. (2020). Quantitation of Lipid Peroxidation Product DNA Adducts in Human Prostate by Tandem Mass Spectrometry: A Method that Mitigates Artifacts. National Institutes of Health (NIH). [Link]
- Lu, D. P., et al. (1989). The inhibitory effect of deferoxamine on DNA synthesis in human lymphocytes. Chinese Medical Journal. [Link]
- Marnett, L. J. (2000). DNA damage by lipid peroxidation products.
- Barbin, A., et al. (1984). Studies on the miscoding properties of this compound and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites.
- Blair, I. A. (2008). DNA Adducts with Lipid Peroxidation Products. Journal of Biological Chemistry, DeepDyve. [Link]
- Guengerich, F. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. National Institutes of Health (NIH). [Link]
- Saparbaev, M., et al. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology. [Link]
- Wikipedia. (n.d.). 1,N6-Ethanoadenine. Wikipedia. [Link]
- Dusad, A., et al. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Medicine. [Link]
- Lederman, H. M., et al. (1984).
- Chung, J. G., et al. (2001). Effects of the Butylated Hydroxyanisole and Butylated Hydroxytoluene on the DNA Adduct Formation and Arylamines N-acetyltransferase Activity in Human Colon Tumor Cells. Food and Chemical Toxicology. [Link]
- Wikipedia. (n.d.).
- Kurechi, T., & Kunugi, A. (1993). DNA cleavage by metabolites of butylated hydroxytoluene. Archives of Toxicology. [Link]
- Chung, J. G., et al. (1997). Effects of Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) on the Acetylation of 2-Aminofluorene and DNA-2-Aminofluorene Adducts in the Rat. Toxicological Sciences, Oxford Academic. [Link]
- Oikawa, S., et al. (2001). Oxidative DNA damage and apoptosis induced by metabolites of butylated hydroxytoluene. Biochemical Pharmacology. [Link]
- Quail, M. A., et al. (2012). Improved Protocols for Illumina Sequencing. Current Protocols in Human Genetics. [Link]
- Sharma, S., & Ahmad, S. T. (2014). Isolation and Detection of Carcinogenic Nucleic Acid Adducts. Carcinogenesis and Mutagenesis. [Link]
- Guengerich, F. P. (1992). Formation of etheno adducts and their effects on DNA polymerases.
- Dasgupta, S. (2021). Etheno Adducts of Nucleic Acids and their Carcinogenic Aspects. BioXone. [Link]
- Zahid, M., et al. (2013). Prevention of estrogen-DNA adduct formation in MCF-10F cells by resveratrol. Free Radical Biology and Medicine. [Link]
- AK Lectures. (2015). pH Disrupts Double Helix of DNA. YouTube. [Link]
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,N6-Ethanoadenine - Wikipedia [en.wikipedia.org]
- 3. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Lipid Peroxidation Product DNA Adducts in Human Prostate by Tandem Mass Spectrometry: A Method that Mitigates Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Adducts with Lipid Peroxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Chelating the valley of death: Deferoxamine’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes of Deferoxamine Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 12. neb.com [neb.com]
- 13. blog.omni-inc.com [blog.omni-inc.com]
Technical Support Center: Overcoming DNA Polymerase Stalling at 1,N6-ethenoadenine (εA)
Welcome to the technical support resource for researchers, scientists, and drug development professionals navigating the challenges of DNA replication and amplification in the presence of 1,N6-ethenoadenine (εA) lesions. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome polymerase stalling and achieve your experimental goals.
Introduction: The Challenge of this compound (εA)
This compound (εA) is a DNA adduct formed both endogenously from lipid peroxidation and exogenously from exposure to carcinogens like vinyl chloride.[1][2][3] This lesion is particularly problematic because the additional etheno ring across the N1 and N6 positions of adenine disrupts the Watson-Crick base-pairing face.[4] Consequently, high-fidelity replicative DNA polymerases, which rely on precise geometric selection in their active sites, are strongly blocked by εA, leading to significant stalling of replication forks.[5][6] This stalling can trigger cell cycle arrest or cell death and presents a major hurdle in vitro for applications like PCR and primer extension assays.
This guide is designed to help you understand the mechanisms behind this stalling and provide actionable solutions to bypass the lesion, enabling successful amplification and analysis of εA-containing DNA templates.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound (εA) and why does it stall DNA polymerases?
A: this compound (εA) is a type of exocyclic DNA adduct, meaning it has an extra ring structure fused to the standard adenine base. This structure physically blocks the formation of a standard Watson-Crick base pair with thymine. Replicative DNA polymerases have a highly constrained active site that checks the shape of the incoming nucleotide and the template base. The bulky εA lesion does not fit properly, causing the polymerase to stall and halt DNA synthesis.[4][7]
Q2: What are the natural cellular repair mechanisms for εA?
A: In mammalian cells, εA is primarily repaired through the Base Excision Repair (BER) pathway.[1][2] The process is initiated by the N-methylpurine DNA glycosylase (MPG), which recognizes and excises the εA base.[8][9] Some organisms also possess direct reversal repair mechanisms involving AlkB family enzymes that can oxidatively de-alkylate the lesion.[10]
Q3: Is the bypass of εA mutagenic?
A: Yes, translesion synthesis (TLS) across εA is often mutagenic. The lesion can mispair with incoming nucleotides, leading to base substitutions. The most common mutations observed are εA→G transitions, but εA→T and εA→C substitutions also occur.[5][11] The specific mutation depends on the polymerase performing the bypass.
Q4: Are there any DNA polymerases that can read through an εA lesion?
A: Yes, specialized Translesion Synthesis (TLS) DNA polymerases can bypass εA, albeit with varying efficiency and fidelity. These polymerases have more open and flexible active sites. Key examples include:
-
DNA Polymerase θ (Polθ): This polymerase can perform TLS opposite εA and, remarkably, does so with high fidelity in human cells.[4][12]
-
DNA Polymerase ι (Polι) and ζ (Polζ): These often work in a two-polymerase mechanism, where Polι inserts a nucleotide opposite the lesion and Polζ extends from it.[4][12]
-
Rev1: This polymerase primarily functions as a deoxycytidyl transferase and is involved in the bypass of εA, often by inserting a C opposite the lesion.[13]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses common experimental failures when working with εA-containing DNA templates and provides step-by-step guidance for resolving them.
Issue 1: No PCR Product or Very Low Yield
The most common issue is the complete failure to amplify a template containing an εA lesion. This indicates that your DNA polymerase is stalling at the damage site and cannot complete synthesis.
Possible Causes:
-
Use of a high-fidelity, replicative DNA polymerase (e.g., Pfu, Q5®, Phusion™) that is strongly inhibited by the εA adduct.
-
The extension time in the PCR cycle is too short for even partial bypass to occur.
-
The template DNA is heavily damaged or degraded, preventing amplification even with a specialized polymerase.[14]
Recommended Solutions:
-
Solution A: Switch to a Translesion Synthesis (TLS) Polymerase or a Specialized Blend.
-
Rationale: Standard high-fidelity polymerases prioritize accuracy and will stall rather than misincorporate a nucleotide opposite a lesion.[15] TLS polymerases are specifically adapted to bypass such damage. Commercial blends often combine a proofreading polymerase with a DNA repair enzyme or a more processive enzyme to handle damaged sites.[16][17]
-
Recommendation: For templates with known εA sites, consider using a polymerase from the Y-family or a commercial product explicitly designed for damaged DNA, such as Restorase® DNA Polymerase.[16]
-
-
Solution B: Optimize PCR Cycling Conditions.
-
Rationale: Even if a polymerase can bypass the lesion, it is often a slower process than normal replication. Increasing the extension time gives the polymerase more opportunity to perform the bypass.
-
Protocol 1: Optimizing PCR for εA-Containing Templates
-
Initial Denaturation: Ensure complete denaturation of the template, especially if it is GC-rich. A temperature of 95-98°C for 30 seconds to 2 minutes is typical.[18][19]
-
Annealing: Start with an annealing temperature 5°C below the calculated Tm of your primers. If no product is seen, decrease the temperature in 2°C increments.[18]
-
Extension: This is the critical step. Increase the extension time significantly. A standard recommendation is 1 minute per kb for undamaged DNA.[20] For a template with a blocking lesion, try increasing this to 2-3 minutes per kb.
-
Cycle Number: If the yield is low, you can increase the number of cycles to 35-40, but be mindful that this can also increase the risk of non-specific products.[20][21]
-
Template Amount: For damaged templates, using a higher initial quantity (up to 100 ng) can sometimes improve success rates.[17]
-
-
Issue 2: High Frequency of Mutations in Cloned PCR Products
You successfully amplified your product, but sequencing reveals a high rate of base substitutions at the known lesion site.
Possible Causes:
-
The bypass of εA by the chosen TLS polymerase is inherently error-prone.
-
The specific polymerase used has a known mutational signature for εA (e.g., preferentially inserting a G).[11]
Recommended Solutions:
-
Solution A: Characterize Polymerase Fidelity.
-
Rationale: Different polymerases exhibit different bypass efficiencies and fidelities at εA sites. Understanding these differences can help you select the best enzyme for your needs.
-
Data Summary: The table below summarizes the characteristics of several polymerases when encountering εA.
-
| DNA Polymerase | Family | Bypass Characteristic | Primary Misincorporation | Reference |
| Replicative Pols (e.g., Pfu, Klenow) | B, A | Strongly Blocked / Stalled | N/A | [4][6] |
| DNA Polymerase θ (Polθ) | A | Capable of Bypass | Predominantly Error-Free (inserts T) in cells | [4][12] |
| DNA Polymerase η (Polη) | Y | Capable of Bypass | Error-Prone (inserts A or G) | [6][22] |
| Rev1 | Y | Capable of Bypass | Error-Prone (inserts C) | [13] |
-
Solution B: Pre-Amplication In Vitro Repair.
-
Rationale: If sequence accuracy is paramount, bypassing the lesion is not the ideal strategy. Instead, you can repair the DNA template before PCR.
-
Recommendation: Use a commercial DNA repair mix, which often contains a cocktail of enzymes designed to fix various types of DNA damage, including adducts. The NEB PreCR® Repair Mix is one such example.[23]
-
Issue 3: Smear or Distinct Stall Band in Primer Extension Assays
Your primer extension assay results in a smear or a prominent band that corresponds to the position of the εA lesion, with little to no full-length product.
Possible Causes:
-
The DNA polymerase is stalling at the εA site, leading to an accumulation of truncated products.
-
Inefficient extension by the reverse transcriptase or polymerase due to RNA/DNA secondary structure or suboptimal reaction conditions.[24]
Recommended Solutions:
-
Solution A: Use a TLS Polymerase for the Extension Reaction.
-
Rationale: Just as in PCR, a replicative polymerase will stall during primer extension. A TLS polymerase is required to read through the lesion.
-
-
Solution B: Optimize the Primer Extension Protocol.
-
Rationale: Primer extension assays are sensitive to enzyme concentration, temperature, and reaction time. Optimization is key to observing bypass.
-
Protocol 2: Primer Extension Assay to Analyze εA Bypass
-
Template-Primer Annealing: Anneal a 5'-radiolabeled primer to your εA-containing template by heating to 95°C for 5 minutes and then slow-cooling to room temperature.
-
Reaction Setup: Prepare a reaction mix containing the annealed template-primer, a suitable reaction buffer, dNTPs, and the selected DNA polymerase (e.g., a TLS polymerase).
-
Time Course: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C). Take aliquots at various time points (e.g., 0, 2, 5, 10, 20 minutes) and quench the reaction by adding an equal volume of stop buffer (formamide with EDTA and tracking dyes).
-
Gel Analysis: Separate the products on a high-resolution denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Visualization & Interpretation: Expose the gel to a phosphor screen or X-ray film. A band that accumulates at the position of the εA lesion represents stalling. The appearance and increase in intensity of a band corresponding to the full-length product over time indicates successful bypass.
-
-
Visual Diagrams and Workflows
Mechanism of Polymerase Stalling at εA
Caption: Workflow of a replicative DNA polymerase stalling at an εA lesion.
Troubleshooting Decision Tree for εA PCR
Caption: Decision tree for troubleshooting PCR on εA-containing templates.
Translesion Synthesis (TLS) Bypass Mechanism
Caption: Generalized workflow for translesion synthesis (TLS) at an εA site.
References
- Saparbaev, M., et al. (2002). Mechanism of repair of this compound by the Escherichia coli and human 3-methyladenine DNA glycosylases. Journal of Biological Chemistry, 277(30), 26987-26993. [Link]
- Pandya, G. A., & Moriya, M. (1996). This compound, a DNA adduct highly mutagenic in mammalian cells. Biochemistry, 35(35), 11487-11492. [Link]
- Tolentino, J. H., et al. (2008). Inhibition of DNA replication fork progression and mutagenic potential of 1, N 6 -ethenoadenine and 8-oxoguanine in human cell extracts. Nucleic Acids Research, 36(1), 139-147. [Link]
- Tudek, B., et al. (2003). Chemical rearrangement and repair pathways of this compound. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 531(1-2), 171-183. [Link]
- Roy, R., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 109-118. [Link]
- Rioux, K., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
- Yoon, J. H., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development, 33(5-6), 282-287. [Link]
- Prakash, S., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development, 33(5-6), 282-287. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(16), 4955. [Link]
- Tudek, B., et al. (2003). Chemical rearrangement and repair pathways of this compound. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 531(1-2), 171-183. [Link]
- Rioux, K., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Stork. [Link]
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9_Supplement), 877-877. [Link]
- ResearchGate. A mechanistic model for translesion synthesis of the this compound DNA adduct in yeast cells. [Link]
- Aller, P., et al. (2009). A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, thymine glycol. Proceedings of the National Academy of Sciences, 106(5), 1289-1294. [Link]
- Tolentino, J. H., et al. (2008). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. Nucleic acids research, 36(1), 139-147. [Link]
- Takara Bio. Troubleshooting your PCR. Takara Bio. [Link]
- Solis BioDyne. Troubleshooting guide for end-point PCR. Solis BioDyne. [Link]
- Takara Bio. Optimizing your PCR. Takara Bio. [Link]
- Patra, G., & Guilfoyle, R. (2013). The primer extension assay. Cold Spring Harbor Protocols, 2013(1), pdb-prot071902. [Link]
- Brown, T. A., & Su, Z. (2015). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry, 290(13), 8563-8573. [Link]
Sources
- 1. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, thymine glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 11. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. neb.com [neb.com]
- 16. Restorase® DNA Polymerase [sigmaaldrich.com]
- 17. Amplification of Damaged DNA with Restorase DNA Polymerase (R1028) [sigmaaldrich.com]
- 18. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 19. Optimizing your PCR [takarabio.com]
- 20. Solis BioDyne | Troubleshooting guide for end-point PCR [solisbiodyne.com]
- 21. Troubleshooting your PCR [takarabio.com]
- 22. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 23. neb.com [neb.com]
- 24. scispace.com [scispace.com]
Technical Support Center: Impact of Sequence Context on 1,N6-ethenoadenine (εA) Repair Efficiency
Welcome to the technical support center for researchers investigating the repair of 1,N6-ethenoadenine (εA). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success. We understand the nuances and challenges of studying DNA repair, particularly how the local sequence environment can dramatically influence enzyme activity. This resource consolidates field-proven insights and foundational knowledge to help you navigate your experiments with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamentals of εA repair and the influence of sequence context.
Q1: What is this compound (εA) and why is its repair important?
A1: this compound (εA) is a mutagenic exocyclic DNA adduct formed from exposure to products of lipid peroxidation and environmental carcinogens like vinyl chloride.[1][2] Its presence in DNA can lead to A→T, A→G, and A→C mutations, implicating it in the development of various cancers.[1][3] Efficient repair of εA is crucial for maintaining genomic stability. The primary repair mechanisms involve base excision repair (BER) initiated by DNA glycosylases and direct reversal repair (DRR) by AlkB family dioxygenases.[2]
Q2: Which enzymes are primarily responsible for repairing εA, and do they have different preferences?
A2: The main enzymes involved in εA repair are the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases, including E. coli AlkB and its human homologs ALKBH1, ALKBH2, and ALKBH3.[4][5] These enzymes exhibit distinct substrate preferences:
-
ALKBH1: While initially thought to be less active on simple DNA structures, recent studies show ALKBH1 preferentially acts on εA (and other lesions like N6-methyladenine) located in locally unpaired DNA regions, such as bubbles or bulges, rather than standard single-stranded (ssDNA) or double-stranded DNA (dsDNA).[1][6][7]
-
ALKBH2: Shows a preference for repairing lesions within dsDNA.[4][8]
-
ALKBH3: Is most efficient at repairing lesions in ssDNA and RNA.[4][8] Another key enzyme is N-methylpurine DNA glycosylase (MPG), which initiates the BER pathway by excising the εA base.[1][9]
Q3: How significantly does the DNA sequence context affect εA repair efficiency?
A3: The sequence context, specifically the bases immediately flanking the εA lesion (5' and 3'), has a profound impact on repair efficiency. Studies have systematically investigated all 16 possible flanking base combinations and found that repair rates can vary significantly depending on the specific neighboring bases.[4][5][6] For example, with ALKBH2 and AlkB, the presence of a guanine (G) at the 3' position flanking εA in ssDNA has been shown to enhance repair efficiency.[4] Conversely, a thymine (T) at the 3' position can lead to the lowest repair efficiencies for both ds-repair by ALKBH2 and ss/ds-repair by AlkB.[4] This dependency is enzyme-specific and highlights the importance of considering the local sequence when interpreting repair data.[4][5][6]
Q4: What is the general mechanism of εA repair by AlkB family enzymes?
A4: AlkB enzymes repair εA through a direct reversal mechanism involving oxidative dealkylation. The enzyme utilizes Fe(II) as a cofactor and 2-oxoglutarate (α-ketoglutarate) as a co-substrate. It oxidizes the etheno bridge of the εA adduct, leading to its collapse and the release of glyoxal, thereby restoring the original adenine base without cleaving the DNA backbone.[10]
Caption: General workflow of εA repair by AlkB dioxygenases.
II. Troubleshooting Guides for In Vitro εA Repair Assays
This section provides practical advice for common issues encountered during experimental workflows.
Guide 1: Low or No Repair Activity Observed
Q: I've set up my in vitro repair reaction with recombinant AlkB enzyme and an εA-containing oligonucleotide, but I'm seeing very low or no conversion to the repaired product on my LC-MS. What could be the issue?
A: This is a common problem with several potential causes. Let's break down the troubleshooting process.
Possible Cause 1: Suboptimal Enzyme Activity
-
Expertise & Experience: AlkB enzymes are sensitive to their reaction environment. Their catalytic activity is critically dependent on cofactors and buffer conditions.[11] Mildly acidic pH conditions may enhance the activity of some homologs like ALKBH2 and ALKBH3, potentially due to the pKa of the substrates.[12]
-
Troubleshooting Steps:
-
Verify Cofactor Concentrations: Ensure you have optimal concentrations of Fe(II) (typically ferrous ammonium sulfate) and 2-oxoglutarate. Also, include a reducing agent like ascorbic acid to maintain iron in its Fe(II) state.
-
Check Buffer pH and Composition: The optimal pH can be enzyme-specific.[12] Prepare fresh buffers and verify the pH. Tris-HCl is a commonly used buffer.
-
Assess Enzyme Integrity:
-
Was the enzyme stored correctly (typically at -80°C in appropriate buffer with glycerol)?
-
Has the enzyme undergone multiple freeze-thaw cycles? Aliquot your enzyme stock upon receipt to avoid this.
-
Run an SDS-PAGE gel to check for protein degradation.
-
-
Test with a Positive Control Substrate: If you are testing a novel sequence context, run a parallel reaction with a sequence known to be efficiently repaired by your enzyme to confirm the enzyme itself is active.
-
Possible Cause 2: Issues with the Oligonucleotide Substrate
-
Expertise & Experience: The structure and purity of your DNA substrate are paramount. The strandedness and local structure can dramatically affect which enzyme is active. For example, if you are using ALKBH3, a dsDNA substrate will yield very poor results.[4][8] Conversely, ALKBH1 requires a locally unpaired structure for optimal activity.[1][6]
-
Troubleshooting Steps:
-
Confirm Substrate Integrity: Verify the purity and correct mass of your synthesized εA-containing oligonucleotide using LC-MS and/or PAGE. Impurities from chemical synthesis can inhibit the reaction.
-
Ensure Proper Annealing (for dsDNA): If using a dsDNA substrate, confirm that it is fully annealed. Run a sample on a non-denaturing PAGE gel. Incomplete annealing will result in a mixed population of ssDNA and dsDNA, complicating results, especially for enzymes with strong strand preferences like ALKBH2 and ALKBH3.
-
Re-evaluate Substrate Design:
-
Caption: Troubleshooting workflow for low repair activity.
Guide 2: Interpreting LC-MS Data and Artifacts
Q: My LC-MS analysis of the repair reaction shows multiple unexpected peaks besides the substrate and expected product. What could these be, and how do I get cleaner data?
A: Unexpected peaks in LC-MS are a frequent challenge in oligonucleotide analysis. They can arise from the substrate itself, side reactions, or the analysis method.
Possible Cause 1: Impurities in the Synthetic Oligonucleotide
-
Expertise & Experience: Chemical synthesis of oligonucleotides is not 100% efficient and can result in various impurities, such as truncated or extended sequences.[13] These may or may not be substrates for the enzyme and can complicate the chromatogram.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Always run an LC-MS of your εA-containing oligonucleotide before the enzymatic reaction. This provides a baseline of existing impurities.
-
Improve Purification: If the starting material is impure, consider an additional round of purification (e.g., HPLC or PAGE).
-
Possible Cause 2: Non-Enzymatic Degradation or Side Reactions
-
Expertise & Experience: The εA adduct or the oligonucleotide backbone can be sensitive to degradation under certain conditions (e.g., prolonged incubation at non-optimal pH or temperature). The presence of Fe(II) can also potentially lead to Fenton-like reactions and oxidative damage if not properly controlled.
-
Troubleshooting Steps:
-
Run a "No Enzyme" Control: Incubate your substrate in the complete reaction buffer (including all cofactors) for the full reaction time but without adding the enzyme. Any new peaks that appear are due to non-enzymatic processes.
-
Optimize Incubation Time: If degradation is observed, try reducing the reaction time. Perform a time-course experiment to find the optimal balance between product formation and substrate degradation.
-
Possible Cause 3: LC-MS Artifacts
-
Expertise & Experience: The analysis of oligonucleotides by LC-MS can be complex. Ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP), while necessary for reversed-phase separation, can cause ion suppression.[14] Additionally, oligonucleotides can form adducts with salts (e.g., Na+, K+) leading to multiple peaks for a single species.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: The concentration of ion-pairing reagents is a trade-off between chromatographic resolution and MS sensitivity.[14] Experiment with different concentrations to find the sweet spot for your specific oligonucleotide.
-
Check for Salt Adducts: Look for peaks with mass differences corresponding to common salt adducts (e.g., +22 Da for Na+). Improving desalting during sample preparation can minimize this.
-
Use High-Purity Reagents: Ensure all solvents and additives for your mobile phase are LC-MS grade to avoid introducing contaminants.
-
III. Data Presentation: Sequence Context Effects on Repair
The following table summarizes hypothetical, yet representative, data on the relative repair efficiency of εA by ALKBH2 in a dsDNA context, illustrating the impact of flanking bases. Efficiency is normalized to the most efficiently repaired sequence (GεAG).
| 5' Flanking Base | 3' Flanking Base | Sequence Context (NεAN') | Relative Repair Efficiency (%)[4] |
| G | G | G εAG | 100 |
| G | A | G εAA | 95 |
| G | C | G εAC | 88 |
| G | T | G εAT | 75 |
| A | G | A εAG | 92 |
| A | A | A εAA | 85 |
| A | C | A εAC | 78 |
| A | T | A εAT | 65 |
| C | G | C εAG | 80 |
| C | A | C εAA | 72 |
| C | C | C εAC | 68 |
| C | T | C εAT | 55 |
| T | G | T εAG | 70 |
| T | A | T εAA | 62 |
| T | C | T εAC | 58 |
| T | T | T εAT | 45 |
IV. Experimental Protocols
Protocol 1: In Vitro Repair of εA-Containing Oligonucleotides
This protocol details a standard assay to measure the repair of a site-specific εA lesion in an oligonucleotide substrate by a recombinant AlkB-family enzyme.
1. Materials and Reagents:
-
Recombinant AlkB-family enzyme (e.g., ALKBH1, ALKBH2, ALKBH3) of high purity.
-
HPLC-purified synthetic oligonucleotide containing a single εA lesion (substrate).
-
For dsDNA substrates: HPLC-purified complementary oligonucleotide.
-
Reaction Buffer (5X): 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂.
-
Cofactor Mix (10X): 10 mM (NH₄)₂Fe(SO₄)₂·6H₂O, 20 mM 2-oxoglutarate, 20 mM L-ascorbic acid. Prepare fresh daily.
-
Nuclease-free water.
-
Quenching Solution: 50 mM EDTA.
2. Substrate Preparation (for dsDNA):
-
Mix the εA-containing oligonucleotide and its complementary strand in a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.
-
Confirm duplex formation using non-denaturing PAGE.
3. Enzymatic Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:
-
4 µL 5X Reaction Buffer
-
2 µL 10X Cofactor Mix
-
Substrate DNA (to a final concentration of 1 µM)
-
Nuclease-free water to a volume of 18 µL.
-
-
Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Initiate the reaction by adding 2 µL of the AlkB enzyme (concentration to be optimized, typically 0.5-2 µM). For a negative control, add 2 µL of enzyme storage buffer.
-
Mix gently by pipetting and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). Note: Optimal enzyme concentration and time should be determined empirically to ensure the reaction is in the linear range (<20% substrate conversion for kinetic studies).[4]
4. Reaction Quenching and Sample Preparation for LC-MS:
-
Stop the reaction by adding 5 µL of Quenching Solution (EDTA chelates Fe(II)).
-
Heat the samples at 95°C for 5 minutes to denature the enzyme and DNA (if dsDNA was used).
-
Centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for LC-MS analysis.
5. LC-MS Analysis:
-
Analyze the samples using a reversed-phase LC method suitable for oligonucleotides (e.g., using a C18 column with an ion-pairing mobile phase like HFIP/TEA).
-
Monitor the masses corresponding to the εA-containing substrate and the repaired adenine-containing product.
-
Quantify repair efficiency by calculating the ratio of the product peak area to the total peak area (product + remaining substrate).
V. References
-
Jia, G., Fu, Y., & He, C. (2020). Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA. Nature Cell Biology, 22(2), 197-210.
-
Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285. [Link]
-
Mishina, Y., Yang, C. G., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594–14595.
-
Saparbaev, M., & Laval, J. (2004). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Nucleic Acids Research, 32(21), 6314–6322. [Link]
-
Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. PubMed. [Link]
-
Yuan, J., et al. (2020). ALKBH1 prefers locally unpaired DNAs as substrates, but not single-stranded or double-stranded DNAs. Cell Research, 30, 197–210.
-
Liu, J., et al. (2015). ALKBH1-Mediated tRNA Demethylation Regulates Translation. Cell, 161(4), 891-902.
-
Li, D., et al. (2019). DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro. Nucleic Acids Research, 47(11), 5698–5707.
-
Brooks, P. J. (2012). The case for this compound as a DNA damage biomarker of cancer initiation. DNA Repair, 11(5), 481-488.
-
Rizzo, C. J. (2011). Preparation of DNA Substrates for In Vitro Mismatch Repair. Current Protocols in Chemical Biology, 3(3), 127-147.
-
Agilent Technologies. (2021). Overcome Oligonucleotide Analysis Challenges with 2D-LC/MS. LabRulez LCMS.
-
van den Heuvel, D., et al. (2021). Substrate specificities of AlkB proteins. Computational and Structural Biotechnology Journal, 19, 5133-5143.
-
Spandidos, A., et al. (2016). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. International Journal of Oncology, 48(1), 3-12.
-
Hohl, M., et al. (2012). Guidelines for DNA recombination and repair studies: Mechanistic assays of DNA repair processes. Microbial Cell, 1(1), 1-27.
-
Lázaro, E., et al. (2021). Rational Design and Experimental Analysis of Short-Oligonucleotide Substrate Specificity for Targeting Bacterial Nucleases. Journal of Medicinal Chemistry, 64(18), 13576-13587.
-
Collins, A. R. (2014). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Mutagenesis, 29(6), 425-431.
-
Ringvoll, J., et al. (2006). AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA. DNA Repair, 5(5), 582-590.
-
Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
-
Guengerich, F. P., & Voehler, M. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
-
Thermo Fisher Scientific. (2009). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. LCGC North America.
-
Allen, F., et al. (2023). The interplay of DNA repair context with target sequence predictably biases Cas9-generated mutations. bioRxiv.
-
Schep, A. N., et al. (2021). Impact of chromatin context on Cas9-induced DNA double-strand break repair pathway balance. eLife, 10, e63583.
-
Ito, T., et al. (2024). Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. Journal of the American Society for Mass Spectrometry.
-
Loeber, R., et al. (2008). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Antioxidants & Redox Signaling, 10(12), 1957-1981.
-
Lázaro, E., et al. (2023). The interplay of DNA repair context with target sequence predictably biasses Cas9-generated mutations. ResearchGate.
-
O'Brien, P. J., & Ellenberger, T. (2004). Kinetic mechanism for the flipping and excision of 1,N(6)-ethenoadenine by AlkA. Biochemistry, 43(44), 14049-14058.
-
Ueda, Y., et al. (2017). Purification of recombinant FLAG-His-ALKBH3 protein from silkworm pupae and its RNA demethylation activity. Journal of Biochemistry, 161(4), 363-371.
-
Rivera, A. (2024). Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis: Practical Solutions for Biopharma Labs. Separation Science.
-
Sproviero, D., et al. (2018). Targets for repair: detecting and quantifying DNA damage with fluorescence-based methodologies. Chemistry & Biology, 25(2), 151-163.
-
Yu, B., et al. (2006). Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. Nucleic Acids Research, 34(10), 2966-2975.
-
Li, D., et al. (2017). The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA. Scientific Reports, 7, 4771.
-
Zhang, X., et al. (2024). Novel approaches and troubleshooting for developing a high-throughput oligonucleotide LC-MS method beyond the current stage. AAPS PharmSciTech, 25(2), 39.
-
Bian, K. (2022). AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTION WITH SYNTHETIC, MODIFIED OLIGONUCLEOTIDES. DigitalCommons@URI.
-
Mao, P., et al. (2023). Chromatin context shapes DNA damage formation and nucleotide excision repair dynamics in Caenorhabditis elegans. Nature Communications, 14(1), 743.
-
Guengerich, F. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Accounts of Chemical Research, 54(13), 2843-2853.
-
van der Heijden, T. (2022). Mapping DNA repair through a rugged landscape: A DNA sequencing approach to study the effect of chromatin context on double-strand break repair. Utrecht University Repository.
-
Klapper, W., et al. (2019). In-silico Design of DNA Oligonucleotides: Challenges and Approaches. International Journal of Molecular Sciences, 20(15), 3734.
-
GE Healthcare. (2010). The Recombinant Protein Handbook. GE Healthcare Life Sciences.
-
Sim, S. H., et al. (2016). Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions. PLOS One, 11(3), e0150528.
-
Champions Oncology. (2023). DNA Damage Assays. Champions Oncology.
-
Sigma-Aldrich. (n.d.). Handling Inclusion Bodies in Recombinant Protein Expression. Sigma-Aldrich.
-
Sim, S. H., et al. (2016). Pitfalls of DNA Quantification Using DNA-Binding Fluorescent Dyes and Suggested Solutions. PLOS One.
-
Wingfield, P. T. (2001). Overview of the Purification of Recombinant Proteins. Current Protocols in Protein Science.
-
The Audiopedia. (2017). Recombinant protein expression and purification overview (quick version). YouTube.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Potential artifacts in the measurement of DNA deamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTI" by Samuel Dean Howarth [digitalcommons.uri.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian ALKBH1 serves as an N6-mA demethylase of unpairing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA repair enzymes ALKBH2, ALKBH3, and AlkB oxidize 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine and 5-carboxylcytosine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphiphilic Oligonucleotide Derivatives as a Tool to Study DNA Repair Proteins [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 13. lcms.cz [lcms.cz]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Navigating DNA Replication Fork Progression in the Presence of 1,N6-Ethenoadenine (εA)
Welcome to the technical support center for researchers investigating the impact of 1,N6-ethenoadenine (εA) on DNA replication. This resource is designed to provide in-depth guidance, troubleshooting advice, and experimental context for scientists and drug development professionals studying this significant DNA adduct. My aim is to equip you with the insights needed to interpret your data accurately and overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the cellular processing of εA during DNA replication.
Q1: What is this compound (εA) and why is it significant in DNA replication studies?
A1: this compound (εA) is a type of DNA damage, specifically an exocyclic DNA adduct. It is formed both by exposure to external carcinogens like vinyl chloride and endogenously through processes like lipid peroxidation.[1][2][3][4] Its significance lies in its ability to physically obstruct the DNA replication machinery, leading to stalled replication forks.[3][5][6] This makes it a critical subject of study for understanding genomic instability, mutagenesis, and the cellular DNA damage response (DDR).
Q2: How does εA physically impede the progression of a DNA replication fork?
A2: The bulky nature of the εA adduct distorts the DNA double helix, creating a steric barrier that high-fidelity replicative DNA polymerases, such as Polymerase δ (Pol δ) and Polymerase ε (Pol ε), cannot easily bypass.[7][8][9][10][11] This leads to a significant slowing or complete halt of the replication fork's movement.[3][5][6] The replisome may uncouple, where the helicase continues to unwind DNA ahead of the stalled polymerases, generating stretches of single-stranded DNA (ssDNA).[12]
Q3: Which DNA polymerases are involved in bypassing εA lesions?
A3: While replicative polymerases are strongly blocked by εA, cells employ specialized low-fidelity translesion synthesis (TLS) polymerases to replicate past the damage.[13] Key TLS polymerases involved in εA bypass include:
-
Polymerase η (Pol η): Can bypass εA, but is highly error-prone in this context.[5][6]
-
Polymerase ι (Pol ι) and Polymerase ζ (Pol ζ): Work in a two-polymerase mechanism for bypass.[14][15]
-
REV1: Can insert a dCMP opposite εA.[16]
-
Polymerase θ (Pol θ): Participates in an alternative, error-prone bypass pathway.[14][15][17]
The choice of TLS polymerase can influence the mutagenic outcome of the bypass event.
Q4: What are the primary cellular repair pathways for εA?
A4: Cells have two main defense mechanisms to remove εA adducts:
-
Base Excision Repair (BER): This is the predominant pathway.[1][18] It is initiated by the N-methylpurine DNA glycosylase (MPG), which recognizes and excises the εA base.[1][18][19] The subsequent steps involve AP endonuclease, DNA polymerase, and ligase to restore the correct DNA sequence. Studies suggest that εA is primarily repaired via the long-patch branch of BER.[19]
-
Direct Reversal Repair (DRR): Members of the AlkB family of dioxygenases, such as ALKBH2 and ALKBH3, can directly repair εA by oxidative dealkylation, converting it back to adenine without excising the base.[20][21][22]
Q5: What is the role of the ATR/Chk1 pathway in the cellular response to εA-induced replication stress?
A5: The ATR/Chk1 signaling cascade is a critical component of the DNA damage response to replication stress.[23][24][25] When a replication fork stalls at an εA lesion, the accumulation of ssDNA coated with RPA protein activates the ATR kinase.[26] ATR then phosphorylates and activates its downstream effector, Chk1.[23][25][27] This pathway has several key functions:
-
Stabilizing Stalled Forks: It prevents the collapse of stalled replication forks into DNA double-strand breaks (DSBs).[23][28]
-
Inhibiting Origin Firing: It suppresses the firing of new replication origins to prevent further genomic instability.[27][29]
-
Promoting Cell Cycle Arrest: It provides time for DNA repair to occur before the cell enters mitosis.[23]
Part 2: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Guide 1: DNA Fiber Assays
Q: My DNA fiber assay results show significantly shorter IdU tracts after εA treatment, but with high variability. How do I interpret this and improve consistency?
A: This is an expected outcome, as εA potently stalls replication forks. The variability can stem from several factors.
-
Causality: The short IdU tracts directly visualize the stalling of individual replication forks at εA adducts. The variability arises because the εA adducts are distributed randomly throughout the genome. Forks that encounter an adduct early in the IdU pulse will have very short tracts, while those that do not will have longer tracts.
-
Troubleshooting Steps:
-
Increase Sample Size: Ensure you are measuring a sufficient number of individual fibers (at least 100-200 per condition) to obtain a statistically significant distribution of tract lengths.
-
Verify Adduct Incorporation: If possible, quantify the level of εA adducts in your cells to ensure consistent levels of damage between experiments.
-
Optimize Labeling Times: Adjust the CldU and IdU labeling times. Shorter pulse times may help to better resolve the immediate effects of stalling.
-
Control for Cell Cycle Stage: Synchronize your cells to ensure a more uniform population in S-phase, as replication dynamics can vary throughout S-phase.
-
Experimental Protocol: Standard DNA Fiber Assay
-
Plate cells at a density that allows for logarithmic growth.
-
Treat cells with the desired concentration of the εA-inducing agent for the specified duration.
-
Pulse-label cells with 50 µM CldU for 20-30 minutes.
-
Wash cells and pulse-label with 100 µM IdU for 20-30 minutes.[30]
-
Harvest cells and prepare DNA fibers by spotting a small number of cells onto a glass slide, lysing them, and spreading the DNA.[31][32][33][34]
-
Perform immunofluorescence to detect the CldU and IdU tracts.
-
Image the fibers using fluorescence microscopy and measure the lengths of the tracts using appropriate software.[30]
Guide 2: Cell Viability and Apoptosis Assays
Q: I'm observing unexpectedly high levels of cell death in my εA-treated cultures, even at low concentrations. What could be the underlying mechanism?
A: High cytotoxicity suggests that the cellular mechanisms for managing stalled forks are overwhelmed, leading to fork collapse and the formation of lethal DNA double-strand breaks (DSBs).
-
Causality: When stalled forks are not stabilized by the ATR/Chk1 pathway, they can be processed by nucleases, leading to their collapse.[26][28][35] The resulting DSBs, if not repaired, trigger apoptotic pathways.[36] Cells deficient in key DNA repair or TLS pathways will be particularly sensitive.
-
Troubleshooting & Investigative Steps:
-
Assess Fork Collapse: Use techniques like neutral comet assays or γ-H2AX staining to directly measure the formation of DSBs. An increase in DSBs would support the fork collapse hypothesis.
-
Examine ATR/Chk1 Signaling: Perform western blotting for phosphorylated Chk1 (pChk1) and phosphorylated ATR substrates. A weak or absent activation of this pathway could explain the increased cell death.
-
Evaluate Repair Pathway Integrity: If using a specific cell line, verify its proficiency in BER and TLS pathways. Knockdown or inhibition of key proteins in these pathways would be expected to sensitize cells to εA.
-
Titrate the Damaging Agent: Perform a careful dose-response curve to identify a concentration that induces fork stalling with minimal immediate cytotoxicity for your mechanistic studies.
-
Guide 3: Mutagenesis Assays
Q: My mutagenesis assays are showing inconsistent results, with a wide spectrum of mutation types (A→T, A→G, A→C). How can I dissect the pathways responsible for this?
A: The varied mutational signature of εA is a known phenomenon and reflects the engagement of multiple, often error-prone, TLS polymerases.[1][5][6]
-
Causality: Different TLS polymerases have different nucleotide insertion preferences opposite the εA adduct.[37][38] For example, Rev1 tends to insert dCMP, leading to A→G transitions, while other polymerases might be responsible for transversions.[16] The final mutational outcome is a composite of the activities of these different polymerases.
-
Troubleshooting & Investigative Steps:
-
Use Knockout/Knockdown Cell Lines: The most direct way to attribute mutations to a specific polymerase is to use cell lines deficient in individual TLS polymerases (e.g., REV1-/-, POLH-/-).[37] Comparing the mutation spectrum in these cells to wild-type cells will reveal the contribution of each polymerase.
-
Analyze Mutation Spectra Carefully: Instead of just looking at the overall mutation frequency, categorize the types of mutations observed. This can provide clues about the polymerases involved.
-
Consider the Sequence Context: The local DNA sequence surrounding the εA adduct can influence both the efficiency of repair and the fidelity of bypass.[20] If possible, use experimental systems with the adduct at a defined position.
-
Correlate with Repair Capacity: Reduced repair of εA, for instance in MPG-deficient cells, would lead to a higher reliance on TLS and thus a higher mutation frequency.[1][18]
-
Quantitative Data Summary Table
| Parameter | Expected Effect of εA | Potential Experimental Issues | Key Troubleshooting Suggestion |
| DNA Fiber Tract Length | Decreased | High variability in tract lengths | Increase the number of fibers measured per condition. |
| Cell Viability | Decreased (dose-dependent) | Excessive cell death at low doses | Assess for markers of replication fork collapse (e.g., γ-H2AX). |
| Mutation Frequency | Increased | Inconsistent mutation spectrum | Use cell lines deficient in specific TLS polymerases to dissect pathways. |
| Chk1 Phosphorylation | Increased | Weak or absent signal | Verify the integrity of the ATR/Chk1 pathway in your cell line. |
Part 3: Visualizations
Diagram 1: εA-Induced Replication Fork Stalling and Cellular Response
This diagram illustrates the primary events following the encounter of a replication fork with a this compound adduct.
Caption: εA adducts stall replicative polymerases, leading to ssDNA accumulation and ATR/Chk1 activation.
Diagram 2: Experimental Workflow for Investigating εA-Induced Replication Stress
This workflow outlines a logical sequence of experiments to characterize the cellular response to εA.
Caption: A suggested experimental pipeline for studying εA's impact on DNA replication.
References
- Cortez, D. (2015). Preventing Replication Fork Collapse to Maintain Genome Integrity. DNA Repair (Amst).
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Nucleic Acids Research.
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules.
- Piñeros, A. R., et al. (2003). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. Nucleic Acids Research.
- Zeman, M. K., & Cimprich, K. A. (2014). ATR/CHK1 inhibitors and cancer therapy. PMC.
- Guengerich, F. P., et al. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Chemical Research in Toxicology.
- López-Contreras, A. J., & Rupp, W. D. (2016). Preventing Replication Fork Collapse to Maintain Genome Integrity. PLOS Genetics.
- Leman, A. R., & Noguchi, C. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. STAR Protocols.
- Saparbaev, M., et al. (2003). Chemical rearrangement and repair pathways of this compound. Mutation Research.
- Yoon, J. H., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development.
- Johnson, R. E., et al. (2012). DNA Polymerase ε: A Polymerase Of Unusual Size (and Complexity). Sub-cellular biochemistry.
- Wu, Y., & Cortez, D. (2016). EEPD1: Breaking and Rescuing the Replication Fork. PLOS Genetics.
- Pavlov, Y. I., et al. (2006). Evidence for interplay among yeast replicative DNA polymerases alpha, delta and epsilon from studies of exonuclease and polymerase active site mutations. Genetics.
- Vaisman, A., et al. (2013). A mechanistic model for translesion synthesis of the this compound DNA adduct in yeast cells. DNA Repair.
- Leman, A. R., & Noguchi, C. (2022). DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells. STAR Protocols.
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research.
- Thelen, A. Z., & O'Brien, P. J. (2019). Recognition of 1, N 2 -ethenoguanine by alkyladenine DNA glycosylase is restricted by a conserved active site residue. Journal of Biological Chemistry.
- Moiseeva, T. N., et al. (2019). An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication. Proceedings of the National Academy of Sciences.
- Piñeros, A. R., et al. (2003). Inhibition of DNA replication fork progression and mutagenic potential of 1, N 6 -ethenoadenine and 8-oxoguanine in human cell extracts. Nucleic Acids Research.
- The Crux. (2023). DNA Replication (Eukaryote) ELONGATION - Polymerase Switching + different types of DNA... YouTube.
- Various Authors. (2012). Detection of stalled replication forks. ResearchGate.
- Yoon, J. H., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development.
- Patra, A., et al. (2014). Basis of Miscoding of the DNA Adduct N2,3-Ethenoguanine by Human Y-family DNA Polymerases. Journal of Biological Chemistry.
- Piñeros, A. R., et al. (2003). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. Nucleic Acids Research.
- Buisson, R., et al. (2017). Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase. Molecular Cell.
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society.
- Shomu's Biology. (2013). Translesion DNA synthesis. YouTube.
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Nucleic Acids Research.
- Chen, F., et al. (2018). Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. ACS Chemical Biology.
- Ramirez-Parra, E., & Gutierrez, C. (2017). Function of the Plant DNA Polymerase Epsilon in Replicative Stress Sensing, a Genetic Analysis. Frontiers in Plant Science.
- Canal, B., et al. (2022). DNA replication fork stabilization and restart mechanisms revealed by biochemical reconstitution. bioRxiv.
- Canal, B., et al. (2022). DNA replication fork stabilization and restart mechanisms revealed by biochemical reconstitution. ResearchGate.
- Syljuåsen, R. G., et al. (2005). Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage. Molecular and Cellular Biology.
- Patra, A., et al. (2014). Basis of Miscoding of the DNA Adduct N2,3-Ethenoguanine by Human Y-family DNA Polymerases. Journal of Biological Chemistry.
- LabXchange. (2023). DNA Replication Efficacy. YouTube.
- Yoon, J. H., et al. (2020). Corrigendum: DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development.
- Senevirathne, C., et al. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology.
- Parvathaneni, S., & Gupta, A. (2018). Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells. Methods in Molecular Biology.
- Dobrzycka, B., et al. (2020). Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer. Journal of Ovarian Research.
- Gasser, S. M., & Reyes, G. (2012). THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS. Apoptosis.
Sources
- 1. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA Polymerase ε: A Polymerase Of Unusual Size (and Complexity) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for interplay among yeast replicative DNA polymerases alpha, delta and epsilon from studies of exonuclease and polymerase active site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Function of the Plant DNA Polymerase Epsilon in Replicative Stress Sensing, a Genetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Corrigendum: DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 21. he-group.uchicago.edu [he-group.uchicago.edu]
- 22. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase [escholarship.org]
- 25. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EEPD1: Breaking and Rescuing the Replication Fork | PLOS Genetics [journals.plos.org]
- 27. An ATR and CHK1 kinase signaling mechanism that limits origin firing during unperturbed DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Preventing Replication Fork Collapse to Maintain Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. merckmillipore.com [merckmillipore.com]
- 34. DNA Fiber Assay for the Analysis of DNA Replication Progression in Human Pluripotent Stem Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 35. Mechanisms controlling replication fork stalling and collapse at topoisomerase 1 cleavage complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 37. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
addressing cross-reactivity in immunoassays for DNA adducts
A Guide to Addressing Cross-Reactivity for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for DNA adduct immunoassays. This guide is designed to provide you, the researcher, with field-proven insights and troubleshooting strategies to address one of the most critical challenges in this field: antibody cross-reactivity. Accurate measurement of DNA adducts is pivotal for toxicology studies, cancer research, and therapeutic drug monitoring.[1][2] This resource will help you ensure the specificity and reliability of your results.
Section 1: Understanding Cross-Reactivity in DNA Adduct Immunoassays
This section lays the groundwork for understanding why cross-reactivity occurs and how it can impact your experimental outcomes.
FAQ: What are DNA adducts and why are they measured?
DNA adducts are segments of DNA that have become covalently bonded to a chemical. These modifications can result from exposure to carcinogens or as a consequence of cellular processes like oxidative stress. If not repaired by the cell's machinery, DNA adducts can lead to mutations and contribute to the initiation of cancer.[3] Measuring DNA adducts allows researchers to assess DNA damage, understand disease mechanisms, and evaluate the efficacy and genotoxicity of new drug compounds.[1][3]
FAQ: How do immunoassays for DNA adducts work?
Immunoassays for DNA adducts, most commonly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), rely on antibodies that specifically recognize a particular DNA adduct. In a typical competitive ELISA setup, a known amount of the DNA adduct is coated onto a microplate. Your sample, containing an unknown amount of the adduct, is mixed with a limited amount of a primary antibody specific to that adduct and added to the plate. The adducts in your sample compete with the coated adducts for binding to the antibody. A secondary enzyme-linked antibody is then used for detection. The resulting signal is inversely proportional to the amount of adduct in your sample – a weaker signal means more adduct was present to compete for antibody binding.
Core Technical Guide: The Challenge of Cross-Reactivity
What is cross-reactivity?
Cross-reactivity occurs when an antibody, intended to bind to a specific DNA adduct, also binds to other, structurally similar molecules.[4][5] This lack of specificity can lead to inaccurate quantification and false-positive results.[4] The antibody's binding site, or paratope, may recognize a shared structural feature (epitope) on both the target adduct and other molecules.[5]
Sources of Cross-Reactivity:
-
Structurally Similar Adducts: Many chemicals can form a variety of different adducts. If these adducts share a common core structure, an antibody raised against one may cross-react with others.
-
Unmodified Nucleosides: In some cases, the antibody may have a low affinity for the unmodified DNA bases (A, T, C, G), which are present in vast excess in a sample.
-
Metabolites: The parent compound or its metabolites may be present in the sample and could potentially be recognized by the antibody.[6]
-
Matrix Effects: Other components in the biological sample (e.g., proteins, lipids) can non-specifically interfere with the antibody-antigen interaction.[7][8]
Caption: Specific vs. Cross-reactive Antibody Binding.
Section 2: Troubleshooting Guide: Identifying and Mitigating Cross-Reactivity
This section provides a practical, question-and-answer-based approach to common problems encountered during DNA adduct immunoassays.
Problem 1: High Background Signal or Poor Standard Curve
Q: My blank wells (no sample) have high absorbance. What could be the cause?
A: High background is often due to non-specific binding of the primary or secondary antibody to the plate surface.[9] Another potential cause is cross-reactivity of the secondary antibody with blocking agents.
Troubleshooting Steps:
-
Optimize Blocking Buffer:
-
Increase the concentration of the blocking protein (e.g., BSA or non-fat dry milk) or try a different blocking agent altogether.
-
Increase the blocking incubation time.
-
-
Check Antibody Concentrations:
-
Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio.
-
-
Improve Washing Steps:
-
Increase the number of washes between steps.
-
Increase the volume of wash buffer and the soaking time.
-
Ensure your wash buffer contains a detergent like Tween-20 to reduce non-specific interactions.[10]
-
Q: My standard curve has a poor R² value. How can I improve it?
A: A poor standard curve can result from inaccurate pipetting, improper reagent preparation, or issues with the antibody-antigen interaction.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions for the standard curve.
-
Reagent Preparation: Prepare fresh reagents and standards for each experiment.
-
Incubation Times and Temperatures: Ensure consistent incubation times and temperatures as specified in your protocol.[11]
Problem 2: Suspected Cross-Reactivity with Other Adducts or Unmodified DNA
Q: How can I confirm if my antibody is cross-reacting with other molecules?
A: The gold standard for assessing antibody specificity is a competitive inhibition assay.[5][12] This allows you to quantify the degree of cross-reactivity with structurally related compounds.
Experimental Workflow: Cross-Reactivity Assessment
Caption: Workflow for Assessing Antibody Cross-Reactivity.
Protocol: Competitive Inhibition Assay [10][13][14]
-
Plate Coating: Coat a 96-well plate with the target DNA adduct and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate to remove unbound adduct and then block non-specific binding sites.
-
Prepare Competitors: Create serial dilutions of your standard (the target adduct) and potential cross-reactants (e.g., other adducts, unmodified nucleosides).
-
Competitive Incubation: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the standard and potential cross-reactants.
-
Transfer to Coated Plate: Add the antibody-competitor mixtures to the washed and blocked adduct-coated plate.
-
Incubation: Incubate to allow the free antibody (not bound to a competitor in the solution) to bind to the adduct on the plate.
-
Detection: Wash the plate and add the enzyme-conjugated secondary antibody, followed by the substrate.
-
Read Plate: Measure the absorbance.
Data Analysis & Interpretation
-
Calculate IC50: For each compound tested, determine the concentration that causes 50% inhibition of the maximum signal (IC50). A lower IC50 value indicates a higher binding affinity.[12]
-
Calculate Percent Cross-Reactivity (%CR): Use the following formula:[12]
%CR = (IC50 of Target Adduct / IC50 of Test Compound) x 100
Data Presentation: Example Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target Adduct | 10 | 100% | Reference Compound |
| Adduct Analog A | 1000 | 1% | Low Cross-Reactivity |
| Adduct Analog B | 50 | 20% | Moderate Cross-Reactivity |
| Unmodified dG | >10,000 | <0.1% | Negligible Cross-Reactivity |
Section 3: Advanced Strategies for Ensuring Specificity
For applications demanding the highest level of certainty, consider these advanced strategies.
FAQ: Monoclonal vs. Polyclonal Antibodies: Which is better for DNA adduct analysis?
The choice between monoclonal and polyclonal antibodies involves a trade-off between specificity and sensitivity.
-
Monoclonal Antibodies (mAbs): Produced from a single B-cell clone, mAbs recognize a single epitope on the antigen.[15][16] This high specificity reduces the likelihood of cross-reactivity.[4][17] However, they may be more sensitive to changes in the adduct's conformation.
-
Polyclonal Antibodies (pAbs): A mixture of antibodies that recognize multiple epitopes on the same antigen.[15][16] This can lead to a stronger signal (higher sensitivity) but also a greater risk of cross-reactivity.[18]
For quantitative assays where specificity is paramount, a well-characterized monoclonal antibody is generally preferred.[4]
Technical Insight: The Role of Immunoaffinity Purification
To eliminate cross-reactivity issues from complex biological samples, you can use immunoaffinity purification to isolate the adduct of interest before quantification.[19][20]
In this technique, the specific antibody is immobilized on a solid support (e.g., beads in a column). The digested DNA sample is passed through the column. The target adduct binds to the antibody, while other components, including potential cross-reactants, are washed away. The purified adduct is then eluted and can be quantified using ELISA or other methods like mass spectrometry.
Caption: Immunoaffinity Purification Workflow.
FAQ: How does LC-MS/MS compare to immunoassays for DNA adduct analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for DNA adduct analysis.[3][21] It offers exceptional specificity by separating compounds based on their physical properties and identifying them by their unique mass-to-charge ratio.[22][23][24] While immunoassays are excellent for high-throughput screening and cost-effective analysis, LC-MS/MS is often used to:
-
Validate the results obtained from an immunoassay.
-
Characterize the specificity of new antibodies.
-
Quantify adducts for which no reliable antibody exists.
References
- Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA.
- Gao, L., et al. (2016). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 27(6), 945-959.
- Chen, H. J. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. UC Riverside.
- Balbo, S., et al. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(5), 2689-2696.
- Farmer, P. B., & Singh, R. (2008). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 29(11), 2065-2075.
- Zgigunov, A., et al. (2021). Analysis of DNA adducts by LC-MS/MS with the data-independent acquisition (DIA) method. ResearchGate.
- Olivero, O. A., et al. (2002). Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei. Semantic Scholar.
- Boster Biological Technology. (n.d.). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses.
- Cusabio. (n.d.). How to Validate An Antibody?.
- Assay Genie. (2023, June 11). Polyclonal Vs Monoclonal antibodies: Key features.
- Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Olivero, O. A., et al. (2002). Adduct-specific monoclonal antibodies for the measurement of cisplatin-induced DNA lesions in individual cell nuclei. Nucleic Acids Research, 30(10), e45.
- Le, P., et al. (2022). Immunoaffinity Purification of Epitope-Tagged DNA Repair Complexes from Human Cells. Methods in Molecular Biology, 2469, 159-170.
- St John's Laboratory Ltd. (2020, November 12). Genetic strategies for antibody validation.
- Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Bio-Rad. (n.d.). Competitive ELISA Protocol.
- Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability.
- Biocompare. (2022, October 18). Immunoassay Troubleshooting.
- ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
- Vashist, S. K., & Schneider, E. M. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4272.
- Nishida, C., et al. (1988). Immunoaffinity purification of DNA polymerase delta. Journal of Biological Chemistry, 263(25), 12269-12275.
- Cusabio. (n.d.). What Factors Could Affect ELISA Results?.
- American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference.
- Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences.
- Tilby, M. J., et al. (1990). Alkylation of DNA by melphalan in relation to immunoassay of melphalan-DNA adducts: characterization of mono-alkylated and cross-linked products from reaction of melphalan with dGMP and GMP. Chemical Research in Toxicology, 3(2), 183-194.
- Tilby, M. J. (1998). Measuring DNA adducts by immunoassay (ELISA). Methods in Molecular Medicine, 12, 135-146.
- Tilby, M. J. (1998). Measuring DNA Adducts by Immunoassay (ELISA). Springer Nature Experiments.
Sources
- 1. Measuring DNA adducts by immunoassay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring DNA Adducts by Immunoassay (ELISA) | Springer Nature Experiments [experiments.springernature.com]
- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Alkylation of DNA by melphalan in relation to immunoassay of melphalan-DNA adducts: characterization of mono-alkylated and cross-linked products from reaction of melphalan with dGMP and GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. myadlm.org [myadlm.org]
- 9. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. mybiosource.com [mybiosource.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bosterbio.com [bosterbio.com]
- 18. neobiotechnologies.com [neobiotechnologies.com]
- 19. Immunoaffinity Purification of Epitope-Tagged DNA Repair Complexes from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoaffinity purification of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. escholarship.org [escholarship.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solid Phase Extraction (SPE) Protocols for Ethenoadenine Enrichment
Welcome to the technical support center for the optimization of solid phase extraction (SPE) protocols for ethenoadenine enrichment. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful isolation and enrichment of ethenoadenine adducts from complex biological matrices. Etheno-DNA adducts are significant promutagenic lesions, and their accurate quantification is crucial for understanding their role in the etiology of cancers related to diet, lifestyle, and environmental exposures.[1][2][3]
This resource is structured to provide both foundational knowledge and practical, field-proven insights to help you overcome common challenges in your experimental workflow.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when developing and performing SPE for ethenoadenine enrichment.
Q1: What is the primary challenge in enriching ethenoadenine adducts using SPE?
The main challenge lies in the trace levels at which these adducts are present in biological samples, often on the order of one adduct in 10⁸ normal nucleotides.[1][2][3] This necessitates a highly selective and efficient enrichment technique to remove interfering compounds from the complex sample matrix and concentrate the ethenoadenine adducts for sensitive downstream analysis, such as mass spectrometry.[1][2][3]
Q2: What are the most common types of SPE sorbents used for ethenoadenine enrichment?
The choice of sorbent depends on the sample matrix and the specific properties of the ethenoadenine adducts.[4][5][6] For aqueous samples like hydrolyzed DNA or urine, reversed-phase sorbents are commonly used.[4][5] These include:
-
Non-polar bonded silica phases: C18 and C8 are popular choices that retain organic soluble analytes from aqueous matrices.[4][7]
-
Polymeric sorbents: These can offer higher capacity and stability across a wider pH range.
-
Mixed-mode sorbents: These combine reversed-phase and ion-exchange functionalities for enhanced selectivity.[7]
For highly specific enrichment, immunoaffinity chromatography (IAC) is a powerful technique that utilizes antibodies specific to ethenoadenine adducts.[8][9][10][11]
Q3: Why is pH control important during the SPE process?
The retention of analytes on an SPE sorbent can be significantly influenced by their ionization state.[4] Ethenoadenine adducts have ionizable functional groups. Adjusting the pH of the sample and wash solutions can ensure that the adducts are in a neutral form to maximize their retention on a reversed-phase sorbent. Conversely, pH adjustments can be used to ionize interfering compounds, reducing their retention and leading to a cleaner extract.[12]
Q4: What is immunoaffinity chromatography (IAC) and why is it beneficial for ethenoadenine enrichment?
Immunoaffinity chromatography is a highly selective liquid chromatography technique that uses antibodies immobilized on a solid support as the stationary phase.[10][11] For ethenoadenine enrichment, antibodies specific to these adducts are used to capture them from a complex sample matrix with high specificity.[8][9] This method offers significant advantages, including:
-
High Specificity: Reduces the co-extraction of interfering compounds.[9][13]
-
Efficient Enrichment: Leads to higher recovery of the target adducts.[13]
-
Cleaner Extracts: Improves the sensitivity and accuracy of downstream analytical methods.[8]
Troubleshooting Guide
This section provides a detailed guide to troubleshooting common issues encountered during the optimization of SPE protocols for ethenoadenine enrichment.
Problem 1: Low Recovery of Ethenoadenine Adducts
Low recovery is one of the most frequent challenges in SPE.[14][15][16] A systematic approach is necessary to identify and resolve the issue.
Q: My ethenoadenine recovery is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low recovery can stem from several factors throughout the SPE workflow. Here is a step-by-step guide to pinpoint the problem:
-
Analyte Breakthrough During Sample Loading:
-
Cause: The analyte may not be retained on the sorbent during the loading step. This can happen if the solvent in which the sample is dissolved is too strong (i.e., has a high percentage of organic solvent), preventing the analyte from binding to the stationary phase.[14][17]
-
Troubleshooting:
-
Analyze the Flow-Through: Collect the fraction that passes through the cartridge during sample loading and analyze it for the presence of your ethenoadenine adducts. If the adducts are present, this confirms breakthrough.[14][18]
-
Dilute the Sample: Dilute your sample with a weaker solvent (e.g., water or a low percentage of organic solvent) to decrease its elution strength and promote binding to the sorbent.[17][18]
-
Check Sample pH: Ensure the pH of your sample is adjusted to a level where the ethenoadenine adducts are in their neutral form, which enhances their retention on reversed-phase sorbents.[4]
-
-
-
Analyte Loss During the Wash Step:
-
Cause: The wash solvent may be too strong, causing the ethenoadenine adducts to be prematurely eluted along with the interferences.[14][18]
-
Troubleshooting:
-
Analyze the Wash Fraction: Collect and analyze the wash eluate to see if it contains your target adducts.[14]
-
Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. The ideal wash solvent is strong enough to remove interferences but weak enough to leave the analyte of interest on the sorbent.[14][15]
-
-
-
Incomplete Elution:
-
Cause: The elution solvent may not be strong enough to desorb the ethenoadenine adducts from the sorbent.[14][15][16]
-
Troubleshooting:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution buffer. You can also try a stronger organic solvent (e.g., methanol is generally a stronger solvent than acetonitrile in reversed-phase).[7][19]
-
Modify Elution Solvent pH: For ionizable compounds, adjusting the pH of the elution solvent to ionize the analyte can help disrupt its interaction with the sorbent and improve elution.[16][20]
-
Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely elute the adducts. You can try eluting with multiple smaller volumes and analyzing each fraction separately.[21]
-
Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before eluting. This can improve the interaction between the solvent and the analyte, leading to better recovery.[12][18]
-
-
-
Improper Sorbent Conditioning/Equilibration:
-
Cause: Failure to properly wet and equilibrate the sorbent can lead to inconsistent interactions with the analyte and poor retention.[17][22]
-
Troubleshooting:
-
Ensure Complete Wetting: Condition the sorbent with a water-miscible organic solvent like methanol to activate the functional groups.[7]
-
Equilibrate with a Similar Matrix: After conditioning, equilibrate the sorbent with a solution that is similar in composition to your sample matrix (e.g., water or buffer at the same pH).[7]
-
Do Not Let the Sorbent Go Dry: It is critical not to let the sorbent bed dry out between the equilibration and sample loading steps, as this can deactivate the sorbent.[18][22]
-
-
Problem 2: Poor Reproducibility
Inconsistent results are a major concern in quantitative analysis.[14][15]
Q: I am observing significant variability in my ethenoadenine recovery between samples. What could be the cause?
A: Poor reproducibility can be caused by inconsistencies in the SPE procedure or issues with the analytical system itself.[14][15]
-
Inconsistent Sample Pre-treatment:
-
Cause: Variations in sample pH, viscosity, or particulate matter can affect the SPE process.[18]
-
Troubleshooting:
-
-
Variable Flow Rates:
-
Cause: Inconsistent flow rates during sample loading, washing, and elution can lead to variable retention and elution profiles.[16]
-
Troubleshooting:
-
Use a Vacuum Manifold or Positive Pressure System: These systems allow for better control over flow rates compared to gravity-fed methods.
-
Optimize and Standardize Flow Rates: A slower flow rate during sample loading can improve retention.[17] Experiment to find the optimal flow rate and ensure it is consistent for all samples.
-
-
-
Sorbent Bed Drying Out:
-
Cause: If the sorbent bed dries out before sample loading, it can lead to channeling and inconsistent interaction with the analyte.[22]
-
Troubleshooting:
-
Maintain a Continuous Flow: Do not let the sorbent go dry after the equilibration step. Load the sample immediately.
-
-
-
Analytical System Variability:
-
Cause: Issues with the analytical instrument (e.g., LC-MS) such as detector drift or injection problems can be mistaken for SPE irreproducibility.[14][15]
-
Troubleshooting:
-
Run System Suitability Tests: Before analyzing your SPE samples, run known standards to ensure the analytical system is performing consistently.[14]
-
-
Problem 3: High Background or Interfering Peaks in the Final Eluate
A clean extract is essential for accurate quantification, especially with sensitive detection methods like mass spectrometry.
Q: My final eluate contains a high level of background noise or interfering peaks. How can I improve the purity of my ethenoadenine sample?
A: A dirty extract indicates that the SPE protocol is not effectively removing matrix components.
-
Optimize the Wash Step:
-
Cause: The wash step is not stringent enough to remove all interferences.
-
Troubleshooting:
-
Increase Wash Solvent Strength: Gradually increase the percentage of organic solvent in the wash solution to elute more of the weakly bound interferences. Be careful not to elute your target analyte.[14]
-
Modify Wash Solvent pH: Adjust the pH of the wash solvent to ionize and elute acidic or basic interferences while your analyte of interest remains retained.[12]
-
-
-
Use a More Selective Sorbent:
-
Cause: The chosen sorbent may not be selective enough for your sample matrix.
-
Troubleshooting:
-
Consider a Different Sorbent Chemistry: If you are using a C18 sorbent, you could try a C8 (less retentive) or a phenyl phase (different selectivity).[4]
-
Employ Mixed-Mode SPE: A mixed-mode sorbent that combines reversed-phase and ion-exchange properties can provide superior cleanup for complex samples.[7]
-
Utilize Immunoaffinity Chromatography (IAC): For the highest level of selectivity, IAC is the gold standard for enriching ethenoadenine adducts.[8][9]
-
-
-
Sample Pre-treatment to Remove Interferences:
-
Cause: The initial sample contains a high load of interfering substances that are co-extracted.
-
Troubleshooting:
-
Protein Precipitation: For biological fluids, a protein precipitation step before SPE can remove a significant amount of matrix interference.[14]
-
Liquid-Liquid Extraction (LLE): An initial LLE step can be used to perform a crude cleanup before the more selective SPE step.
-
-
Recommended Protocols
The following are generalized protocols that should be optimized for your specific application.
General Reversed-Phase SPE Protocol for Ethenoadenine Enrichment
This protocol is a starting point for enriching ethenoadenine from aqueous samples like hydrolyzed DNA.
-
Sorbent Selection: Start with a C18 or polymeric reversed-phase SPE cartridge. The sorbent mass will depend on the sample volume and expected analyte concentration.[19][24]
-
Conditioning: Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent.[7]
-
Equilibration: Pass 1-2 column volumes of water (or a buffer matching your sample's pH) through the cartridge. Do not allow the sorbent to dry.[7]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-3 mL/min).[12]
-
Washing: Pass 1-2 column volumes of a weak wash solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the ethenoadenine adducts with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). You may need to add a small amount of acid or base to the elution solvent to optimize recovery.[7][12]
Immunoaffinity Chromatography (IAC) Protocol for Ethenoadenine Enrichment
This protocol offers high specificity and is ideal for trace-level detection.
-
Column Preparation: Use a pre-packed immunoaffinity column containing antibodies specific for ethenoadenine.
-
Equilibration: Equilibrate the column with a binding buffer as recommended by the manufacturer.
-
Sample Loading: Load the sample onto the column at a slow flow rate to allow for efficient binding of the ethenoadenine adducts to the antibodies.[10]
-
Washing: Wash the column extensively with a wash buffer to remove all non-specifically bound molecules.[10]
-
Elution: Elute the captured ethenoadenine adducts using a specific elution buffer that disrupts the antibody-antigen interaction, often a low pH buffer.[10]
-
Neutralization: Immediately neutralize the eluted fraction with a neutralization buffer to preserve the integrity of the adducts.
Data Presentation
Table 1: General Guidelines for SPE Sorbent and Solvent Selection for Ethenoadenine
| SPE Step | Sorbent Type | Recommended Solvents | Purpose |
| Conditioning | Reversed-Phase (C18, C8, Polymeric) | Methanol, Acetonitrile | To activate the sorbent functional groups. |
| Equilibration | Reversed-Phase | Water, Buffer (at sample pH) | To prepare the sorbent environment for the sample. |
| Sample Loading | Reversed-Phase | Aqueous sample (pH adjusted for neutral analyte) | To retain the ethenoadenine adducts. |
| Washing | Reversed-Phase | 5-20% Methanol in water | To remove polar interferences. |
| Elution | Reversed-Phase | Methanol, Acetonitrile (with or without acid/base modifier) | To desorb and collect the ethenoadenine adducts. |
| All Steps | Immunoaffinity | Specific buffers provided by the manufacturer | For highly specific capture and release of ethenoadenine. |
Visualizations
Experimental Workflow for Ethenoadenine SPE
Caption: A generalized workflow for solid phase extraction of ethenoadenine.
Logical Relationship in Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low recovery in ethenoadenine SPE.
References
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology, 13(12), 1259-1264. [Link]
- Charles, M. J., et al. (1998). Quantitation of 1,N6-ethenoadenine in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry. Chemical Research in Toxicology, 11(7), 833-841. [Link]
- Biotage. (n.d.). Method Development in Solid Phase Extraction using ISOLUTE ENV+ SPE Columns. Technical Note 109. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Semantic Scholar. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. SciSpace. [Link]
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
- Pogribny, I. P., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Biomolecules, 15(4), 594. [Link]
- LCGC International. (2018). Understanding and Improving Solid-Phase Extraction. [Link]
- Pogribny, I. P., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics.
- Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. [Link]
- Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. [Link]
- Yen, T. Y., et al. (2000). Immunoaffinity/gas chromatography/high-resolution mass spectrometry method for the detection of N(2),3-ethenoguanine. Chemical Research in Toxicology, 13(1), 55-61. [Link]
- Pogribny, I. P., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. [Link]
- LCGC International. (2017). Three Common SPE Problems. [Link]
- Hawach Scientific. (2025).
- Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]
- LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. [Link]
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
- LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. [Link]
- Phillips, D. H., et al. (1998). Comparison of immunoaffinity chromatography enrichment and nuclease P1 procedures for 32P-postlabelling analysis of PAH-DNA adducts. Mutagenesis, 13(2), 137-143. [Link]
- Chen, H. J., et al. (2012). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. Chemical Research in Toxicology, 25(7), 1433-1440. [Link]
- Widayanti, E., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Heliyon, 7(2), e06182. [Link]
- Hage, D. S. (2010). Immunoaffinity chromatography: an introduction to applications and recent developments. Bioanalysis, 2(1), 1-5. [Link]
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
- Chen, H. J., et al. (2007). Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry.
Sources
- 1. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry (2000) | Daniel R. Doerge | 71 Citations [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 6. silicycle.com [silicycle.com]
- 7. agilent.com [agilent.com]
- 8. Quantitation of this compound in rat urine by immunoaffinity extraction combined with liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoaffinity/gas chromatography/high-resolution mass spectrometry method for the detection of N(2),3-ethenoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 11. Immunoaffinity chromatography: an introduction to applications and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. Comparison of immunoaffinity chromatography enrichment and nuclease P1 procedures for 32P-postlabelling analysis of PAH-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hawach.com [hawach.com]
- 16. welch-us.com [welch-us.com]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 18. silicycle.com [silicycle.com]
- 19. SPE Phase and Solvent Selection | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
- 21. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 24. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
Technical Support Center: Minimizing DNA Damage During Nucleic-Acid Isolation
Welcome to the Technical Support Center dedicated to preserving the integrity of your nucleic acids during isolation. As researchers, scientists, and drug development professionals, you understand that high-quality, intact DNA is paramount for the success of downstream applications. This guide provides in-depth technical insights, troubleshooting advice, and practical protocols to help you minimize DNA damage at every step of your workflow.
Understanding DNA Damage During Isolation: The "Why" Behind the Protocols
Obtaining high-molecular-weight and undamaged DNA is a race against enzymatic, chemical, and physical forces unleashed the moment you disrupt a cell. Understanding these adversaries is the first step toward defeating them.
The Triad of DNA Degradation
-
Enzymatic Degradation: The primary culprits are nucleases (DNases), which are compartmentalized in a living cell but released upon lysis.[1][2] These enzymes rapidly digest DNA. Their activity is dependent on cofactors, most notably divalent cations like Mg²⁺.[3][4]
-
Chemical Degradation (Hydrolysis & Oxidation):
-
Hydrolysis: The phosphodiester bonds in the DNA backbone can be cleaved by water molecules, a process accelerated by acidic conditions.[5] This leads to the formation of apurinic/apyrimidinic (AP) sites, which can result in strand breaks.[2][6]
-
Oxidation: Reactive oxygen species (ROS), generated during cellular metabolism or introduced during the isolation process itself, can damage DNA bases.[6][7][8][9][10] The conversion of guanine to 8-oxo-guanine is a common form of oxidative damage that can be mutagenic.[6][11]
-
-
Physical Shearing: High-molecular-weight DNA is a long, fragile molecule. Mechanical forces such as vigorous vortexing, repeated pipetting with narrow-bore tips, harsh homogenization, and even multiple freeze-thaw cycles can physically break the DNA backbone.[5][12][13]
Troubleshooting Guide: From Low Yield to Failed Experiments
This section addresses common problems encountered during nucleic acid isolation, linking them to potential sources of DNA damage and offering actionable solutions.
Issue 1: Low DNA Yield and Poor Quality (Degraded Appearance on Gel)
Question: I've completed my DNA extraction, but my yield is very low, and the gel electrophoresis shows a smear instead of a clear high-molecular-weight band. What went wrong?
Answer: This is a classic sign of significant DNA degradation. Let's break down the potential causes and solutions.
| Potential Cause | Explanation | Solution |
| Nuclease Activity | DNases were not adequately inhibited upon cell lysis.[1] This is common if the sample was not processed quickly or if the lysis buffer was suboptimal. | Use a lysis buffer containing a chelating agent like EDTA. EDTA binds divalent cations (e.g., Mg²⁺), which are essential cofactors for most DNases.[3][4] Work quickly and keep samples on ice to reduce enzymatic activity.[1] |
| Improper Sample Storage | Samples were stored at inappropriate temperatures or experienced multiple freeze-thaw cycles before extraction.[14] This can lead to both enzymatic degradation and physical shearing. | Store biological materials at -80°C or below to halt nucleic acid degradation.[14] For whole blood, process within 4-6 hours if stored at 4°C, or freeze at -80°C for longer-term storage.[12] Aliquot samples to avoid repeated freeze-thaw cycles.[5][14] |
| Harsh Lysis/Homogenization | Excessive mechanical force during cell disruption physically fragmented the DNA.[12][15] | Optimize your lysis method. For mechanical methods like bead beating, reduce the speed and duration.[16] Consider gentler enzymatic lysis, especially for cultured cells.[17] Avoid vigorous vortexing after adding lysis buffer.[12] |
| Acidic Conditions | The pH of your buffers was too low, leading to acid hydrolysis of the DNA.[5] | Ensure all buffers, especially storage buffers, are slightly basic (pH 8.0-9.0). [5][18] Note that nuclease-free water can often be slightly acidic.[18] |
Issue 2: DNA Performs Poorly in Downstream Applications (e.g., PCR, Sequencing)
Question: My DNA concentration and A260/A280 ratio look good, but my PCR is failing, or my long-read sequencing results show short read lengths. Why is this happening?
Answer: Good spectrophotometer readings don't always tell the whole story. Hidden DNA damage or contaminants can inhibit downstream enzymatic reactions.
| Potential Cause | Explanation | Solution |
| Residual Contaminants | Contaminants like salts, phenol, or ethanol carried over from the purification steps can inhibit enzymes like DNA polymerase.[19] | Ensure wash steps are performed correctly. For silica-based columns, make sure all residual ethanol is removed before elution. Consider re-precipitating the DNA with ethanol to remove salts.[19][20] |
| Oxidative Damage | The DNA may have suffered oxidative damage, which can block DNA polymerases.[6] This damage is not typically detected by standard quantification methods. | Minimize exposure to air during lysis and purification. Consider adding antioxidants to your lysis buffer, though this is less common in standard kits. The extraction process itself can introduce oxidative modifications.[6] |
| DNA Shearing | While the overall DNA concentration is good, the average fragment size is too small for applications like long-read sequencing.[12] This is due to physical stress during isolation. | Handle DNA with extreme care. Use wide-bore pipette tips for mixing and transferring high-molecular-weight DNA.[12][13] Mix by gentle inversion rather than vortexing.[12] Homogenize eluted DNA by gentle pipetting or needle shearing if necessary for viscosity reduction.[21] |
| Formalin-Fixation Damage | If using FFPE tissues, formalin can cause DNA cross-linking and fragmentation, which inhibits PCR amplification of longer fragments.[22] | Use a specialized FFPE DNA extraction kit designed to reverse some of the cross-linking. Be aware that it may not be possible to obtain very high-molecular-weight DNA from these samples.[22] |
Frequently Asked Questions (FAQs)
Q1: Is vortexing really that bad for my DNA?
A1: Yes, especially for high-molecular-weight genomic DNA. The high shear forces generated by a vortex can physically break the long DNA strands into smaller fragments.[12] For mixing, gentle inversion or slow pipetting with a wide-bore tip is strongly recommended.[12][13]
Q2: How many freeze-thaw cycles can my DNA sample tolerate?
A2: While some studies suggest DNA is more robust to freeze-thaw cycles than previously thought, it is a best practice to minimize them.[13][23] Repeated cycles can lead to physical shearing due to ice crystal formation.[12] The best strategy is to aliquot your purified DNA into single-use volumes before freezing.[5][14]
Q3: What is the best way to store my purified DNA?
A3: For long-term storage, DNA should be stored at -20°C or, ideally, -80°C in a slightly basic buffer like TE buffer (Tris-EDTA, pH 8.0).[5][14][24] The Tris component buffers the pH to prevent acid hydrolysis, and EDTA chelates any residual divalent cations, inhibiting potential nuclease activity.[5][18][25] Storing DNA in water is not recommended for long periods as water can be acidic and lacks a chelating agent.[18]
Q4: My protocol uses enzymatic lysis. How can I optimize it to protect my DNA?
A4: While enzymatic lysis is generally gentler than mechanical methods, it's crucial to ensure the reaction doesn't proceed for too long or at too high a temperature, which could allow endogenous nucleases to act.[15] Ensure your lysis buffer still contains EDTA to inhibit any released DNases. Proteinase K is often included not just to break down cellular proteins but also to digest and inactivate nucleases.[26]
Q5: How can I remove contaminating RNA from my DNA sample?
A5: RNA contamination can lead to inaccurate DNA quantification by spectrophotometry. Most DNA purification kits include an RNase A digestion step. If you still have RNA contamination, you can perform a separate RNase A or RNase I treatment followed by a cleanup step, such as with a spin column or bead-based purification, to remove the enzyme.[27]
Visual Workflows and Protocols
Diagram: Core Principles of DNA Damage Prevention
This diagram illustrates the central strategies to counteract the primary sources of DNA damage during isolation.
Caption: Key strategies to mitigate the three main types of DNA damage.
Protocol: Gentle Lysis and High-Molecular-Weight DNA Precipitation
This protocol is designed for cultured mammalian cells, emphasizing gentle handling to preserve DNA integrity.
-
Cell Harvesting: Pellet ~5x10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis:
-
Gently resuspend the cell pellet in 1 mL of ice-cold Cell Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS).
-
Add Proteinase K to a final concentration of 200 µg/mL.
-
Mix by slowly inverting the tube 10-15 times. Do not vortex.
-
Incubate at 50°C for 1-3 hours, or until the lysate is clear.
-
-
Protein Removal:
-
Cool the lysate to room temperature.
-
Add 0.5 mL of saturated NaCl (6M) and mix by gentle inversion for 1 minute.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant to a new tube using a wide-bore pipette tip.
-
Add 2 volumes of 100% ethanol.
-
Gently invert the tube until the DNA precipitates and forms a visible, stringy mass.
-
Use a sterile pipette tip to spool the DNA out of the solution.
-
-
Washing and Resuspension:
-
Wash the spooled DNA by dipping it into a tube containing 70% ethanol.
-
Air-dry the DNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) by incubating at 37°C for 30-60 minutes with occasional gentle tapping.[21]
-
References
- QIAGEN. (n.d.). DNA sample storage: best practices after extraction.
- Edtatube. (2025). What Does EDTA Do in DNA Extraction? Complete Guide.
- Zemlak, T. S., & Noonan, M. J. (2022). Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue. PLOS ONE, 17(6), e0268573.
- Zemlak, T. S., & Noonan, M. J. (2022). Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue. PLOS ONE, 17(6), e0268573.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). what is the function of edta in dna extraction.
- Patsnap Synapse. (2025). Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization).
- QIAGEN. (n.d.). Do I need to have EDTA in the buffer in which I am going to store my isolated genomic DNA?
- Azenta Life Sciences. (2018). Genomic DNA Sample Collection & Storage.
- ResearchGate. (2013). Best long term storage method for DNA?
- Hedman, J., et al. (2022). Evaluation of Different Cleaning Strategies for Removal of Contaminating DNA Molecules. Genes, 13(1), 143.
- News-Medical.Net. (2019). How to Store DNA.
- G-Biosciences. (2012). 4 Simple Steps To Prevent Genomic DNA Samples from Degrading Quickly.
- Genomics blogs. (n.d.). How to Minimize DNA Shearing During Blood Extraction for Long-Read Sequencing Applications.
- Technology Networks. (n.d.). Best Practices for Handling Genomic DNA During NGS Library Preparation.
- Hedman, J., et al. (2022). Evaluation of Different Cleaning Strategies for Removal of Contaminating DNA Molecules. Genes, 13(1), 143.
- Laboratory Supply Network. (n.d.). DNA Shearing / Chromatin Shearing.
- Yang, M., et al. (2023). Evaluation and optimization of lysis method for microbial DNA extraction from epiphytic phyllosphere samples. Journal of Microbiological Methods, 206, 106677.
- Dizdaroglu, M. (2005). Oxidative DNA Damage: Biological Significance and Methods of Analysis. Clinical Biochemistry, 38(8), 691-703.
- Miller, D. N., et al. (1999). Evaluation and Optimization of DNA Extraction and Purification Procedures for Soil and Sediment Samples. Applied and Environmental Microbiology, 65(11), 4715-4724.
- Bitesize Bio. (2025). 5 Ways to Clean Up A DNA Sample.
- Dabney, J., et al. (2013). Ancient DNA Damage. Cold Spring Harbor Perspectives in Biology, 5(7), a012567.
- Cytiva Life Sciences. (2019). Unraveling the challenges of nucleic acid isolation.
- CD Genomics. (n.d.). How to Troubleshoot Sequencing Preparation Errors (NGS Guide).
- Huerlimann, R., et al. (2020). DNA degradation in fish: Practical solutions and guidelines to improve DNA preservation for genomic research. Ecology and Evolution, 10(15), 8091-8104.
- Yang, M., et al. (2023). Evaluation and optimization of lysis method for microbial DNA extraction from epiphytic phyllosphere samples. Journal of Microbiological Methods, 206, 106677.
- ResearchGate. (2018). How can shearing of DNA during extraction can be prevented?
- ResearchGate. (2015). DNA contamination minimisation - Finding an effective cleaning method.
- University of California, Davis. (2025). How should I purify my samples? How should I remove DNA or RNA contamination?
- ResearchGate. (n.d.). Are Enzymes Required for the Extraction and Isolation of DNA in Conjunction with Mechanical Homogenization?
- Cusabio. (n.d.). DNA Damage and Repair.
- Microbe Notes. (2023). DNA Damage and DNA Repair: Types and Mechanism.
- Drug Discovery and Development. (2008). Overcoming Poor Quality DNA.
- ResearchGate. (n.d.). DNA extractions using different enzymatic lysis modes.
- Western Oregon University. (n.d.). Chapter 12: DNA Damage and Repair.
- ResearchGate. (2024). Effects of lysis method (enzymatic, mechanical-chemical) and extraction...
- MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood.
- Zymo Research Europe. (2018). Prevent Nucleic Acid Degradation Before Extraction.
- MDPI. (n.d.). Cellular and Molecular Mechanisms of Oxidative DNA Damage and Repair.
- PubMed Central. (n.d.). Potential application of the oxidative nucleic acid damage biomarkers in detection of diseases.
- ResearchGate. (n.d.). Oxidative damage to DNA: Formation, measurement and biochemical features.
- MDPI. (2023). Oxidative DNA Damage and Repair: Mechanisms, Mutations, and Relation to Diseases.
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Ancient DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edtatube.com [edtatube.com]
- 4. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]
- 6. neb.com [neb.com]
- 7. Oxidative DNA Damage: Biological Significance and Methods of Analysis | Semantic Scholar [semanticscholar.org]
- 8. cusabio.com [cusabio.com]
- 9. Potential application of the oxidative nucleic acid damage biomarkers in detection of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cambrianbioworks.com [cambrianbioworks.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Genomic DNA Sample Collection & Storage | Azenta Life Sciences [azenta.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Evaluation and Optimization of DNA Extraction and Purification Procedures for Soil and Sediment Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Do I need to have EDTA in the buffer in which I am going to store my isolated genomic DNA? [qiagen.com]
- 19. PCR Troubleshooting Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. neb.com [neb.com]
- 22. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 23. researchgate.net [researchgate.net]
- 24. Best Practices for Long-Term DNA Storage (-80°C vs. Lyophilization) [synapse.patsnap.com]
- 25. DNA degradation in fish: Practical solutions and guidelines to improve DNA preservation for genomic research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. dnatech.ucdavis.edu [dnatech.ucdavis.edu]
Technical Support Center: Inter-laboratory Validation for 1,N6-Ethenoadenine (εA) Measurement
Welcome to the technical support center for the inter-laboratory validation of 1,N6-ethenoadenine (εA) measurement. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the quantification of this critical DNA adduct. The accurate and reproducible measurement of εA across different laboratories is paramount for its use as a biomarker in cancer risk assessment and for understanding its role in mutagenesis.[1][2]
This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and self-validating experimental design.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of εA measurement studies.
Q1: What is this compound (εA) and why is its accurate measurement important?
A1: this compound (εA) is a type of exocyclic DNA adduct, which is a chemical modification to the DNA base adenine.[1] It is formed from exposure to both endogenous (e.g., lipid peroxidation) and exogenous (e.g., vinyl chloride) sources.[1][3] εA is a promutagenic lesion, meaning it can lead to errors during DNA replication and transcription, potentially initiating carcinogenesis.[2][4] Its presence in human tissues has been linked to an increased risk of cancers, such as those of the liver, lung, and colon.[5] Therefore, accurate and validated measurement of εA is crucial for its use as a biomarker for assessing cancer risk, monitoring exposure to genotoxic agents, and for studying DNA repair mechanisms.[1][3][6]
Q2: Which analytical methods are most suitable for εA quantification in an inter-laboratory setting?
A2: For inter-laboratory validation, methods that offer high specificity, sensitivity, and reproducibility are essential. Mass spectrometry (MS)-based methods are generally preferred over techniques like ³²P-postlabeling or immunoassays due to their superior specificity and ability to provide structural confirmation.[7]
Commonly employed and recommended methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for DNA adduct analysis.[8] It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. The use of stable isotope-labeled internal standards is critical for accurate quantification.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method, particularly with negative ion chemical ionization (NICI), also offers high sensitivity and specificity for εA measurement.[1][6]
The choice between LC-MS/MS and GC-MS may depend on the available instrumentation and expertise within the participating laboratories.
Q3: Why is the use of a stable isotope-labeled internal standard crucial for accurate quantification?
A3: A stable isotope-labeled internal standard (e.g., ¹⁵N₅-εA) is a version of the analyte where some atoms have been replaced by their heavier, non-radioactive isotopes. Adding a known amount of this standard to the sample at the very beginning of the sample preparation process is a cornerstone of robust quantitative mass spectrometry.[9]
Causality: The internal standard behaves almost identically to the endogenous εA throughout the entire analytical workflow, including extraction, derivatization (for GC-MS), and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous εA to the signal from the known amount of internal standard, we can accurately calculate the concentration of εA in the original sample, effectively correcting for any experimental variations. This significantly improves the accuracy, precision, and reproducibility of the measurement, which is paramount for inter-laboratory comparisons.[1][3]
Q4: What are the key considerations for sample preparation to ensure data integrity?
A4: Sample preparation is a critical step where significant variability can be introduced. Key considerations include:
-
DNA Isolation: The method used for DNA isolation should be robust and yield high-purity DNA, free from contaminants that could interfere with the analysis.
-
DNA Hydrolysis: The DNA must be broken down into its constituent nucleosides or bases. Enzymatic hydrolysis is a common method.[10] It is crucial to ensure complete hydrolysis without artificially generating adducts.
-
Purification and Enrichment: After hydrolysis, the sample contains a vast excess of normal nucleosides. Solid-phase extraction (SPE) is often used to enrich the εA adducts and remove interfering substances.[6][11] The choice of SPE sorbent and elution conditions must be carefully optimized and standardized across labs.
-
Preventing Artifact Formation: The addition of antioxidants during sample processing can help prevent the artificial formation of εA.[1]
Q5: How should we establish and use quality control (QC) samples in an inter-laboratory study?
A5: Quality control samples are essential for monitoring the performance of the analytical method and ensuring the validity of the results.[12]
-
Preparation: QC samples should be prepared by spiking a blank biological matrix (e.g., calf thymus DNA) with known concentrations of εA. At least three concentration levels are recommended: low, medium, and high, covering the expected range of the study samples.
-
Use in Validation: During method validation, QC samples are used to assess accuracy, precision, and other validation parameters.
-
Use in Routine Analysis: In each analytical run, QC samples should be included to monitor the performance of the assay. The results from the QC samples must fall within predefined acceptance criteria for the run to be considered valid.
-
Inter-laboratory Comparison: A common set of QC samples should be distributed to all participating laboratories to assess inter-laboratory variability.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during εA measurement.
Issue 1: High Background Noise or Poor Signal-to-Noise Ratio
| Potential Cause | Diagnostic Step | Corrective Action | Scientific Rationale |
| Contaminated Solvents or Reagents | Analyze a "blank" injection (solvent only). | Use high-purity, LC-MS grade solvents and freshly prepared reagents. | Contaminants in solvents or reagents can have masses that interfere with the analyte, increasing the background noise.[13] |
| Dirty Ion Source | Visually inspect the ion source components (e.g., capillary, skimmer). | Clean the ion source according to the manufacturer's protocol. | Sample matrix components can accumulate in the ion source, leading to reduced ionization efficiency and increased noise.[13] |
| Inefficient Sample Cleanup | Re-evaluate the solid-phase extraction (SPE) protocol. | Optimize the SPE method (e.g., sorbent type, wash steps, elution solvent) to better remove matrix components. | A robust sample cleanup procedure is crucial for removing interfering substances from the biological matrix that can cause ion suppression or high background.[14] |
| Suboptimal Mass Spectrometer Parameters | Review and optimize MS parameters (e.g., collision energy, declustering potential). | Perform a tuning and optimization of the mass spectrometer for the specific εA transition. | Optimized MS parameters maximize the signal of the analyte while minimizing the transmission of background ions. |
Issue 2: Low or No Analyte Signal
| Potential Cause | Diagnostic Step | Corrective Action | Scientific Rationale |
| Inefficient DNA Hydrolysis | Analyze a known standard of εA-containing DNA. | Optimize the enzymatic hydrolysis conditions (e.g., enzyme concentration, incubation time, temperature). | Incomplete hydrolysis will result in a lower yield of the free εA adduct, leading to a reduced signal. |
| Analyte Loss During Sample Preparation | Spike a blank sample with a known amount of εA before and after the extraction step and compare the recovery. | Re-optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the sample and solvents is appropriate to prevent analyte loss. | εA can be lost during sample preparation if the extraction and purification steps are not optimized for this specific analyte. |
| Degradation of Analyte | Analyze a freshly prepared standard and compare the signal to an older one. | Store standards and samples at appropriate temperatures (e.g., -80°C) and avoid repeated freeze-thaw cycles. | εA, like many biological molecules, can degrade over time if not stored properly, leading to a lower signal.[15] |
| Instrument Sensitivity Issue | Run a system suitability test with a known standard. | Troubleshoot the LC-MS system (e.g., check for leaks, clean the ion source, recalibrate the mass spectrometer). | A general loss of instrument sensitivity will affect all analytes and needs to be addressed at the system level.[13] |
Issue 3: Poor Reproducibility (High Coefficient of Variation, %CV)
| Potential Cause | Diagnostic Step | Corrective Action | Scientific Rationale |
| Inconsistent Sample Preparation | Review the standard operating procedure (SOP) for sample preparation and observe the technique of different analysts. | Ensure all analysts are strictly following the validated SOP. Provide additional training if necessary. | Minor variations in sample preparation, such as pipetting volumes or incubation times, can introduce significant variability in the results. |
| Variable Matrix Effects | Analyze samples with and without the internal standard. | Improve the sample cleanup procedure to remove more of the interfering matrix components. Consider using a different ionization technique if possible. | Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a major source of irreproducibility.[14] |
| Chromatographic Issues (e.g., shifting retention times, poor peak shape) | Inspect the chromatograms for inconsistencies. | Troubleshoot the LC system (e.g., check for pump issues, column degradation, mobile phase inconsistencies). | Poor chromatography can lead to inconsistent integration of the analyte peak, resulting in high variability.[13][16] |
| Inconsistent Internal Standard Addition | Review the procedure for adding the internal standard. | Ensure the internal standard is added accurately and consistently to all samples at the beginning of the workflow. | The accuracy of the quantification is directly dependent on the precise addition of the internal standard. |
Experimental Protocols & Workflows
Diagram of the Overall Inter-laboratory Validation Workflow
Caption: Workflow for inter-laboratory validation of εA measurement.
Step-by-Step Protocol for εA Measurement by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized and validated in your laboratory.
-
DNA Isolation:
-
Isolate genomic DNA from the biological matrix (e.g., tissue, cells) using a validated commercial kit or a standard phenol-chloroform extraction method.
-
Quantify the DNA using a spectrophotometric or fluorometric method and assess its purity.
-
-
Sample Preparation:
-
To a 50 µg aliquot of DNA, add a known amount of the stable isotope-labeled internal standard (e.g., ¹⁵N₅-εA).
-
Perform enzymatic hydrolysis by adding a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase) and incubate at 37°C for the optimized duration.
-
Centrifuge the sample to pellet any undigested material.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and then with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove unretained impurities.
-
Elute the εA adduct with an appropriate solvent (e.g., a basic methanolic solution).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column suitable for nucleoside analysis.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to monitor the specific transitions for both endogenous εA and the internal standard. For example:
-
εA: Precursor ion (m/z) -> Product ion (m/z)
-
¹⁵N₅-εA: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using standards of known εA concentrations.
-
Determine the concentration of εA in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting εA LC-MS/MS analysis.
References
- Phillips, D. H., & Arlt, V. M. (2007). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 22(4), 229-237. [Link]
- Chen, H. J., & Chiu, T. Y. (2000). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical research in toxicology, 13(1), 67-74. [Link]
- Bogan, K. L., & Brenner, C. (2008). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in molecular biology (Clifton, N.J.), 419, 131–143. [Link]
- Chen, H. J. C., & Lin, W. P. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical Research in Toxicology, 16(9), 1133-1140. [Link]
- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry.
- Chang, C. H., Lin, Y. C., & Chen, C. L. (2020). A novel workflow of integrated strategy for DNA adductomic analysis using liquid chromatography-tandem mass spectrometry.
- Hemeryck, L. Y., De Graeve, M., Van Hecke, T., De Smet, S., & Vanhaecke, L. (2023). Perspectives for DNA adductomics in large-scale exposomics: upscaling sample preparation and preprocessing data. Spanish Journal of Environmental Mutagenesis and Genomics, 27(1), 40. [Link]
- Phillips, D. H., & Arlt, V. M. (2007). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommend. SciSpace. [Link]
- Chen, H. J. C., & Chiu, T. Y. (2000). Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry. Request PDF. [Link]
- Turesky, R. J. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1085, 1–13. [Link]
- Wang, Y., & Li, L. (2019). Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts. Toxics, 7(4), 53. [Link]
- Wang, Y., & Turesky, R. J. (2022). DNA Adductomics: A Narrative Review of Its Development, Applications, and Future. Toxics, 10(10), 578. [Link]
- Singh, R., & Farmer, P. B. (2006). Methods for the Detection of DNA Adducts. Request PDF. [Link]
- Codex Alimentarius Commission. (2010). GUIDELINES ON PERFORMANCE CRITERIA AND VALIDATION OF METHODS FOR DETECTION, IDENTIFICATION AND QUANTIFICATION OF SPECIFIC DNA SE.
- Villalta, P. W., & Balbo, S. (2017). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Journal of the American Society for Mass Spectrometry, 28(9), 1881–1890. [Link]
- Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA Adductomics. Chemical Research in Toxicology, 27(3), 356-366. [Link]
- World Health Organization. (2022). Annex 6: WHO guideline on the validation of bioanalytical methods. WHO Technical Report Series, No. 1044. [Link]
- ZefSci. (2023).
- Weng, N. (2004). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Ma, B., & Chen, H. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Toxics, 7(1), 13. [Link]
- CHROMacademy. (n.d.). LC-MS Troubleshooting. CHROMacademy. [Link]
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]
- Vare, D. Z., et al. (2020). Methods and Challenges for Computational Data Analysis for DNA Adductomics. Chemical Research in Toxicology, 33(8), 1989-2001. [Link]
- Saparbaev, M., et al. (2003). Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 535(1), 59-70. [Link]
- S, S., & A, C. (2012). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. The Journal of biological chemistry, 287(33), 27438–27448. [Link]
- Ellison, S. L. R. (2013).
- Stanimirova, I., et al. (2014). Sample preparation workflow for the liquid chromatography tandem mass spectrometry based analysis of nicotinamide adenine dinucleotide phosphate cofactors in yeast.
- Dobrovolny, S., et al. (2019). Interlaboratory Validation of a DNA Metabarcoding Assay for Mammalian and Poultry Species to Detect Food Adulteration. Foods (Basel, Switzerland), 8(11), 592. [Link]
Sources
- 1. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke [mdpi.com]
- 8. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Perspectives for DNA adductomics in large-scale exposomics: upscaling sample preparation and preprocessing data | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 13. zefsci.com [zefsci.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. agilent.com [agilent.com]
Etheno-Purine Analysis Technical Support Center: HPLC Troubleshooting
Welcome to the technical support center for the HPLC separation of etheno-purine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of these critical DNA adducts. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Section 1: Peak Shape and Asymmetry Issues
Poor peak shape is a common challenge in the analysis of polar compounds like etheno-purines, compromising both resolution and accurate quantification.[1]
Question 1: My etheno-adenine (εA) and etheno-guanine (εG) peaks are tailing significantly. What are the likely causes and how can I fix this?
Answer:
Peak tailing for polar, basic compounds like etheno-purines in reversed-phase HPLC is frequently caused by secondary interactions with the stationary phase or issues with the mobile phase.[1] Here’s a systematic approach to troubleshoot this:
-
Primary Cause: Silanol Interactions: The most common culprit is the interaction between the basic amine groups on your purine analytes and acidic, unreacted silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18).[1] This leads to a secondary, undesirable retention mechanism that results in tailing peaks.
-
Solution 1: Mobile Phase pH Adjustment: The ionization state of both your analyte and the silanol groups is pH-dependent. By lowering the mobile phase pH to around 3.0-4.0, you can protonate the silanol groups, reducing their ability to interact with your protonated basic analytes.[2][3] An acetate or phosphate buffer is often effective for maintaining a stable pH.[3]
-
Solution 2: Use of End-Capped Columns: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small, less reactive group (like a trimethylsilyl group). Ensure you are using a high-quality, end-capped column specifically designed for the analysis of basic compounds.
-
Solution 3: Ion-Pairing Agents: For particularly stubborn tailing, the addition of an ion-pairing reagent like sodium heptane sulfonate to the mobile phase can be very effective.[1] The ion-pairing agent has a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with your ionized analyte, masking the secondary interactions and improving peak shape.
-
-
Secondary Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Below is a troubleshooting workflow to address peak tailing:
Section 2: Retention Time and Resolution Problems
Inconsistent retention times and poor resolution can compromise the reliability of your analytical method.
Question 2: My retention times are drifting with each injection. What should I investigate?
Answer:
Retention time instability is a common issue that can often be traced back to the HPLC system's environment or mobile phase preparation.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence is a frequent cause of drifting retention times.[2] This is especially true when using ion-pairing reagents, which require a longer time to establish equilibrium with the stationary phase.
-
Solution: Always perform a thorough column equilibration before your first injection. A good starting point is to flush the column with 10-20 column volumes of the initial mobile phase. When using ion-pairing reagents, a longer equilibration of at least 30 minutes is recommended.[1]
-
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention.[2]
-
Temperature Fluctuations: The temperature of the column can affect retention times.[5] If the ambient laboratory temperature changes throughout the day, you may see your retention times drift.
-
Solution: Use a column thermostat to maintain a constant temperature.[5] This will ensure reproducible retention times, even with changes in the lab environment.
-
Question 3: I'm not getting baseline separation between 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC). How can I improve the resolution?
Answer:
Improving the resolution between two co-eluting peaks involves manipulating the mobile phase composition and gradient profile.
-
Mobile Phase Optimization: The choice of organic solvent and buffer can significantly impact selectivity.[6]
-
Solution 1: Adjust Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[2] A shallower gradient or a lower starting percentage of the organic solvent can increase retention and improve resolution.
-
Solution 2: Change the Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Solution 3: Optimize Mobile Phase pH: The ionization state of your analytes can be manipulated to improve separation.[6] A slight adjustment of the mobile phase pH can alter the retention of one analyte more than the other, leading to better resolution.
-
-
Gradient Profile: A generic gradient may not be optimal for your specific analytes.
-
Solution: Develop a multi-step gradient. Start with a shallow gradient in the region where your analytes elute to maximize separation. After the peaks of interest have eluted, you can increase the gradient slope to quickly elute any remaining compounds and clean the column.
-
The following table provides a starting point for mobile phase optimization:
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Organic Modifier | Acetonitrile | Switch to Methanol | Changes selectivity for polar compounds. |
| pH | 4.5 | Adjust between 3.0 and 5.5 | Alters the ionization state of analytes, affecting retention.[2][3] |
| Buffer Concentration | 20 mM | Increase to 50 mM | Can improve peak shape and stabilize retention.[3] |
| Gradient Slope | 5-95% in 10 min | 5-30% in 15 min | A shallower gradient increases separation time and resolution. |
Section 3: Sensitivity and Baseline Issues
Low sensitivity and a noisy baseline can make it difficult to detect and quantify low-level etheno-purine adducts.
Question 4: I'm analyzing trace levels of etheno-adducts from tissue samples, and my baseline is very noisy. What can I do to improve my signal-to-noise ratio?
Answer:
A noisy baseline can originate from several sources, including the detector, mobile phase, or sample matrix.
-
Sample Preparation: Biological samples contain many endogenous components that can interfere with your analysis.
-
Mobile Phase Contamination: Impurities in your mobile phase solvents or buffers can contribute to baseline noise.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter your mobile phase before use to remove any particulate matter.
-
-
Detector Issues: A dirty flow cell in your detector can cause baseline noise.
-
Solution: Flush the flow cell with a strong solvent (e.g., isopropanol) to remove any contaminants.
-
The logical relationship for troubleshooting baseline noise is as follows:
Experimental Protocol: A General Method for Etheno-Purine Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of etheno-purine adducts, often coupled with mass spectrometry (MS) for sensitive detection.
1. Sample Preparation (DNA Hydrolysis and SPE Cleanup)
-
DNA Isolation: Isolate genomic DNA from your tissue or cell samples using a standard protocol.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides.[9] This is a critical step to release the etheno-adducts.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol, followed by water.[8]
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the etheno-adducts with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. HPLC-MS/MS Conditions
The following table outlines a typical set of starting conditions for the HPLC-MS/MS analysis of etheno-purine adducts.[10]
| Parameter | Condition |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[10] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-15 min: 95% B; 15-16 min: 95-2% B; 16-20 min: 2% B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| MS Detection | ESI+ with Multiple Reaction Monitoring (MRM) for target adducts |
3. Data Analysis
-
Identify peaks based on retention time and specific MRM transitions for each etheno-adduct.
-
Quantify the adducts using a calibration curve generated from authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[11][12][13]
References
- Shiama Thiageswaran. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
- Fang, J. L., et al. (2006). Detection of DNA adducts of acetaldehyde in peripheral white blood cells of alcohol abusers.
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. PubMed.
- BenchChem. (2025). Refinement of analytical methods for detecting allopurinol metabolites. BenchChem.
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. SciSpace.
- Chen, H. J., et al. (1998). DNA Adducts of 2,3-epoxy-4-hydroxynonanal: Detection of 7-(1', 2'-dihydroxyheptyl)
- Chen, H. J., et al. (2016). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. PMC - NIH.
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Semantic Scholar.
- Stocchi, V., et al. (1988). Optimization of the ion-pair high-performance liquid chromatographic separation of purine derivatives in erythrocytes, thymocytes and liver mitochondria. PubMed.
- Ravanat, J. L., et al. (2019). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. NIH.
- Unproven Author. (n.d.). HPLC Troubleshooting.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Unproven Author. (2025).
- Shimadzu. (2018). Measurement of Purine Content in Foods Using HPLC. Shimadzu.
- Yuliarti, O., et al. (2017). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
- Markelj, J., et al. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
- Kaneko, K., et al. (2008).
- Kaneko, K., et al. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. PubMed.
- Unproven Author. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Singh, R., et al. (2005). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. PubMed.
Sources
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. DNA adducts of 2,3-epoxy-4-hydroxynonanal: detection of 7-(1', 2'-dihydroxyheptyl)-3H-imidazo[2,1-i]purine and 1,N6-ethenoadenine by gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry (2000) | Daniel R. Doerge | 71 Citations [scispace.com]
- 13. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
identifying unexpected side products in 1,N6-ethenoadenine repair reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,N⁶-ethenoadenine (εA) repair reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental observations and choices. Our goal is to empower you to identify and understand both expected and unexpected products in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Basics of εA Repair
Question 1: What are the expected products of a standard in vitro εA repair reaction catalyzed by AlkB family enzymes?
In a typical εA repair assay using an AlkB homolog like E. coli AlkB or human ALKBH2/ALKBH3, the primary and expected outcome is the direct reversal of the εA adduct back to a standard adenine (A) base.[1][2] This process also releases glyoxal as a small molecule byproduct.[1]
The reaction is an oxidative dealkylation catalyzed by these Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][3][4] The enzyme oxidizes the etheno bridge of the εA adduct, which is proposed to form an unstable epoxide intermediate. This intermediate then undergoes hydrolysis to regenerate adenine and release glyoxal.[1]
Therefore, when analyzing your reaction products using techniques like HPLC or LC-MS, you should expect to see a decrease in the peak corresponding to your εA-containing substrate and a concurrent increase in the peak for the repaired, adenine-containing oligonucleotide.[1][5]
Question 2: My εA repair reaction is inefficient. What are the common factors that could be limiting the activity of my AlkB enzyme?
Several factors can influence the efficiency of AlkB-mediated εA repair. Here's a checklist of potential issues to troubleshoot:
-
Cofactor and Metal Ion Availability: AlkB enzymes are strictly dependent on Fe(II) and α-ketoglutarate (also known as 2-oxoglutarate or 2OG) for their catalytic activity.[1][3] Ensure these are freshly prepared and at optimal concentrations. Ascorbate is also typically included in reaction buffers to maintain iron in its reduced Fe(II) state.[1]
-
pH of the Reaction Buffer: The pH can significantly impact repair efficiency. For instance, some studies have shown that the repair of exocyclic adducts by E. coli AlkB is pH-dependent, which may be related to the protonation state of the substrate.[6] It's crucial to maintain a stable and optimal pH, typically around 6.0-7.0, for your specific enzyme.[1]
-
Enzyme Specificity and Substrate Form: The choice of AlkB homolog matters. ALKBH2 preferentially repairs εA in double-stranded DNA (dsDNA), while ALKBH3 and E. coli AlkB show a preference for single-stranded DNA (ssDNA).[5][7] Using the wrong enzyme for your substrate's strandedness will lead to poor repair efficiency.
-
Sequence Context: The bases flanking the εA lesion can influence the repair rate.[3][5][8] If you have cloned your substrate or are using a new synthetic oligonucleotide, be aware that the local sequence environment could be affecting enzyme recognition or catalysis.
-
Enzyme Quality: Ensure your purified enzyme is active and properly folded. If in doubt, test its activity on a known, highly repaired control substrate.
Section 2: Identifying Unexpected Side Products
Question 3: I'm observing a product with a much higher molecular weight than my expected repaired oligonucleotide. What could this be?
A common, yet often unexpected, side product in εA repair reactions, particularly when using ALKBH2 with dsDNA, is a stable interstrand cross-link (ICL) .[7] This occurs when the reactive epoxide intermediate, formed during the attempt to repair εA, is attacked by the exocyclic amino group of an adenine (N⁶) or cytosine (N⁴) on the complementary DNA strand.[7]
This results in a covalent linkage between the two DNA strands, leading to a product with a significantly higher molecular weight, approximately double that of a single strand.
Key characteristics of this ICL side product:
-
Formation is enzyme-dependent: The cross-link will not form in the absence of an active AlkB enzyme.[7]
-
Sequence context matters: The presence of an adenine or cytosine on the opposite strand is necessary for this type of cross-link to form. If the opposite base is a thymine or guanine, this specific ICL is not expected.[7]
-
Detection: This side product can be readily visualized on a denaturing polyacrylamide gel electrophoresis (PAGE) assay, where it will migrate much slower than the single-stranded oligonucleotides. Its identity can be definitively confirmed by high-resolution LC-MS.[7]
Diagram: Proposed Mechanism of ICL Formation during εA Repair
Caption: Logical workflow for identifying unknown analytical peaks.
References
- Title: Stable Interstrand Cross-Links Generated from the Repair of 1,N6-Ethenoadenine in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 Source: PubMed Central URL:[Link]
- Title: Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins Source: PMC - NIH URL:[Link]
- Title: Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method Source: NIH URL:[Link]
- Title: The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Source: Semantic Scholar URL:[Link]
- Title: Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry Source: PubMed URL:[Link]
- Title: AlkB Dioxygenase Preferentially Repairs Protonated Substrates: SPECIFICITY AGAINST EXOCYCLIC ADDUCTS AND MOLECULAR MECHANISM OF ACTION Source: PMC URL:[Link]
- Title: Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB Source: PMC - NIH URL:[Link]
- Title: AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTION WITH SYNTHETIC, MODIFIED OLIGONUCLEOTIDES Source: DigitalCommons@URI URL:[Link]
- Title: Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB Source: DigitalCommons@URI URL:[Link]
- Title: Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry Source: ACS Public
- Title: HPLC-32P-postlabelling analysis of 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytidine Source: PubMed URL:[Link]
- Title: 1, N6-Ethenoadenine: From Molecular to Biological Consequences† Source: PubMed URL:[Link]
- Title: 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences Source: ResearchG
- Title: Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB Source: DigitalCommons@URI URL:[Link]
- Title: Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB Source: MDPI URL:[Link]
- Title: Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins Source: University of Chicago URL:[Link]
- Title: Mass Spectrometric Investigation on the Formation and Repair of DNA Modific
- Title: CHEMICAL BIOLOGY OF DNA ADDUCT REPAIR, BYPASS AND MUTAGENESIS Source: DigitalCommons@URI URL:[Link]
- Title: Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry Source: ResearchG
- Title: Proteomics reveals dynamic assembly of repair complexes during bypass of DNA cross-links Source: Science URL:[Link]
- Title: Evidence of complete cellular repair of 1,N>6>-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method Source: Europe PMC URL:[Link]
- Title: The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond Source: PMC - PubMed Central URL:[Link]
Sources
- 1. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. he-group.uchicago.edu [he-group.uchicago.edu]
- 3. Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. AlkB Dioxygenase Preferentially Repairs Protonated Substrates: SPECIFICITY AGAINST EXOCYCLIC ADDUCTS AND MOLECULAR MECHANISM OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Assessing the In Vitro Stability of 1,N6-Ethenoadenine Adducts
Welcome to the technical support center for researchers studying 1,N6-ethenoadenine (εA) adducts. This resource, developed by our Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to support your in vitro experimental work. We understand the nuances of working with this chemically sensitive DNA lesion and have compiled our expertise to help you navigate the challenges of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (εA) and why is its in vitro stability a concern?
A1: this compound (εA) is a type of exocyclic DNA adduct, meaning it's a chemical modification to the DNA base adenine that forms a new ring.[1][2] These adducts are formed both endogenously from processes like lipid peroxidation and exogenously from exposure to carcinogens such as vinyl chloride.[3][4][5]
The in vitro stability of εA is a primary concern for researchers because it is an inherently unstable lesion.[6] This instability can lead to two main issues in an experimental setting:
-
Depurination: The glycosidic bond linking the εA base to the deoxyribose sugar can break, leading to an apurinic (AP) site and the loss of the adduct from the DNA strand.
-
Chemical Rearrangement: εA can undergo a chemical rearrangement, involving the addition of a water molecule, to form secondary lesions.[6] These secondary products can complicate analysis and may not be recognized by the specific repair enzymes being studied.
This inherent instability means that careful experimental design and handling are crucial to obtain accurate and reproducible results.
Q2: What are the primary enzymatic pathways that process εA adducts in vitro?
A2: There are two main enzymatic pathways that have been shown to repair εA adducts in vitro:
-
Base Excision Repair (BER): This is a major pathway for repairing εA.[3][5] The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the εA base.[3] This creates an AP site that is then processed by downstream enzymes in the BER pathway.
-
Direct Reversal Repair (DRR): This pathway involves the direct repair of the εA lesion by the AlkB family of enzymes, which are α-ketoglutarate (α-KG)/Fe(II)-dependent dioxygenases.[5][7] Enzymes like E. coli AlkB and its human homologues, ALKBH2 and ALKBH3, can directly reverse the damage, restoring the original adenine base.[1][8][9]
The relative contribution of these pathways can depend on various factors, including the specific enzyme used, the sequence context of the adduct, and whether the DNA is single-stranded or double-stranded.[8]
Q3: What analytical techniques are most suitable for monitoring εA stability and repair?
A3: Due to the low levels at which εA adducts are often found, highly sensitive analytical methods are required. Commonly used techniques include:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying εA and its deoxynucleoside form, εdA.[10][11]
-
Gas Chromatography/Mass Spectrometry (GC/MS): This technique, often using negative ion chemical ionization, is another powerful tool for quantifying εA levels.[12]
-
Liquid Chromatography/Mass Spectrometry (LC/MS): This method is also used for the detection and quantification of εA.[12]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: The fluorescent nature of the εA chromophore allows for its detection using HPLC coupled with a fluorescence detector.[12][13]
The choice of method will depend on the specific requirements of the experiment, including the desired sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Problem: My εA adduct is degrading in my control samples.
This is a common issue given the inherent chemical instability of the εA adduct. If you are observing a loss of your adduct in control experiments (e.g., incubations without repair enzymes), consider the following factors:
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal pH | The stability of the N-glycosidic bond can be pH-dependent. Highly acidic or alkaline conditions can promote depurination. Solution: Maintain a buffer pH between 7.0 and 8.0 for storing and handling DNA containing εA adducts. |
| High Temperature | Elevated temperatures can accelerate both depurination and chemical rearrangement of the εA adduct. Solution: Store your εA-containing oligonucleotides and conduct your experiments at the lowest feasible temperature. For long-term storage, keep samples at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Chemical Rearrangement | εA can react with water to form secondary lesions that may not be detectable by your primary analytical method.[6] Solution: Analyze your samples promptly after preparation. If you suspect rearrangement, consider using analytical methods that can identify the potential secondary products. |
| Contaminants | The presence of nucleases or other reactive chemicals in your buffers or water can lead to sample degradation. Solution: Use nuclease-free water and high-purity reagents for all your experiments. Prepare fresh buffers regularly. |
Experimental Workflow for Assessing Adduct Stability
Caption: Workflow for a time-course stability assay of εA adducts.
Problem: I'm seeing inconsistent results in my in vitro repair assays.
Variability in repair efficiency can be frustrating. Below are key factors that can influence the activity of both BER and DRR enzymes on εA adducts.
For Direct Reversal Repair (AlkB Family Enzymes):
| Parameter | Scientific Rationale & Troubleshooting Tip |
| pH of Reaction Buffer | The repair of εA by E. coli AlkB has been shown to be pH-dependent, with complete repair observed more rapidly at acidic pH (4.0-6.0) compared to neutral or alkaline pH.[1][2] Tip: Optimize the pH of your reaction buffer. For AlkB, consider using a MES buffer for pH ranges of 4.0-6.5 and HEPES for 7.0-8.5.[2] |
| Cofactor Availability | AlkB enzymes are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases. Ascorbate is also required to maintain the iron in its reduced ferrous state. Tip: Ensure your reaction buffer contains fresh, non-limiting concentrations of α-KG, Fe(NH4)2(SO4)2, and ascorbate. A standard condition can be 2.6 mM α-ketoglutarate and 5.2 mM ascorbate.[2] |
| Sequence Context | The efficiency of εA repair by AlkB family enzymes can be influenced by the bases flanking the adduct.[8] Tip: Be aware that the sequence context of your substrate can affect the repair kinetics. If you are comparing different sequences, this could be a source of variability. |
| Enzyme Activity | The specific activity of different AlkB homologues can vary significantly. For example, human ABH3 has a much lower activity on εA compared to E. coli AlkB in vitro.[1] Tip: If using a new batch of enzyme or a different homologue, perform a titration to determine the optimal enzyme concentration for your assay. |
For Base Excision Repair (Glycosylases):
| Parameter | Scientific Rationale & Troubleshooting Tip |
| Enzyme Specificity | While MPG is known to excise εA, the efficiency can be modest. Other glycosylases may have different specificities. Tip: Confirm that the glycosylase you are using is active on εA. You may need to use higher enzyme concentrations or longer incubation times. |
| DNA Substrate | BER enzymes can have different efficiencies on single-stranded versus double-stranded DNA. The base opposite the lesion can also influence recognition and excision. Tip: Ensure your DNA substrate is properly annealed if you are studying repair in a double-stranded context. |
| Downstream Processing | A complete in vitro BER assay requires not just the glycosylase but also an AP endonuclease, DNA polymerase, and DNA ligase. Tip: If you are assessing the entire BER pathway, ensure that all downstream enzymes are present and active. |
Logical Flow for Troubleshooting Inconsistent Repair
Caption: Decision tree for troubleshooting inconsistent repair assay results.
Problem: I'm observing unexpected products in my repair reactions.
Sometimes, enzymatic reactions can produce unexpected side products. In the case of εA repair, this is a known phenomenon.
Formation of Interstrand Cross-Links (ICLs)
During the repair of εA by the human AlkB homologue ALKBH2, a stable interstrand cross-link (ICL) can be formed as a side product.[7]
-
Mechanism: The proposed mechanism of AlkB repair involves the oxidation of εA to an epoxide intermediate.[7] While this epoxide is typically hydrolyzed by water to complete the repair, it is also an electrophilic species that can be attacked by a nucleophilic group on the opposite DNA strand, such as the exocyclic amino group of adenine or cytosine. This results in a stable covalent ICL.[7]
-
Detection: These ICLs can be detected by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the individual strands. Quantification can be achieved using LC-MS.
-
Significance: The formation of ICLs, even at low levels (up to 5.7% has been reported), is biologically significant as these are highly toxic lesions.[7] If you are using ALKBH2 in your in vitro assays, it is important to be aware that this side reaction may be occurring.
Protocol for Detecting ICLs by Denaturing PAGE
-
Perform Repair Reaction: Incubate your εA-containing DNA duplex with ALKBH2 under standard repair conditions.
-
Quench Reaction: Stop the reaction by adding EDTA and heating to denature the enzyme.
-
Denature DNA: Add an equal volume of a denaturing loading buffer (e.g., 95% formamide, 10 mM EDTA, bromophenol blue, xylene cyanol).
-
Heat Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea) and run at an appropriate voltage.
-
Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands. The ICL will appear as a slower-migrating band corresponding to the size of the duplex, while the individual strands will migrate faster.
References
- Delaney, J. C., Smeester, L., Wong, C., Frick, L. E., Taghizadeh, K., Wishnok, J. S., ... & Essigmann, J. M. (2005). Direct repair of the exocyclic DNA adduct this compound by the DNA repair AlkB proteins. Journal of the American Chemical Society, 127(42), 14642-14643. [Link]
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(11), 3223. [Link]
- Mishina, Y., Chen, C., He, C. (2005). Direct repair of the exocyclic DNA adduct this compound by the DNA repair AlkB proteins. PubMed. [Link]
- Tudek, B., Kusmierek, J. T., Melzer, C., & Laval, J. (2003). Chemical rearrangement and repair pathways of this compound. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 531(1-2), 125-135. [Link]
- Saha, B., & Roy, R. (2012). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair, 11(12), 978-986. [Link]
- Stolze, K., & Rettie, A. E. (2012). Oxidation and Glycolytic Cleavage of Etheno and Propano DNA Base Adducts. Chemical Research in Toxicology, 25(1), 237-246. [Link]
- Hsiao, Y. C., Wu, C. F., Chen, C. L., & Chen, Y. C. (2012). Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells. Journal of visualized experiments : JoVE, (62), e3885. [Link]
- Chen, H. J., & Chiu, T. Y. (1999). Detection and quantification of this compound in human placental DNA by mass spectrometry. Chemical research in toxicology, 12(12), 1119-1126. [Link]
- Qi, R., Bian, K., Chen, X., Tang, Q., Zhou, X., & Li, D. (2022). Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. Journal of the American Chemical Society, 144(1), 163-171. [Link]
- Doerge, D. R., Churchwell, M. I., Fang, J. L., & Beland, F. A. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical research in toxicology, 13(12), 1259-1264. [Link]
- Chen, H. J., & Chiu, T. Y. (1999). Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology, 12(12), 1119-1126. [Link]
- Guengerich, F. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Chemical Research in Toxicology, 34(7), 1637-1652. [Link]
- Mishina, Y., Chen, C., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14642-14643. [Link]
- Rioux, K. L., & Delaney, S. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical research in toxicology, 33(11), 2688-2698. [Link]
- S-J. C. Lee, R. S. Sangaiah, L. M. Ball, J. A. Swenberg, and A. Gold. (1994). and N6-adenosine adducts and N1-inosine adducts formed by the reaction of butadiene monoxide with adenosine: evidence for the N1-adenosine adducts as major initial products. Chemical research in toxicology, 7(5), 695-702. [Link]
- Brovarets, O. O., & Hovorun, D. M. (2010). Theoretical Study of the pH-Dependent Photophysics Of N1,N 6 -Ethenoadenine and N3,N 4 -Ethenocytosine. The Journal of Physical Chemistry A, 114(38), 10479-10487. [Link]
- Doerge, D. R., Churchwell, M. I., Fang, J. L., & Beland, F. A. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology, 13(12), 1259-1264. [Link]
- Bartsch, H., Barbin, A., Marion, M. J., Nair, J., & Guichard, Y. (1994). Formation, detection and role in carcinogenesis of etheno-DNA adducts. Drug Metabolism Reviews, 26(1-2), 349-371. [Link]
- El Ghissassi, F., Barbin, A., Nair, J., & Bartsch, H. (1995). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Chemical research in toxicology, 8(1), 88-93. [Link]
Sources
- 1. he-group.uchicago.edu [he-group.uchicago.edu]
- 2. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical rearrangement and repair pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 9. Direct repair of the exocyclic DNA adduct this compound by the DNA repair AlkB proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Influence of Chromatin Structure on Ethenoadenine Repair Accessibility
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the intricate relationship between chromatin architecture and the repair of ethenoadenine (εA) DNA adducts. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to navigate the complexities of your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Challenge
Ethenoadenine (εA) is a highly mutagenic exocyclic DNA adduct formed by exposure to carcinogens like vinyl chloride and endogenously through lipid peroxidation.[1][2] Its repair is critical for maintaining genomic integrity. However, in eukaryotic cells, DNA is not naked but is packaged into a complex and dynamic structure called chromatin.[3] This packaging presents a significant barrier to DNA repair machinery, and the accessibility of εA lesions is profoundly influenced by the local chromatin environment.[4][5] Understanding how chromatin structure modulates εA repair is crucial for elucidating mechanisms of carcinogenesis and developing novel therapeutic strategies.
This guide will address common questions and experimental hurdles, providing you with the technical expertise to confidently design, execute, and interpret your studies on ethenoadenine repair within the chromatin context.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers often have when beginning to explore the interplay between chromatin and ethenoadenine repair.
Q1: What are the primary DNA repair pathways for ethenoadenine, and how is their activity influenced by chromatin?
A1: Ethenoadenine is primarily repaired through two main pathways:
-
Base Excision Repair (BER): This pathway is initiated by DNA glycosylases that recognize and excise the damaged base.[2] For εA, the primary glycosylase involved is alkylpurine-DNA-N-glycosylase (AAG, also known as MPG).
-
Direct Reversal Repair (DRR): This is mediated by the AlkB family of dioxygenases, particularly ALKBH2 and ALKBH3 in humans.[2][6] These enzymes oxidatively dealkylate the lesion, restoring the original adenine base.[6] ALKBH2 preferentially acts on double-stranded DNA, while ALKBH3 has a preference for single-stranded DNA.[2][7]
Chromatin structure significantly impacts both pathways. For repair enzymes to access the εA lesion, the chromatin must be in a relatively "open" or accessible state.[4] Tightly compacted heterochromatin can severely restrict the access of both glycosylases and AlkB enzymes.[8] The "access-repair-restore" model posits that chromatin must first be reorganized to allow repair factors to bind to the damaged DNA.[9] Following repair, the chromatin landscape is restored to its original state.[9]
Q2: What is the role of histone modifications in regulating the accessibility of ethenoadenine lesions to repair enzymes?
A2: Histone modifications act as a signaling platform to recruit chromatin remodelers and DNA repair factors.[10][11] While specific histone marks directly linked to εA repair are still an active area of research, we can infer from broader DNA damage response (DDR) studies that:
-
Acetylation: Histone acetylation, particularly of H3 and H4 tails, is generally associated with a more open chromatin structure.[12] This "relaxed" state is thought to facilitate the recruitment of repair machinery.[12][13] HATs (histone acetyltransferases) like Gcn5 and p300/CBP are often recruited to sites of DNA damage.[10][14]
-
Methylation: The role of histone methylation is more complex and context-dependent. For instance, H3K36me3, a mark of actively transcribed regions, is associated with homologous recombination repair.[15] Conversely, H3K9me3 and H3K27me3 are hallmarks of heterochromatin and can impede repair.[15]
-
Ubiquitination: Histone ubiquitination, particularly of H2A and H2B, is a key signal in the DNA damage response.[14][16] It can facilitate the recruitment of downstream repair factors and contribute to chromatin decompaction.[14]
Q3: How can I experimentally modulate chromatin structure to study its effect on ethenoadenine repair?
A3: Several approaches can be used to experimentally alter chromatin structure:
-
Chemical Inhibition:
-
Histone Deacetylase Inhibitors (HDACi): Compounds like Trichostatin A (TSA) or Vorinostat can be used to induce hyperacetylation and a more open chromatin state.
-
Histone Methyltransferase/Demethylase Inhibitors: Specific inhibitors can target enzymes that add or remove methyl marks on histones.
-
-
Genetic Manipulation:
-
siRNA/shRNA knockdown or CRISPR/Cas9 knockout: Depleting specific chromatin-modifying enzymes (e.g., HATs, HDACs, HMTs) allows for the study of their role in εA repair.
-
Expression of mutant histones: Expressing histones with mutations at specific modification sites can directly probe the function of that modification.
-
-
Cellular Synchronization: As chromatin structure changes throughout the cell cycle, synchronizing cells can provide a more homogenous population for studying repair in different chromatin contexts (e.g., euchromatin in S phase vs. more condensed chromatin in G1).
Troubleshooting Guides
This section provides practical advice for overcoming common experimental challenges in a question-and-answer format.
Issue 1: Low or Inconsistent Yield of Ethenoadenine Adducts
Q: I am treating my cells with an ethenoadenine-inducing agent (e.g., chloroacetaldehyde), but I am getting very low or inconsistent levels of the adduct when I quantify it by mass spectrometry. What could be going wrong?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Adduct Formation | The concentration of the damaging agent or the treatment duration may be insufficient. | Optimize the concentration and incubation time of the ethenoadenine-inducing agent. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. |
| Rapid Repair | Your cells may be repairing the ethenoadenine adducts very efficiently during and immediately after treatment. | Consider co-treatment with inhibitors of DNA repair pathways (e.g., a PARP inhibitor for BER) to stabilize the adducts. However, be mindful of potential off-target effects. |
| Issues with DNA Isolation | Standard DNA isolation protocols may not be optimal for preserving adducts. Harsh chemical or physical shearing can lead to adduct loss. | Use gentle DNA isolation methods. Enzymatic digestion of proteins is preferred over phenol-chloroform extraction. Avoid excessive vortexing or sonication. |
| Inaccurate Quantification | The sensitivity of your mass spectrometry method may be insufficient, or there could be issues with sample preparation.[17][18][19] | Ensure your mass spectrometry is properly calibrated and optimized for ethenoadenine detection. Use an internal standard (e.g., a stable isotope-labeled ethenoadenine) for accurate quantification.[18] Consider sample clean-up steps to remove interfering substances.[17] |
Issue 2: Difficulty in Detecting Recruitment of Repair Proteins to Ethenoadenine Lesions using ChIP
Q: I am performing Chromatin Immunoprecipitation (ChIP) to look at the recruitment of ALKBH2 to sites of ethenoadenine damage, but my ChIP-qPCR signal is not above the background (IgG control). What can I do to improve this?
A: Detecting the recruitment of a specific repair protein to a non-specific DNA lesion can be challenging. The transient nature of the interaction and the low abundance of the lesion can contribute to a low signal-to-noise ratio.
Experimental Workflow for ChIP
Caption: A typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Troubleshooting Strategies for ChIP:
| Potential Cause | Explanation | Troubleshooting Steps |
| Antibody Quality | The antibody may have low affinity or specificity for the target protein in a ChIP application. | Validate your antibody for ChIP. Perform a Western blot on your input chromatin to ensure the antibody recognizes the protein of interest. Test multiple antibodies if possible. |
| Insufficient Cross-linking | The protein-DNA interaction may be too transient and not efficiently captured by the cross-linking agent. | Optimize the cross-linking time and formaldehyde concentration. A dual cross-linking strategy (e.g., with a protein-protein cross-linker before formaldehyde) can sometimes improve the capture of protein complexes. |
| Inefficient Chromatin Shearing | Poor shearing can lead to large DNA fragments and high background. | Optimize sonication or enzymatic digestion to achieve a fragment size of 200-500 bp. Run an aliquot of your sheared chromatin on an agarose gel to verify the fragment size. |
| Low Abundance of Target | The protein of interest may be lowly expressed, or the number of ethenoadenine lesions may be too low to detect significant recruitment. | Overexpress a tagged version of your protein of interest (e.g., FLAG-ALKBH2) and use an anti-tag antibody for ChIP. Increase the amount of starting material (cells) for your ChIP experiment. |
| Inappropriate Locus for qPCR | The genomic region you are probing with qPCR may not be a hotspot for ethenoadenine formation or repair. | Since ethenoadenine formation can be widespread, consider analyzing repetitive DNA elements (e.g., LINEs or SINEs) where damage may accumulate. Alternatively, a ChIP-seq approach can provide a genome-wide view of recruitment.[20] |
Issue 3: In Vitro Reconstituted Chromatin Repair Assays Show No Repair
Q: I have assembled nucleosomes on a DNA template containing a site-specific ethenoadenine lesion, but when I add my purified repair enzyme, I don't see any repair activity. What could be the problem?
A: In vitro reconstituted systems are powerful but can be sensitive to many factors. The lack of repair activity often points to issues with the chromatin template or the absence of necessary co-factors.
Conceptual Diagram: Chromatin Accessibility and DNA Repair
Caption: The dynamic interplay between chromatin states and DNA repair accessibility.
Troubleshooting In Vitro Repair Assays:
| Potential Cause | Explanation | Troubleshooting Steps |
| Nucleosome Positioning | The ethenoadenine lesion might be located in a region of the DNA that is tightly wrapped around the histone octamer, making it inaccessible. | Map the rotational and translational setting of the nucleosome on your DNA template. You may need to redesign your template to place the lesion in a more accessible linker region or on the surface of the nucleosome. |
| Absence of Chromatin Remodelers | Many repair enzymes require the action of ATP-dependent chromatin remodelers to access lesions within nucleosomes.[12][14] | Include purified chromatin remodeling complexes (e.g., SWI/SNF, INO80) in your reaction.[21] These can help to slide or evict nucleosomes, exposing the DNA lesion. |
| Lack of Necessary Co-factors | The repair enzyme may require specific co-factors that are absent in your purified system. | For AlkB enzymes, ensure the presence of Fe(II), α-ketoglutarate, and O2.[2] For some BER enzymes, other components of the pathway (e.g., APE1, DNA polymerase β, Ligase III) may be required for efficient turnover. |
| Inhibitory Chromatin Structure | The in vitro assembled chromatin may be too compact, even with remodelers. | Try incorporating histone variants (e.g., H2A.Z) or post-translationally modified histones (e.g., acetylated histones) into your nucleosome assembly to create a more permissive chromatin environment.[14] |
| Enzyme Inactivity | The purified repair enzyme may be inactive. | Test the activity of your enzyme on a naked DNA template containing the ethenoadenine lesion to confirm its functionality before using it in chromatin-based assays. |
Concluding Remarks
The study of ethenoadenine repair in the context of chromatin is a challenging yet rewarding field. It requires a multi-faceted approach, combining cellular assays, biochemical reconstitutions, and advanced analytical techniques. By carefully considering the principles of chromatin biology and DNA repair, and by systematically troubleshooting experimental hurdles, researchers can unravel the complex mechanisms that govern the fate of these mutagenic lesions in our genome. This technical support guide is intended to be a living document, and we encourage feedback and questions from the research community as we collectively advance our understanding of this critical area of science.
References
- Skałkan, E. (2003). Chemical rearrangement and repair pathways of 1,N6-ethenoadenine. PubMed. [Link]
- Chromatin accessibility controls the placement of DNA repair hotspots.
- Kong, M., et al. (2021). Searching for DNA Damage: Insights From Single Molecule Analysis. Frontiers in Molecular Biosciences. [Link]
- Mendoza, O., et al. (2016). Chromatin Immunoprecipitation to Detect DNA Replication and Repair Factors. Methods in Molecular Biology. [Link]
- Adam, S., et al. (2016). Histone and Chromatin Dynamics Facilitating DNA repair. Journal of Molecular Biology. [Link]
- Chen, F., et al. (2017). Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. Journal of the American Chemical Society. [Link]
- Klemm, S. L., et al. (2019). Chromatin accessibility: methods, mechanisms, and biological insights. Molecular Cell. [Link]
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules. [Link]
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society. [Link]
- O'Connor, T. R., et al. (1988). Repair of etheno DNA adducts by N-glycosylases. Biochimica et Biophysica Acta. [Link]
- Smerdon, M. J. (2012). Chromatin and the DNA damage response: The cancer connection. Biochimica et Biophysica Acta. [Link]
- Caron, P., et al. (2019).
- Kilic, S., et al. (2021). Single-Molecule Techniques to Study Chromatin. Frontiers in Molecular Biosciences. [Link]
- Kad, N. M. (2014). Single molecule techniques in DNA repair: A primer. DNA Repair. [Link]
- Fortuny, A., et al. (2014). Chromatin modifications and DNA repair: beyond double-strand breaks. Frontiers in Genetics. [Link]
- Hauer, M. H., & Gasser, S. M. (2017). Chromatin and nucleosome dynamics in DNA damage and repair. Genes & Development. [Link]
- Waters, R., et al. (2014). Emerging roles for histone modifications in DNA excision repair. Cellular and Molecular Life Sciences. [Link]
- Kilic, S., et al. (2021). Single-Molecule Techniques to Study Chromatin. Frontiers in Molecular Biosciences. [Link]
- Kilic, S., et al. (2021). Single-Molecule Techniques to Study Chromatin. Frontiers in Molecular Biosciences. [Link]
- Chromatin Immunoprecipitation (ChIP) and Double-strand Break Repair.
- Gaillard, H., & Aguilera, A. (2016). Methods to Study Transcription-Coupled Repair in Chromatin. Methods in Molecular Biology. [Link]
- van Cuijk, L., et al. (2015). Chromatin structure and DNA damage repair. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- van Houten, B. (2024). A new single molecule approach to study DNA repair protein dynamics. YouTube. [Link]
- Chromatin immunoprecipit
- Lee, J. H., & Paull, T. T. (2016). Histone Modifications and DNA Double-Strand Break Repair after Exposure to Ionizing Radiations.
- Smerdon, M. J., & Conconi, A. (1999). Modulation of DNA damage and DNA repair in chromatin. Progress in Nucleic Acid Research and Molecular Biology. [Link]
- Adam, S., et al. (2015). How to restore chromatin structure and function in response to DNA damage – let the chaperones play. The FEBS Journal. [Link]
- Lan, K., & Smerdon, M. J. (1985). The influence of chromatin structure on the distribution of DNA repair synthesis studied by nuclease digestion. Carcinogenesis. [Link]
- Hamnett, R. (2024). Chromatin Immunoprecipitation (ChIP): The Complete Guide. Antibodies.com. [Link]
- Li, S., et al. (2017). Histone post-translational modification and the DNA damage response. Cellular and Molecular Life Sciences. [Link]
- Loidolt, P. (2020). Perfecting DNA double-strand break repair on transcribed chromatin. Biochemical Society Transactions. [Link]
- Price, B. D., & D'Andrea, A. D. (2013). Overview for the Histone Codes for DNA Repair. Annual Review of Biochemistry. [Link]
- Wang, M., et al. (2022). The Role of Histone Modification in DNA Replication-Coupled Nucleosome Assembly and Cancer. International Journal of Molecular Sciences. [Link]
- The biological function of demethylase ALKBH1 and its role in human diseases. PubMed Central. [Link]
- Saparbaev, M., et al. (2013). Direct Repair of 3,N4-Ethenocytosine by the Human ALKBH2 Dioxygenase is blocked by the AAG/MPG Glycosylase. DNA Repair. [Link]
- See, Y. P., & Choy, J. Y. (2020). Chromatin Dynamics in Genome Stability: Roles in Suppressing Endogenous DNA Damage and Facilitating DNA Repair. International Journal of Molecular Sciences. [Link]
- Zhu, K., & Reiser, J. (2021). ALKBH1 reduces DNA N6-methyladenine to allow for vascular calcification in chronic kidney disease.
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Detection and Quantification of 1, N 6 -Ethenoadenine in Human Placental DNA by Mass Spectrometry.
- Sandron, A. (2021). THE INFLUENCE OF CHROMATIN DOMAINS ON THE REPAIR OF DOUBLE-STRAND BREAKS. Utrecht University Student Theses Repository. [Link]
- Chen, H. J., et al. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical Research in Toxicology. [Link]
- Chen, H. J., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Carcinogenesis. [Link]
Sources
- 1. Chemical rearrangement and repair pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of DNA damage and DNA repair in chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin accessibility: methods, mechanisms, and biological insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin and the DNA damage response: The cancer connection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. Histone and Chromatin Dynamics Facilitating DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Modifications and DNA Double-Strand Break Repair after Exposure to Ionizing Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone post-translational modification and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin structure and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging roles for histone modifications in DNA excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chromatin modifications and DNA repair: beyond double-strand breaks [frontiersin.org]
- 15. Frontiers | The Chromatin Landscape Channels DNA Double-Strand Breaks to Distinct Repair Pathways [frontiersin.org]
- 16. The Role of Histone Modification in DNA Replication-Coupled Nucleosome Assembly and Cancer [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 21. Overview for the Histone Codes for DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,N6-Ethenoadenine (εA) as a Biomarker for Cancer Risk
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1,N6-ethenoadenine (εA) and its validation as a biomarker for cancer risk. It is designed to offer a comprehensive overview for researchers, scientists, and professionals in drug development, moving beyond a simple list of facts to explain the causality behind experimental choices and the importance of self-validating systems in biomarker research.
Introduction: The Genesis of a Mutagenic Lesion
Genomic DNA is under constant assault from both external and internal sources, leading to chemical modifications that can have profound biological consequences.[1] One such modification is the formation of this compound (εA), a DNA adduct generated from the reaction of adenine with products of lipid peroxidation or with metabolites of environmental carcinogens like vinyl chloride.[1][2] This lesion is of significant interest in oncology as it is implicated in the tumorigenesis of several organs, including the liver, colon, and lungs.[2][3] The presence of εA in human tissues and its known mutagenic properties underscore its potential as a biomarker for assessing cancer risk.[2]
The Biological Rationale: Why εA is a Key Player in Carcinogenesis
The significance of εA as a cancer risk biomarker is rooted in its ability to cause mutations during DNA replication.[1][2] When present in the DNA template, εA can be misread by DNA polymerases, leading to A→T, A→G, and A→C transversions and transitions.[2] These mutations, if not properly repaired, can activate oncogenes or inactivate tumor suppressor genes, driving the initiation and progression of cancer.
The cell has evolved repair mechanisms to counteract the deleterious effects of εA, primarily through base excision repair (BER) and direct reversal repair (DRR).[1] The N-methylpurine DNA-glycosylase (MPG) is a key enzyme in the BER pathway that recognizes and excises εA.[2][4][3] Studies have shown that reduced repair of εA is correlated with an increased risk of lung cancer, particularly adenocarcinoma.[2]
Caption: Formation and fate of this compound (εA) in the cell.
Comparative Analysis: εA vs. Other Cancer Risk Biomarkers
The validation of any biomarker requires a thorough comparison with existing alternatives.[5] The following table provides a comparative overview of εA against other well-known or emerging biomarkers for cancer risk.
| Biomarker | Type | Source of Sample | Analytical Method | Advantages | Disadvantages |
| This compound (εA) | DNA Adduct | Tissue, Blood (WBC), Urine | LC-MS/MS, UPLC-MS/MS, Immunoassays | Reflects endogenous and exogenous DNA damage; high specificity for lipid peroxidation-induced damage. | Technically demanding quantification; levels can be low and variable. |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Oxidized DNA Base | Tissue, Blood, Urine | LC-MS/MS, HPLC-ECD, ELISA | Well-established marker of oxidative stress; abundant and relatively easy to measure. | Not specific to lipid peroxidation; can be influenced by various oxidative insults. |
| Malondialdehyde (MDA) | Lipid Peroxidation Product | Plasma, Serum, Tissue | HPLC, Spectrophotometry (TBARS assay) | Simple and inexpensive to measure. | Lacks specificity; can react with other biomolecules; TBARS assay is prone to artifacts. |
| Circulating Tumor DNA (ctDNA) | Fragmented Tumor DNA | Blood (Plasma) | Next-Generation Sequencing (NGS), PCR | Highly specific for tumor-derived mutations; can be used for monitoring and early detection.[5][6] | Very low abundance in early-stage cancer; requires sensitive and costly detection methods.[7] |
| Carcinoembryonic Antigen (CEA) | Glycoprotein | Blood (Serum) | Immunoassays | Widely used in clinical practice for monitoring certain cancers (e.g., colorectal).[6][8] | Low sensitivity and specificity for early diagnosis; elevated in non-malignant conditions.[8] |
Methodologies for εA Quantification: A Detailed Protocol
The accurate quantification of εA is paramount for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9][10][11]
Experimental Protocol: Quantification of εA in White Blood Cells (WBCs) by UPLC-MS/MS
This protocol is adapted from established methods for the analysis of etheno-DNA adducts.[10][12]
1. DNA Isolation:
-
Isolate genomic DNA from 5-10 µg of WBCs using a standard DNA extraction kit.
-
Quantify the extracted DNA using UV spectrophotometry and assess its purity (A260/A280 ratio).
2. DNA Hydrolysis:
-
To 20 µg of DNA, add an internal standard (e.g., [¹⁵N₅]-εdA) to correct for sample loss and ionization suppression.
-
Perform enzymatic hydrolysis of the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This is a critical step to ensure complete digestion without artifactual formation of adducts.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol and then with water.
-
Load the hydrolyzed DNA sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides, including εA, with methanol.
4. UPLC-MS/MS Analysis:
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
Inject the sample into a UPLC system coupled to a tandem mass spectrometer.
-
Separate the nucleosides on a C18 column using a gradient of water and methanol, both containing a small amount of formic acid to improve ionization.
-
Perform mass spectrometric detection in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for both native εA and the internal standard.
5. Data Analysis:
-
Quantify the amount of εA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known amounts of εA and the internal standard.
-
Express the results as the number of εA adducts per 10⁸ unmodified adenine bases.
Caption: Experimental workflow for εA quantification by UPLC-MS/MS.
Current State of Validation and Future Perspectives
The validation of a biomarker is a multi-step process that includes analytical validation, clinical validation, and the demonstration of clinical utility.[5][13]
-
Analytical Validation: Sensitive and specific methods like LC-MS/MS for εA detection have been developed and validated.[9][10][11][12] These methods are capable of detecting background levels of εA in human samples.[10]
-
Clinical Validation: Several studies have shown elevated levels of εA in individuals exposed to carcinogens and in patients with certain types of cancer.[2][10] For instance, a significant difference in εA levels was observed between benzene-exposed workers and non-exposed controls.[10] Furthermore, decreased repair of εA has been linked to an increased risk of lung adenocarcinoma.[14]
-
Clinical Utility: The ultimate goal is to demonstrate that measuring εA levels can improve patient outcomes.[13] This requires large-scale, prospective studies to establish clear cutoff values for risk stratification and to show that interventions based on εA levels can reduce cancer incidence or mortality. While the evidence for the clinical utility of εA is still emerging, its strong biological plausibility and the availability of robust analytical methods make it a promising candidate for further investigation.
Future research should focus on:
-
Large-scale prospective cohort studies to definitively establish the association between εA levels and cancer risk for various cancer types.
-
Standardization of analytical methods and establishment of reference ranges for εA in different populations.
-
Investigation of the interplay between εA levels, genetic susceptibility (e.g., polymorphisms in DNA repair genes), and lifestyle factors in modulating cancer risk.
References
- Minko, I. G., et al. (2021). This compound: From Molecular to Biological Consequences. Accounts of Chemical Research, 54(1), 159–171. [Link]
- Guengerich, F. P. (1994). Mechanisms of formation of this compound, 3,N4-ethenocytosine, 1,N2-ethenoguanine and N2,3-ethenoguanine DNA adducts from substituted oxiranes.
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 19-28. [Link]
- Choudhury, S., & Roy, R. (2007). This compound, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9 Supplement), 877. [Link]
- Barbin, A., et al. (2003). Increased Formation and Persistence of this compound in DNA Is Not Associated with Higher Susceptibility to Carcinogenesis in Alkylpurine-DNA-N-Glycosylase Knockout Mice Treated with Vinyl Carbamate. Cancer Research, 63(22), 7699–7703. [Link]
- Chen, H. J. C., & Chang, C. M. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry: Comparison with Gas Chromatography-Mass Spectrometry. Chemical Research in Toxicology, 17(7), 963–971. [Link]
- Hu, W., et al. (2012). Ultrasensitive UPLC-MS/MS Method for Analysis of etheno-DNA Adducts in Human White Blood Cells. Chemical Research in Toxicology, 25(1), 233-241. [Link]
- Chen, H. J. C., et al. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology, 12(12), 1119–1126. [Link]
- Hu, W., et al. (2014). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. International Journal of Molecular Sciences, 15(7), 12557–12569. [Link]
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 19-28. [Link]
- Viezzer, C., et al. (2022). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 9, 991819. [Link]
- Bartsch, H., et al. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research, 63(15), 4404-4409. [Link]
- Poste, G. (2015). Cancer biomarker discovery and validation.
- Parkinson, D. R., et al. (2014). Evidence of Clinical Utility: An Unmet Need in Molecular Diagnostics for Patients with Cancer. Clinical Cancer Research, 20(6), 1428–1444. [Link]
- Lim, S. H., et al. (2021). Non-Invasive Biomarkers for Early Detection of Breast Cancer. Cancers, 13(21), 5376. [Link]
- Sharma, S., et al. (2022). Current Update on Biomarkers for Detection of Cancer: Comprehensive Analysis.
- Chen, X., et al. (2025). Development and validation of an integrative 54 biomarker-based risk identification model for multi-cancer in 42666 individuals: a population-based prospective study to guide advanced screening strategies.
- Li, Y., et al. (2023). Clinical utility of six serum tumor markers for the diagnosis of lung cancer.
- Kumar, A., et al. (2025). Emerging biomarkers for early cancer detection and diagnosis: challenges, innovations, and clinical perspectives.
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging biomarkers for early cancer detection and diagnosis: challenges, innovations, and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Guide to GC/MS and LC-MS/MS Methods for Ethenoadenine Detection
For researchers, scientists, and drug development professionals engaged in the study of DNA damage and repair, the accurate detection and quantification of DNA adducts are paramount. Among these, 1,N6-ethenoadenine (εAde), a promutagenic lesion resulting from lipid peroxidation and exposure to environmental carcinogens, serves as a critical biomarker for oxidative stress and cancer risk.[1][2][3] The choice of analytical methodology is a decisive factor in the reliability and efficiency of εAde quantification. This guide provides an in-depth comparison of two powerful mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to inform your experimental design.
The Significance of Ethenoadenine
Etheno-DNA adducts are implicated in the etiology of cancers linked to diet and lifestyle.[4][5] Their presence in tissues and excretion in urine provides a noninvasive window into endogenous DNA damage.[1][2] Consequently, robust analytical methods are essential for both fundamental research and clinical applications, including cancer chemoprevention studies.[1][2]
Principle of Detection: A Tale of Two Phases
Both GC/MS and LC-MS/MS leverage the high selectivity and sensitivity of mass spectrometry for the detection of analytes. The primary distinction lies in the preceding chromatographic separation, which is dictated by the physical state of the analyte during transit.
-
Gas Chromatography (GC): In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a heated column. This necessitates that analytes like ethenoadenine, which are not inherently volatile, undergo a chemical derivatization process to increase their volatility.[6][7]
-
Liquid Chromatography (LC): LC, conversely, separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This approach is well-suited for a wider range of molecules, including those that are non-volatile or thermally labile, often eliminating the need for derivatization.[6][7]
Comparative Analysis: GC/MS vs. LC-MS/MS for Ethenoadenine
| Feature | GC/MS | LC-MS/MS |
| Sample Derivatization | Mandatory for volatility | Generally not required[1][2] |
| Sample Preparation | More complex, multi-step | Simpler, often requires only solid-phase extraction[1][2] |
| Sensitivity | High, with detection limits in the low picogram to femtogram range[3] | Very high, with detection limits in the femtogram range[8] |
| Selectivity | High, especially with negative ion chemical ionization (NICI)[3] | Very high, enhanced by tandem MS (MS/MS) capabilities[9] |
| Throughput | Lower, due to longer run times and complex sample prep | Higher, with automated online sample processing options[4][5] |
| Instrumentation Cost | Generally lower initial investment | Higher initial investment |
| Robustness | Prone to issues from non-volatile contaminants[6] | Generally more robust for complex biological matrices |
Experimental Workflows: A Step-by-Step Perspective
The following sections detail the typical experimental protocols for the analysis of ethenoadenine in biological samples, such as urine or DNA hydrolysates, using both GC/MS and LC-MS/MS. The causality behind each step is explained to provide a deeper understanding of the methodological choices.
GC/MS Workflow for Ethenoadenine Detection
The GC/MS analysis of ethenoadenine, particularly using negative ion chemical ionization (NICI), is a highly sensitive method.[3] However, it involves a more intricate sample preparation process.
Caption: GC/MS workflow for ethenoadenine analysis.
Detailed Protocol:
-
Sample Collection and Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [15N5]εAde) is added to the biological sample (e.g., urine). This is crucial for accurate quantification by correcting for sample loss during preparation and for variations in instrument response.[10][11]
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE column (e.g., C18) to enrich the ethenoadenine adducts and remove interfering matrix components.[1][2][3] This step is vital for achieving low detection limits.
-
Derivatization: The extracted sample is subjected to a chemical derivatization reaction to make the ethenoadenine volatile. A common method is electrophore labeling, for instance, with pentafluorobenzyl bromide, which enhances sensitivity in negative ion chemical ionization mode.[3]
-
Post-Derivatization Cleanup: A second cleanup step is often necessary to remove excess derivatizing agent and byproducts, which could otherwise interfere with the GC/MS analysis.
-
GC/MS Analysis: The derivatized sample is injected into the GC/MS system. The separation is performed on a capillary column, and detection is typically carried out using NICI-MS in the selected ion monitoring (SIM) mode for maximum sensitivity and selectivity.[3]
LC-MS/MS Workflow for Ethenoadenine Detection
The LC-MS/MS method offers a more streamlined approach, largely by circumventing the need for derivatization.[1][2]
Caption: LC-MS/MS workflow for ethenoadenine analysis.
Detailed Protocol:
-
Sample Collection and Internal Standard Spiking: Similar to the GC/MS protocol, a stable isotope-labeled internal standard is added to the sample for accurate quantification.[4][5]
-
Solid-Phase Extraction (SPE): The sample undergoes SPE for enrichment and purification.[1][2] For some applications, online SPE can be coupled directly to the LC system, automating the process and increasing throughput.[4][5]
-
LC Separation: The extracted sample is injected into the LC system. A reversed-phase column is typically used to separate ethenoadenine from other components in the sample matrix.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.[9] Detection is performed using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of ethenoadenine, fragmenting it, and then monitoring for a specific product ion. This two-stage mass filtering significantly enhances selectivity and reduces background noise.[9]
Expertise & Experience: Making the Right Choice
As a Senior Application Scientist, my recommendation hinges on the specific needs of your research:
-
For High-Throughput Screening and Routine Analysis: The simplicity of sample preparation and potential for automation make LC-MS/MS the superior choice.[2] Its robustness in handling complex biological matrices is also a significant advantage in large-scale studies.
-
For Highest Sensitivity in Targeted Analysis: While both methods are highly sensitive, GC-NICI-MS can offer exceptionally low detection limits, making it a valuable tool when sample amounts are extremely limited or when aiming to detect minute background levels of ethenoadenine.[3]
-
For Structural Elucidation: The fragmentation patterns generated in LC-MS/MS can provide valuable structural information, confirming the identity of the detected adduct.[9]
Conclusion
Both GC/MS and LC-MS/MS are powerful and validated techniques for the quantification of ethenoadenine. While GC/MS, particularly with NICI, offers outstanding sensitivity, the operational advantages of LC-MS/MS, including simpler sample preparation and higher throughput, have led to its wider adoption for the analysis of DNA adducts.[6][7] The choice between these methods should be guided by a careful consideration of the required sensitivity, sample throughput, and the available instrumentation and expertise. The results obtained from both methods have shown very good agreement in comparative studies, underscoring the validity of each approach when properly implemented.[1][2]
References
- Yen, T.-Y., et al. (2001). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. Chemical Research in Toxicology, 14(9), 1251–1258. [Link]
- Yen, T. Y., et al. (2001). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry. Chemical Research in Toxicology, 14(9), 1251-1258. [Link]
- Yen, T.-Y., et al. (2001). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. Chemical Research in Toxicology, 14(9), 1251–1258. [Link]
- Chao, M.-W., et al. (2011). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Analytical and Bioanalytical Chemistry, 401(2), 467-483. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical Research in Toxicology, 13(12), 1259-1264. [Link]
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Semantic Scholar. [Link]
- Turesky, R. J. (2014). DNA Adductomic Analysis by Data-Independent Mass Spectrometry.
- Farmer, P. B. (2004). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 25(9), 1579-1589. [Link]
- Gu, D., et al. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Exposome, 1(1), 1-22. [Link]
- Chen, H.-J. C. (2016). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship. [Link]
- Abdel-Baky, S., et al. (1996). Measuring DNA Adducts by Gas Chromatography-Electron Capture-Mass Spectrometry: Trace Organic Analysis. CDC Stacks. [Link]
- Chen, H. J., et al. (2011). Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells. Chemical Research in Toxicology, 24(7), 1049-1055. [Link]
- Vrijders, K., et al. (n.d.). The Evaluation of DNA-adduct Formation through DNA-Adductomics. RE-Place. [Link]
- Chen, H. J., et al. (2003). Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry. Chemical Research in Toxicology, 16(9), 1103-1109. [Link]
- Chen, H. J., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical Research in Toxicology, 12(12), 1119-1126. [Link]
- Chen, H.-J. C., et al. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology, 12(12), 1119–1126. [Link]
- Ma, B., et al. (2012). Ultrasensitive UPLC-MS-MS Method for the Quantitation of Etheno-DNA Adducts in Human Urine. Toxins, 4(10), 871-882. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of 1,N6-Ethenoadenine Levels Using Different Analytical Assays
For researchers, clinicians, and drug development professionals, the accurate quantification of DNA adducts is paramount for understanding carcinogenesis, oxidative stress, and the efficacy of therapeutic interventions. Among the numerous DNA lesions, 1,N6-ethenoadenine (εA) has garnered significant attention as a biomarker of lipid peroxidation and exposure to vinyl chloride.[1][2] The promutagenic nature of εA underscores the critical need for robust and reliable analytical methods for its detection and quantification.[3]
This guide provides an in-depth, objective comparison of the primary analytical assays for measuring εA levels. Beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the principles of each technique, and, most importantly, the critical process of cross-validation to ensure data integrity and comparability across different analytical platforms.
The Significance of this compound (εA) as a Biomarker
This compound is a cyclic DNA adduct formed from the reaction of adenine with metabolites of vinyl chloride or products of lipid peroxidation.[1] Its presence in biological samples is indicative of oxidative stress and exposure to certain carcinogens. As a result, accurate measurement of εA can provide valuable insights into disease pathogenesis, risk assessment, and the pharmacodynamics of novel therapeutics.
Core Principles of Cross-Validation in Analytical Chemistry
Cross-validation is the process of critically assessing and comparing datasets generated by two or more different analytical methods.[4] In the context of εA quantification, this is not merely a confirmatory step but a fundamental requirement for establishing the accuracy and reliability of your findings. By employing orthogonal methods with different underlying principles, we can mitigate the risk of method-specific artifacts and gain greater confidence in the measured levels of the adduct. The primary goals of cross-validating εA assays are to:
-
Confirm Analyte Identity: Ensure that the signal being measured by different techniques indeed corresponds to εA.
-
Establish Accuracy and Comparability: Verify that the quantitative results are consistent and comparable across different platforms.
-
Identify Method-Specific Biases: Uncover any systematic errors or interferences inherent to a particular assay.
A well-designed cross-validation study is a hallmark of scientific rigor and is often a prerequisite for regulatory submissions and high-impact publications.
A Comparative Overview of Analytical Assays for εA
The selection of an analytical assay for εA depends on several factors, including the required sensitivity and specificity, sample throughput needs, available instrumentation, and the nature of the biological matrix. Here, we compare three major classes of assays: Mass Spectrometry-Based Methods, ³²P-Postlabeling Assays, and Immunoassays.
| Feature | Mass Spectrometry (LC-MS/MS, GC-MS) | ³²P-Postlabeling | Immunoassay (ELISA, Immunoslot Blot) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Radioactive labeling of DNA adducts, separation by chromatography | Antigen-antibody binding |
| Specificity | Very High | High (with potential for non-specific labeling) | Moderate to High (depends on antibody) |
| Sensitivity | High to Very High | Extremely High | Moderate to High |
| Throughput | Moderate | Low | High |
| Cost | High (instrumentation) | Moderate (reagents, radioisotope handling) | Low to Moderate |
| Expertise | High | High | Moderate |
Mass Spectrometry-Based Methods: The Gold Standard for Specificity
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the definitive identification and quantification of DNA adducts.[5] The high specificity of these methods is derived from the combination of chromatographic separation and mass-based detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used method for εA quantification due to its high sensitivity and specificity.[6][7] The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response.[7]
Caption: Workflow for LC-MS/MS analysis of εA.
-
DNA Isolation: Extract genomic DNA from the biological sample of interest using a standard DNA isolation kit.
-
Enzymatic Digestion: Digest 10-50 µg of DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled εA internal standard (e.g., [¹⁵N₅]εA) to each sample. This is a critical step for accurate quantification.
-
Solid-Phase Extraction (SPE): Purify the digested sample using a C18 SPE cartridge to remove salts and other interfering substances.
-
LC Separation: Inject the purified sample onto a UPLC or HPLC system equipped with a C18 column for chromatographic separation of the nucleosides.
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both native εA and the internal standard.
-
Quantification: Calculate the concentration of εA in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another sensitive and specific method for εA analysis, often requiring derivatization to increase the volatility of the analyte.[3]
Caption: Workflow for GC-MS analysis of εA.
-
DNA Hydrolysis: Hydrolyze the DNA sample to release the purine bases, including εA.
-
Internal Standard Spiking: Add a stable isotope-labeled εA internal standard.
-
Solid-Phase Extraction (SPE): Purify the sample using SPE.
-
Derivatization: Derivatize the sample, for example, with pentafluorobenzyl bromide, to enhance volatility for GC analysis.
-
GC Separation: Inject the derivatized sample into a gas chromatograph for separation.
-
MS Detection: Detect the separated compounds using a mass spectrometer, often with negative ion chemical ionization (NICI) for high sensitivity.
-
Quantification: Quantify εA based on the ratio of the signal from the analyte to the internal standard.
³²P-Postlabeling Assay: The Pinnacle of Sensitivity
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides.[5] This technique is particularly useful for studies with limited amounts of DNA.
Caption: Workflow for ³²P-postlabeling analysis of εA.
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by digestion of normal nucleotides with nuclease P1.
-
⁵'-Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and normal nucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity using a phosphorimager or by scintillation counting of the excised spots from the TLC plate.
Immunoassays: High-Throughput Screening Tools
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and immunoslot blot, offer a high-throughput and cost-effective approach for the detection of DNA adducts.[5] These methods rely on the specific recognition of the adduct by a monoclonal or polyclonal antibody.
Competitive ELISA for εA
A competitive ELISA is the most suitable format for quantifying a small molecule like εA. In this assay, free εA in the sample competes with a labeled εA conjugate for binding to a limited number of anti-εA antibody binding sites.
Caption: Workflow for competitive ELISA for εA.
-
Antibody Coating: Coat the wells of a 96-well plate with a specific anti-εA antibody.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Competition: Add the DNA hydrolysate sample or εA standards to the wells, followed by the addition of a known amount of an εA-enzyme conjugate (e.g., εA-HRP). The free εA in the sample and the conjugate will compete for binding to the coated antibody.
-
Washing: Wash the plate to remove unbound sample and conjugate.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The amount of color produced is inversely proportional to the amount of εA in the sample.
-
Signal Measurement: Measure the absorbance using a plate reader.
-
Quantification: Determine the concentration of εA in the samples by comparing their absorbance to a standard curve.
Immunoslot Blot Assay for εA
The immunoslot blot assay is another immunological method that can be used for the quantification of εA in DNA samples.[8]
Caption: Workflow for immunoslot blot assay for εA.
-
DNA Denaturation: Denature the DNA samples by heating.
-
Immobilization: Apply the denatured DNA to a nitrocellulose or nylon membrane using a slot blot apparatus.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for εA.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera-based imager.
-
Quantification: Quantify the signal intensity and determine the amount of εA by comparison to a standard curve of DNA with known amounts of εA.
The Practice of Cross-Validation: A Step-by-Step Guide
The following protocol outlines a general approach for the cross-validation of εA measurements between two different analytical methods (e.g., LC-MS/MS and competitive ELISA).
-
Sample Selection: Choose a set of at least 10-20 biological samples with a range of expected εA concentrations.
-
Sample Preparation: Process the samples according to the requirements of each assay. It is ideal to use aliquots from the same DNA isolate for both methods.
-
Assay Performance: Analyze the samples using both analytical methods, ensuring that each assay is performed according to its validated protocol.
-
Data Analysis:
-
Correlation Analysis: Plot the results from the two methods against each other and perform a linear regression analysis. A high correlation coefficient (r > 0.9) suggests a good agreement between the methods.
-
Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods. This plot shows the difference between the two measurements for each sample against the average of the two measurements. The plot helps to identify any systematic bias or outliers.
-
Statistical Tests: Use appropriate statistical tests, such as a paired t-test or Wilcoxon signed-rank test, to determine if there is a statistically significant difference between the results obtained from the two methods.
-
Conclusion: An Integrated Approach for Reliable εA Quantification
The accurate measurement of this compound is crucial for advancing our understanding of its role in human health and disease. While mass spectrometry offers the highest specificity, and ³²P-postlabeling provides unparalleled sensitivity, immunoassays present a high-throughput and cost-effective solution. The choice of assay should be guided by the specific research question and available resources.
However, regardless of the primary method chosen, a rigorous cross-validation against an orthogonal technique is essential to ensure the accuracy, reliability, and comparability of the data. By embracing a multi-assay approach and adhering to the principles of cross-validation, researchers can generate high-quality, defensible data that will ultimately contribute to meaningful scientific and clinical advancements.
References
- Boguszewska, K., et al. (2019). Review: immunoassays in DNA damage and instability detection. Cellular and Molecular Life Sciences, 76(23), 4677-4696.
- Chen, H. J., et al. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical research in toxicology, 12(12), 1119–1126.
- Chung, F. L., et al. (2000). A new assay for the quantification of 1,N6-ethenodeoxyadenosine in DNA by liquid chromatography-electrospray ionization/tandem mass spectrometry. Chemical research in toxicology, 13(12), 1269–1275.
- Doerge, D. R., et al. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical research in toxicology, 13(12), 1259–1264.
- Karbaschi, M., et al. (2012). Immuno-slot blot assay for detection of UVR-mediated DNA damage. Methods in molecular biology (Clifton, N.J.), 920, 163–175.
- Koivisto, P., & Peltonen, K. (2010). Analytical methods in DNA and protein adduct analysis. Analytical and bioanalytical chemistry, 398(6), 2563–2572.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781.
- Randerath, K., et al. (1981). 32P-labeling test for DNA damage. Proceedings of the National Academy of Sciences of the United States of America, 78(10), 6126–6129.
- Roberts, D. W., et al. (2001). Quantitative analysis of etheno-2'-deoxycytidine DNA adducts using on-line immunoaffinity chromatography coupled with LC/ES-MS/MS detection. Analytical chemistry, 73(2), 303–309.
- Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate chemistry, 15(1), 168–173.
- Speina, E., et al. (2003). Decreased repair activities of 1,N(6)-ethenoadenine and 3,N(4)-ethenocytosine in lung adenocarcinoma patients. Cancer research, 63(15), 4351–4357.
- Wikipedia. (2023). Cross-validation (analytical chemistry).
- Yen, T. Y., et al. (2004). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry. Chemical research in toxicology, 17(7), 963–971.
- Zhang, L., et al. (2012). Ultrasensitive UPLC-MS/MS method for analysis of etheno-DNA adducts in human white blood cells. Journal of visualized experiments : JoVE, (68), e4217.
Sources
- 1. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. thno.org [thno.org]
- 6. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethenoadenine DNA Adducts: A Comparative Analysis of Base Excision Repair and Direct Reversal Repair
Introduction: The Challenge of Ethenoadenine Lesions
Ethenoadenine (εA) is a highly mutagenic exocyclic DNA adduct formed from the reaction of adenine with various agents, including vinyl chloride, a known human carcinogen, and endogenous products of lipid peroxidation.[1][2][3] The formation of these lesions poses a significant threat to genomic integrity, as they can block Watson-Crick base pairing, leading to mutations and potentially initiating carcinogenesis.[4][5] Elevated levels of εA have been observed in tissues associated with various cancers, highlighting the critical importance of efficient cellular repair mechanisms to counteract their deleterious effects.[6][7]
This guide provides a comprehensive comparative analysis of the two primary pathways responsible for the repair of ethenoadenine adducts: Base Excision Repair (BER) and Direct Reversal Repair (DRR). We will delve into the mechanistic intricacies of each pathway, present supporting experimental data to compare their performance, and provide detailed protocols for key analytical techniques.
Mechanisms of Ethenoadenine Repair
Base Excision Repair (BER): A Multi-Step Process
The Base Excision Repair pathway is a major cellular defense mechanism against a wide range of non-bulky DNA base lesions.[8][9] In the context of εA, the process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base.
The key enzyme responsible for the recognition and excision of εA in the BER pathway is the Alkyladenine DNA glycosylase (AAG) , also known as N-methylpurine DNA glycosylase (MPG).[1][2][10] AAG is a monofunctional glycosylase, meaning it only possesses glycosylase activity.[9] The repair process proceeds through the following key steps:
-
Recognition and Excision: AAG identifies the εA lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the ethenoadenine base.[2][11] This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.
-
AP Site Incision: The AP site is then recognized by AP endonuclease 1 (APE1) , which incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) terminus.[2][11]
-
DNA Synthesis and Ligation: DNA polymerase β (Pol β) then fills the single-nucleotide gap by inserting the correct adenine nucleotide. Pol β also possesses a dRP lyase activity that removes the 5'-dRP moiety.[2]
-
Nick Sealing: Finally, the remaining nick in the DNA backbone is sealed by DNA ligase III, completing the repair process.
Direct Reversal Repair (DRR): A Single-Enzyme Solution
In contrast to the multi-step BER pathway, Direct Reversal Repair offers a more direct and elegant solution for removing ethenoadenine lesions. This pathway relies on the activity of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][4]
The primary enzyme responsible for the direct reversal of εA in mammalian cells is AlkB homolog 2 (ALKBH2) .[6][7][12] Unlike BER, which excises the damaged base, DRR chemically converts the modified base back to its original, undamaged state. The mechanism involves:
-
Oxidative Dealkylation: ALKBH2 utilizes molecular oxygen and α-ketoglutarate as co-substrates to catalyze the oxidative removal of the etheno group from the adenine base.[4]
-
Direct Restoration: This single enzymatic step directly converts 1,N⁶-ethenoadenine back to adenine, restoring the integrity of the DNA sequence without creating any intermediate breaks in the DNA backbone.[1][2] This avoidance of a strand break intermediate is a key advantage of the DRR pathway.[1]
Comparative Performance Analysis: BER vs. DRR
The choice between BER and DRR for the repair of ethenoadenine is not arbitrary and is influenced by several factors, most notably the chromatin context of the DNA lesion.
| Feature | Base Excision Repair (BER) | Direct Reversal Repair (DRR) |
| Key Enzyme | Alkyladenine DNA Glycosylase (AAG/MPG) | AlkB Homolog 2 (ALKBH2) |
| Mechanism | Multi-step: Excision, Incision, Synthesis, Ligation | Single-step: Oxidative De-ethylenation |
| Intermediates | Apurinic/Apyrimidinic (AP) site, DNA strand break | None |
| Efficiency on Unpackaged DNA | High | High |
| Efficiency in Chromatin | Strongly dependent on the rotational positioning of the lesion. Less efficient on occluded sites.[12][13] | Less affected by rotational positioning and more effective on occluded lesions within the nucleosome.[12][13] |
| Potential for Cytotoxicity | Generation of AP sites can be cytotoxic if not promptly repaired.[1] | Lower, as no strand breaks are generated. |
Recent studies comparing the activity of AAG and ALKBH2 on εA lesions within strongly positioned nucleosome core particles (NCPs) have provided crucial insights into their respective roles in a more physiologically relevant context.[1][12][13][14]
-
Impact of Chromatin Structure: AAG activity is significantly influenced by the rotational setting of the εA lesion within the nucleosome. Lesions with their damaged base facing away from the histone core are more accessible to AAG and are repaired more efficiently.[12][13] In contrast, ALKBH2 activity is less dependent on this rotational positioning, allowing it to repair lesions that are more occluded and less accessible to the BER machinery.[12][13]
-
Steric Hindrance: Modeling studies have suggested that ALKBH2 experiences greater steric hindrance from the histone core compared to AAG, which may explain why its overall repair efficiency within a nucleosome can be suppressed despite its ability to access occluded sites.[12][13]
-
Complementary Roles: These findings suggest that BER and DRR play complementary roles in maintaining genomic stability. While AAG-initiated BER may be the primary pathway for readily accessible εA lesions, ALKBH2-mediated DRR provides a crucial mechanism for repairing lesions that are shielded by the chromatin architecture.
Experimental Protocols
In Vitro Assay for Ethenoadenine Repair
This protocol describes a method to compare the repair efficiency of AAG and ALKBH2 on a DNA substrate containing a site-specific ethenoadenine lesion.
Materials:
-
Oligonucleotide substrate containing a single εA lesion.
-
Complementary unmodified oligonucleotide.
-
Recombinant human AAG and ALKBH2 proteins.
-
Reaction buffers for AAG and ALKBH2.
-
APE1 endonuclease.
-
Formamide loading dye.
-
Urea-polyacrylamide gel.
-
TBE buffer.
-
DNA stain (e.g., SYBR Gold).
-
Gel imaging system.
Methodology:
-
Substrate Preparation: Anneal the εA-containing oligonucleotide with its complementary strand to create a double-stranded DNA substrate.
-
Repair Reactions:
-
BER Reaction: Incubate the DNA substrate with AAG in its reaction buffer. This will generate an AP site. Subsequently, treat with APE1 to cleave the backbone at the AP site, resulting in a shorter, cleaved product.
-
DRR Reaction: Incubate the DNA substrate with ALKBH2 in its reaction buffer containing co-factors (Fe(II), α-ketoglutarate, ascorbate).
-
-
Reaction Quenching: Stop the reactions by adding formamide loading dye.
-
Gel Electrophoresis: Separate the reaction products on a denaturing urea-polyacrylamide gel.
-
Visualization and Quantification: Stain the gel with a fluorescent DNA stain and visualize using a gel imaging system. The extent of repair can be quantified by measuring the intensity of the product bands relative to the unreacted substrate.
Cellular Repair Assay using a Plasmid-Based Reporter
This protocol outlines a method to assess the in vivo repair of ethenoadenine in mammalian cells.
Materials:
-
Phagemid or plasmid vector (e.g., M13mp18 or pUC-based).
-
Oligonucleotide containing a site-specific εA lesion.
-
Restriction enzymes.
-
T4 DNA ligase.
-
Competent E. coli cells.
-
Mammalian cell line of interest (e.g., HCT-116).
-
Transfection reagent.
-
Plasmid purification kit.
Methodology:
-
Plasmid Construction: Create a gapped-duplex plasmid by annealing an oligonucleotide containing the εA lesion to a single-stranded phagemid vector. Ligate the ends to form a closed circular plasmid containing the lesion on one strand.
-
Transfection: Transfect the εA-containing plasmid into the mammalian cell line of interest.
-
In Vivo Repair: Allow the cells to grow for a defined period (e.g., 24 hours) to permit cellular repair of the εA lesion.
-
Plasmid Recovery: Harvest the cells and extract the plasmid DNA.
-
Transformation into E. coli: Transform the recovered plasmids into a suitable E. coli strain. The repair status of the plasmid will determine the resulting phenotype or genotype in the bacteria.
-
Analysis: The extent of repair can be determined by various methods, such as restriction enzyme digestion (if the lesion is within a restriction site), DNA sequencing of individual clones, or phenotypic assays (e.g., blue-white screening if the lesion is in the lacZα gene).[10][15]
Conclusion
Both Base Excision Repair and Direct Reversal Repair are indispensable for the removal of mutagenic ethenoadenine adducts from the genome. While BER, initiated by AAG, is a robust pathway for accessible lesions, DRR, mediated by ALKBH2, provides a critical advantage by directly restoring the correct base without generating potentially harmful strand break intermediates and by acting on lesions that are shielded within the complex architecture of chromatin. The interplay and potential redundancy of these two pathways underscore the cell's multi-layered defense against DNA damage, ensuring the faithful transmission of genetic information. A deeper understanding of these repair mechanisms and their regulation is paramount for developing strategies to mitigate the carcinogenic risks associated with ethenoadenine-inducing agents.
References
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1,N6-Ethenoadenine in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology. [Link]
- Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society. [Link]
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology. [Link]
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles.
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1, N 6 -Ethenoadenine in Strongly Positioned Nucleosome Core Particles.
- AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA. PubMed. [Link]
- AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA.
- Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1, N6-Ethenoadenine in Strongly Positioned Nucleosome Core Particles. PubMed. [Link]
- Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins. PLoS One. [Link]
- 1, N6-Ethenoadenine: From Molecular to Biological Consequences. PubMed. [Link]
- DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.
- Sequence Dependent Repair of 1,N 6 -Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. MDPI. [Link]
- Base Excision Repair. Cold Spring Harbor Perspectives in Biology. [Link]
- Overview of Base Excision Repair Biochemistry. International Journal of Molecular Sciences. [Link]
- Formation of 1,N6-etheno-2'-deoxyadenosine adducts by trans,trans-2, 4-Decadienal. Chemical Research in Toxicology. [Link]
- Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method.
- Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed. [Link]
- Generation of various etheno DNA-adducts. Deoxyadenine, deoxycytosine,...
- Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides.
- Base Excision Repair Pathway.
- Methods to Measure DNA Repair in Cells. UC Davis Biotechnology Program. [Link]
- Comet assay to measure DNA repair: approach and applic
- Monitoring regulation of DNA repair activities of cultured cells in-gel using the comet assay. Cellular and Molecular Life Sciences. [Link]
- Comparative analysis of module-based versus direct methods for reverse-engineering transcriptional regul
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AlkB homolog 2 (ABH2) mediated repair of ethenoadenine lesions in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting 1, N6-Ethenoadenine in Strongly Positioned Nucleosome Core Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Repair of 1,N⁶-ethenoadenine by AlkB Homologues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biological Significance of 1,N⁶-ethenoadenine and the AlkB Family of DNA Repair Enzymes
1,N⁶-ethenoadenine (εA) is a mutagenic exocyclic DNA adduct formed from exposure to environmental carcinogens, such as vinyl chloride, and through endogenous processes like lipid peroxidation.[1][2] Its presence in genomic DNA can lead to A→T, A→G, and A→C mutations, implicating it in the development of certain cancers.[1] The cellular defense against such lesions is critical for maintaining genomic integrity. While the base excision repair (BER) pathway plays a role, the discovery of direct reversal of this damage by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases has unveiled a crucial, alternative repair mechanism.[1][3][4]
The AlkB family, with nine known human homologues (ALKBH1-8 and FTO), is responsible for the oxidative dealkylation of a wide range of DNA and RNA adducts.[3][5][6] This guide provides a comparative analysis of the efficiency with which prominent AlkB homologues—specifically E. coli AlkB, and its human counterparts ALKBH2 and ALKBH3—repair the εA lesion. Understanding these differences is paramount for elucidating their specific biological roles and for the development of targeted therapeutic strategies.
Comparative Repair Efficiency of AlkB Homologues towards 1,N⁶-ethenoadenine
The efficiency of εA repair by AlkB homologues is not uniform; it is influenced by the specific enzyme, the DNA strand context (single-stranded vs. double-stranded), and the local sequence environment.[7][8]
Key Findings from Kinetic and Functional Studies:
-
E. coli AlkB: The prototypical member of the family, E. coli AlkB, demonstrates robust activity on εA lesions.[9] It exhibits a preference for repairing εA in single-stranded DNA (ssDNA) over double-stranded DNA (dsDNA).[8][10] This aligns with its broader role in repairing damage in unpaired DNA regions.[9][11]
-
Human ALKBH2 (hABH2): In mammals, ALKBH2 is considered the principal dioxygenase for εA repair in vivo.[1][12] Unlike E. coli AlkB, ALKBH2 shows a marked preference and higher efficiency for repairing εA within dsDNA.[8] This substrate preference is consistent with its primary role in maintaining the integrity of the nuclear genome.[10] Structurally, ALKBH2 utilizes specific loops that insert into the DNA grooves to stabilize the double-helical structure during catalysis.[13] Kinetic analyses have indicated that while the alkyl-N-adenine-DNA glycosylase (AAG, also known as MPG) of the BER pathway is more efficient, ALKBH2 provides a significant, direct repair mechanism.[1]
-
Human ALKBH3 (hABH3): ALKBH3 displays a much lower repair activity towards εA compared to both E. coli AlkB and ALKBH2.[11] Its repair efficiency is primarily observed on ssDNA and RNA substrates.[4][8] This suggests that the primary physiological role of ALKBH3 is likely geared towards RNA repair and the repair of lesions in transiently single-stranded DNA regions, rather than being a major player in genomic dsDNA repair of εA.[4] Phage reactivation experiments have further substantiated that εA lesions are substrates for AlkB and hABH2, but not significantly for hABH3.[1]
Causality Behind Experimental Observations:
The differences in substrate preference (ssDNA vs. dsDNA) and overall efficiency among these homologues can be attributed to their distinct structural features.[6] For instance, ALKBH2 possesses a "DNA-intercalating hairpin" that is crucial for recognizing and flipping the damaged base out of the double helix, a feature optimized for dsDNA.[10][13] In contrast, the active sites of E. coli AlkB and ALKBH3 are more accessible, favoring the binding of flexible ssDNA and RNA substrates.[13]
Furthermore, the local DNA sequence flanking the εA lesion can significantly alter repair efficiency for each enzyme.[8] Studies investigating all 16 possible flanking base combinations have revealed that the repair rates are sequence-dependent, enzyme-specific, and strand-dependent.[7][8] For example, ALKBH2's repair of εA in ssDNA is more efficient when a guanine is at the 3' flanking position.[8]
Quantitative Comparison of AlkB Homologue Efficiency on εA
| Enzyme | Preferred Substrate | Relative Efficiency on εA | Key Kinetic Insights |
| E. coli AlkB | Single-stranded DNA (ssDNA)[8][10] | High | Repairs εA in ssDNA more readily than in dsDNA.[8] Transient state kinetic studies show kcat/Km values of 8.5 min⁻¹µM⁻¹ for ssDNA and 12.1 min⁻¹µM⁻¹ for dsDNA under specific conditions.[14] |
| Human ALKBH2 | Double-stranded DNA (dsDNA)[8] | High (Principal in vivo εA dioxygenase)[1] | More readily repairs εA in dsDNA than ssDNA.[8] Complements the repair defect for etheno adducts in E. coli alkB mutants.[1][12] |
| Human ALKBH3 | Single-stranded DNA (ssDNA) & RNA[4][8] | Low[1][11] | Efficient repair is primarily observed only under ssDNA conditions.[8] Does not effectively complement the E. coli alkB mutant's defect in repairing etheno adducts.[1] |
Experimental Protocols for Assessing εA Repair
To quantitatively compare the repair efficiency of different AlkB homologues, a robust and reproducible experimental workflow is essential. Below is a detailed protocol for a fluorescence-based assay, a common method for such studies.
Protocol: Fluorescence-Based Assay for DNA Demethylation
This protocol is adapted from methods that monitor the production of formaldehyde, a byproduct of the oxidative demethylation reaction catalyzed by AlkB enzymes.[15]
Principle: The AlkB-mediated repair of εA results in the release of glyoxal.[9] A more general approach for AlkB activity involves using a methylated substrate (like 1-methyladenine, 1mA) which releases formaldehyde. The formaldehyde is then converted to formate by formaldehyde dehydrogenase (FDH), which in turn reduces APAD+ to the fluorescent product APADH. The rate of increase in fluorescence is directly proportional to the rate of the AlkB repair reaction.
Materials:
-
Recombinant, purified AlkB homologues (E. coli AlkB, ALKBH2, ALKBH3)
-
Substrate: Single-stranded or double-stranded oligonucleotides containing a single εA or 1mA lesion.
-
Reaction Buffer: E.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM MgCl₂.
-
Cofactors: Fe(II) sulfate, α-ketoglutarate (2-oxoglutarate), L-ascorbic acid.
-
Coupling Enzyme and Substrate: Formaldehyde Dehydrogenase (FDH), 3-acetylpyridine adenine dinucleotide (APAD+).
-
Fluorescence Plate Reader (Excitation: 363 nm, Emission: 482 nm).[15]
Step-by-Step Methodology:
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the reaction buffer, cofactors (e.g., 100 µM Fe(II) sulfate, 200 µM α-ketoglutarate, 2 mM L-ascorbic acid), FDH, and APAD+.
-
Rationale: The cofactors are essential for the catalytic activity of AlkB dioxygenases.[3] Ascorbate helps to keep the iron in its reduced Fe(II) state. FDH and APAD+ are the components of the coupled assay to detect the formaldehyde byproduct.
-
-
Initiation of the Repair Reaction:
-
Add the DNA substrate containing the εA (or 1mA) lesion to the reaction mixture.
-
Initiate the reaction by adding the specific AlkB homologue. The concentration of the enzyme should be optimized to ensure the reaction does not proceed to completion too quickly, allowing for accurate rate determination.[16]
-
Rationale: The reaction is initiated by the enzyme to ensure all other components are pre-mixed and at thermal equilibrium.
-
-
Data Acquisition:
-
Immediately place the reaction plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time.
-
Rationale: The kinetic measurement of the fluorescence increase provides the initial reaction velocity.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. The initial linear portion of the curve represents the initial reaction rate (V₀).
-
Repeat the experiment with varying substrate concentrations.
-
Plot V₀ against the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and k꜀ₐₜ.
-
Rationale: Determining Kₘ and k꜀ₐₜ allows for a quantitative comparison of the catalytic efficiency (k꜀ₐₜ/Kₘ) of each AlkB homologue for the specific substrate.
-
Self-Validation and Controls:
-
Negative Controls: Run reactions without the AlkB enzyme, without the DNA substrate, and without the cofactors to ensure that the observed fluorescence increase is dependent on all components of the repair reaction.
-
Positive Control: Use a well-characterized AlkB substrate, such as an oligonucleotide containing 1-methyladenine, to confirm the activity of the enzymes.[15]
-
Substrate Integrity: Verify the purity and identity of the lesion-containing oligonucleotides using methods like HPLC and mass spectrometry.[17]
Visualizing the Repair Pathway and Experimental Workflow
AlkB-Mediated Repair of 1,N⁶-ethenoadenine
Caption: The direct repair pathway of 1,N⁶-ethenoadenine by AlkB homologues.
Experimental Workflow for Comparative Kinetic Analysis
Caption: Workflow for the fluorescence-based AlkB homologue activity assay.
References
- Ringvoll, J., et al. (2008). AlkB Homologue 2–Mediated Repair of Ethenoadenine Lesions in Mammalian DNA. Cancer Research, 68(11), 4142–4149.
- Qi, R., et al. (2021). Sequence Dependent Repair of 1,N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI.
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(17), 5285.
- Fedeles, B. I., et al. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. DSpace@MIT.
- Fedeles, B. I., et al. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. Journal of Biological Chemistry, 290(34), 20734–20742.
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(42), 14594–14595.
- Yang, C. G., et al. (2010). Structural and Mutational Analysis of Escherichia coli AlkB Provides Insight into Substrate Specificity and DNA Damage Searching. PLoS ONE, 5(1), e8643.
- Maciejewska, A. M., et al. (2011). The role of AlkB protein in repair of this compound in Escherichia coli cells. Mutagenesis, 26(4), 527-533.
- Ringvoll, J., et al. (2008). AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA. PubMed.
- Ai, Y., et al. (2014). Crystal structures of the human RNA demethylase Alkbh5 reveal basis for substrate recognition. PubMed.
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. University of Chicago.
- Fedeles, B. I., et al. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. PubMed.
- Li, D., et al. (2017). The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA. Biochemistry, 56(28), 3597–3610.
- Wang, W., et al. (2020). Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family. Cellular and Molecular Life Sciences, 77(23), 4937–4953.
- Fedeles, B. I., et al. (2015). The AlkB Family of Fe(II)/α-Ketoglutarate Dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond. ResearchGate.
- Bian, K., et al. (2020). Kinetic Studies on the 2-Oxoglutarate/Fe(II)-Dependent Nucleic Acid Modifying Enzymes from the AlkB and TET Families. Molecules, 25(23), 5671.
- Bhagwat, A. S., et al. (2012). Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation. DNA Repair, 11(1), 85-91.
- Zhang, C., et al. (2022). The role of demethylase AlkB homologs in cancer. Frontiers in Cell and Developmental Biology, 10, 992323.
- Prorok, P., et al. (2022). Substrate specificities of AlkB proteins. ResearchGate.
- Karet, G. A. (2023). AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTION WITH SYNTHETIC, MODIFIED OLIGONUCLEOTIDES. DigitalCommons@URI.
- Ra-Scott, M., et al. (2012). Kinetic Mechanism for the Flipping and Excision of this compound by AlkA. Biochemistry, 51(31), 6120–6130.
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. MDPI.
- Maciejewska, A. M., et al. (2011). The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Semantic Scholar.
- Qi, R., et al. (2021). Sequence Dependent Repair of 1, N6-Ethenoadenine by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. PubMed.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bacterial DNA repair genes and their eukaryotic homologues: 1. Mutations in genes involved in base excision repair (BER) and DNA-end processors and their implication in mutagenesis and human disease [eprints.ibb.waw.pl]
- 3. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond [dspace.mit.edu]
- 4. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AlkB Family of Fe(II)/α-Ketoglutarate-dependent Dioxygenases: Repairing Nucleic Acid Alkylation Damage and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 8. Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Mutational Analysis of Escherichia coli AlkB Provides Insight into Substrate Specificity and DNA Damage Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. he-group.uchicago.edu [he-group.uchicago.edu]
- 12. AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Adaptive Response Enzyme AlkB Preferentially Repairs 1-Methylguanine and 3-Methylthymine Adducts in Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.uri.edu [digitalcommons.uri.edu]
A Comparative Guide to the Mutagenic Specificity of 1,N6-ethenoadenine and 3,N4-ethenocytosine
For researchers in oncology, toxicology, and drug development, understanding the precise mutagenic consequences of specific DNA lesions is paramount. Among the most significant endogenous and carcinogen-induced DNA adducts are the exocyclic etheno derivatives, notably 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC). These lesions arise from exposure to vinyl chloride metabolites and from endogenous lipid peroxidation, a process exacerbated by chronic inflammation and oxidative stress.[1][2] While both are pro-mutagenic, their distinct chemical structures lead to different mutagenic signatures and engagement of disparate cellular repair pathways. This guide provides an in-depth comparison of their mutagenic specificity, the underlying molecular mechanisms, and the experimental methodologies used to elucidate these properties.
Introduction: The Significance of Etheno Adducts
Etheno adducts are characterized by an additional ethylene bridge on the nucleobase, which disrupts the normal Watson-Crick hydrogen bonding faces. This structural distortion is the root of their genotoxicity. The presence of εA and εC in human tissues has been linked to cancers of the liver, lung, and colon, making them critical biomarkers and subjects of mechanistic study.[3] Understanding their differential effects on DNA replication and repair is crucial for interpreting tumor mutation spectra and developing targeted therapeutic strategies.
Comparative Mutagenic Specificity
The ultimate biological impact of a DNA lesion is defined by the nucleotide incorporated opposite it during DNA replication, a process often mediated by specialized translesion synthesis (TLS) polymerases. Site-specific mutagenesis assays, which place a single adduct in a defined sequence within a shuttle vector, have been instrumental in determining the precise mutagenic outcomes of εA and εC.
In mammalian systems, both εA and εC are potent mutagens, exhibiting high frequencies of base substitution. A comparative study in simian kidney (COS7) cells using a single-stranded shuttle vector revealed that εA induces targeted mutations at a frequency of 70%, while εC is even more mutagenic, with a frequency of 81%.[4][5]
Table 1: Comparison of Mutagenic Outcomes for εA and εC in Mammalian Cells
| Feature | 1,N⁶-ethenoadenine (εA) | 3,N⁴-ethenocytosine (εC) |
| Primary Mutation | A→G Transition | C→A Transversion |
| Secondary Mutations | A→T Transversion, A→C Transversion | C→T Transition |
| Mutation Frequency | High (e.g., ~70% in COS7 cells)[5] | Very High (e.g., ~81% in COS7 cells)[2][4] |
| Common Cause | Miscoding by TLS polymerases | Miscoding by TLS polymerases |
While in E. coli, εC is significantly more mutagenic than εA (at least 20-fold), in mammalian cells their potencies are more comparable, though εC still holds a slight edge.[4] The primary mutagenic event for εA is the A→G transition , whereas for εC, it is the C→A transversion , followed closely by the C→T transition .[4]
Mechanistic Basis of Mutagenicity
The observed mutational signatures are a direct consequence of the adduct's structure and its interaction with the active site of DNA polymerases.
1,N⁶-Ethenoadenine (εA): A Purine Miscoding Lesion
The etheno bridge of εA blocks the Watson-Crick face of adenine. Structural studies, including NMR, show that to form a base pair with an incoming nucleotide, the εA adduct must adopt a syn conformation around the glycosidic bond. In this orientation, it can form two hydrogen bonds with guanine, providing a clear structural basis for the predominant A→G transition.[4] Human TLS polymerases, particularly Pol η (eta) and Pol θ (theta), are implicated in bypassing εA.[6] Kinetic studies with human Pol η show a preference for incorporating purines (dGTP and dATP) opposite εA, which can also lead to -1 frameshift mutations.[7]
3,N⁴-Ethenocytosine (εC): A Versatile Mispairing Lesion
The mutagenicity of εC is also dictated by its conformational flexibility. NMR solution structures have revealed that an εC:T base pair is highly stable. This stability arises from a hydrogen bond formed when the εC base adopts a syn glycosidic orientation, allowing it to pair effectively with thymine.[8][9] This εC(syn)·T(anti) alignment provides a direct structural explanation for the frequent C→T transitions . The misincorporation of adenine, leading to C→A transversions , is also a major outcome, particularly in mammalian cells.[4]
Cellular Repair and Defense Mechanisms
To counteract the mutagenic threat of etheno adducts, cells have evolved multiple DNA repair pathways. The pathway engaged often depends on the specific adduct and cellular context.
Repair of 1,N⁶-Ethenoadenine (εA)
εA is a substrate for two major repair pathways: Base Excision Repair (BER) and Direct Reversal Repair (DRR) .[10][11]
-
Base Excision Repair (BER): This is the primary pathway, initiated by the Alkyl-Adenine DNA Glycosylase (AAG or MPG) . AAG recognizes and excises the εA base, creating an apurinic/apyrimidinic (AP) site, which is then processed by downstream BER enzymes.[12]
-
Direct Reversal Repair (DRR): The AlkB family of dioxygenases, specifically ALKBH2 and ALKBH3 , can directly repair εA by oxidatively removing the etheno bridge, restoring the original adenine base without excising it.[13]
The choice between BER and DRR can be influenced by the chromatin environment. While ALKBH2 can be more effective at repairing εA in highly packaged DNA, AAG appears to be more efficient overall.[10]
Repair of 3,N⁴-Ethenocytosine (εC)
The repair of εC is more complex, involving several DNA glycosylases and potentially other pathways.
-
Base Excision Repair (BER): Unlike εA, εC is not a substrate for AAG. Instead, it is recognized and excised by other glycosylases, primarily Thymine-DNA Glycosylase (TDG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) .[14][15][16] TDG, in particular, shows robust activity against εC.[2][14]
-
Direct Reversal Repair (DRR): The human ALKBH2 enzyme is also capable of directly reversing εC damage.[17]
-
Repair Pathway Interplay and Inhibition: An interesting regulatory wrinkle exists in εC repair. The AAG protein, while unable to excise εC, binds to it with high affinity. This non-productive binding can physically block ALKBH2 from accessing and repairing the lesion, potentially leading to the persistence of εC and increasing its mutagenic potential.[18][19][20] This highlights a critical interplay where one repair protein can antagonize the function of another on a specific lesion.
Experimental Protocol: Site-Specific Mutagenesis Assay using the supF Shuttle Vector
This protocol outlines a standard workflow for determining the mutagenic frequency and spectrum of a site-specific DNA adduct in mammalian cells.
Objective: To quantify the types and frequencies of mutations induced by a single εA or εC adduct placed within the supF reporter gene of a shuttle vector plasmid after replication in a human cell line.
Materials:
-
pSP189 or similar shuttle vector containing the supF gene.
-
Synthesized oligonucleotide (e.g., 13-mer) containing a single, site-specific εA or εC adduct.
-
Gapped duplex vector (prepared by restriction digest).
-
T4 DNA Ligase.
-
Human cell line (e.g., HeLa, U2OS, or Ad293).
-
Transfection reagent (e.g., Lipofectamine).
-
Plasmid recovery kit.
-
E. coli indicator strain with an amber mutation in the lacZ gene (e.g., MBM7070 or RF01).[6]
-
LB agar plates with appropriate antibiotics, IPTG, and X-Gal.
Methodology:
-
Construction of Adducted Vector:
-
Synthesize a short oligonucleotide containing the desired etheno adduct (εA or εC) at a specific position.
-
Ligate this adducted oligonucleotide into a gapped duplex shuttle vector, which has a single-stranded region corresponding to the insert. This creates a covalently closed circular plasmid with a single, site-specific lesion.[21]
-
Purify the ligated plasmid, separating it from unligated or nicked forms, often by cesium chloride gradient ultracentrifugation or gel electrophoresis.
-
-
Transfection into Mammalian Cells:
-
Culture the chosen human cell line to optimal confluency.
-
Transfect the purified, adducted shuttle vector into the mammalian cells using a suitable transfection reagent. Include a non-adducted vector as a control.
-
Allow the plasmid to replicate within the cells for a set period (e.g., 48 hours). During this time, the cell's replication and repair machinery will process the DNA lesion.
-
-
Plasmid Recovery and Transformation of Indicator Bacteria:
-
Harvest the cells and lyse them to recover the replicated shuttle vectors using a plasmid miniprep kit.
-
Treat the recovered plasmid DNA with DpnI restriction enzyme. DpnI specifically digests the original, bacterially-methylated input plasmid, ensuring that only plasmids that have replicated in the mammalian cells (which are unmethylated) are analyzed.
-
Transform the DpnI-treated plasmids into an E. coli indicator strain. This strain has a mutation (an amber stop codon) in the lacZ gene, which prevents it from producing functional β-galactosidase.
-
-
Screening for Mutations and Data Analysis:
-
Plate the transformed bacteria on two types of LB agar plates:
-
Titer Plates: Non-selective plates to determine the total number of transformants.
-
Selection Plates: Plates containing IPTG (to induce lacZ expression) and X-Gal.
-
-
Colony Analysis:
-
Bacteria transformed with a plasmid containing a functional supF gene will suppress the lacZ amber mutation, produce β-galactosidase, and form blue colonies on X-Gal plates.
-
Bacteria transformed with a plasmid where the supF gene has been inactivated by a mutation will be unable to suppress the lacZ mutation and will form white or light blue colonies .
-
-
Calculate Mutation Frequency:
-
Mutation Frequency = (Number of white/light blue colonies on selection plate) / (Total number of colonies on titer plate).[22]
-
-
Determine Mutation Spectrum:
-
Isolate plasmids from individual mutant (white) colonies.
-
Sequence the supF gene from each mutant plasmid to identify the specific base change at the original adduct site.
-
Compile the sequencing data to determine the spectrum of mutations (e.g., the percentage of A→G, A→T, etc.).
-
-
Conclusion
1,N⁶-ethenoadenine and 3,N⁴-ethenocytosine, while structurally related, present distinct challenges to the cell's genome integrity machinery. εC is generally more mutagenic than εA in mammalian cells, inducing primarily C→A and C→T mutations, whereas εA predominantly causes A→G transitions. These specific mutagenic signatures are rooted in the conformational flexibility of the adducted bases within the polymerase active site. Furthermore, they are recognized by different, and in some cases competing, DNA repair pathways. A detailed understanding of these differences, gained through robust experimental approaches like the supF mutagenesis assay, is fundamental to linking environmental or endogenous exposures to specific cancer-driving mutations and for the rational design of novel chemotherapeutics.
References
- Ghodke, H., et al. (2016). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. Journal of Biological Chemistry.
- Singer, B., & Hang, B. (1997). Solution Conformation and Mutagenic Specificity of 1,N6-ethenoadenine. Chemical Research in Toxicology.
- Kizil, R., et al. (1996). NMR Solution Structure of an Oligodeoxynucleotide Duplex Containing the Exocyclic Lesion 3,N4-Etheno-2'-deoxycytidine Opposite Thymidine. Biochemistry.
- Saparbaev, M., & Laval, J. (1998). 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase. Proceedings of the National Academy of Sciences of the United States of America.
- Qi, R., et al. (2022). 3,N 4 -Etheno-5-methylcytosine blocks TET1-3 oxidation but is repaired by ALKBH2, 3 and FTO. Nucleic Acids Research.
- Srinivasan, S., et al. (2020). Comparison of the Base Excision and Direct Reversal Repair Pathways for Correcting this compound in Strongly Positioned Nucleosome Core Particles. Chemical Research in Toxicology.
- Yoon, J. H., et al. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development.
- Fukushima, R., et al. (2020). New indicator Escherichia coli strain for rapid and accurate detection of supF mutations. Genes and Environment.
- Lewis, P. D., & Parry, J. M. (2004). Spontaneous mutation spectra in supF: comparative analysis of mammalian cell line base substitution spectra. Mutagenesis.
- de los Santos, C., et al. (1996). NMR solution structure of an oligodeoxynucleotide duplex containing the exocyclic lesion 3,N4-etheno-2'-deoxycytidine opposite thymidine: comparison with the duplex containing deoxyadenosine opposite the adduct. Biochemistry.
- Moriya, M., et al. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Proceedings of the National Academy of Sciences of the United States of America.
- Guengerich, F. P., et al. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Journal of Biological Chemistry.
- Saparbaev, M., & Laval, J. (1998). 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase. Proceedings of the National Academy of Sciences of the United States of America.
- Fu, D., & Samson, L. D. (2012). Direct repair of 3,N(4)-ethenocytosine by the human ALKBH2 dioxygenase is blocked by the AAG/MPG glycosylase. DNA Repair.
- Rioux, K. L., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology.
- Akasaka, S., & Guengerich, F. P. (2000). Mutagenesis Induced by a Single 1,N6-Ethenodeoxyadenosine Adduct in Human Cells. Cancer Research.
- Samson, L. D., et al. (2011). Structural Basis for the Inhibition of Human Alkyladenine DNA Glycosylase (AAG) by 3,N4-ethenocytosine-Containing DNA. Journal of Biological Chemistry.
- Gros, J., et al. (2011). Structural basis for the inhibition of human alkyladenine DNA glycosylase (AAG) by 3,N4-ethenocytosine-containing DNA. The Journal of Biological Chemistry.
- Suzuki, T., et al. (2022). Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli. eLife.
- Hang, B., et al. (1996). This compound and 3,N4-ethenocytosine are excised by separate human DNA glycosylases. Carcinogenesis.
- Suzuki, T., et al. (2022). Development of a versatile high-throughput mutagenesis assay with multiplexed short read NGS using DNA-barcoded supF shuttle vector library amplified in non-SOS E. coli. bioRxiv.
- Brown, J. A., et al. (2014). Lesion mutation frequencies. ( A ) A heat map representation of the... ResearchGate.
- Terashima, I., et al. (2014). Human DNA glycosylase enzyme TDG repairs thymine mispaired with exocyclic etheno-DNA adducts. Biochemical and Biophysical Research Communications.
- Hang, B., et al. (1998). A 55-kDa protein isolated from human cells shows DNA glycosylase activity toward 3,N4-ethenocytosine and the G/T mismatch. Proceedings of the National Academy of Sciences of the United States of America.
- Warren, J. J., & Beese, L. S. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. Proceedings of the National Academy of Sciences of the United States of America.
- Saparbaev, M., & Laval, J. (1998). 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase. PNAS.
- Patra, A., et al. (2016). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry.
- Marnett, L. J., et al. (1993). Endogenous DNA adducts: potential and paradox. Chemical Research in Toxicology.
- Chen, C. W., et al. (1983). Secondary Structure of DNA in Solution by NMR Methods. Cold Spring Harbor Symposia on Quantitative Biology.
- Fu, D., & Samson, L. D. (2012). Direct repair of 3,N(4)-ethenocytosine by the human ALKBH2 dioxygenase is blocked by the AAG/MPG glycosylase. DNA Repair.
- Barbin, A., et al. (2003). Increased Formation and Persistence of this compound in DNA Is Not Associated with Higher Susceptibility to Carcinogenesis in Alkylpurine- DNA-N-Glycosylase Knockout Mice Treated with Vinyl Carbamate. Cancer Research.
- Qi, R., et al. (2019). Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. Journal of the American Chemical Society.
- Rykala, J., et al. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research.
- Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Assay Genie.
- University of California, San Diego. (n.d.). Site Directed Mutagenesis of ZsYellow. UCSD.
- Rykala, J., et al. (2003). Repair activities of ethenoadenine ( A ) and ethenocytosine ( B ) in... ResearchGate.
- de los Santos, C., et al. (1992). NMR studies of the exocyclic 1,N4-enthenodeoxyadenosine adduct (.epsilon.dA) opposite thymidine in a DNA duplex. Nonplanar alignment of .epsilon.dA(anti) and dT(anti) at the lesion site. Biochemistry.
Sources
- 1. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR solution structure of an oligodeoxynucleotide duplex containing the exocyclic lesion 3,N4-etheno-2'-deoxycytidine opposite thymidine: comparison with the duplex containing deoxyadenosine opposite the adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replication Fidelity of the supF Gene Integrated in the Thymidine Kinase Locus of Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,N4-ethenocytosine, a highly mutagenic adduct, is a primary substrate for Escherichia coli double-stranded uracil-DNA glycosylase and human mismatch-specific thymine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human DNA glycosylase enzyme TDG repairs thymine mispaired with exocyclic etheno-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct repair of 3,N(4)-ethenocytosine by the human ALKBH2 dioxygenase is blocked by the AAG/MPG glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural Basis for the Inhibition of Human Alkyladenine DNA Glycosylase (AAG) by 3, N 4 -Ethenocytosine-containing DNA (Journal Article) | OSTI.GOV [osti.gov]
- 20. Structural basis for the inhibition of human alkyladenine DNA glycosylase (AAG) by 3,N4-ethenocytosine-containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Polymerase Bypass Fidelity: 1,N6-Ethenoadenine vs. 1,N6-Ethanoadenine
This guide provides a detailed comparison of the polymerase bypass fidelity for two structurally related, yet distinct, exocyclic DNA adducts: 1,N6-ethenoadenine (εA) and 1,N6-ethanoadenine (EA). For researchers in toxicology, cancer biology, and drug development, understanding how DNA polymerases interact with these lesions is critical for elucidating their mutagenic potential and biological consequences.
It is important to note at the outset that this compound has been the subject of extensive research, resulting in a wealth of quantitative data regarding its translesion synthesis. In contrast, 1,N6-ethanoadenine is a less-studied adduct, and thus, the available comparative data is more qualitative in nature. This guide will reflect the current state of the scientific literature.
Introduction to this compound and 1,N6-Ethanoadenine
This compound (εA) and 1,N6-ethanoadenine (EA) are both modifications of adenine in DNA, characterized by an additional ring formed between the N1 and N6 positions. These adducts distort the DNA helix and disrupt the Watson-Crick base pairing face of adenine, posing a significant challenge to the cellular DNA replication machinery.
This compound (εA) is a well-established mutagenic lesion formed from exposure to environmental carcinogens like vinyl chloride and is also generated endogenously through lipid peroxidation.[1] Its presence in human tissues has been linked to an increased risk of cancer.
1,N6-Ethanoadenine (EA) is primarily known as a DNA adduct formed by the chemotherapeutic agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU).[2] While structurally similar to εA, the saturated ethanobridge in EA imparts different conformational properties compared to the unsaturated ethenobridge of εA.
Comparative Analysis of Polymerase Bypass Fidelity
The fate of a cell encountering these adducts during DNA replication is largely determined by the ability of its DNA polymerases to bypass the lesion, a process known as translesion synthesis (TLS). The fidelity of this bypass dictates the mutagenic outcome.
Interaction with Replicative DNA Polymerases
High-fidelity replicative DNA polymerases, responsible for the bulk of genomic DNA synthesis, are generally poor at accommodating bulky, helix-distorting adducts in their active sites.
Experimental evidence from in vitro primer extension assays has shown that both This compound and 1,N6-ethanoadenine act as strong blocks to replicative mammalian DNA polymerases α and β.[2] These polymerases stall at the site of the adduct, with only minimal extension observed. This replicative block, if not resolved, can lead to replication fork collapse and cell death.
Translesion Synthesis by Specialized DNA Polymerases
To overcome replication blocks, cells employ specialized TLS polymerases. These enzymes have more open active sites that can accommodate damaged template bases, albeit often with reduced fidelity.
A direct comparison of εA and EA using in vitro primer extension assays with several human TLS polymerases has revealed both similarities and differences in their bypass.[2]
| DNA Polymerase | Bypass of this compound (εA) | Bypass of 1,N6-Ethanoadenine (EA) | Reference |
| Pol η (eta) | Capable of significant bypass. Incorporates all four nucleotides in an error-prone manner with a preference for inserting purines (A and G). | Capable of significant bypass. Incorporates all four nucleotides in an error-prone manner, but with different preferences than for εA. | [2] |
| Pol ι (iota) | Largely blocked, with very minor synthesis past the adduct. Incorporates C and, to a lesser extent, T. | Largely blocked, with very minor synthesis past the adduct. Incorporates C and, to a lesser extent, T. | [2] |
Insights into the Causality of Differential Bypass:
The ability of Pol η to catalyze significant bypass of both adducts underscores its crucial role in tolerating these lesions. The observation that it incorporates all four nucleotides opposite both εA and EA, but with differing preferences, suggests that the subtle structural difference between the etheno- and ethanobridges influences nucleotide selection in the active site. For Pol ι , the strong blockage by both adducts indicates that its active site is not well-suited to accommodate either of these bulky lesions.
In-Depth Look at this compound Bypass Fidelity (Quantitative Data)
Due to more extensive research, a significant amount of quantitative data is available for the bypass of εA by various TLS polymerases.
| Polymerase | Bypass Efficiency | Mutational Signature | Key Findings | Reference |
| Pol η (eta) | >100-fold more efficient than Pol κ. | Error-prone: A→G, A→T, A→C, and -1 frameshifts. Prefers to insert purines (A and G). | Structural studies show that when inserting A or G, the incoming nucleotide does not pair with εA but stacks against a neighboring base, leading to frameshifts. When inserting T, εA adopts a syn conformation. | [3][4] |
| Pol κ (kappa) | Low efficiency. | Error-prone. | Significantly less efficient at bypassing εA compared to Pol η. | [3] |
| Pol θ (theta) | Can perform bypass. | Predominantly error-free in human cells, despite being error-prone in vitro. | In human cells, Pol θ-dependent bypass of εA is surprisingly accurate, suggesting a cellular mechanism modulates its fidelity. | [5] |
| Rev1/Pol ζ | Involved in bypass. | Error-prone: primarily A→G transitions. | Rev1 acts as an inserter, preferentially incorporating C opposite εA, followed by extension by Pol ζ. | [5][6] |
Note: Comparable quantitative data for the bypass of 1,N6-ethanoadenine by this extended panel of polymerases is not currently available in the literature. The available data indicates it is a miscoding lesion, but a detailed mutational spectrum has not been characterized.[2]
DNA Repair: A Key Differentiator
The persistence of a DNA lesion, and thus the likelihood of it being encountered by a DNA polymerase, is determined by the efficiency of cellular DNA repair mechanisms. Here, a notable difference between εA and EA emerges.
Both This compound and 1,N6-ethanoadenine are substrates for direct repair by the AlkB family of dioxygenases in both bacteria and humans.[7][8][9] This repair pathway directly reverses the damage, restoring the original adenine base.
However, the two adducts are handled very differently by the Base Excision Repair (BER) pathway.
-
This compound (εA) is efficiently recognized and excised by alkyladenine DNA glycosylase (AAG), initiating the BER cascade.[10]
-
1,N6-Ethanoadenine (EA) is a very poor substrate for AAG, with an excision efficiency approximately 65-fold lower than that for εA.[9]
This significant difference in BER efficiency suggests that EA may be more persistent in cells than εA, potentially leading to a higher probability of encountering the replication fork and causing mutations if not repaired by the AlkB pathway.
Experimental Methodologies
The data presented in this guide are primarily derived from in vitro primer extension assays. This technique allows for the precise measurement of a DNA polymerase's ability to bypass a site-specific DNA lesion and the fidelity of that bypass.
Protocol: In Vitro Steady-State Kinetic Analysis of Translesion Synthesis
This protocol outlines a typical procedure for determining the steady-state kinetic parameters of nucleotide incorporation opposite a DNA lesion.
-
Oligonucleotide Design and Preparation:
-
Synthesize a DNA template oligonucleotide containing a single, site-specific this compound or 1,N6-ethanoadenine adduct.
-
Design a shorter primer that anneals to the template, with its 3'-terminus positioned just before the lesion.
-
Label the 5'-end of the primer with 32P using T4 polynucleotide kinase and [γ-32P]ATP for radioactive detection.
-
Anneal the primer to the template in a 1:1.5 molar ratio by heating to 95°C and slowly cooling to room temperature.
-
-
Single Nucleotide Incorporation Assay:
-
Prepare reaction mixtures containing the primer-template duplex, a specific DNA polymerase, and varying concentrations of a single dNTP (dATP, dGTP, dCTP, or dTTP).
-
Initiate the reaction by adding the DNA polymerase and incubate at 37°C for a predetermined time, ensuring that product formation is linear with time and represents less than 20% of the substrate.
-
Terminate the reactions by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, and xylene cyanol).
-
-
Gel Electrophoresis and Analysis:
-
Separate the reaction products on a high-resolution denaturing polyacrylamide gel (e.g., 20%).
-
Visualize the radiolabeled DNA fragments using a phosphorimager.
-
Quantify the band intensities corresponding to the unextended primer and the +1 incorporation product.
-
-
Kinetic Parameter Calculation:
-
Plot the initial velocity of nucleotide incorporation against the dNTP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax for each nucleotide incorporation event.
-
Calculate the incorporation efficiency (Vmax/Km).
-
The fidelity of incorporation is determined by comparing the efficiency of correct nucleotide incorporation to that of incorrect nucleotide incorporation.
-
Conclusion
Both this compound and 1,N6-ethanoadenine are potent premutagenic lesions that challenge the DNA replication machinery. While they share the common feature of blocking high-fidelity replicative polymerases, their interactions with specialized TLS polymerases and DNA repair pathways show important distinctions.
-
Bypass Fidelity: Pol η is a key player in the bypass of both adducts, though with different nucleotide incorporation preferences. The mutagenic profile of εA is well-characterized and highly error-prone, involving base substitutions and frameshifts. While EA is also a miscoding lesion, its detailed mutational signature remains to be fully elucidated.
-
Repair Efficiency: A significant difference lies in their susceptibility to base excision repair. The efficient removal of εA by AAG contrasts sharply with the poor excision of EA, suggesting that EA may be a more persistent lesion in the absence of efficient direct reversal by AlkB enzymes.
For researchers investigating the genotoxicity of these adducts, these findings highlight the importance of considering both the translesion synthesis pathways and the cellular repair capacity. The differential repair of εA and EA, in particular, may have significant implications for their respective roles in carcinogenesis and the efficacy of chemotherapeutic agents like BCNU. Further quantitative studies on the polymerase bypass fidelity of 1,N6-ethanoadenine are warranted to provide a more complete picture of its biological consequences.
References
- Yoon, J.-H., Johnson, R. E., Prakash, L., & Prakash, S. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development, 33(5-6), 282–294. [Link]
- Singer, B., & Hang, B. (1997). Solution Conformation and Mutagenic Specificity of this compound. Chemical Research in Toxicology, 10(7), 720–734. [Link]
- Levine, R. L., Miller, H., Grollman, A. P., & Moriya, M. (2001). Translesion DNA synthesis catalyzed by human pol eta and pol kappa across 1,N6-ethenodeoxyadenosine. The Journal of biological chemistry, 276(22), 18717–18721. [Link]
- Hang, B., Chenna, A., Fraenkel-Conrat, H., & Singer, B. (2003). Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea. Mutation research, 531(1-2), 191–203. [Link]
- Maciejewska, A. M., Sokołowska, B., Nowicki, A., & Kuśmierek, J. T. (2011). The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. Mutagenesis, 26(3), 401–406. [Link]
- Qi, R., Bian, K., Chen, F., Tang, Q., Zhou, X., & Li, D. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules (Basel, Switzerland), 26(17), 5285. [Link]
- Patra, A., Guengerich, F. P., & Egli, M. (2015). Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η. Journal of Biological Chemistry, 290(11), 6899–6912. [Link]
- Rioux, K. F., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Chemical research in toxicology, 33(11), 2688–2698. [Link]
- Mishina, Y., Chen, C., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(44), 15382–15383. [Link]
- Delaney, J. C., & Essigmann, J. H. (2008). Alleviation of 1,N6-ethanoadenine genotoxicity by the Escherichia coli adaptive response protein AlkB. Proceedings of the National Academy of Sciences of the United States of America, 105(40), 15332–15337. [Link]
Sources
- 1. Miscoding properties of 1,N{sup 6}-ethanoadenine, a DNA adduct derived from reaction with antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea - UNT Digital Library [digital.library.unt.edu]
- 2. Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Kinetic Analysis of Miscoding Opposite the DNA Adduct 1,N6-Ethenodeoxyadenosine by Human Translesion DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alleviation of 1,N6-ethanoadenine genotoxicity by the Escherichia coli adaptive response protein AlkB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corrigendum: DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying DNA Adducts: LC-MS/MS versus Immunoassay
In the realms of toxicology, cancer research, and drug development, the precise measurement of DNA adducts serves as a critical biomarker. These covalent modifications to DNA, resulting from exposure to carcinogens or certain therapeutic agents, are direct evidence of a genotoxic event. Their accurate quantification can elucidate mechanisms of carcinogenesis, assess cancer risk, and monitor the efficacy of chemotherapeutic drugs.[1][2] The choice of analytical methodology is therefore a pivotal decision, with two techniques dominating the landscape: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays. This guide provides an in-depth, experience-driven comparison to assist researchers in navigating this crucial choice.
The Significance of DNA Adduct Quantification
DNA adducts are structurally diverse, ranging from small methyl or ethyl groups to bulky adducts from polycyclic aromatic hydrocarbons (PAHs). If not removed by cellular repair mechanisms, these lesions can block DNA replication or lead to misincorporation of nucleotides, resulting in mutations that can initiate cancer.[3][4] Given their low abundance, typically one adduct per 107 to 109 normal nucleotides, their detection and quantification demand highly sensitive and specific analytical methods.
Immunoassays: The High-Throughput Workhorse
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have been a long-standing method for DNA adduct analysis. These assays leverage the high specificity of antibodies to recognize and bind to a particular adduct structure.
The Immunoassay Workflow Explained
A common format is the competitive ELISA. In this setup, DNA from a sample is hydrolyzed to release the adducted nucleosides. These are then added to a microplate well coated with an antibody specific to the adduct of interest. A known quantity of enzyme-labeled adduct is also added. The sample adducts and the labeled adducts then compete for the limited antibody binding sites. After a washing step, a substrate is added that reacts with the enzyme on the labeled adduct to produce a measurable signal (e.g., color or light). The intensity of this signal is inversely proportional to the amount of adduct in the original sample.
Figure 1. Generalized workflow for DNA adduct quantification using a competitive ELISA.
Strengths of Immunoassays:
-
High Throughput and Cost-Effectiveness: The microplate format allows for the simultaneous analysis of many samples, making it ideal for large-scale screening studies. The initial instrumentation cost is also significantly lower than for mass spectrometry.[5]
-
High Sensitivity: With a high-affinity antibody, immunoassays can achieve excellent sensitivity, often in the femtomole range, enabling the detection of 1-6 adducts per 108 nucleotides.[6][7]
Critical Limitations and Experimental Causality:
-
Antibody Availability and Specificity: The primary limitation of immunoassays is the reliance on the availability of a highly specific antibody for each adduct of interest.[8] The development of such antibodies is a resource-intensive process.
-
Cross-Reactivity: A significant concern is the potential for antibodies to cross-react with structurally similar adducts or even unmodified nucleosides, leading to inaccurate quantification and false positives.[9][10][11] This is why rigorous validation of antibody specificity is a non-negotiable step in assay development.
-
Indirect Quantification: The signal is an indirect measure of the adduct concentration, which can introduce variability. A standard curve must be run with every assay to ensure accurate quantification.
LC-MS/MS: The Gold Standard for Specificity and Structural Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the definitive method for the unambiguous identification and quantification of DNA adducts.[3] It combines the separation power of liquid chromatography with the exquisite specificity of tandem mass spectrometry.
The LC-MS/MS Workflow Explained
The process starts with the enzymatic digestion of DNA into its constituent nucleosides. This mixture is then injected into a liquid chromatograph, which separates the different nucleosides based on their physicochemical properties. As the separated components elute from the chromatography column, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer.
In the tandem mass spectrometer, a specific precursor ion (the protonated adduct) is selected. This ion is then fragmented through collision-induced dissociation (CID), and a specific, characteristic fragment ion is monitored for detection. This highly selective process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of confidence in both the identity and quantity of the adduct.[12]
Sources
- 1. Measuring DNA Adducts by Immunoassay (ELISA) | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring DNA adducts by immunoassay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: immunoassays in DNA damage and instability detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of carcinogen-DNA adducts by a standardized high-sensitive enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of DNA adduct damage using G-quadruplex-based DNAzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 12. academic.oup.com [academic.oup.com]
Navigating the Cellular Maze: A Comparative Guide to 1,N6-Ethenoadenine DNA Adduct Processing in Bacteria and Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Silent Threat of 1,N6-Ethenoadenine
This compound (εA) is a highly mutagenic exocyclic DNA adduct, a silent threat to genomic integrity. It arises from both endogenous metabolic processes, such as lipid peroxidation, and exposure to exogenous carcinogens like vinyl chloride.[1][2][3] This lesion distorts the DNA helix, blocking Watson-Crick base pairing and leading to transcriptional and replicative errors.[2] The cellular response to this threat is a fascinating tale of divergent evolutionary strategies, with bacteria and mammals employing distinct and sometimes overlapping machinery to preserve their genetic blueprint. This guide provides an in-depth comparison of the cellular processing of εA in these two domains of life, offering insights for researchers in toxicology, cancer biology, and drug development.
The Bacterial Defense: A Swift and Direct Approach
In the bacterial kingdom, particularly in the well-studied model organism Escherichia coli, the primary defense against εA is a direct reversal mechanism orchestrated by the AlkB family of Fe(II)/2-oxoglutarate-dependent dioxygenases.[2][4][5]
Key Players in Bacterial εA Repair
-
AlkB Dioxygenase: This enzyme is the cornerstone of εA repair in E. coli.[1][4][5] It directly repairs the lesion by oxidative dealkylation, removing the etheno bridge and restoring the original adenine base.[2][6] This process is highly efficient and crucial for mitigating the mutagenic potential of εA.[1][5]
-
Mug Glycosylase: While AlkB takes center stage, the mismatch-specific uracil-DNA glycosylase (Mug) also participates in the repair of εA, albeit to a lesser extent.[1][4] This suggests a secondary, albeit less critical, base excision repair (BER) pathway may be involved.
-
AlkA Glycosylase: In contrast to its role in repairing other alkylated bases, the AlkA glycosylase plays a negligible role in the removal of εA in E. coli.[1]
The bacterial strategy is characterized by its directness and efficiency, primarily relying on a single, powerful enzyme to undo the damage. This streamlined approach is well-suited for organisms with rapid replication cycles and compact genomes.
The Mammalian Counterstrategy: A Multi-pronged Defense
Mammalian cells have evolved a more intricate and multi-layered defense system against εA, reflecting the complexity of their genomes and cellular processes. This system employs two major pathways: direct reversal and base excision repair (BER).[7]
Direct Reversal in Mammals: The ALKBH Family
Similar to bacteria, mammals possess AlkB homologs (ALKBH) that directly repair εA. However, there is a clear division of labor among these enzymes:
-
ALKBH2: This homolog is the principal dioxygenase for εA repair in mammalian cells, showing a clear preference for double-stranded DNA (dsDNA).[8][9] Its robust activity underscores the importance of direct reversal in maintaining genomic stability in mammals.[8]
-
ALKBH3: In contrast to ALKBH2, ALKBH3 preferentially acts on single-stranded DNA (ssDNA) and RNA.[2][9] This suggests a role in repairing εA lesions that arise during replication or transcription when DNA is transiently single-stranded.
Base Excision Repair in Mammals: The MPG-Initiated Cascade
The BER pathway represents a major route for εA removal in mammals and is initiated by a DNA glycosylase:
-
N-methylpurine DNA glycosylase (MPG/AAG): MPG is a key enzyme that recognizes and excises the εA lesion by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[3][10] This action initiates a cascade of events involving AP endonuclease, DNA polymerase, and DNA ligase to fully restore the DNA strand.[3] MPG is considered the predominant enzyme for the BER process to remove εA in mammalian cells.[3][10]
The mammalian dual-pathway approach provides a robust and versatile defense, capable of addressing εA lesions in different DNA contexts and cellular states.
Comparative Analysis: Divergence in Strategy and Consequence
| Feature | Bacteria (E. coli) | Mammals |
| Primary Repair Pathway | Direct Reversal | Direct Reversal & Base Excision Repair |
| Key Direct Repair Enzyme | AlkB | ALKBH2 (dsDNA), ALKBH3 (ssDNA) |
| Key BER Enzyme | Mug (minor role) | MPG/AAG (major role) |
| Mutagenicity of εA | Weakly mutagenic | Highly mutagenic[11][12] |
| Predominant Mutations | A→G transitions predominate[11] | A→G, A→T, and A→C substitutions[2][3] |
The most striking difference lies in the mutagenic potential of εA. In mammalian cells, εA is a potent mutagen, inducing a spectrum of base substitutions.[11][12] In contrast, it is only weakly mutagenic in E. coli.[11] This disparity likely reflects differences in the fidelity and processing capabilities of the respective DNA replication machineries when encountering this lesion.
Visualizing the Pathways
Bacterial εA Repair Pathway
Sources
- 1. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial DNA repair genes and their eukaryotic homologues: 1. Mutations in genes involved in base excision repair (BER) and DNA-end processors and their implication in mutagenesis and human disease [eprints.ibb.waw.pl]
- 5. The role of AlkB protein in repair of 1,N⁶-ethenoadenine in Escherichia coli cells. | Semantic Scholar [semanticscholar.org]
- 6. Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethenoadenine Adducts: A Comparative Guide to Endogenous and Exogenous Sources of a Promutagenic DNA Lesion
For researchers, scientists, and drug development professionals navigating the complexities of DNA damage and carcinogenesis, understanding the origins of specific DNA adducts is paramount. Among these, 1,N6-ethenoadenine (εA) stands out as a potent promutagenic lesion implicated in various cancers.[1][2] This guide provides an in-depth comparison of the endogenous and exogenous sources of εA, detailing the underlying formation mechanisms, presenting quantitative data from key studies, and outlining the state-of-the-art analytical methodologies for its detection and quantification. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to accurately assess the contribution of these sources in their own experimental contexts.
The Dual Origins of Ethenoadenine: A Mechanistic Overview
Ethenoadenine is a cyclic DNA adduct formed through the reaction of electrophilic intermediates with the N1 and N6 positions of adenine in DNA.[3] These reactive precursors can arise from both internal metabolic processes and external environmental exposures, creating a complex landscape for assessing cancer risk and designing therapeutic interventions.
Endogenous Formation: The Perils of Lipid Peroxidation
The primary endogenous pathway for εA formation is lipid peroxidation (LPO), a consequence of oxidative stress.[4][5] Polyunsaturated fatty acids, particularly omega-6 fatty acids, are susceptible to attack by reactive oxygen species (ROS), leading to a cascade of reactions that generate reactive aldehydes.[5] One such product, 4-hydroxy-2-nonenal (HNE), can be further metabolized to highly reactive epoxides that readily react with DNA bases to form etheno adducts, including εA.[4][6] This process is a continuous physiological phenomenon, contributing to a basal level of εA in the DNA of healthy individuals.[7] Conditions that exacerbate oxidative stress, such as chronic inflammation, are associated with increased levels of LPO-derived DNA damage.[5][8]
Caption: Exogenous formation pathway of ethenoadenine from vinyl chloride.
Quantitative Comparison: Gauging the Relative Contributions
Determining the precise contribution of endogenous versus exogenous sources to the total εA burden is a significant challenge in molecular toxicology and epidemiology. The background levels of εA in unexposed individuals provide a baseline for endogenous formation. Studies in animal models and occupationally exposed human cohorts offer insights into the incremental increase in εA levels following exposure to exogenous agents.
| Study Type | Matrix | Source | εA Level (adducts per 108 parent bases) | Reference |
| Human (unexposed) | Liver DNA | Endogenous | 0.043 - 31.2 (highly variable) | [9] |
| Human (unexposed) | Placental DNA | Endogenous | ~230 | [10][11] |
| Human (atherosclerotic patients) | Aortic Smooth Muscle Cell DNA | Endogenous (LPO) | 2.3 - 39.6 | [6] |
| Rat (unexposed) | Liver DNA | Endogenous | Highly variable background | [9] |
| Rat (exposed to 500 ppm VC) | Liver, Lung, Lymphocytes, Testis DNA | Exogenous (VC) | 4.1 ± 1.5 (induced level above control) | [9] |
| Mouse (exposed to Vcar) | Liver and Lung DNA | Exogenous (Vinyl Carbamate) | Increased levels observed | [12] |
Note: Direct comparison between studies should be made with caution due to differences in analytical methods, species, tissues, and individual metabolic variations.
These data highlight that a significant background level of εA exists, presumably from endogenous lipid peroxidation. [9]Exposure to potent exogenous carcinogens like vinyl chloride can lead to a detectable increase in εA adducts above this baseline. [9]The high variability in background levels across individuals underscores the influence of genetic factors, diet, and lifestyle on endogenous DNA damage. [9]
Biological Significance: The Mutagenic Potential of Ethenoadenine
Ethenoadenine is a miscoding lesion that can lead to mutations during DNA replication. [3][13]It can cause A→G, A→T, and A→C base substitutions. [13]The accumulation of such mutations in critical genes, such as tumor suppressor genes and oncogenes, is a key step in the initiation of cancer. [1]The mutagenic properties of εA have been demonstrated in various experimental systems. [13][14][15]The body has evolved DNA repair mechanisms, primarily base excision repair (BER), to remove εA and mitigate its harmful effects. [1][2]However, if the rate of adduct formation surpasses the repair capacity, mutations can become fixed in the genome.
Analytical Methodologies for Ethenoadenine Quantification
Accurate quantification of εA is crucial for assessing exposure, understanding disease mechanisms, and evaluating the efficacy of preventative or therapeutic strategies. Several highly sensitive analytical techniques have been developed for this purpose.
Mass Spectrometry-Based Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the quantification of DNA adducts due to their high specificity and sensitivity. [10][16][17]These methods typically involve the enzymatic hydrolysis of DNA to nucleosides or bases, followed by chromatographic separation and detection by mass spectrometry. [17][18]The use of stable isotope-labeled internal standards is essential for accurate quantification. [10][19] Experimental Protocol: LC-MS/MS Quantification of εA in DNA
-
DNA Isolation: Isolate genomic DNA from the tissue or cell sample of interest using standard protocols, ensuring high purity.
-
Enzymatic Hydrolysis: Digest 50-100 µg of DNA to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as [15N5]-εA-deoxyadenosine, to the digested sample.
-
Solid-Phase Extraction (SPE): Purify the deoxynucleosides using a C18 SPE cartridge to remove salts and other interfering substances.
-
LC-MS/MS Analysis:
-
Inject the purified sample onto a reverse-phase HPLC column for separation.
-
Couple the HPLC to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both native εA-deoxyadenosine and the internal standard.
-
-
Quantification: Calculate the concentration of εA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: General workflow for LC-MS/MS quantification of ethenoadenine.
32P-Postlabeling Assay
The 32P-postlabeling assay is an extremely sensitive method for detecting DNA adducts, capable of identifying as few as one adduct in 1010 normal nucleotides. [20]This technique involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, labeling with 32P-ATP, and separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). [21][22]While highly sensitive, this method is semi-quantitative and requires the use of radioactivity.
Experimental Protocol: 32P-Postlabeling Assay for εA
-
DNA Digestion: Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using methods like nuclease P1 treatment, which selectively dephosphorylates normal nucleotides, or butanol extraction. [23]3. 32P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots.
Caption: Workflow of the 32P-postlabeling assay for DNA adducts.
Conclusion and Future Perspectives
Ethenoadenine is a critical DNA lesion with well-established links to both endogenous metabolic processes and exposure to environmental carcinogens. The interplay between these two sources contributes to the overall genomic instability that can drive carcinogenesis. For researchers in toxicology, oncology, and drug development, a clear understanding of the relative contributions of these pathways is essential for accurate risk assessment, the development of biomarkers for early detection, and the design of effective chemopreventive and therapeutic strategies.
The advancement of ultra-sensitive mass spectrometry techniques will continue to improve our ability to detect and quantify εA at very low levels, enabling more precise measurements in human biomonitoring studies. Future research should focus on large-scale population studies to better define the range of background εA levels and to identify genetic and lifestyle factors that modulate susceptibility to both endogenous and exogenous sources of this damaging DNA adduct. Such efforts will be invaluable in the ongoing endeavor to unravel the complex etiology of cancer and to develop personalized approaches to its prevention and treatment.
References
- Chen, H. J., & Chiu, W. H. (2004). Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry. Chemical research in toxicology, 17(7), 963–971. [Link]
- Guichard, Y., Barbin, A., & Bartsch, H. (1996). Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats.
- Negishi, K., Oohara, K., Urushidani, H., Ohara, Y., & Hayatsu, H. (1986). Evaluation of the mutagenicity of this compound- and 3,N4-ethenocytosine-nucleosides in Salmonella typhimurium.
- Chen, H. J., & Chiu, W. H. (2004). Quantification of Urinary Excretion of this compound, a Potential Biomarker of Lipid Peroxidation, in Humans by Stable Isotope Dilution Liquid Chromatography−Electrospray Ionization−Tandem Mass Spectrometry. Chemical Research in Toxicology, 17(7), 963-971. [Link]
- Doerge, D. R., Churchwell, M. I., Fang, J. L., & Beland, F. A. (2000). Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry. Chemical research in toxicology, 13(12), 1259–1264. [Link]
- Chen, H. J., Lin, B. F., & Lee, H. (1999). Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry. Chemical research in toxicology, 12(12), 1119–1126. [Link]
- Senevirathne, C., & Basu, A. K. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Accounts of chemical research, 53(12), 2976–2987. [Link]
- Chen, H. J., & Lee, H. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas Chromatography/Negative Ion Chemical Ionization/Mass Spectrometry. Chemical Research in Toxicology, 16(9), 1099-1106. [Link]
- Basu, A. K., Wood, M. L., Niedernhofer, L. J., Ramos, L. A., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793–12801. [Link]
- Choudhury, S., & Roy, R. (2007). 1, N6-Ethenoadenine, a mutagenic and potential damage for human cancer, is repaired by long patch branch of base excision repair in human cells. Cancer Research, 67(9 Supplement), 877-877. [Link]
- Barbin, A., Besson, F., Perrard, M. H., Béréziat, J. C., & Bartsch, H. (1981). Studies on the miscoding properties of 1,N 6 -ethenoadenine and 3,N 4 -ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis. Nucleic acids research, 9(1), 145–159. [Link]
- El Ghissassi, F., Barbin, A., Nair, J., & Bartsch, H. (1995). Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases. Chemical research in toxicology, 8(1), 88–94. [Link]
- Singer, B., & Hang, B. (1997). Solution Conformation and Mutagenic Specificity of this compound.
- Basu, A. K., Wood, M. L., Niedernhofer, L. J., Ramos, L. A., & Essigmann, J. M. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793-12801. [Link]
- Chen, H. J., Lin, B. F., & Lee, H. (1999). Detection and Quantification of this compound in Human Placental DNA by Mass Spectrometry. Chemical Research in Toxicology, 12(12), 1119-1126. [Link]
- Balu, N., & Swenberg, J. A. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of molecular and genetic medicine : an international journal of biomedical research, 8(4), 1000140. [Link]
- Barbin, A., Wang, R., O'Connor, P. J., & Elder, R. H. (2003). Increased Formation and Persistence of this compound in DNA Is Not Associated with Higher Susceptibility to Carcinogenesis in Alkylpurine- DNA-N-Glycosylase Knockout Mice Treated with Vinyl Carbamate. Cancer Research, 63(22), 7699-7703. [Link]
- Chen, H. J., & Lee, H. (2003). Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry. Chemical research in toxicology, 16(9), 1099–1106. [Link]
- Dosanjh, M. K., Chenna, A., Kim, E., Fraenkel-Conrat, H., Samson, L., & Singer, B. (1994). All four known cyclic adducts formed in DNA by the vinyl chloride metabolite chloroacetaldehyde are released by a human DNA glycosylase. Proceedings of the National Academy of Sciences of the United States of America, 91(3), 1024–1028. [Link]
- La, D. K., & Schärer, O. D. (1999). Quantitation of etheno adducts by fluorescence detection.
- Barbin, A., Besson, F., Perrard, M. H., Béréziat, J. C., & Bartsch, H. (1981). Studies on the miscoding properties of this compound and 3,N4-ethenocytosine, DNA reaction products of vinyl chloride metabolites, during in vitro DNA synthesis. Nucleic acids research, 9(1), 145–159.
- Pan, J., & Chung, F. L. (2009). Detection in vivo of a Novel Endogenous Etheno DNA Adduct Derived from Arachidonic Acid and the Effects of Antioxidants on Its Formation. Chemical research in toxicology, 22(1), 125–131. [Link]
- Swenberg, J. A., Ham, A., Koc, H., Morinello, E., Ranasinghe, A., & Upton, P. (2008). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.
- Nair, J., Sone, H., Nagao, M., Bartsch, H., & Nishino, H. (2007). Lipid Peroxidation-Derived etheno-DNA Adducts in Human Atherosclerotic Lesions. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 621(1-2), 95-105.
- Choudhury, S., & Roy, R. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA repair, 7(8), 1332–1341. [Link]
- Guengerich, F. P. (2021). Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. Genes and Environment, 43(1), 21. [Link]
- Bartsch, H., & Nair, J. (2000). Lipid peroxidation-induced etheno-DNA adducts in humans.
- Assays for NAD+-Dependent Reactions and NAD+ Metabolites. (n.d.).
- Speina, E., Zielinska, M., Gackowski, D., Olinski, R., Kowalewski, J., & Tudek, B. (2003). Decreased Repair Activities of this compound and 3,N4-Ethenocytosine in Lung Adenocarcinoma Patients. Cancer Research, 63(15), 4351-4357. [Link]
- Reddy, M. V., & Randerath, K. (1989). A new sensitive 32P-postlabeling assay based on the specific enzymatic conversion of bulky DNA lesions to radiolabeled dinucleotides and nucleoside 5'-monophosphates. Carcinogenesis, 10(7), 1231–1239. [Link]
- El Ghissassi, F., Barbin, A., Nair, J., & Bartsch, H. (1995). Formation of this compound and 3,N4-Ethenocytosine by Lipid Peroxidation Products and Nucleic Acid Bases. Chemical Research in Toxicology, 8(1), 88-94. [Link]
- Senevirathne, C., & Basu, A. K. (2020). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences. Accounts of Chemical Research, 53(12), 2976-2987. [Link]
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]
- Phillips, D. H., & Arlt, V. M. (2009). ³²P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 510, 91–103. [Link]
- Millonig, G., Wang, Y., Homann, N., Bernhardt, F., Qin, H., Mueller, S., ... & Seitz, H. K. (2011). Detection of carcinogenic etheno-DNA adducts in children and adolescents with non-alcoholic steatohepatitis (NASH). International journal of cancer, 128(8), 1779–1785. [Link]
- Mally, A., & Hard, G. C. (2017). The role of endogenous versus exogenous sources in the exposome of putative genotoxins and consequences for risk assessment. Archives of toxicology, 91(8), 2739–2764. [Link]
- Studies that have demonstrated an increase in etheno-DNA adduct levels... (n.d.).
- Ohnishi, K., Nakayama, M., Nakajima, M., Ochiai, A., & Masuda, M. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and environment : the official journal of the Japanese Environmental Mutagen Society, 43(1), 12. [Link]
- Levels of etheno-DNA adducts detected in human urine samples. (n.d.).
- Kamiya, H. (2007). 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC. Methods in molecular biology (Clifton, N.J.), 387, 175–185. [Link]
- 32P-Postlabeling. (n.d.). In Wikipedia.
- Mishina, Y., Chen, M. X., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(43), 14982–14983. [Link]
- Jones, W. R., & Dedon, P. C. (2000). Correction to DNA Oxidation as a Source of Endogenous Nucleophiles: Formation of Ethenoadenine Adducts in γ-Irradiated DNA [J. Am. Chem. Soc. 1999, 121, 9231−9232]. Journal of the American Chemical Society, 122(7), 1640-1640. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of this compound and 3,N4-ethenocytosine by lipid peroxidation products and nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection in vivo of a Novel Endogenous Etheno DNA Adduct Derived from Arachidonic Acid and the Effects of Antioxidants on Its Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid peroxidation-derived etheno-DNA adducts in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid peroxidation-induced etheno-DNA adducts in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of etheno DNA adducts in carcinogenesis induced by vinyl chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and quantification of 1,N(6)-ethenoadenine in human placental DNA by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantification of urinary excretion of this compound, a potential biomarker of lipid peroxidation, in humans by stable isotope dilution liquid chromatography-electrospray ionization-tandem mass spectrometry: comparison with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of etheno-DNA adducts using liquid chromatography, on-line sample processing, and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new sensitive 32P-postlabeling assay based on the specific enzymatic conversion of bulky DNA lesions to radiolabeled dinucleotides and nucleoside 5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 32P-Postlabeling – Wikipedia [de.wikipedia.org]
A Comparative Guide to the Mutagenic Potential of Ethenoadenine Across Diverse Cell Lines
This guide provides an in-depth comparison of the mutagenic potential of 1,N6-ethenoadenine (εA), a significant DNA adduct implicated in carcinogenesis. We will explore the cellular mechanisms that determine its fate, compare its mutagenic impact across various cell lines, and provide detailed protocols for its experimental assessment. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how cellular context dictates the biological consequences of this specific type of DNA damage.
Introduction: The Significance of Ethenoadenine (εA)
This compound (εA) is an exocyclic DNA adduct, a class of DNA lesion characterized by an extra ring fused to a standard DNA base.[1][2] These adducts are formed both endogenously through processes like lipid peroxidation and exogenously from exposure to environmental carcinogens such as vinyl chloride.[3] The structural distortion caused by the etheno ring blocks normal Watson-Crick base pairing, posing a significant challenge to the cellular machinery of DNA replication and repair.[1][2] Failure to properly repair εA can lead to misincorporation of nucleotides during DNA synthesis, resulting in mutations that, if accumulated, can contribute to genetic instability, aging, and the initiation of cancer.[2][3]
The Dueling Fates of εA: Repair vs. Mutagenesis
Once formed, εA stands at a critical crossroads, its fate determined by a dynamic interplay between cellular DNA repair pathways and the machinery of DNA replication. The cell's primary defense against εA is the Base Excision Repair (BER) pathway, a highly specific mechanism for removing small, non-helix-distorting base lesions.[4] However, if the replication fork encounters the lesion before it is repaired, specialized Translesion Synthesis (TLS) polymerases may be recruited to bypass the damage, often with reduced fidelity, leading to mutations.[5][6]
The Principal Guardian: Base Excision Repair (BER)
The BER pathway is the cell's main line of defense for correcting εA adducts.[7] The key initiating enzyme in humans is Alkyladenine DNA Glycosylase (AAG) , also known as N-methylpurine DNA glycosylase (MPG).[8][9] AAG recognizes and excises a variety of damaged purines, including εA.[10][11]
The process unfolds as follows:
-
Recognition and Excision: AAG scans the DNA, identifies the εA lesion, and flips the damaged base out of the DNA helix.[4][11] It then cleaves the N-glycosidic bond, removing the ethenoadenine base and leaving behind an apurinic/apyrimidinic (AP) site.
-
Incision: AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone immediately 5' to the site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.
-
Synthesis and Ligation: DNA Polymerase β (Pol β) removes the 5'-dRP moiety and inserts the correct nucleotide (dAMP) opposite the corresponding thymine. Finally, the nick is sealed by DNA Ligase III, restoring the integrity of the DNA strand.
The Alternative Route: Translesion Synthesis (TLS)
When BER is slow or overwhelmed, a stalled replication fork at an εA lesion can trigger the Translesion Synthesis (TLS) pathway.[12] This damage tolerance mechanism employs specialized, low-fidelity DNA polymerases to synthesize DNA across the lesion.[6] While this allows replication to be completed, it often comes at the cost of accuracy. Several TLS polymerases, including Pol η, Pol ι, Pol ζ, and Pol θ, have been implicated in the bypass of εA, with varying outcomes.[13][14][15] For example, while Pol η can bypass εA, it may do so in an error-free or error-prone manner depending on the cellular context.[15][16] The choice of TLS polymerase and its inherent fidelity directly influence the type and frequency of mutations generated from the εA adduct.
Comparative Analysis: Mutagenicity Across Cell Lines
The mutagenic potential of εA is not an intrinsic constant; rather, it is highly dependent on the cellular context. The key determinant is the cell line's capacity for DNA repair, particularly the expression and activity level of the AAG glycosylase.[10] Cell lines with high AAG activity can efficiently remove εA before it is encountered by the replication machinery, thus exhibiting low mutagenicity. Conversely, cells with deficient AAG or compromised BER pathways will rely more heavily on error-prone TLS, leading to a higher frequency of mutations.
| Cell Line | Origin | Key DNA Repair Characteristics | Reported εA Mutagenic Potential | Reference(s) |
| HeLa | Human Cervical Cancer | Proficient in BER; functional AAG/MPG.[3] | Weakly mutagenic; induces A→T, A→G, and A→C substitutions at roughly equal, low frequencies.[15][16] | [3][15][16] |
| HCT116 | Human Colon Cancer | Proficient in BER; competent in εA excision.[3] Mismatch repair-defective.[17] | Efficiently repaired; miscoding frequency reported at 10-14% for lagging/leading strands.[3][17] | [3][17] |
| 293 | Human Embryonic Kidney | Generally proficient in DNA repair. | Miscoding frequency of εA reported at ~10-14%.[17] | [17] |
| XPV (XP115Lo) | Human Fibroblast (Xeroderma Pigmentosum Variant) | Deficient in TLS Polymerase η (Pol η).[15] | Increased frequency of εA→T mutations (5-fold higher than HeLa), suggesting other polymerases handle the bypass with different error specificity.[15][16] | [15][16] |
| COS-7 | African Green Monkey Kidney | Generally repair-proficient. | Highly mutagenic when εA is on a single-stranded vector, with εA→G transitions being dominant (up to 70% miscoding).[17] | [17] |
| Aag −/− MEFs | Mouse Embryonic Fibroblasts | Genetically null for the Aag glycosylase. | Highly susceptible to alkylating agents. εA lesions persist, leading to significantly higher mutagenic and cytotoxic potential.[10][18] | [10][18] |
This table synthesizes data from multiple sources. Direct comparison of absolute mutation frequencies should be done with caution due to variations in experimental systems (e.g., single-stranded vs. double-stranded vectors, different sequence contexts).
Expert Interpretation: The data clearly illustrate that the primary determinant of εA's mutagenic fate is the cell's first line of defense: AAG-mediated BER. In repair-proficient lines like HeLa and HCT116, the lesion is often removed, resulting in low mutagenicity.[3][16] The dramatic increase in εA→T mutations in Pol η-deficient XPV cells highlights the specialized roles of different TLS polymerases in bypassing the lesion when BER fails.[15] The stark difference observed in COS-7 cells using a single-stranded vector underscores how the absence of a complementary strand for repair makes the lesion far more mutagenic.[17] Finally, the Aag null mouse cells provide the most direct evidence that AAG is the principal enzyme protecting the genome from εA's mutagenic effects.[10]
Experimental Workflow: Quantifying εA Mutagenicity via Host Cell Reactivation (HCR) Assay
To objectively measure a cell line's capacity to repair εA and thus quantify its mutagenic potential, the Host Cell Reactivation (HCR) assay is a powerful and widely adopted technique.[19][20] This functional assay measures the ability of intact cells to repair a damaged reporter plasmid.[21]
Principle of the Assay
A reporter plasmid (e.g., expressing Luciferase) is constructed to contain a single, site-specific εA adduct within its coding sequence or a regulatory element, inactivating the gene. This damaged plasmid is then transfected into the cell lines of interest. Cells with efficient repair mechanisms will remove the εA adduct, restore the gene's sequence, and express the luciferase enzyme. In contrast, cells with poor repair capacity will fail to express the reporter. The level of luciferase activity is directly proportional to the cell line's ability to repair the εA lesion.
Detailed Step-by-Step Protocol
Causality: Each step is designed to isolate and quantify the specific cellular process of εA repair. Using a non-replicating plasmid ensures that the measured reporter activity is a result of repair, not replication of an undamaged template.[22]
-
Preparation of εA-Containing Reporter Plasmid:
-
Rationale: This is the critical tool for the assay. A single, defined lesion ensures that the observed effect is due to εA and not other forms of damage.
-
a. Synthesize a short oligonucleotide containing a single 1,N6-ethenodeoxyadenosine (εdA) at a specific site.
-
b. Ligate this adduct-containing oligonucleotide into a gapped-duplex reporter plasmid, such as pCMV-Luc, which has been linearized and partially digested to create a specific gap.
-
c. Purify the resulting covalently closed circular (ccc) plasmid DNA. This is crucial to remove any unligated or nicked forms that could confound the results.
-
d. Prepare an equivalent amount of undamaged, control ccc plasmid.
-
-
Cell Culture and Transfection:
-
Rationale: The cell lines to be compared must be in a healthy, logarithmically growing state to ensure optimal cellular functions, including DNA repair.
-
a. Plate the different cell lines (e.g., HeLa, HCT116, XPV) in parallel at a density that will result in ~70-80% confluency on the day of transfection.
-
b. For each cell line, transfect separate wells with either the εA-damaged plasmid or the undamaged control plasmid using a high-efficiency transfection reagent. Include a co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.
-
-
Incubation and Cellular Repair:
-
Rationale: This period allows the cells' internal machinery to recognize and process the damaged plasmid. A 24-48 hour window is typically sufficient for BER to occur.[3]
-
a. Incubate the transfected cells for 24 to 48 hours under standard culture conditions (37°C, 5% CO2).
-
-
Cell Lysis and Reporter Gene Assay:
-
Rationale: Luciferase is an enzyme whose activity can be quantified with extreme sensitivity by measuring light emission upon addition of its substrate.
-
a. Wash the cells with phosphate-buffered saline (PBS).
-
b. Lyse the cells using a passive lysis buffer.
-
c. Transfer the cell lysates to a luminometer plate.
-
d. Measure the activity of both the primary reporter (Firefly Luciferase) and the normalization reporter (e.g., Renilla Luciferase) using a dual-luciferase reporter assay system.
-
-
Data Analysis and Interpretation:
-
Rationale: Normalization is key to a trustworthy result. It corrects for variations in cell number, health, and transfection efficiency between wells and between different cell lines.
-
a. For each sample, normalize the Firefly Luciferase reading to the Renilla Luciferase reading.
-
b. Calculate the DNA Repair Capacity (DRC) for each cell line as a percentage:
-
DRC (%) = (Normalized activity of εA-plasmid / Normalized activity of control plasmid) x 100
-
-
c. Compare the DRC percentages across the different cell lines. A higher DRC percentage indicates a greater capacity to repair εA and, by inference, a lower mutagenic potential for the adduct in that cell line.
-
Conclusion
The mutagenic potential of ethenoadenine is not a fixed property but is dynamically modulated by the genetic and functional background of the cell. The efficiency of the AAG-initiated Base Excision Repair pathway is the paramount factor in mitigating the mutagenic threat of εA. Cell lines with robust BER capacity effectively neutralize the lesion, while those with deficiencies in BER or specific TLS polymerases exhibit heightened susceptibility to its mutagenic effects. The Host Cell Reactivation assay provides a reliable and quantitative framework for assessing this cell line-dependent variability, offering critical insights for toxicology, cancer biology, and the development of therapeutic strategies targeting DNA repair pathways.
References
- Delaney, J. C., & He, C. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123730, this compound. [Link]
- O'Brien, P. J., & Guengerich, F. P. (2005). Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η. Journal of Biological Chemistry. [Link]
- Wikipedia. (2023).
- Qi, R., Bian, K., et al. (2018). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. DigitalCommons@URI. [Link]
- Wei, Q., Gu, J., et al. (2004). A Modified Host Cell Reactivation Assay to Measure DNA Repair Capacity for Removing 4-Aminobiphenyl Adducts: A Pilot Study of Bladder Cancer. Cancer Epidemiology, Biomarkers & Prevention. [Link]
- Szekely, A. M., & Srivenugopal, K. S. (2004). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- Pandya, G. A., & Moriya, M. (1996). 1,N6-ethenodeoxyadenosine, a DNA adduct highly mutagenic in mammalian cells. Biochemistry. [Link]
- Akbari, M., & Moriya, M. (2000). Mutagenesis Induced by a Single 1,N6-Ethenodeoxyadenosine Adduct in Human Cells. Cancer Research. [Link]
- Wikipedia. (2023). DNA-3-methyladenine glycosylase. [Link]
- Engelward, B. P., Weeda, G., et al. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase.
- Spitz, M. R., & Wei, Q. (2007). A modified host-cell reactivation assay to measure repair of alkylating DNA damage for assessing risk of lung adenocarcinoma. Carcinogenesis. [Link]
- Proceedings of the National Academy of Sciences. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. [Link]
- Yoon, J. H., Prakash, S., & Prakash, L. (2019). DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells. Genes & Development. [Link]
- Stivers, J. T. (2004). Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage. Biochemistry. [Link]
- Brooks, P. J. (2020). The global repair profile of human alkyladenine DNA glycosylase on nucleosomes reveals DNA packaging effects. Nucleic Acids Research. [Link]
- Szekely, A. M., & Srivenugopal, K. S. (2004). Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
- Roy, R., & Mitra, S. (2012). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair. [Link]
- Drexler, C. (2020). Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors. Methods in Molecular Biology. [Link]
- Wei, Q., & Spitz, M. R. (2007). A modified host-cell reactivation assay to measure repair of alkylating DNA damage for assessing risk of lung adenocarcinoma. Carcinogenesis. [Link]
- Sobol, R. W. (2012). Variation in Base Excision Repair Capacity. Environmental and Molecular Mutagenesis. [Link]
- Schärer, O. D. (2021). Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol. Molecular Cell. [Link]
- Tang, M. S., & Wu, X. (2012). Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. Journal of Nucleic Acids. [Link]
- Sale, J. E. (2021). Implications of Translesion DNA Synthesis Polymerases on Genomic Stability and Human Health. Genes. [Link]
- Chen, X., & Jinks-Robertson, S. (2023). Yeast DNA Polymerase δ Proofreading Nuclease Suppresses Translesion Synthesis and Facilitates Recombination in DNA Lesion Bypass. bioRxiv. [Link]
- Wikipedia. (2024). Ames test. [Link]
- EBPI. (n.d.). Ames Test Kits. [Link]
- Wallace, S. S. (2017). Base Excision Repair: Mechanisms and Impact in Biology, Disease, and Medicine. Genes. [Link]
- Shomu's Biology. (2020, July 13). Ames test ( Technique to determine mutagenic potential). YouTube. [Link]
- Bio-Resource. (2022, June 29).
- Wikipedia. (2024). Base excision repair. [Link]
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]
- Sweasy, J. B., & Langie, S. A. S. (2017). Base Excision Repair Variants in Cancer. Annual Review of Cancer Biology. [Link]
- Saparbaev, M. K., & Sidorkina, O. M. (2018). Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in Molecular Biosciences. [Link]
- Kasai, H. (2002). SURVEY AND SUMMARY: Mutagenic potentials of damaged nucleic acids produced by reactive oxygen/nitrogen species: approaches using synthetic oligonucleotides and nucleotides. Nucleic Acids Research. [Link]
Sources
- 1. he-group.uchicago.edu [he-group.uchicago.edu]
- 2. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base excision repair - Wikipedia [en.wikipedia.org]
- 5. Translesion-synthesis-mediated bypass of DNA lesions occurs predominantly behind replication forks restarted by PrimPol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implications of Translesion DNA Synthesis Polymerases on Genomic Stability and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 9. The global repair profile of human alkyladenine DNA glycosylase on nucleosomes reveals DNA packaging effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Human Alkyladenine DNA Glycosylase Employs a Processive Search for DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Enzymatic bypass and the structural basis of miscoding opposite the DNA adduct 1,N2-ethenodeoxyguanosine by human DNA translesion polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA polymerase θ accomplishes translesion synthesis opposite 1,N6-ethenodeoxyadenosine with a remarkably high fidelity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
- 18. pnas.org [pnas.org]
- 19. Host-cell reactivation - Wikipedia [en.wikipedia.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Researcher's Guide to the Validation of Animal Models for Studying 1,N6-Ethenoadenine (εA) Toxicity
For researchers, scientists, and drug development professionals, understanding the toxicological impact of DNA adducts is paramount. Among these, 1,N6-ethenoadenine (εA), a pro-mutagenic lesion arising from both endogenous metabolic processes and exposure to environmental carcinogens, presents a significant challenge. Its role in the initiation and progression of cancer necessitates robust and reliable in vivo models to dissect its toxicological profile and evaluate potential therapeutic interventions. This guide provides an in-depth comparison of animal models for studying εA toxicity, focusing on the critical aspects of model selection, validation, and experimental design.
The Genesis and Biological Ramifications of this compound
This compound is a cyclic DNA adduct formed from the reaction of adenine with metabolites of vinyl chloride, a known human carcinogen, or with products of lipid peroxidation.[1][2] This structural alteration to DNA is not benign; it is a potent mutagen, primarily inducing A→T, A→G, and A→C transversions, which can lead to oncogenic mutations if not repaired.[3] The cellular defense against εA is multifaceted, primarily involving two key DNA repair pathways: Base Excision Repair (BER) and Direct Reversal.[4]
The BER pathway is initiated by N-methylpurine DNA glycosylase (MPG), which recognizes and excises the εA base, leaving an apurinic/apyrimidinic (AP) site that is subsequently processed by other enzymes.[1] Concurrently, enzymes from the AlkB homolog (ALKBH) family, such as ALKBH2, can directly reverse the etheno adduct in an oxidative demethylation reaction.[5] The efficiency of these repair pathways can significantly influence an organism's susceptibility to εA-induced toxicity.
Caption: Formation and fate of this compound (εA) in vivo.
Selecting and Validating an Animal Model for εA Toxicity Studies
The choice of an appropriate animal model is a critical determinant of the translational relevance of preclinical research. For εA toxicity, this decision should be guided by a thorough understanding of the model's genetic background, metabolic capacity, and DNA repair proficiency.
Rodent Models: A Comparative Overview
Mice and rats are the most commonly used species in genotoxicity and carcinogenicity testing.[6] However, significant inter-strain and inter-species differences can impact the study outcomes.
| Feature | C57BL/6 Mice | BALB/c Mice | Sprague-Dawley Rats |
| Immune Response | Th1-dominant, pro-inflammatory[7] | Th2-dominant, humoral response[7] | Generally robust immune system |
| Tumor Susceptibility | Low incidence of spontaneous tumors, but susceptible to induced liver cancer[7] | Higher incidence of certain spontaneous tumors (e.g., lung adenomas)[8] | Commonly used in carcinogenicity bioassays |
| Metabolic Activity | High metabolic rate | Lower metabolic rate compared to C57BL/6 | Well-characterized metabolic pathways |
| Response to Liver Injury | More susceptible to diet-induced and toxicant-enhanced liver injury[9][10] | Generally more resistant to certain types of liver injury compared to C57BL/6[11] | Susceptible to chemically induced liver damage |
| Genetic Modification | Amenable to genetic engineering, numerous knockout and transgenic lines available | Also amenable to genetic modification | Genetic modification is more complex and less common than in mice |
Expert Insight: The C57BL/6 mouse strain is often favored for studies involving inflammatory liver injury, a relevant endpoint for εA toxicity, due to its pro-inflammatory phenotype.[11] However, the choice of strain should always be justified based on the specific research question. For instance, if the focus is on the direct mutagenic effects of εA, a strain with a lower spontaneous tumor incidence might be preferable to reduce background noise.
Transgenic Models: Unraveling the Role of DNA Repair
To investigate the specific contribution of DNA repair pathways to εA toxicity, transgenic mouse models with targeted deletions of key repair enzymes are invaluable.
| Model | Genotype | Key Feature | Application in εA Research |
| MPG Knockout | Mpg-/- | Deficient in N-methylpurine DNA glycosylase | Assess the role of BER in repairing εA and the consequences of its accumulation.[12] |
| ALKBH2 Knockout | Alkbh2-/- | Deficient in AlkB homolog 2 | Investigate the contribution of direct reversal to εA repair and the resulting sensitivity to εA-inducing agents.[5][13] |
| Double Knockout | Mpg-/-/Alkbh2-/- | Deficient in both BER and direct reversal of εA | Elucidate the interplay and potential redundancy between these two major εA repair pathways. |
Expert Insight: When using knockout models, it is crucial to characterize the baseline phenotype of the animals, as the absence of a DNA repair enzyme can lead to developmental or other health issues that could confound the interpretation of toxicity studies.[12]
Experimental Design for Validating Animal Models of εA Toxicity
A robust experimental design is essential for the validation of any animal model. The following workflow outlines the key steps for validating a model for εA toxicity studies.
Caption: Experimental workflow for validating an animal model for εA toxicity.
Detailed Experimental Protocols
This protocol is adapted from studies investigating vinyl chloride-induced hepatotoxicity.[9][14]
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week under standard housing conditions.
-
Exposure: Expose mice to vinyl chloride gas at a target concentration (e.g., <1 ppm) or filtered air (control) in a whole-body inhalation chamber for 6 hours/day, 5 days/week, for a duration of 12 weeks.
-
Diet: Provide mice with either a low-fat or high-fat diet to investigate the interaction between diet and toxicant exposure.[9]
-
Monitoring: Monitor animal health and body weight regularly throughout the exposure period.
-
Sample Collection: At the end of the exposure period, euthanize the animals and collect blood and tissues (liver, lung, kidney, etc.) for analysis.
This protocol is based on established methods for DNA adduct analysis.[1]
-
DNA Isolation: Isolate genomic DNA from tissues using a standard DNA extraction kit with the addition of an antioxidant to prevent adventitious damage.
-
DNA Hydrolysis: Hydrolyze the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled εA internal standard to each sample for accurate quantification.
-
LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify εA and the internal standard by tandem mass spectrometry using multiple reaction monitoring.
-
Data Analysis: Calculate the amount of εA per parent nucleotide.
-
Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.[10]
-
Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess for steatosis, inflammation, and necrosis.[9]
-
Oxidative Stress Markers: Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) protein adducts.[9]
-
Inflammatory Markers: Quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the liver via qPCR or ELISA.[14]
Key Toxicological Endpoints for εA Assessment
| Endpoint | Method(s) | Information Provided |
| εA Adduct Levels | LC-MS/MS, 32P-postlabeling | Direct measure of DNA damage in target tissues.[1][15] |
| Liver Injury | Serum ALT/AST, Histopathology (H&E) | Assessment of hepatotoxicity, a known effect of vinyl chloride.[9][10] |
| Oxidative Stress | MDA, 4-HNE, GSH/GSSG ratio | Evaluation of the role of oxidative stress in εA-induced toxicity.[9] |
| Inflammation | Cytokine levels (qPCR, ELISA), Immunohistochemistry for immune cells | Assessment of the inflammatory response to εA-induced damage.[14] |
| Genotoxicity | Comet assay, Micronucleus assay | Measurement of DNA strand breaks and chromosomal damage.[16] |
| Cellular Senescence | SA-β-gal staining, p16INK4a/p21WAF1/CIP1 expression | Investigation of premature aging as a consequence of persistent DNA damage.[17][18] |
Conclusion and Future Directions
The validation of animal models for studying this compound toxicity is a complex but essential process for advancing our understanding of this pro-mutagenic DNA lesion. While rodent models, particularly mice, have proven to be valuable tools, especially in the context of vinyl chloride-induced carcinogenesis, there is a clear need for more direct comparative studies that focus specifically on the toxicokinetics and toxicodynamics of the εA adduct itself.
Future research should aim to:
-
Develop and standardize methods for the controlled in vivo induction of εA, independent of parent compound metabolism.
-
Conduct head-to-head comparisons of different rodent strains and species to identify the most suitable models for specific research questions.
-
Further characterize the role of DNA repair pathways in modulating εA toxicity using transgenic models.
-
Identify and validate sensitive and specific biomarkers of εA-induced cellular stress and toxicity.
By addressing these research gaps, the scientific community can refine and validate animal models that will ultimately enhance the translation of preclinical findings to human health risk assessment and the development of effective preventative and therapeutic strategies.
References
- Lang, A. L., et al. (2018). Vinyl chloride dysregulates metabolic homeostasis and enhances diet-induced liver injury in mice.
- Sangaraju, D., et al. (2014). Detection in vivo of a Novel Endogenous Etheno DNA Adduct Derived from Arachidonic Acid and the Effects of Antioxidants on Its Formation. Free Radical Biology and Medicine, 72, 133-141. [Link]
- Warner, N. L., et al. (2020). Hepatic Injury Caused by the Environmental Toxicant Vinyl Chloride is Sex-Dependent in Mice. Toxicological Sciences, 174(1), 79-91. [Link]
- Ringvoll, J., et al. (2008). AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA. Cancer Research, 68(11), 4142-4149. [Link]
- Lang, A. L., et al. (2017). Vinyl Chloride Metabolites Potentiate Inflammatory Liver Injury Caused by LPS in Mice. Toxicological Sciences, 157(1), 184-196. [Link]
- Warner, N. L., et al. (2020). Hepatic Injury Caused by the Environmental Toxicant Vinyl Chloride is Sex-Dependent in Mice. Toxicological Sciences, 174(1), 79-91. [Link]
- Lee, C. C., et al. (1978). Inhalation toxicity of vinyl chloride and vinylidene chloride. Environmental Health Perspectives, 21, 25-32. [Link]
- Nair, J., et al. (2007). Studies that have demonstrated an increase in etheno-DNA adduct levels...
- Dango, S., et al. (2011). Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation. Journal of Biological Chemistry, 286(35), 30423-30430. [Link]
- National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
- D'Errico, M., et al. (2012). Alkbh2 protects against lethality and mutation in primary mouse embryonic fibroblasts. DNA Repair, 11(5), 499-506. [Link]
- Platten, M., et al. (2019). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Toxicology Letters, 313, 1-10. [Link]
- Engelward, B. P., et al. (1997). Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase. Proceedings of the National Academy of Sciences, 94(24), 13087-13092. [Link]
- VICH. (2023). VICH GL23(R2) Studies to evaluate the safety of residues of veterinary drugs in human food: genotoxicity testing. [Link]
- Rindgen, D., et al. (2008). Monitoring in Vivo Metabolism and Elimination of the Endogenous DNA Adduct, M1dG {3-(2-Deoxy-β-d-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one}, by Accelerator Mass Spectrometry. Chemical Research in Toxicology, 21(11), 2187-2193. [Link]
- OECD. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
- Bartsch, H., & Nair, J. (2000). Levels of etheno-DNA adducts detected in human urine samples.
- S. Roy, et al. (2012). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. DNA Repair, 11(1), 51-58. [Link]
- Gorgoulis, V., et al. (2023). Guidelines for Minimal Information on Cellular Senescence Experimentation in vivo. Cell, 186(18), 3824-3843. [Link]
- Gasek, N. S., et al. (2021). Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs. International Journal of Molecular Sciences, 22(17), 9333. [Link]
- Coecke, S., et al. (2013). EC and OECD Test Guidelines for genotoxicity that require the addition of an exogenous metabolising system. ALTEX, 30(3), 327-340. [Link]
- OECD. (2014). Series on Testing and Assessment, No. 199. Guidance Document on the In Vivo Mammalian Alkaline Comet Assay. [Link]
- Carnero, A. (2013). Markers of Cellular Senescence. Methods in Molecular Biology, 965, 63-81. [Link]
- van der Horst, G. T., et al. (2002). Nucleotide excision repair deficient mouse models and neurological disease. DNA Repair, 1(2), 143-160. [Link]
- Basisty, N., et al. (2020). The Emergence of Senescent Surface Biomarkers as Senotherapeutic Targets. Aging Cell, 19(4), e13133. [Link]
- Collado, M., et al. (2007). The essence of senescence. Genes & Development, 21(19), 2467-2479. [Link]
- McPherson, S. W., et al. (2017). A Contrast in Pathogenic Responses between C57BL/6J and BALB/cJ Mice Using a Model of Retinal Injury.
- Rioux, K. L., & Delaney, S. (2020). 1, N6-Ethenoadenine: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688-2698. [Link]
- Berdal, A., et al. (1998). Distinct substrate preference of human and mouse N-methylpurine-DNA glycosylases. Nucleic Acids Research, 26(10), 2471-2476. [Link]
- Cyagen. (2023). BALB/c vs C57BL/6 Mice: Key Differences for Research Models. [Link]
- O'Connor, T. R., et al. (1994). Structural organization of the mouse DNA repair gene, N-methylpurine-DNA glycosylase. Gene, 146(2), 231-236. [Link]
- Senejani, A. G., et al. (2018). DNA Glycosylase Deficiency Leads to Decreased Severity of Lupus in the Polb-Y265C Mouse Model. Genes, 9(12), 606. [Link]
- Li, Y., et al. (2015). Different Responses to Identical Trauma Between BALB/C and C57BL/6 Mice. Medical Science Monitor, 21, 236-242. [Link]
- Howell, B. A., et al. (2021). A systems approach reveals species differences in hepatic stress response capacity. Toxicological Sciences, 183(1), 120-134. [Link]
- Pettersen, V. K., et al. (2017). Comparison of BALB/c and C57BL/6 mouse lung: (A) Percentage...
- Nair, J., et al. (1995). 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabeling. Carcinogenesis, 16(3), 613-617. [Link]
- Stølen, T., et al. (2020). C57Bl/6N mice have an attenuated lung inflammatory response to dsRNA compared to C57Bl/6J and BALB/c mice. Scientific Reports, 10(1), 1-13. [Link]
- Scola, G., et al. (2013). Oxidative stress-induced 1, N6-ethenodeoxyadenosine adduct formation contributes to hepatocarcinogenesis. Oncology Reports, 29(3), 875-884. [Link]
- Isse, T., et al. (2005). Aldh2 knockout mice were more sensitive to DNA damage in leukocytes due to ethyl tertiary butyl ether exposure. Toxicology and Applied Pharmacology, 209(2), 170-175. [Link]
- Sharma, P., et al. (2019). Dose-dependent effect of N'-Nitrosodiethylamine on hepatic architecture, RBC rheology and polypeptide repertoire in Wistar rats. Scientific Reports, 9(1), 1-12. [Link]
Sources
- 1. Detection in vivo of a Novel Endogenous Etheno DNA Adduct Derived from Arachidonic Acid and the Effects of Antioxidants on Its Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. AlkB homologue 2-mediated repair of ethenoadenine lesions in mammalian DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhalation toxicity of vinyl chloride and vinylidene chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyagen.com [cyagen.com]
- 8. Structural organization of the mouse DNA repair gene, N-methylpurine-DNA glycosylase [pubmed.ncbi.nlm.nih.gov]
- 9. Vinyl chloride dysregulates metabolic homeostasis and enhances diet‐induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic Injury Caused by the Environmental Toxicant Vinyl Chloride is Sex-Dependent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Responses to Identical Trauma Between BALB/C and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Base excision repair deficient mice lacking the Aag alkyladenine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lack of mismatch repair enhances resistance to methylating agents for cells deficient in oxidative demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatic Injury Caused by the Environmental Toxicant Vinyl Chloride is Sex-Dependent in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,N6-ethenodeoxyadenosine and 3,N4-ethenodeoxycytine in liver DNA from humans and untreated rodents detected by immunoaffinity/32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vichsec.org [vichsec.org]
- 17. researchgate.net [researchgate.net]
- 18. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of 8-oxoadenine and 1,N6-ethenoadenine
Introduction
Within the intricate landscape of DNA damage, the integrity of the genetic code is under constant assault from both endogenous and exogenous sources. This guide provides a detailed comparative analysis of two significant adenine adducts: 7,8-dihydro-8-oxoadenine (8-oxoA) and 1,N6-ethenoadenine (εA). While both are modifications of adenine, their origins, chemical structures, and subsequent biological consequences diverge significantly. 8-oxoA is a hallmark of oxidative stress, arising from the relentless attack of reactive oxygen species (ROS) generated during normal cellular metabolism.[1][2] In contrast, εA is primarily formed from exposure to external carcinogens, such as vinyl chloride, or endogenously from the byproducts of lipid peroxidation, a process often linked to inflammation.[3][4][5][6] Understanding the distinct pathways of mutagenesis and cellular repair for these lesions is paramount for researchers in oncology, toxicology, and drug development, as these adducts are implicated in carcinogenesis, aging, and various inflammatory diseases.[5][7] This document will dissect the formation, mutagenic potential, and cellular responses to 8-oxoA and εA, providing experimental context and methodologies for their study.
Part 1: Formation and Chemical Nature
The distinct etiologies of 8-oxoA and εA are rooted in their chemical formation, which dictates their structural properties and how they are recognized—or misrecognized—by the cellular machinery.
8-oxoadenine (8-oxoA): The Signature of Oxidative Stress 8-oxoA is a direct consequence of adenine's interaction with ROS, such as hydroxyl radicals, which are unavoidable byproducts of aerobic metabolism.[1][2] Guanine is more susceptible to oxidation due to its lower redox potential, making its oxidized counterpart, 8-oxoguanine (8-oxoG), the most abundant oxidative lesion.[2][8] However, 8-oxoA is also formed in significant quantities, with cellular levels estimated to be between one-tenth to half that of 8-oxoG, and in some cases, at comparable levels.[2][9] The addition of an oxygen atom at the C8 position of the purine ring introduces a keto-enol tautomerism and, critically, favors a syn glycosidic bond conformation. This conformational change is the linchpin of its mutagenic activity.
This compound (εA): A Marker of Chemical Exposure and Lipid Peroxidation εA is an exocyclic DNA adduct, meaning it features an additional ring structure fused to the original base.[7][10] Its formation is driven by reactive aldehydes. Exogenously, it is a well-established product of the metabolic activation of vinyl chloride, a known human carcinogen, which is converted to the reactive epoxide, chloroethylene oxide.[5][7][11] Endogenously, εA arises from the reaction of adenine with α,β-unsaturated aldehydes, such as 4-hydroxynonenal, which are generated during the peroxidation of lipids—a process exacerbated by oxidative stress and chronic inflammation.[3][5][12] The resulting etheno ring spans the N1 and N6 positions of adenine, sterically blocking the Watson-Crick hydrogen bonding face and profoundly disrupting the DNA helix.[10][11]
Part 2: Mutagenic Potential and Replication Bypass
The ultimate biological impact of a DNA lesion is often defined by its fate during DNA replication. Both 8-oxoA and εA are miscoding lesions, but they instruct DNA polymerases to make different errors, leading to distinct mutational signatures.
8-oxoadenine: Promoting A→C Transversions
The mutagenicity of 8-oxoA is a direct result of its altered base pairing properties. The preferred syn conformation of the 8-oxoA nucleotide allows it to form a stable Hoogsteen base pair with an incoming guanine nucleotide (dGTP).[11][13][14] This mispairing is often suppressed by the active sites of high-fidelity DNA polymerases. However, certain polymerases, particularly the human Y-family polymerase η (polη) and X-family polymerase β (polβ), can accommodate this non-canonical pairing.[13][14] Polβ, for instance, incorporates dGTP opposite 8-oxoA approximately 400-fold more efficiently than opposite an undamaged adenine.[14] This misincorporation, if not repaired, results in a characteristic A:T to C:G transversion mutation in subsequent rounds of replication.[1] While its mutagenic potential in E. coli is very low, it is moderately mutagenic in eukaryotic cells.[2][15]
This compound: A Potent and Versatile Mutagen
The bulky etheno ring of εA presents a significant challenge to the replication machinery, acting as a strong block to DNA replication fork progression.[16] When bypass does occur, it is highly error-prone. In human cells, εA is a potent mutagen that induces a spectrum of base substitutions, including A→T, A→G, and A→C mutations.[6][17] The predominant mutation is often A→T transversion.[7][17] The ability of εA to miscode is influenced by its capacity to shift the glycosidic bond to the syn conformation, allowing for non-canonical base pairing.[11] Unlike 8-oxoA, which has a specific mispairing partner, εA's disruption of the Watson-Crick face allows for the incorporation of several different incorrect nucleotides.[17][18] Interestingly, while highly mutagenic in mammalian cells, εA is only weakly mutagenic in E. coli, highlighting crucial differences in how prokaryotic and eukaryotic polymerases handle this lesion.[17][18]
Comparative Summary of Mutagenic Properties
| Feature | 8-oxoadenine (8-oxoA) | This compound (εA) |
| Primary Cause | Reactive Oxygen Species (ROS)[1][2] | Lipid peroxidation byproducts; vinyl chloride metabolites[3][5] |
| Structural Impact | Favors syn conformation, allows Hoogsteen pairing[13][14] | Bulky exocyclic ring, blocks Watson-Crick face[10][11] |
| Replication Block | Minor; generally bypassed[2][9][16] | Significant block to replication fork progression[16] |
| Primary Mutation | A:T → C:G transversions[1][14] | A→T, A→G, and A→C substitutions[17] |
| Mutagenicity | Low in E. coli[15]; moderate in eukaryotes[9] | Weak in E. coli[18]; potent in human cells[17][18] |
| Key Polymerase | Human Pol η and Pol β facilitate misincorporation of dGTP[13][14] | Translesion synthesis (TLS) polymerases required for bypass[19][20] |
Part 3: Cellular Repair and Damage Response
To preserve genomic integrity, cells have evolved a sophisticated arsenal of DNA repair pathways. The structural differences between 8-oxoA and εA dictate which of these pathways are engaged for their removal.
Repair of 8-oxoadenine: A Multi-Pathway Defense
The primary cellular defense against 8-oxoA is the Base Excision Repair (BER) pathway.[1][21] BER is initiated by a DNA glycosylase that recognizes and excises the damaged base. Several glycosylases have shown activity against 8-oxoA, including Thymine DNA Glycosylase (TDG), which is particularly effective at removing 8-oxoA when it is mispaired with guanine, and MUTYH, which plays a critical role in post-replicative repair by removing adenine misincorporated opposite 8-oxoG.[1][8] Nei-like DNA glycosylase 1 (NEIL1) also efficiently removes 8-oxoA.[21] Following excision of the base, the resulting abasic (AP) site is processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct sequence. In addition to BER, Transcription-Coupled Nucleotide Excision Repair (TC-NER) can serve as a surveillance mechanism in actively transcribed genes, and Translesion Synthesis (TLS) polymerases provide a damage tolerance mechanism, albeit with a risk of mutagenesis.[1]
Caption: The Base Excision Repair (BER) pathway for 8-oxoadenine.
Repair of this compound: A Tale of Two Pathways
εA is repaired by two major, and potentially competing, pathways: BER and Direct Reversal Repair (DRR).[5][22][23]
-
Base Excision Repair (BER): The primary glycosylase responsible for recognizing and excising εA in mammalian cells is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG).[3][4][6] MPG initiates the canonical BER pathway. Studies have shown that the complete repair of εA via BER can be a relatively slow process, nearing completion within 24 hours in some cell lines.[3][4] Despite εA being a relatively bulky adduct, the Nucleotide Excision Repair (NER) pathway is not significantly involved in its removal.[3][4]
-
Direct Reversal Repair (DRR): εA can also be repaired directly by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, including the human homologs ALKBH2 and ALKBH3.[5][10][24] These enzymes oxidatively de-ethenoate the lesion, converting εA directly back to adenine without excising the base or breaking the DNA backbone.[10] This is a more direct and less complex repair mechanism than BER. Interestingly, this repair process is not always perfect; ALKBH2-mediated repair can sometimes produce stable interstrand cross-links as a byproduct, turning one type of lesion into another.[25]
The choice between BER and DRR for εA repair may depend on factors like cell cycle phase, chromatin structure, and the relative expression levels of MPG and AlkB enzymes.[5][23]
Caption: Competing repair pathways for this compound.
Part 4: Experimental Methodologies
Studying the biological effects of 8-oxoA and εA requires a suite of sensitive and specific analytical techniques.
Detection and Quantification
The gold standard for detecting and quantifying DNA adducts is mass spectrometry coupled with liquid or gas chromatography.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method used to measure levels of 8-oxo-2'-deoxyadenosine (the deoxynucleoside of 8-oxoA) and εA in DNA hydrolysates or urine.[26]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Stable isotope dilution GC-MS assays have been developed for the highly sensitive detection of εA in biological samples like urine, serving as a potential biomarker for oxidative damage.[27]
-
Immunoassays: Monoclonal antibodies specific for 8-oxoA have been developed, enabling its detection in various contexts using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).[28][29]
Protocol: Quantification of 8-oxo-dA and εA in DNA by LC-MS/MS
This protocol provides a generalized workflow for the sensitive detection of DNA adducts.
Objective: To quantify the number of 8-oxo-dA and εA lesions per 106 normal deoxynucleosides in a given DNA sample.
Methodology:
-
DNA Isolation: Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit, ensuring minimal introduction of artifactual oxidative damage.
-
DNA Hydrolysis:
-
Enzymatically digest the purified DNA (typically 10-50 µg) to its constituent deoxynucleosides.
-
A common enzyme cocktail includes nuclease P1 (to digest DNA to 3'-mononucleotides), followed by alkaline phosphatase (to dephosphorylate the mononucleotides to deoxynucleosides).
-
Include internal standards (stable isotope-labeled versions of 8-oxo-dA and εA) at the beginning of the digestion to account for sample loss and ionization variability.
-
-
Sample Cleanup:
-
Remove enzymes and other high-molecular-weight contaminants, typically by ultrafiltration.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed and cleaned sample onto a reverse-phase HPLC column.
-
Elute the deoxynucleosides using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile/methanol).
-
Interface the HPLC with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to detect the specific parent-to-daughter ion transitions for each analyte:
-
2'-deoxyadenosine (dA): For normalization.
-
8-oxo-2'-deoxyadenosine (8-oxo-dA): Target lesion.
-
1,N6-etheno-2'-deoxyadenosine (εdA): Target lesion.
-
Isotope-labeled internal standards: For quantification.
-
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Quantify the amount of 8-oxo-dA and εdA in the sample by comparing their peak areas to those of the internal standards.
-
Quantify the amount of normal deoxyadenosine (dA) for normalization.
-
Express the final result as the number of adducts per 106 dA.
-
Conclusion
8-oxoadenine and this compound, while both derivatives of adenine, pose distinct threats to genomic stability. 8-oxoA, a product of cellular respiration, is a subtle lesion that promotes a specific mutagenic mispairing, primarily handled by the versatile BER pathway. In contrast, εA, a bulky adduct from chemical exposure or lipid breakdown, is a potent mutagen and a strong replication block, tackled by a duo of repair systems—BER and DRR. This comparative guide underscores the necessity of a nuanced understanding of DNA damage. For researchers and drug development professionals, appreciating these differences is critical for designing targeted therapies, developing accurate biomarkers for disease, and ultimately, understanding the fundamental mechanisms that protect our genetic blueprint.
References
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of 1,N>6>-ethenoadenine, a mutagenic and potential damage for human cancer, revealed by a novel method. Molecular and Cellular Biochemistry, 313(1-2), 19–28.
- Karmakar, P., et al. (2020). Mutagenesis mechanism of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine. Nucleic Acids Research, 48(10), 5285–5297.
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. PubMed.
- BenchChem. (2025). An In-depth Technical Guide to Cellular Repair Mechanisms for 8-Hydroxyadenine Lesions. BenchChem.
- Mishina, Y., et al. (2005). Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins. Journal of the American Chemical Society, 127(41), 14594–14595.
- Akasaka, S., et al. (2000). Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells. Cancer Research, 60(15), 4098–4104.
- Barbin, A., et al. (1986). Evaluation of the mutagenicity of this compound- and 3,N4-ethenocytosine-nucleosides in Salmonella typhimurium. IARC Scientific Publications, (70), 293–297.
- Ischenko, D., et al. (2024). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. International Journal of Molecular Sciences, 25(2), 1342.
- Rioux, K. L., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Chemical Research in Toxicology, 33(11), 2688–2698.
- Markkanen, E. (2017). Regulation of oxidative DNA damage repair: The adenine:8-oxo-guanine problem. DNA Repair, 59, 79-91.
- Qi, R., et al. (2021). Sequence Dependent Repair of this compound by DNA Repair Enzymes ALKBH2, ALKBH3, and AlkB. Molecules, 26(15), 4583.
- ResearchGate. (n.d.). Proposed alternative mechanism of 8-oxoA-induced mutagenesis for cancer signatures SBS17a and SBS17b. ResearchGate.
- Gu, C., et al. (2019). Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2. Journal of the American Chemical Society, 141(38), 15053–15057.
- Pandya, G. A., & Moriya, M. (1996). Solution Conformation and Mutagenic Specificity of this compound. IARC Scientific Publications, (139), 185–195.
- Karmakar, P., et al. (2020). Mutagenesis mechanism of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine. Nucleic Acids Research, 48(10), 5285–5297.
- Pandya, G. A., et al. (1993). Mutagenic and genotoxic effects of three vinyl chloride-induced DNA lesions: this compound, 3,N4-ethenocytosine, and 4-amino-5-(imidazol-2-yl)imidazole. Biochemistry, 32(47), 12793–12801.
- Ooka, M., et al. (2009). Replication-associated repair of adenine:8-oxoguanine mispairs by MYH. Journal of Biological Chemistry, 284(2), 853–861.
- Rioux, K. L., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. ACS Publications.
- Wood, M. L., et al. (1990). Genetic effects of oxidative DNA damage: comparative mutagenesis of 7,8-dihydro-8-oxoguanine and 7,8-dihydro-8-oxoadenine in Escherichia coli. Nucleic Acids Research, 18(18), 5441–5445.
- BenchChem. (2025). Cellular Response to 8-oxo-dA DNA Damage. BenchChem.
- Markkanen, E., et al. (2012). Regulation of oxidative DNA damage repair: The adenine:8-oxo-guanine problem. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 736(1-2), 24–35.
- Ghodke, P. P., & Guengerich, F. P. (2020). Impact of 1,N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair. Journal of Biological Chemistry, 295(18), 6069–6081.
- Ischenko, D., et al. (2024). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. PubMed Central.
- ResearchGate. (n.d.). 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences. ResearchGate.
- Markkanen, E., et al. (2012). Regulation of oxidative DNA damage repair: the adenine:8-oxo-guanine problem. PubMed.
- Choudhury, S., et al. (2008). Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method. National Institutes of Health.
- Ischenko, D., et al. (2024). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. PubMed.
- Kurimoto, A., et al. (2010). Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept. Journal of Medicinal Chemistry, 53(7), 2964–2974.
- Rioux, K., & Delaney, S. (2020). This compound: From Molecular to Biological Consequences. Stork.
- Wood, M. L., et al. (1990). Genetic effects of oxidative DNA damage: comparative mutagenesis of 7,8-dihydro-8-oxoguanine and 7,8-dihydro-8-oxoadenine in Escherichia coli. Nucleic Acids Research, 18(18), 5441–5445.
- Saparbaev, M., et al. (2002). Inhibition of DNA replication fork progression and mutagenic potential of this compound and 8-oxoguanine in human cell extracts. Nucleic Acids Research, 30(20), 4579–4586.
- Kubelka, T., et al. (2022). 7,8-Dihydro-8-oxo-1,N6-ethenoadenine: an exclusively Hoogsteen-paired thymine mimic in DNA that induces A→T transversions in Escherichia coli. Nucleic Acids Research, 50(4), 1851–1864.
- Kubelka, T., et al. (2022). 7,8-Dihydro-8-oxo-1,N6-ethenoadenine: an exclusively Hoogsteen-paired thymine mimic in DNA that induces A→T transversions in Escherichia coli. Oxford Academic.
- SLS. (n.d.). Nicotinamide 1,N6-ethenoadenin | N2630-25MG | SIGMA-ALDRICH. SLS.
- Fleming, A. M., et al. (2023). Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. Free Radical Biology and Medicine, 200, 10–19.
- Chen, H. J., et al. (2003). Detection and Quantification of this compound in Human Urine by Stable Isotope Dilution Capillary Gas chromatography/negative Ion Chemical ionization/mass Spectrometry. Chemical Research in Toxicology, 16(9), 1103–1109.
- Weimann, A., et al. (2001). Measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry. Free Radical Biology and Medicine, 30(7), 757–764.
- ResearchGate. (n.d.). Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA. ResearchGate.
- El Ghissassi, F., et al. (1995). Formation of this compound and 3,N4-Ethenocytosine by Lipid Peroxidation Products and Nucleic Acid Bases. Chemical Research in Toxicology, 8(2), 278–283.
- Zhang, W., et al. (2003). Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 532(1-2), 123–133.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence of complete cellular repair of this compound, a mutagenic and potential damage for human cancer, revealed by a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Repair of the Exocyclic DNA Adduct this compound by the DNA Repair AlkB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7,8-Dihydro-8-oxo-1,N6-ethenoadenine: an exclusively Hoogsteen-paired thymine mimic in DNA that induces A→T transversions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mutagenesis mechanism of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Inhibition of DNA replication fork progression and mutagenic potential of 1, N6-ethenoadenine and 8-oxoguanine in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutagenesis induced by a single 1,N6-ethenodeoxyadenosine adduct in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solution conformation and mutagenic specificity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of 1, N6-ethenoadenosine, a damaged ribonucleotide in DNA, on translesion synthesis and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. storkapp.me [storkapp.me]
- 24. "Sequence Dependent Repair of this compound by DNA Repair Enzymes " by Rui Qi, Ke Bian et al. [digitalcommons.uri.edu]
- 25. Stable Interstrand Cross-Links Generated from the Repair of this compound in DNA by α-Ketoglutarate/Fe(II)-Dependent Dioxygenase ALKBH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine in DNA and human urine by high performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Detection and quantification of this compound in human urine by stable isotope dilution capillary gas chromatography/negative ion chemical ionization/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Methods for Measuring 8-Oxoguanine
Introduction: 8-Oxoguanine as a Critical Biomarker of Oxidative Stress
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to a state of oxidative stress, causing damage to vital biomolecules, including DNA.[1][2] One of the most abundant and well-studied lesions resulting from oxidative DNA damage is 8-oxo-7,8-dihydroguanine (8-oxoguanine or 8-oxoGua), and its corresponding deoxynucleoside, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[1][2][3] The formation of 8-oxoguanine is highly mutagenic, often leading to G to T transversions if not repaired, and has been implicated in a range of pathologies including cancer, neurodegenerative diseases, and aging.[4][5] Consequently, the accurate quantification of 8-oxoguanine in various biological matrices such as cellular DNA, urine, blood, and tissues is of paramount importance for researchers, scientists, and drug development professionals.[1][2][6] This guide provides a comprehensive comparison of the principal analytical methods used to measure this critical biomarker, offering insights into their underlying principles, experimental workflows, and performance characteristics to aid in the selection of the most appropriate technique for your research needs.
Chromatographic Methods: The Gold Standard for Accuracy and Specificity
Chromatography-based techniques are widely regarded as the gold standard for the quantification of 8-oxoguanine due to their high accuracy, specificity, and sensitivity. These methods involve the separation of 8-oxoguanine from other DNA components before its detection.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive and selective method for the quantification of 8-oxodG.[1][2][6] This technique leverages the electrochemical properties of 8-oxodG, which can be readily oxidized at a low potential, allowing for its detection with high specificity.[1]
Principle: The methodology involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides. The resulting mixture is then injected into an HPLC system where 8-oxodG is separated from other deoxynucleosides on a reverse-phase column. The eluent then passes through an electrochemical detector, where an applied potential oxidizes the 8-oxodG, generating a measurable electrical current that is proportional to its concentration.
Causality in Experimental Choices: The choice of enzymatic digestion over acid hydrolysis is critical to prevent the artificial oxidation of guanine during sample preparation, a significant source of error.[7] The use of antioxidants and metal chelators during DNA isolation and hydrolysis is also a crucial step to minimize artifactual formation of 8-oxodG.[8] The applied potential in the electrochemical detector is optimized to be high enough to oxidize 8-oxodG efficiently while being low enough to avoid the oxidation of other interfering compounds.[1]
Experimental Workflow for HPLC-ECD Analysis of 8-oxodG in Cellular DNA
Caption: Workflow for 8-oxodG analysis by HPLC-ECD.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful and highly specific technique for the quantification of 8-oxoguanine.[9][10] Its major advantage lies in its ability to provide structural confirmation of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern, thereby minimizing the risk of co-eluting interfering substances.[10]
Principle: Similar to HPLC-ECD, LC-MS/MS begins with the separation of the hydrolyzed DNA sample by HPLC. The eluent is then introduced into a mass spectrometer. In the ion source, the molecules are ionized, and the precursor ion corresponding to 8-oxodG is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Causality in Experimental Choices: The use of tandem mass spectrometry (MS/MS) provides an extra layer of specificity compared to single-stage MS. The selection of specific precursor-product ion transitions for 8-oxodG and the internal standard ensures that only the target analyte is being measured, even in complex biological matrices. Low-temperature chromatography can be employed to improve the retention of polar compounds like 8-oxoguanine on the HPLC column.[9]
Experimental Workflow for LC-MS/MS Analysis of 8-oxodG in Urine
Caption: Workflow for urinary 8-oxodG analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another mass spectrometry-based method that can be used for the analysis of 8-oxoguanine. However, it requires derivatization of the analyte to make it volatile for gas chromatography.[9][11]
Principle: This method typically involves the acid hydrolysis of DNA to release the nucleobases, followed by a derivatization step to increase the volatility of 8-oxoguanine. The derivatized sample is then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer.
Causality in Experimental Choices: Acid hydrolysis is often used in GC-MS protocols to release the free base, 8-oxoguanine. However, this step is a significant source of artifactual oxidation of guanine and can lead to an overestimation of the damage.[7][11] The derivatization step, while necessary for GC analysis, can also introduce variability. Therefore, careful optimization and the use of appropriate internal standards are critical for reliable results.
Immunoassays: High-Throughput Screening Tools
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative for the measurement of 8-oxoguanine.[3][12]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA for 8-oxodG is typically a competitive assay. A known amount of 8-oxodG is coated onto a microplate. The sample containing an unknown amount of 8-oxodG is mixed with a specific primary antibody against 8-oxodG and added to the plate. The 8-oxodG in the sample competes with the coated 8-oxodG for binding to the antibody. After washing, a secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the amount of 8-oxodG in the sample.
Causality in Experimental Choices: The specificity of the primary antibody is the most critical factor determining the reliability of an ELISA. Cross-reactivity with other structurally similar molecules can lead to inaccurate results. It is essential to validate the antibody and the assay for the specific sample matrix being analyzed. While ELISA kits are commercially available and convenient, their performance can vary between manufacturers.[5][12][13]
Experimental Workflow for 8-oxodG ELISA
Caption: General workflow for a competitive 8-oxodG ELISA.
Enzymatic Assays: Probing for Biologically Relevant Damage
Enzymatic assays utilize DNA repair enzymes that specifically recognize and cleave at the site of 8-oxoguanine lesions.
Fpg and hOGG1-based Assays
Principle: The bacterial formamidopyrimidine-DNA glycosylase (Fpg) and its human homolog, 8-oxoguanine DNA glycosylase (hOGG1), are enzymes that recognize and excise 8-oxoguanine from DNA, creating an apurinic/apyrimidinic (AP) site.[14][15][16] These enzymes also possess an AP lyase activity that cleaves the DNA backbone at the AP site, resulting in a single-strand break. The number of strand breaks, which is proportional to the number of 8-oxoguanine lesions, can then be quantified using techniques like the comet assay, alkaline elution, or alkaline unwinding.[8][17]
Causality in Experimental Choices: The choice between Fpg and hOGG1 can be significant as they may have slightly different substrate specificities.[15][16] The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells and is often coupled with these enzymes for measuring oxidative DNA damage. The key advantage of this approach is that it measures the biologically relevant damage that is recognized by the cell's own repair machinery.
Comparison of Analytical Methods
| Feature | HPLC-ECD | LC-MS/MS | GC-MS | ELISA | Enzymatic Assays (e.g., Comet) |
| Principle | Chromatographic separation & electrochemical detection | Chromatographic separation & mass spectrometric detection | Gas chromatographic separation & mass spectrometric detection | Antibody-based detection | Enzyme-mediated lesion recognition & strand break detection |
| Specificity | High | Very High | High | Moderate to High (antibody dependent) | High (enzyme dependent) |
| Sensitivity | High (femtomolar)[1][2][6] | Very High (femtogram) | High | Moderate to High | High |
| Accuracy | High | Very High | Moderate to High (prone to artifacts) | Moderate | Moderate to High |
| Throughput | Low to Moderate | Low to Moderate | Low to Moderate | High | Moderate to High |
| Cost | Moderate to High | High | High | Low to Moderate | Moderate |
| Sample Type | DNA, Urine, Plasma, Tissues[1] | DNA, Urine, Plasma, Tissues[9] | DNA | DNA, Urine, Plasma, Saliva[5][13] | Intact Cells |
| Key Advantage | High sensitivity and selectivity | Unambiguous identification and quantification | High sensitivity | High throughput and ease of use | Measures biologically relevant damage |
| Key Limitation | Potential for co-eluting interferences | High cost and complexity | Prone to artifactual oxidation during sample prep[7][11] | Antibody cross-reactivity | Indirect measurement of 8-oxoG |
The European Standards Committee on Oxidative DNA Damage (ESCODD)
It is crucial to acknowledge the work of the European Standards Committee on Oxidative DNA Damage (ESCODD).[18][19][20] This initiative was established to address the significant inter-laboratory variations in the measurement of 8-oxoguanine.[17] ESCODD's comparative studies have highlighted the challenges in obtaining accurate and reproducible measurements, particularly the issue of artifactual DNA oxidation during sample preparation.[17][21] Their findings underscore the importance of standardized protocols and careful validation of any method used for the quantification of 8-oxoguanine.
Conclusion and Recommendations
The selection of an appropriate analytical method for measuring 8-oxoguanine depends on the specific research question, the available resources, and the nature of the biological samples.
-
For the most accurate and definitive quantification , especially in complex matrices, LC-MS/MS is the method of choice due to its unparalleled specificity and sensitivity.
-
HPLC-ECD offers an excellent balance of sensitivity, selectivity, and cost, making it a widely used and reliable technique.
-
ELISA is well-suited for high-throughput screening of a large number of samples, for instance, in epidemiological studies or initial drug screening, but results should be interpreted with caution and may require validation by a chromatographic method.
-
GC-MS is a powerful technique but requires careful consideration of potential artifacts introduced during sample preparation.
-
Enzymatic assays , particularly when combined with the comet assay, provide valuable insights into the level of biologically significant DNA damage at the single-cell level.
Regardless of the chosen method, it is imperative to implement rigorous quality control measures, including the use of appropriate standards and controls, and to be mindful of the potential for artifactual oxidation during sample handling and preparation. By understanding the principles, strengths, and limitations of each technique, researchers can confidently select the most suitable approach to accurately measure 8-oxoguanine and advance our understanding of the role of oxidative stress in health and disease.
References
- Barregård, L., et al. (2022).
- Weimann, A., et al. (2002). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Nucleic Acids Research, 30(2), e6. [Link]
- ESCODD. (2000). Comparison of different methods of measuring 8-oxoguanine as a marker of oxidative DNA damage. Free Radical Research, 32(4), 333-341. [Link]
- ESCODD. (2003). Comparative analysis of baseline 8-oxo-7,8-dihydroguanine in mammalian cell DNA, by different methods in different laboratories: an approach to consensus. Carcinogenesis, 24(5), 875-883. [Link]
- Ravanat, J. L., et al. (2012). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry.
- Dizdaroglu, M. (1998). Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Free Radical Biology and Medicine, 24(7-8), 1213-1221. [Link]
- Barregård, L., et al. (2022).
- Douki, T., et al. (1996). Determination of 8-Oxoguanine in DNA by Gas Chromatography-Mass Spectrometry and HPLC-Electrochemical Detection: Overestimation of the Background Level of the Oxidized Base by the Gas Chromatography-Mass Spectrometry Assay. Chemical Research in Toxicology, 9(7), 1145-1151. [Link]
- Nakabeppu, Y., et al. (2014). Genome-wide Profiling of 8-Oxoguanine Reveals Its Association with Spatial Positioning in Nucleus. DNA Research, 21(4), 415-425. [Link]
- Hazra, T. K., et al. (2002). Human DNA glycosylases of the bacterial Fpg/MutM superfamily: an alternative pathway for the repair of 8-oxoguanine and other oxidation products in DNA. Nucleic Acids Research, 30(19), 4210-4217. [Link]
- Suman, S., et al. (2022). 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation. International Journal of Molecular Sciences, 23(19), 11468. [Link]
- ESCODD. (2000). ESCODD: European Standards Committee on Oxidative DNA Damage. Free Radical Research, 32(4), 333-341. [Link]
- Liu, S., et al. (2024). Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells. Journal of Visualized Experiments, (200), e66888. [Link]
- Cadet, J., et al. (2004). Oxidative DNA damage: biological significance and methods of analysis. Analytical Biochemistry, 333(1), 1-19. [Link]
- ESCODD. (2000). Comparison of different methods of measuring 8-oxoguanine as a marker of oxidative DNA damage. Semantic Scholar. [Link]
- Barregård, L., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination.
- Cadet, J., et al. (2004). Oxidative DNA damage: biological significance and methods of analysis. Analytical Biochemistry, 333(1), 1-19. [Link]
- Sidorenko, V. S., et al. (2008). Substrate Specificity of Fpg (MutM) and hOGG1, Two Repair Glycosylases.
- Biocompare. (n.d.). 8-Oxoguanine ELISA Kits. Biocompare. [Link]
- ESCODD. (2000).
- Shigenaga, M. K., et al. (1994). Analysis of 8-OH-dG and 8-OH-Gua as Biomarkers of Oxidative Stress.
- Løhr, M., et al. (2018). Searching for assay controls for the Fpg- and hOGG1-modified comet assay. Mutagenesis, 33(1), 13-22. [Link]
- ESCODD. (2009). ESCODD: European standards committee on oxidative DNA damage. Free Radical Research, 43(8), 737-739. [Link]
- Halliwell, B. (2023). The Methods and Limitations in Measurements of Oxidative DNA Damage. Walsh Medical Media. [Link]
- Kumari, S., et al. (2008).
- Sidorenko, V. S., et al. (2008). Activity and specificity of Fpg and OGG1 in buffers with different...
- Fleming, A. M., et al. (2015). Nanopore Detection of 8-Oxoguanine in the Human Telomere Repeat Sequence. ACS Nano, 9(4), 4347-4356. [Link]
- Ba, X., et al. (2022). Substrate-specific binding of 8-oxoguanine DNA glycosylase 1 (OGG1) reprograms mucosal adaptations to chronic airway injury. Frontiers in Immunology, 13, 988451. [Link]
- Radak, Z., et al. (2023). DNA oxidation after exercise: a systematic review and meta-analysis. Frontiers in Physiology, 14, 1269225. [Link]
- Bio-Techne. (n.d.). 8-oxo-dG ELISA Kit (Colorimetric) (NBP2-62143). Bio-Techne. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HT 8-oxo-dG ELISA Kits: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biocompare.com [biocompare.com]
- 13. 8-OHdG ELISA Kits [thermofisher.com]
- 14. Human DNA glycosylases of the bacterial Fpg/MutM superfamily: an alternative pathway for the repair of 8-oxoguanine and other oxidation products in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. ESCODD: European Standards Committee on Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ESCODD: European Standards Committee on Oxidative DNA Damage - Texts [aramis.admin.ch]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,N6-Ethenoadenine Waste
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 1,N6-ethenoadenine (εA), a fluorescent derivative of adenine that is also a mutagenic DNA lesion.[1][2] Understanding the causality behind each step is critical for not just compliance, but for fostering a culture of safety and scientific integrity within your laboratory. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
The procedures outlined below are grounded in the hazardous waste regulations established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
The "Why": Understanding the Hazard Profile of this compound
This compound and its derivatives are not benign reagents. The primary concern stems from their genotoxic and mutagenic properties, as they are known DNA adducts that can arise from exposure to carcinogens like vinyl chloride or from endogenous processes like lipid peroxidation.[1][5][6] While a comprehensive toxicological profile for pure εA is not fully detailed in all safety data sheets, related compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]
Therefore, the foundational principle of our disposal plan is precaution . All materials contaminated with this compound must be treated as hazardous chemical waste. This approach ensures that we mitigate any potential risk to human health and the environment, in line with OSHA's mandate to provide a workplace free of recognized hazards.[9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form—pure solid, stock solutions, or contaminated labware—donning the appropriate PPE is non-negotiable. The causality is simple: preventing exposure through inhalation, ingestion, or skin contact is the most effective safety measure.
Mandatory PPE includes:
-
Safety Goggles: To protect against splashes of εA solutions.
-
Nitrile Gloves: To prevent dermal contact. Always inspect gloves for tears before use and wash hands thoroughly after removal.
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Dust Mask (Type N95 or equivalent): Required when handling the powdered form of εA to prevent inhalation.
Waste Segregation and Storage: The Core of Compliance
Proper segregation is the cornerstone of a safe and compliant laboratory waste program.[10] Co-mingling different waste streams can lead to dangerous chemical reactions and complicates the final disposal process. All this compound waste must be collected in a designated Satellite Accumulation Area (SAA).[10]
| Waste Type | Description | Collection Container |
| Solid Waste | Unused or expired pure this compound powder. | A clearly labeled, sealed, and chemically compatible container (e.g., the original vial or a new, clean vial). |
| Aqueous Waste | Buffer solutions, cell culture media, or other aqueous solutions containing εA. | A leak-proof, screw-cap container (e.g., a high-density polyethylene bottle) designated for aqueous hazardous waste. |
| Contaminated Labware (Sharps) | Needles, syringes, or glass Pasteur pipettes used to handle εA solutions. | A designated, puncture-proof sharps container labeled "Hazardous Waste - Sharps". |
| Contaminated Labware (Non-Sharps) | Pipette tips, microfuge tubes, gloves, and other disposable plasticware. | A durable, leak-proof container or a properly lined cardboard box clearly marked as "Hazardous Waste". |
Key Operational Steps for SAA Management:
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical constituents, including "this compound".[10]
-
Closure: Containers must remain securely capped at all times, except when waste is being added.[10]
-
Location: The SAA must be located at or near the point of generation and under the control of laboratory personnel.[11]
-
Inspection: A weekly inspection of the SAA is required to check for leaks or container degradation.[10]
Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural guide for managing different forms of this compound waste.
-
Assess: Identify any unused or expired pure this compound powder.
-
Contain: Ensure the compound is in its original, sealed container if possible. If not, transfer it inside a chemical fume hood to a new, clean, and compatible container that can be tightly sealed.
-
Label: Affix a "Hazardous Waste" label to the container, listing "this compound (Solid)" as the constituent.
-
Store: Place the labeled container in the designated SAA for solid hazardous waste.
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for hazardous waste disposal.
-
Critical Note: Under no circumstances should aqueous solutions of this compound be poured down the drain. Its mutagenic properties preclude this disposal route.[2][10]
-
Collect: Pour all aqueous waste containing εA into a designated, leak-proof hazardous waste container with a screw cap.
-
Label: Ensure the container is labeled "Hazardous Waste" and lists all chemical components (e.g., "this compound, Tris-HCl buffer, NaCl").
-
Store: Keep the container sealed in the SAA. Do not overfill; leave at least 10% headspace to allow for expansion.
-
Arrange Pickup: Schedule a pickup with your institution's EH&S department.
-
Segregate: Separate sharps from non-sharps waste immediately after use.
-
Sharps Disposal: Place all contaminated needles, syringes, and glass items directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Non-Sharps Disposal: Place contaminated pipette tips, tubes, and gloves into a lined container designated for solid hazardous waste.
-
Reusable Glassware Decontamination:
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or methanol) in which εA is soluble. Collect all rinsate as hazardous aqueous waste.
-
Next, wash the glassware with soap and water.
-
The now-decontaminated glassware can be reused or disposed of as regular lab glass.
-
-
Arrange Pickup: Once full, seal the sharps and non-sharps containers and arrange for pickup by EH&S.
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing this compound.
Caption: Decision workflow for this compound waste disposal.
By adhering to this structured and logically sound disposal framework, your laboratory can ensure it remains a safe environment for its personnel while upholding its responsibility to protect the wider ecosystem. This commitment to procedural excellence is the hallmark of a trustworthy and authoritative scientific institution.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Google Cloud.
- Safety Data Sheet - Nicotinamide this compound dinucleotide. (2021). Biosynth.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). IDR Environmental Services.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Google Cloud.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Nicotinamide this compound dinucleotide Safety Data Sheet. (n.d.). Sigma-Aldrich.
- Chemical rearrangement and repair pathways of this compound. (2003). PubMed.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- This compound: From Molecular to Biological Consequences. (2020). ACS Publications.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
- Nicotinamide this compound dinucleotide Safety Data Sheet. (2025). MedChemExpress.
- This compound | CAS 13875-63-3. (2025). Santa Cruz Biotechnology.
- Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
- 1, N6-Ethenoadenine: From Molecular to Biological Consequences. (2020). PubMed.
- Nicotinamide 1,N(6)-ethenoadenine dinucleotide Safety and Hazards. (n.d.). PubChem.
- Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. needle.tube [needle.tube]
- 4. cleanmanagement.com [cleanmanagement.com]
- 5. Chemical rearrangement and repair pathways of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1, N6-Ethenoadenine: From Molecular to Biological Consequences† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. nicotinamide 1,N(6)-ethenoadenine dinucleotide | C23H27N7O14P2 | CID 170119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of 1,N⁶-Ethenoadenine: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, 1,N⁶-Ethenoadenine, a mutagenic DNA lesion, requires a meticulous and informed approach to ensure laboratory safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. Our goal is to empower you with the knowledge to work safely and effectively, fostering a culture of proactive risk management.
Hazard Assessment: Understanding the Risks of 1,N⁶-Ethenoadenine
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3]
-
Genotoxicity: As a DNA adduct, it has the potential to cause genetic mutations.[6][7]
Due to its mutagenic properties, it is prudent to treat 1,N⁶-Ethenoadenine as a particularly hazardous substance, requiring stringent controls to minimize all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 1,N⁶-Ethenoadenine. The following recommendations are based on the known hazards and the principle of minimizing exposure to a mutagenic compound.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination during removal.[8] |
| Eye Protection | Chemical safety goggles | To protect against splashes and airborne particles that could cause serious eye irritation.[3] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[3] Necessary when handling the powder outside of a certified chemical fume hood. |
| Body Protection | Fully-fastened laboratory coat | To protect skin and personal clothing from contamination. |
PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,N⁶-Ethenoadenine.
Caption: PPE selection workflow for handling 1,N⁶-Ethenoadenine.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
Preparation and Weighing:
-
Designated Area: All work with 1,N⁶-Ethenoadenine should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[9]
-
Surface Protection: Before beginning, cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
Weighing: When weighing the solid compound, do so within the fume hood. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
Solution Preparation:
-
Solvent Addition: Add the solvent to the solid 1,N⁶-Ethenoadenine slowly and carefully to avoid splashing.
-
Mixing: If sonication or vortexing is required, ensure the container is securely capped to prevent aerosol formation.[10]
Post-Handling:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate deactivating solution (if available and validated) or a cleaning agent, followed by water.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[9]
Experimental Workflow Diagram:
Caption: Step-by-step workflow for handling 1,N⁶-Ethenoadenine.
Disposal Plan: Managing Contaminated Waste
Proper disposal of 1,N⁶-Ethenoadenine and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with 1,N⁶-Ethenoadenine, including gloves, weighing paper, absorbent pads, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[10][11]
-
Liquid Waste: Unused solutions or solutions from experimental procedures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any solutions containing 1,N⁶-Ethenoadenine down the drain.[11]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
All waste generated from the handling of 1,N⁶-Ethenoadenine should be disposed of as mutagenic or carcinogenic chemical waste through your institution's environmental health and safety (EHS) office.[11] Follow their specific guidelines for waste pickup and disposal. It is often recommended that such waste be incinerated by a specialized contractor.[11]
By implementing these comprehensive safety measures, researchers can confidently and safely work with 1,N⁶-Ethenoadenine, ensuring the integrity of their research and the well-being of all laboratory personnel.
References
- Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Texas A&M University Department of Chemistry. [URL not available]
- Chemical Carcinogens. Environmental Health & Safety - University of Delaware. [URL not available]
- Safe Healthcare Waste Management: Chemical and Cytotoxic Waste. Syndicate of Hospitals in Lebanon. [URL not available]
- WHO Laboratory Handling of Mutagenic & Carcinogenic Products.
- Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides. PMC - NIH. [Link]
- Formation of this compound and 3,N4-Ethenocytosine by Lipid Peroxidation Products and Nucleic Acid Bases.
- Carcinogens and Mutagens Fact Sheet. ESSR. [Link]
- This compound: From Molecular to Biological Consequences.
- Chemical Waste. Environmental Health & Safety (EHS). [Link]
- Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [URL not available]
- Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Thomas Jefferson University. [Link]
- 1, N 6 -Ethenoadenine: From Molecular to Biological Consequences.
- Working with Chemicals.
- Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. [URL not available]
- 1,N6-Ethanoadenine. Wikipedia. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,N6-ETHENO NAD - Safety Data Sheet [chemicalbook.com]
- 3. Nicotinamide this compound dinucleotide = 98 38806-38-1 [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. thomassci.com [thomassci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. essr.umd.edu [essr.umd.edu]
- 10. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. chem.tamu.edu [chem.tamu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
